molecular formula C6H7N5 B073300 2-Methyladenine CAS No. 1445-08-5

2-Methyladenine

Cat. No.: B073300
CAS No.: 1445-08-5
M. Wt: 149.15 g/mol
InChI Key: SMADWRYCYBUIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyladenine is a purine analog and a structurally modified derivative of adenine, serving as a valuable building block and intermediate in organic synthesis and nucleotide chemistry. Its primary research value lies in its role as a precursor for the synthesis of more complex nucleoside and nucleotide analogs, which are crucial for probing enzymatic mechanisms, studying nucleic acid interactions, and developing novel therapeutic agents. As a core scaffold, this compound is instrumental in medicinal chemistry for creating targeted inhibitors. It has been identified as a key fragment in the development of potent and selective inhibitors of protein kinases, such as CK1 (Casein Kinase 1), which are implicated in circadian rhythm regulation, Wnt signaling, and neurodegenerative diseases. The methyl substitution at the 2-position alters the compound's electronic distribution and steric profile, affecting its hydrogen-bonding capacity and binding affinity within enzyme active sites. This modification makes it a critical tool for structure-activity relationship (SAR) studies, enabling researchers to elucidate the specific interactions required for inhibitory activity and selectivity. Furthermore, this compound is utilized in biochemical research to study the substrate specificity of adenine-processing enzymes, including methyltransferases and phosphorylases, providing insights into epigenetic regulation and purine metabolism. This compound is offered exclusively for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMADWRYCYBUIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162731
Record name 2-Methyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-08-5
Record name 2-Methyladenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-aminopurine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S7AW6A3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Methyladenine for Researchers and Drug Development Professionals

This guide provides a detailed, beginner-friendly protocol for the synthesis of this compound, a methylated purine (B94841) derivative of interest in biochemical and pharmaceutical research. The described method is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method in modern organic synthesis. This approach offers a straightforward and efficient route to this compound from a commercially available starting material, 2-chloroadenine (B193299).

The synthesis of this compound is achieved through the reaction of 2-chloroadenine with methylboronic acid. This reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. The Suzuki-Miyaura coupling is well-suited for this transformation due to its tolerance of various functional groups, generally mild reaction conditions, and the lower toxicity of boron-based reagents compared to other organometallic compounds.

The overall reaction is depicted below:

Synthesis_Overview cluster_reactants cluster_conditions cluster_products 2-Chloroadenine 2-Chloroadenine catalyst Pd Catalyst Base plus1 + Methylboronic Acid Methylboronic Acid This compound This compound catalyst->this compound Suzuki-Miyaura Coupling plus2 + Byproducts Byproducts

Figure 1. Overall synthetic scheme for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halopurines and is designed to be accessible for researchers with a basic understanding of organic synthesis techniques.[1]

Materials and Reagents:

  • 2-Chloroadenine

  • Methylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Toluene (B28343)

  • Methanol (B129727) (for purification)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloroadenine (1.0 equivalent).

    • Add methylboronic acid (1.5 equivalents) and anhydrous potassium carbonate (1.25 equivalents).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.025 equivalents).

    • Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction Execution:

    • Through the septum, add anhydrous toluene via a syringe to the flask. The volume should be sufficient to create a stirrable slurry.

    • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with a small amount of toluene.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography. A suitable eluent system, such as a gradient of chloroform (B151607) and methanol (e.g., 98:2), can be used to isolate the this compound.

    • The purified product can be further recrystallized from a suitable solvent system like dichloromethane-heptane to obtain a pure solid.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of halopurines, which can be considered indicative of the expected outcome for the synthesis of this compound. Actual yields may vary depending on the precise reaction conditions and scale.

Starting MaterialCoupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
9-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene10012-2466[1]
9-Benzyl-2,6-dichloropurinePhenylboronic acid (1 eq.)Pd(PPh₃)₄K₂CO₃Toluene10012-2477[1]
9-Benzyl-6-chloro-2-iodopurinePhenylboronic acid (1 eq.)Pd(PPh₃)₄K₂CO₃Toluene10012-2481[1]

Table 1. Representative yields for Suzuki-Miyaura coupling of halopurines.

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis protocol for this compound.

G Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Assemble Glassware reagents Weigh Reagents: - 2-Chloroadenine - Methylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ start->reagents setup Combine Reagents in Flask reagents->setup purge Purge with Inert Gas setup->purge add_solvent Add Anhydrous Toluene purge->add_solvent heat Heat to 100°C with Stirring add_solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite® cool->filter evaporate Evaporate Solvent filter->evaporate chromatography Silica Gel Chromatography evaporate->chromatography recrystallize Recrystallize chromatography->recrystallize end End: Characterize Product (NMR, MS, etc.) recrystallize->end

Figure 2. Logical workflow for the synthesis of this compound.

Safety Precautions

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be conducted under an inert atmosphere to prevent degradation of the catalyst and reagents.

  • Dispose of all chemical waste according to institutional guidelines.

References

Navigating the Solubility Landscape of 2-Methyladenine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 2-Methyladenine's Behavior in Common Laboratory Solvents for Applications in Research and Drug Development

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to experimental design, formulation, and ultimately, therapeutic efficacy. This technical guide delves into the solubility characteristics of this compound (2-MeA), a purine (B94841) derivative of significant interest in various biological studies. Due to a notable lack of specific quantitative solubility data in readily available literature, this guide provides a consolidated overview of qualitative solubility information, detailed experimental protocols for determining solubility, and a logical workflow to guide researchers in their laboratory practices.

Qualitative Solubility Profile of this compound and Related Analogs

While precise quantitative values for the solubility of this compound in common laboratory solvents are not extensively documented, the general behavior of adenine (B156593) and its derivatives provides valuable insight. These compounds are typically characterized by their limited solubility in aqueous solutions and enhanced solubility in polar aprotic solvents. The following table summarizes the expected qualitative solubility of this compound based on the properties of analogous compounds.

SolventChemical FormulaExpected Qualitative Solubility of this compound
WaterH₂OSparingly soluble to insoluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble
Ethanol (EtOH)C₂H₅OHSlightly soluble
Methanol (MeOH)CH₃OHSlightly soluble
Acetone(CH₃)₂COSparingly soluble to insoluble

This table is based on the general solubility trends of adenine derivatives and should be confirmed by experimental determination for specific applications.

Experimental Protocol for Determining Solubility

To empower researchers to ascertain the precise solubility of this compound in their specific solvent systems, a generalized experimental protocol is provided below. This method can be adapted based on the required precision and available analytical instrumentation.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired experimental temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by either:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter (with a pore size appropriate to remove all solid particles, e.g., 0.22 µm) into a clean vial.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the diluted solution to determine the concentration of this compound.

    • UV-Vis Spectrophotometry: If this compound has a chromophore, determine its absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a pre-established calibration curve.

    • High-Performance Liquid Chromatography (HPLC): Use an appropriate HPLC method with a suitable column and mobile phase to separate and quantify this compound. Calculate the concentration based on a standard curve.

  • Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature using the determined concentration of the saturated solution and accounting for any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizing the Experimental Workflow

To provide a clear and logical representation of the process for determining the solubility of this compound, the following workflow diagram has been generated using the DOT language.

Solubility_Determination_Workflow start Start: Obtain this compound and Solvents prepare_samples Prepare Supersaturated Solutions (Excess 2-MeA in known volume of solvent) start->prepare_samples equilibrate Equilibrate Samples (Constant temperature agitation, 24-48h) prepare_samples->equilibrate phase_separation Phase Separation equilibrate->phase_separation centrifugation Centrifugation phase_separation->centrifugation Method 1 filtration Filtration (e.g., 0.22 µm syringe filter) phase_separation->filtration Method 2 quantification Quantify 2-MeA Concentration in Supernatant centrifugation->quantification filtration->quantification uv_vis UV-Vis Spectrophotometry quantification->uv_vis Option A hplc HPLC quantification->hplc Option B calculate_solubility Calculate Solubility (Account for dilutions) uv_vis->calculate_solubility hplc->calculate_solubility end End: Report Solubility Data calculate_solubility->end

Caption: Workflow for Determining this compound Solubility.

Conclusion

An In-depth Technical Guide on the Biological Function of N6-methyladenine (m⁶A) in Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Methyladenine: Initial research into the biological function of this compound reveals a limited role in core cellular processes. It is a purine (B94841) derivative, but it is not a recognized standard modification of nucleic acids or a significant signaling molecule within cells. It is highly probable that the intended subject of inquiry is the far more prevalent and biologically significant N6-methyladenine (m⁶A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2][3] This guide will, therefore, focus on the comprehensive biological functions of m⁶A.

N6-methyladenine (m⁶A) is a dynamic and reversible post-transcriptional modification that plays a critical regulatory role in a vast array of biological processes.[3][4] This epitranscriptomic mark is installed by "writer" enzymes, removed by "erasers," and recognized by "reader" proteins, which collectively dictate the fate of m⁶A-modified RNA molecules.[3][5] The dysregulation of m⁶A modification has been implicated in numerous human diseases, including cancer and neurological disorders, making it a promising area for therapeutic development.[6][7][8]

The Molecular Machinery of m⁶A Regulation

The cellular levels and functional consequences of m⁶A are tightly controlled by a sophisticated interplay of three classes of proteins:

  • Writers (Methyltransferases): The primary m⁶A writer complex in mammals is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[9][10][11] METTL3 serves as the catalytic subunit, transferring a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenine, while METTL14 acts as a scaffold, recognizing and binding to the target RNA.[9][10][11] This complex is further regulated by associated proteins such as WTAP (Wilms' tumor 1-associating protein).

  • Erasers (Demethylases): The m⁶A modification is reversible, thanks to the action of demethylases. The two primary m⁶A erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[6][12] These enzymes belong to the Fe(II)/α-ketoglutarate-dependent dioxygenase family and catalyze the oxidative demethylation of m⁶A, converting it back to adenosine (B11128).[12][13]

  • Readers (m⁶A-Binding Proteins): The functional effects of m⁶A are mediated by a diverse set of reader proteins that specifically recognize and bind to the m⁶A mark. The most well-characterized family of m⁶A readers are the YT521-B homology (YTH) domain-containing proteins, which include YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2.[14][15][16] These proteins have distinct downstream effects:

    • YTHDF1: Promotes the translation of m⁶A-modified mRNAs.

    • YTHDF2: Accelerates the degradation of m⁶A-modified mRNAs by recruiting them to processing bodies.[16]

    • YTHDF3: Works in concert with YTHDF1 and YTHDF2 to promote both translation and decay.

    • YTHDC1: A nuclear reader that regulates the splicing of m⁶A-modified pre-mRNAs.

    • YTHDC2: An RNA helicase that can influence both the stability and translation of its targets.[14]

Other proteins, such as those from the IGF2BP and HNRNP families, can also act as m⁶A readers, further expanding the regulatory landscape of this modification.[15]

m6A_Pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3_14 METTL3/METTL14 Complex m6A_RNA m6A-modified RNA METTL3_14->m6A_RNA FTO_ALKBH5 FTO / ALKBH5 Unmodified_RNA Unmodified RNA (A) FTO_ALKBH5->Unmodified_RNA Demethylation YTHDF1 YTHDF1 Translation_Promotion Translation_Promotion YTHDF1->Translation_Promotion Translation Promotion YTHDF2 YTHDF2 RNA_Degradation RNA_Degradation YTHDF2->RNA_Degradation RNA Degradation YTHDC1 YTHDC1 Splicing_Regulation Splicing_Regulation YTHDC1->Splicing_Regulation Splicing Regulation Unmodified_RNA->METTL3_14 Methylation m6A_RNA->FTO_ALKBH5 m6A_RNA->YTHDF1 m6A_RNA->YTHDF2 m6A_RNA->YTHDC1

Figure 1: The core regulatory pathway of N6-methyladenosine (m⁶A) modification.

Quantitative Data on m⁶A

The abundance and impact of m⁶A modification vary across different tissues and cellular contexts.

Parameter Organism/Tissue Value/Observation Reference
m⁶A Abundance Mouse BrainHighest expression among mouse tissues[1]
Human mRNAPresent in ~25% of transcripts[2]
Consensus Motif EukaryotesDRACH (D=A/G/U, R=A/G, H=A/C/U)[1]
mRNA Localization Mammalian mRNAEnriched in 3' UTRs and near stop codons[1][2]
Effect on Stability YTHDF2-bound mRNAAccelerated degradation[16]
Effect on Translation YTHDF1-bound mRNAEnhanced translation efficiency[6]

Experimental Protocols

MeRIP-seq is a widely used technique to map the transcriptome-wide distribution of m⁶A.[17][18]

MeRIP_Seq_Workflow start 1. Isolate Total RNA mrna_enrich 2. Enrich for mRNA (Oligo-dT beads) start->mrna_enrich fragment 3. Fragment mRNA (e.g., with ZnCl2) mrna_enrich->fragment ip 4. Immunoprecipitation with anti-m6A antibody fragment->ip elute 5. Elute m6A-containing RNA fragments ip->elute library_prep 6. Library Preparation (Input and IP samples) elute->library_prep sequencing 7. High-Throughput Sequencing library_prep->sequencing analysis 8. Bioinformatic Analysis (Peak Calling, Motif Search) sequencing->analysis

Figure 2: A simplified workflow for MeRIP-seq.

Detailed Methodology:

  • RNA Isolation and mRNA Enrichment:

    • Isolate total RNA from cells or tissues using a standard method like TRIzol extraction.

    • Enrich for polyadenylated mRNA using oligo(dT) magnetic beads to reduce rRNA contamination.

  • RNA Fragmentation:

    • Fragment the enriched mRNA to an average size of ~100 nucleotides. This can be achieved by incubation in a fragmentation buffer (e.g., containing ZnCl₂) at high temperature (94°C) for a short period.

  • Immunoprecipitation (IP):

    • Incubate the fragmented mRNA with an anti-m⁶A antibody to specifically capture m⁶A-containing fragments.

    • Add protein A/G magnetic beads to pull down the antibody-RNA complexes.

    • Wash the beads extensively to remove non-specifically bound RNA.

  • Elution and Library Preparation:

    • Elute the m⁶A-containing RNA fragments from the antibody-bead complex.

    • Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and a portion of the fragmented RNA that was set aside as the input control.

  • Sequencing and Data Analysis:

    • Sequence the IP and input libraries using a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome/transcriptome.

    • Use bioinformatics tools to identify m⁶A peaks (regions enriched in the IP sample compared to the input) and perform motif analysis to confirm the presence of the m⁶A consensus sequence.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of the overall m⁶A levels in a sample.[19][20][21]

LCMS_Workflow start 1. Isolate mRNA digest 2. Digest mRNA to Nucleosides (Nuclease P1 and Alkaline Phosphatase) start->digest lc_separation 3. Liquid Chromatography Separation digest->lc_separation ms_detection 4. Tandem Mass Spectrometry Detection (MRM mode) lc_separation->ms_detection quantification 5. Quantification (m6A/A ratio) ms_detection->quantification

Figure 3: A simplified workflow for LC-MS/MS-based m⁶A quantification.

Detailed Methodology:

  • mRNA Isolation:

    • Isolate total RNA and enrich for mRNA as described for MeRIP-seq.

  • Enzymatic Digestion:

    • Digest the purified mRNA into individual nucleosides using a cocktail of enzymes, typically nuclease P1 followed by alkaline phosphatase.

  • LC Separation:

    • Inject the nucleoside mixture into a liquid chromatography system.

    • Separate the nucleosides based on their physicochemical properties using a suitable column and gradient elution.

  • MS/MS Detection:

    • Introduce the separated nucleosides into a tandem mass spectrometer.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify adenosine (A) and N6-methyladenosine (m⁶A) based on their unique precursor-to-product ion transitions.

  • Quantification:

    • Calculate the amount of m⁶A and A in the sample by integrating the area under their respective chromatographic peaks.

    • Express the global m⁶A level as a ratio of m⁶A to total A (m⁶A/A).

Biological Functions and Clinical Relevance

The m⁶A modification is a critical regulator of RNA metabolism, influencing:

  • RNA Stability: By recruiting YTHDF2, m⁶A can mark transcripts for degradation, thereby controlling their half-life.

  • Translation: Through YTHDF1, m⁶A can enhance the translation of specific mRNAs, allowing for rapid changes in protein expression.

  • Splicing: Nuclear m⁶A, read by YTHDC1, can influence the splicing of pre-mRNAs, contributing to the diversity of the proteome.

  • Nuclear Export: m⁶A has been shown to facilitate the export of mRNAs from the nucleus to the cytoplasm.

Implications in Drug Development:

  • Cancer: The m⁶A machinery is frequently dysregulated in cancer.[6][22][23] For example, elevated levels of METTL3 or FTO can act as oncogenes in certain cancers, while in others, they may be tumor suppressors.[22][24] This context-dependent role makes m⁶A regulators attractive targets for cancer therapy, and inhibitors of FTO are currently under development.[25]

  • Neurological Disorders: m⁶A is highly enriched in the brain and plays a crucial role in neurogenesis, neuronal development, and memory formation.[1][4][7][8] Dysregulation of m⁶A has been linked to various neurological diseases, suggesting that targeting m⁶A pathways could be a novel therapeutic strategy.[7][8]

This technical guide provides a foundational understanding of the biological significance of N6-methyladenine. As research in the field of epitranscriptomics continues to expand, the intricate roles of m⁶A in health and disease will become even clearer, paving the way for innovative diagnostic and therapeutic approaches.

References

An In-Depth Guide to the Crystallography of 2-Methyladenine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic studies of 2-methyladenine and its derivatives. This compound, a modified purine (B94841) nucleobase, and its analogs are of significant interest in medicinal chemistry and drug development due to their potential roles in various biological processes. Understanding their three-dimensional structures at an atomic level through X-ray crystallography is crucial for structure-based drug design and for elucidating their mechanisms of action.

Introduction to the Crystallography of Modified Nucleobases

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. For modified nucleobases like this compound, this technique provides invaluable insights into how subtle chemical modifications can influence molecular conformation, intermolecular interactions, and, consequently, biological activity. This guide will delve into the available crystallographic data, the experimental methodologies for obtaining such data, and the biological relevance of these structural studies.

Crystallographic Data of this compound and Its Derivatives

While a publicly available crystal structure for this compound itself is not readily found in common databases, crystallographic data for several of its important derivatives have been reported. This data is essential for understanding the conformational preferences and hydrogen bonding patterns of this class of molecules.

Table 1: Crystallographic Data for 2'-O-Methyladenosine

ParameterMolecule AMolecule B
Formula C₁₁H₁₅N₅O₄C₁₁H₁₅N₅O₄
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
a (Å) 4.694(5)4.694(5)
b (Å) 32.811(45)32.811(45)
c (Å) 8.652(10)8.652(10)
β (°) 109.1(1)109.1(1)
Volume (ų) 1258.41258.4
Z 22
Glycosyl Torsion Angle (χ) 15° (anti)0.5° (anti)
Sugar Pucker ³T₂ (3"-endo-2"-exo)²T₃ (2"-exo-3"-endo)

Data sourced from the crystal structure determination of 2'-O-methyladenosine.[1]

The crystallographic analysis of 2'-O-methyladenosine reveals two independent molecules in the asymmetric unit, designated as A and B, which exhibit different sugar pucker conformations.[1] This highlights the conformational flexibility of these nucleoside derivatives.

Experimental Protocols

The determination of the crystal structure of a small organic molecule like this compound or its derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of Purine Derivatives

The synthesis of this compound derivatives often involves the modification of a precursor purine. For instance, 2'-O-methyladenosine can be synthesized by the methylation of adenosine.[2]

General Crystallization Protocol for Purine Derivatives:

  • Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A systematic screening of various solvents and solvent mixtures is typically performed. Common solvents for purine derivatives include water, ethanol, methanol, and dimethylformamide (DMF).

  • Supersaturation: A supersaturated solution of the compound is prepared. This can be achieved by several methods:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution at a constant temperature.

    • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant into the solution induces crystallization.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a solvent in which it is less soluble. Crystals form at the interface.

  • Crystal Growth: The solution is left undisturbed in a vibration-free environment to allow for the slow growth of single crystals. The process can take from several days to weeks.

  • Crystal Harvesting: Once crystals of suitable size and quality are formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

Data Collection and Structure Solution Workflow:

The process of determining a crystal structure from a single crystal is a well-established workflow.

experimental_workflow cluster_crystal Crystal Preparation cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing and Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector.[1]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined. For small molecules, this is often achieved using direct methods.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Biological Significance and Signaling Pathways

Methylated adenines play diverse roles in biological systems. For instance, N6-methyladenosine (m6A) is a prevalent modification in mRNA and has been implicated in regulating mRNA stability, splicing, and translation. While specific signaling pathways directly involving this compound are not well-elucidated, the structural information gleaned from crystallographic studies of its derivatives is crucial for understanding how these modifications are recognized by proteins and enzymes involved in nucleic acid metabolism.

The structural data can be used to model the interactions of this compound-containing oligonucleotides with their protein targets, aiding in the design of inhibitors or probes to study these pathways.

logical_relationship cluster_structure Structural Information cluster_application Applications in Drug Discovery cluster_biology Biological Understanding Crystal_Structure Crystal Structure of This compound Derivative Interaction_Modeling Modeling of Protein-Ligand Interactions Crystal_Structure->Interaction_Modeling SBDD Structure-Based Drug Design Inhibitor_Design Design of Novel Inhibitors/Probes SBDD->Inhibitor_Design Interaction_Modeling->SBDD Pathway_Elucidation Elucidation of Biological Pathways Inhibitor_Design->Pathway_Elucidation Mechanism_of_Action Understanding Mechanism of Action Pathway_Elucidation->Mechanism_of_Action

Role of crystallography in drug development.

Conclusion

The crystallographic analysis of this compound and its derivatives provides fundamental insights into their three-dimensional structures, which is a prerequisite for understanding their biological functions. While the crystal structure of the parent this compound remains to be publicly reported, the available data on its derivatives, such as 2'-O-methyladenosine, offer a solid foundation for further research. The detailed experimental protocols outlined in this guide provide a roadmap for researchers aiming to crystallize and structurally characterize novel derivatives. Ultimately, this structural knowledge will accelerate the development of new therapeutic agents that target pathways involving modified purine nucleobases.

References

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data Interpretation of 2-Methyladenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Methyladenine, a modified purine (B94841) nucleobase. The interpretation of this data is crucial for its identification, characterization, and for understanding its role in various biological processes. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of analytical workflows.

Introduction to this compound

This compound is a derivative of adenine (B156593), one of the four primary nucleobases in DNA and RNA, where a methyl group is attached at the second position of the purine ring.[1] Its molecular formula is C₆H₇N₅, and it has a monoisotopic mass of 149.0701 g/mol .[2] While the biological roles of other methylated adenines, such as N6-methyladenosine (m6A) and N1-methyladenosine (m1A), are extensively studied in the context of epitranscriptomics and epigenetics, the specific functions of this compound are less well-characterized.[3][4][5] However, the presence of such modifications can significantly influence the structure, stability, and interaction of nucleic acids with proteins and other molecules.[1] Therefore, accurate analytical methods for its detection and characterization are of high importance in the fields of biochemistry, molecular biology, and drug development.

NMR Spectroscopic Data and Interpretation

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

ProtonChemical Shift (δ, ppm)Multiplicity
C8-H~ 7.9Singlet
NH₂~ 7.1Broad Singlet
N9-H~ 12.0Broad Singlet
CH₃~ 2.4Singlet

Note: The chemical shifts of NH protons can be highly variable and are dependent on concentration, temperature, and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Carbon AtomChemical Shift (δ, ppm)
C2~ 158
C4~ 152
C5~ 118
C6~ 156
C8~ 140
CH₃~ 21

Mass Spectrometric Data and Interpretation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Description
[M+H]⁺150.0774Molecular ion (protonated)
[M]⁺˙149.0701Molecular ion (radical cation)
Fragment 1134Loss of NH₃
Fragment 2107Loss of HCN from fragment at m/z 134

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound. These protocols are adapted from established methods for the analysis of modified nucleosides.[6]

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 2 seconds

    • ¹³C NMR:

      • Pulse sequence: zgpg30 (proton decoupled)

      • Number of scans: 1024-4096

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0% to 50% B over 10 minutes.

    • Flow rate: 0.2-0.4 mL/min.

    • Injection volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Parameters:

    • Ionization mode: Positive Electrospray Ionization (ESI+).

    • Scan mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scan.

    • Optimize the precursor-to-product ion transitions for this compound.

Visualizations

Since a specific signaling pathway for this compound is not well-established, the following diagrams illustrate the general workflow for its analysis and the broader context of adenine methylation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation Sample This compound Standard or Biological Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution NMR NMR Spectroscopy Dilution->NMR NMR Analysis MS Mass Spectrometry (LC-MS/MS) Dilution->MS MS Analysis NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure MS_Data->Structure Quantification Quantification MS_Data->Quantification

Analytical workflow for this compound.

adenine_methylation Adenine Adenine Methyltransferase Methyltransferase (Enzyme) Adenine->Methyltransferase SAM S-Adenosylmethionine (SAM) SAM->Methyltransferase SAH S-Adenosylhomocysteine (SAH) Methyltransferase->SAH MethylatedAdenine Methylated Adenine (e.g., this compound) Methyltransferase->MethylatedAdenine BiologicalFunction Altered Biological Function (Structure, Stability, Interaction) MethylatedAdenine->BiologicalFunction

References

The Enigmatic Role of 2-Methyladenine in the Architecture of DNA and RNA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The landscape of genetic and epigenetic regulation is profoundly influenced by chemical modifications to nucleic acids. While modifications such as N6-methyladenine and 5-methylcytosine (B146107) have been extensively studied, the role of other modified bases remains less understood. This technical guide delves into the current, albeit limited, understanding of 2-methyladenine (m2A), a structural isomer of the more common N6-methyladenine. Due to the scarcity of direct research on m2A's impact on DNA and RNA structure, this paper will first define its chemical nature and distinguish it from other adenine (B156593) modifications. Subsequently, it will present a comparative analysis, drawing on the well-established effects of N1-methyladenine (m1A) and N6-methyladenine (m6A) to hypothesize the potential structural and functional consequences of 2-methylation. This guide aims to provide a foundational resource for researchers interested in exploring this understudied modification, complete with detailed experimental protocols for the analysis of modified nucleic acids and visualizations of key concepts.

Introduction: The Landscape of Adenine Methylation

Adenine, a fundamental component of DNA and RNA, can be enzymatically methylated at various positions, leading to a range of functional outcomes. The most well-characterized adenine modification is N6-methyladenine (m6A), which plays crucial roles in gene expression, RNA splicing, and DNA repair.[1] Another significant modification is N1-methyladenine (m1A), often associated with DNA damage and repair processes.[2]

This guide focuses on the lesser-known This compound (m2A) , a purine (B94841) derivative with a methyl group at the N2 position of the adenine ring.[3] While its presence in biological systems is not as widely documented as m6A or m1A, its unique chemical structure suggests it could impart distinct properties to DNA and RNA molecules.

1.1. Distinguishing this compound from Other Adenine Modifications

It is critical to differentiate this compound from other methylated adenines to understand its potential role.

  • This compound (m2A): Methylation occurs at the exocyclic nitrogen atom at position 2 of the purine ring.

  • N6-Methyladenine (m6A): Methylation is at the exocyclic amino group at position 6.[4]

  • N1-Methyladenine (m1A): Methylation is at the nitrogen at position 1 within the purine ring.[5]

  • 2'-O-Methyladenosine (Am): Methylation occurs on the 2'-hydroxyl group of the ribose sugar, not the base itself.

The position of the methyl group has profound implications for the hydrogen bonding potential and steric profile of the nucleobase, thereby influencing its interaction with other bases and proteins.

Current State of Knowledge on this compound

Direct experimental data on the role of this compound in altering DNA and RNA structure is sparse. However, some insights can be gleaned from existing literature.

One study has pointed to the enzymatic formation of 2-methyladenosine (B93211) within the peptidyltransferase center of the ribosome. This suggests a potential role for m2A in the fine-tuning of translation.[6] The enzyme responsible, RlmN, utilizes a radical-based mechanism to methylate adenosine.[6] This specific localization implies that m2A might influence ribosome structure or its interaction with tRNA and mRNA.

Beyond this, there is a significant gap in the literature regarding the biophysical properties of this compound within a DNA or RNA duplex. The synthesis of this compound phosphoramidite (B1245037), the key reagent for incorporating this modified base into synthetic oligonucleotides for study, has not been widely reported, which has likely hampered research in this area.

Potential Impact of this compound on DNA and RNA Structure: A Comparative Analysis

To infer the potential effects of this compound, we can examine the well-documented impacts of N1- and N6-methyladenine on nucleic acid structure and stability.

3.1. Tautomerism and Base Pairing

The introduction of a methyl group can influence the tautomeric equilibrium of the nucleobase, which in turn affects its base-pairing properties. The canonical amino tautomer of adenine readily forms Watson-Crick base pairs with thymine (B56734) (in DNA) and uracil (B121893) (in RNA). However, methylation can favor the imino tautomer, leading to altered base pairing geometries.[7][8]

For instance, both m1A and m6A have been shown to favor the formation of Hoogsteen base pairs with thymine.[2] This disrupts the standard Watson-Crick geometry and can introduce kinks or other distortions into the DNA helix.[2] It is plausible that the N2-methyl group of this compound could also influence tautomeric equilibrium and favor non-canonical base pairing, although this remains to be experimentally verified.

3.2. Thermodynamic Stability of DNA and RNA Duplexes

The thermodynamic stability of a nucleic acid duplex is a critical determinant of its biological function. Base modifications can either stabilize or destabilize the double helix.

Studies on m1A and m6A have shown that these modifications often have a destabilizing effect on DNA duplexes when paired with thymine.[2] This destabilization is attributed to the disruption of the canonical Watson-Crick hydrogen bonding network.[2]

Table 1: Comparative Thermodynamic Effects of Adenine Methylations on DNA Duplexes

ModificationPairing PartnerEffect on Duplex StabilityChange in Melting Temperature (ΔTm)Reference
N1-methyladenine (m1A)ThymineDestabilizing-4°C to -10°C (context-dependent)[2]
N6-methyladenine (m6A)ThymineDestabilizing-1°C to -5°C (context-dependent)[2]
This compound (m2A) Thymine/Uracil Unknown Not Determined

Note: The thermodynamic data for m1A and m6A are illustrative and can vary based on the sequence context.

It is hypothesized that this compound, depending on its preferred tautomeric state and steric hindrance, could also lead to a decrease in the thermal stability of DNA and RNA duplexes.

Experimental Protocols for the Study of Modified Nucleic Acids

Investigating the impact of a novel modification like this compound requires a combination of synthetic, biophysical, and structural biology techniques. The following protocols are generalized for the study of modified oligonucleotides and would be applicable to the study of m2A, should a synthetic route for its phosphoramidite become available.

4.1. Synthesis of Modified Oligonucleotides via Phosphoramidite Chemistry

The incorporation of modified bases into synthetic DNA and RNA is achieved through solid-phase phosphoramidite chemistry.

Protocol:

  • Solid Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the sequence.

  • DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Introduce the phosphoramidite of the next base (in this case, the hypothetical this compound phosphoramidite) along with an activator (e.g., 5-ethylthio-1H-tetrazole) to the reaction column to form a phosphite (B83602) triester linkage.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidize the unstable phosphite triester to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).

  • Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups from the bases and phosphates using a suitable deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: Purify the full-length oligonucleotide using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

4.2. Analysis of Duplex Stability by UV-Thermal Denaturation

UV-thermal denaturation is a standard method to determine the melting temperature (Tm) and thermodynamic parameters of a DNA or RNA duplex.

Protocol:

  • Sample Preparation: Prepare solutions of the complementary oligonucleotides (one containing the modification) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Annealing: Mix the complementary strands in a 1:1 molar ratio, heat to 95°C for 5 minutes, and then slowly cool to room temperature to allow for duplex formation.

  • UV-Melting: Use a spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/minute).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured into single strands. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves.

4.3. Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about nucleic acids in solution.

Protocol:

  • Sample Preparation: Prepare a highly concentrated and pure sample of the modified oligonucleotide duplex in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, pH 7.0, in 90% H2O/10% D2O or 99.9% D2O).

  • NMR Data Acquisition: Acquire a suite of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the proton resonances of the oligonucleotide using established sequential assignment strategies.

  • Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from COSY and TOCSY spectra.

  • Structure Calculation: Use computational methods (e.g., molecular dynamics simulations with NMR-derived restraints) to generate a family of 3D structures consistent with the experimental data.

4.4. Detection and Quantification by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique for the detection and quantification of modified nucleosides in biological samples.

Protocol:

  • Sample Digestion: Digest the DNA or RNA sample to its constituent nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).

  • Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC), often with a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometric Detection: Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion are monitored for each nucleoside.[9][10]

Visualizations of Key Concepts and Workflows

5.1. Chemical Structures of Adenine and its Methylated Derivatives

Adenine_Modifications cluster_adenine Adenine cluster_m2a This compound cluster_m1a N1-Methyladenine cluster_m6a N6-Methyladenine A A m2A m2A m1A m1A m6A m6A

Caption: Chemical structures of adenine and its N2, N1, and N6 methylated forms.

5.3. Experimental Workflow for Structural Analysis

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_biophysical Biophysical Characterization cluster_structural High-Resolution Structure synthesis Oligonucleotide Synthesis purification HPLC/PAGE Purification synthesis->purification uv_melt UV-Thermal Denaturation purification->uv_melt nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray thermo Thermodynamic Analysis (Tm, ΔH°, ΔS°, ΔG°) uv_melt->thermo structure 3D Structure Determination nmr->structure xray->structure

Caption: Integrated workflow for the analysis of modified nucleic acids.

Conclusion and Future Directions

This compound represents an unexplored frontier in the field of nucleic acid modifications. While its existence is known, its impact on the structure, stability, and function of DNA and RNA remains largely uncharacterized. The comparative analysis presented in this guide, based on the properties of N1- and N6-methyladenine, provides a theoretical framework for predicting the potential consequences of N2-methylation.

The advancement of our understanding of this compound is contingent on the development of a robust synthetic route for its corresponding phosphoramidite. This would enable the site-specific incorporation of m2A into oligonucleotides, paving the way for detailed biophysical and structural studies. Future research should focus on:

  • Synthesis: Development of a scalable synthesis for 2-methyladenosine phosphoramidite.

  • Biophysical Studies: Systematic investigation of the thermodynamic effects of m2A on DNA and RNA duplex stability in various sequence contexts.

  • Structural Biology: Determination of high-resolution structures of m2A-containing DNA and RNA by NMR spectroscopy and X-ray crystallography to elucidate its effects on helix geometry and base pairing.

  • Biological Discovery: Development of sensitive analytical methods, such as LC-MS/MS, to screen for the presence of this compound in genomic DNA and different RNA species from various organisms.

  • Enzymology: Identification and characterization of the "writer" and "eraser" enzymes that may regulate the deposition and removal of this compound in vivo.

The exploration of this compound holds the potential to uncover novel mechanisms of gene regulation and nucleic acid recognition, offering new avenues for therapeutic intervention and a deeper understanding of the chemical language of the genome and transcriptome.

References

Unraveling the Metabolic Fates of 2-Methyladenine in Prokaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the metabolic pathways of N6-methyladenine (m6A) in prokaryotes are well-documented, the metabolism of its isomer, 2-methyladenine, remains a more specialized and less broadly characterized area of study. This technical guide provides an in-depth analysis of the known metabolic pathways involving this compound and its derivatives in prokaryotic organisms. Contrary to the widespread role of m6A in DNA and RNA, this compound is not a common direct modification of nucleic acids. Instead, its metabolic significance is currently understood within three specific contexts: the biosynthesis of the hypermodified tRNA nucleoside 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), the metabolism of the exogenous nucleoside 2-methyladenosine (B93211) in specific pathogens like Mycobacterium tuberculosis, and the formation of 2-methyladenosine in ribosomal RNA. This guide will detail the enzymatic reactions, present available quantitative data, and outline experimental protocols relevant to these pathways, offering a comprehensive resource for researchers in microbiology, drug development, and molecular biology.

Introduction

The landscape of nucleic acid modifications in prokaryotes is vast and plays a critical role in regulating various cellular processes, from gene expression to defense against invading genetic elements. While N6-methyladenine (m6A) has been a focal point of extensive research, other methylated purine (B94841) analogs, such as this compound, have a more enigmatic presence. This document serves to consolidate the current scientific understanding of this compound metabolism in prokaryotes. It is important to note at the outset that a universal, canonical metabolic pathway for this compound, analogous to central metabolic routes, has not been identified. Instead, its metabolic involvement appears to be confined to specific, albeit important, biochemical transformations. This guide will explore these distinct pathways in detail, providing the necessary technical information for their study and potential exploitation in therapeutic strategies.

Biosynthesis of 2-Methylthio-N6-threonylcarbamoyladenosine (ms2t6A) in tRNA

One of the most well-characterized metabolic pathways involving a this compound derivative is the biosynthesis of 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), a hypermodified nucleoside found at position 37 in the anticodon loop of certain tRNAs. This modification is crucial for accurate and efficient protein translation.

The MtaB-Catalyzed Reaction

In many bacteria, the key enzyme responsible for the methylthiolation step in ms2t6A biosynthesis is the methylthiotransferase MtaB.[1] MtaB is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes.[1] The biosynthesis of ms2t6A proceeds from the precursor N6-threonylcarbamoyladenosine (t6A) within the tRNA molecule.

The proposed mechanism for MtaB involves the use of two SAM molecules. One SAM molecule donates a methyl group to a sulfur atom within the enzyme's auxiliary [4Fe-4S] cluster, forming a methylthio group. The second SAM molecule is reductively cleaved to generate a 5'-deoxyadenosyl radical, which initiates the transfer of the methylthio group to the C2 position of the t6A nucleoside.[1]

Logical Flow of the MtaB-Catalyzed Reaction:

MtaB_Pathway cluster_0 MtaB Enzyme Complex cluster_1 Products t6A-tRNA t6A-tRNA MtaB MtaB Enzyme ([4Fe-4S] clusters) t6A-tRNA->MtaB SAM_1 S-Adenosylmethionine (SAM) 1 SAM_1->MtaB Methyl donor ms2t6A-tRNA ms2t6A-tRNA MtaB->ms2t6A-tRNA Methylthiolation SAH S-Adenosylhomocysteine (SAH) MtaB->SAH Methionine Methionine MtaB->Methionine 5-dA 5'-deoxyadenosine MtaB->5-dA SAM_2 S-Adenosylmethionine (SAM) 2 SAM_2->MtaB Radical formation

Biosynthesis of ms2t6A-tRNA catalyzed by the MtaB enzyme.
Quantitative Data

Currently, detailed kinetic parameters (Km, kcat) for MtaB from most prokaryotic organisms with its t6A-tRNA substrate are not extensively reported in the literature, representing a significant area for future research.

EnzymeOrganismSubstrateKmkcatReference
MtaBBacillus subtilist6A-tRNANot ReportedNot Reported[2]
MtaBChlamydia pneumoniaet6A-tRNANot ReportedNot Reported[3]

Table 1: Available Data on MtaB Enzymes.

Experimental Protocols

Detection of ms2t6A in tRNA by HPLC-MS/MS:

This protocol outlines the general steps for the detection and quantification of ms2t6A in prokaryotic tRNA.

Experimental Workflow:

HPLC_MS_Workflow Start Start: Bacterial Cell Culture Total_RNA_Extraction Total RNA Extraction Start->Total_RNA_Extraction tRNA_Purification tRNA Purification (e.g., by gel electrophoresis or column chromatography) Total_RNA_Extraction->tRNA_Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides (e.g., with nuclease P1 and alkaline phosphatase) tRNA_Purification->Enzymatic_Digestion LC_Separation Liquid Chromatography (LC) Separation (Reversed-phase or HILIC) Enzymatic_Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End: Quantification of ms2t6A Data_Analysis->End

Workflow for the detection of ms2t6A in prokaryotic tRNA.
  • tRNA Isolation: Isolate total RNA from the prokaryotic culture of interest. Purify the tRNA fraction using methods such as polyacrylamide gel electrophoresis or specialized chromatography columns.

  • Enzymatic Hydrolysis: Digest the purified tRNA to individual nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.[4]

  • LC-MS/MS Analysis: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column.[4][5]

  • Mass Spectrometry Detection: Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for ms2t6A would be monitored.[5]

  • Quantification: Generate a standard curve using a pure ms2t6A standard to quantify its abundance in the sample, often expressed as a ratio to a canonical nucleoside like adenosine (B11128).

Metabolism of 2-Methyladenosine in Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique metabolic capability for the nucleoside analog 2-methyladenosine. This pathway is of particular interest to drug development professionals as it represents a potential target for novel anti-tubercular agents.

Phosphorylation by Adenosine Kinase

The key enzyme in the metabolism of 2-methyladenosine in M. tuberculosis is adenosine kinase (AK).[6] This enzyme catalyzes the phosphorylation of 2-methyladenosine to 2-methyladenosine monophosphate (2-methyl-AMP).[6] This phosphorylation is an activation step, and the resulting 2-methyl-AMP is believed to be the cytotoxic form of the compound.

Metabolic Pathway of 2-Methyladenosine in M. tuberculosis:

M_tuberculosis_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Alternative Fate 2-Me-Ado_ext 2-Methyladenosine (extracellular) 2-Me-Ado_int 2-Methyladenosine (intracellular) 2-Me-Ado_ext->2-Me-Ado_int Transport AK Adenosine Kinase (AK) 2-Me-Ado_int->AK CleavageEnzyme Nucleoside Hydrolase/Phosphorylase 2-Me-Ado_int->CleavageEnzyme 2-Me-AMP 2-Methyl-AMP (cytotoxic) AK->2-Me-AMP ADP ADP AK->ADP ATP ATP ATP->AK 2-Me-Ade This compound (excreted) CleavageEnzyme->2-Me-Ade Ribose Ribose(-1-P) CleavageEnzyme->Ribose

Metabolism of 2-methyladenosine in Mycobacterium tuberculosis.
Quantitative Data

The adenosine kinase from M. tuberculosis exhibits a notable affinity for 2-methyladenosine, which is significantly higher than that of the human ortholog, providing a basis for selective toxicity.

EnzymeOrganismSubstrateKm (µM)Vmax (relative)Reference
Adenosine KinaseM. tuberculosisAdenosine0.8 ± 0.08100%[6]
Adenosine KinaseM. tuberculosis2-Methyladenosine79Not Reported[6]
Adenosine KinaseHuman2-Methyladenosine960Not Reported[6]

Table 2: Kinetic Parameters of Adenosine Kinase.

Experimental Protocols

Adenosine Kinase Activity Assay:

This protocol is adapted from methods used to characterize M. tuberculosis adenosine kinase.[7][8]

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, KCl, ATP, and an inhibitor of adenosine deaminase (e.g., deoxycoformycin).

  • Substrate Addition: Add the substrate, 2-methyladenosine (or radiolabeled 2-methyladenosine for higher sensitivity), to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the purified adenosine kinase or a cell lysate containing the enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an equal volume of perchloric acid or EDTA.

  • Product Detection: Analyze the formation of 2-methyl-AMP using HPLC. The separation of the substrate and product can be achieved on a C18 column, and the compounds can be detected by UV absorbance. If a radiolabeled substrate is used, the product can be quantified by scintillation counting after separation by thin-layer chromatography.

Formation of 2-Methyladenosine in Ribosomal RNA

A more recently discovered metabolic context for a this compound derivative is the formation of 2-methyladenosine at specific positions in prokaryotic ribosomal RNA (rRNA). This modification is catalyzed by the RlmN and Cfr enzymes, which are also members of the radical SAM superfamily.

The RlmN/Cfr-Catalyzed Reaction

RlmN is a housekeeping enzyme that typically methylates the C2 position of adenosine 2503 in the 23S rRNA.[9] The related enzyme, Cfr, can methylate the C8 position of the same adenosine, and this modification confers resistance to several classes of antibiotics that target the ribosome.[10]

The catalytic mechanism of RlmN and Cfr is complex and involves two molecules of SAM. One SAM molecule acts as the methyl donor to a conserved cysteine residue in the enzyme, forming a methylated enzyme intermediate. The second SAM is reductively cleaved to a 5'-deoxyadenosyl radical, which initiates the transfer of the methyl group from the cysteine to the adenosine in the rRNA.[9][11]

Logical Flow of the RlmN/Cfr-Catalyzed Reaction:

RlmN_Cfr_Pathway Start Start: Unmodified rRNA RlmN_Cfr RlmN/Cfr Enzyme Start->RlmN_Cfr Enzyme_Me Methylated Enzyme Intermediate RlmN_Cfr->Enzyme_Me SAM_1 SAM 1 (Methyl Donor) SAM_1->RlmN_Cfr Methyl_Transfer Methyl Transfer to rRNA Enzyme_Me->Methyl_Transfer SAM_2 SAM 2 (Radical Precursor) Radical_Formation 5'-deoxyadenosyl radical formation SAM_2->Radical_Formation Radical_Formation->Methyl_Transfer End End: 2-Methyladenosine in rRNA Methyl_Transfer->End

Simplified workflow for RlmN/Cfr-catalyzed rRNA methylation.
Quantitative Data

Detailed kinetic analysis of RlmN and Cfr with their full-length rRNA substrates is challenging due to the complexity of the substrate. As such, comprehensive kinetic data is scarce in the literature.

Experimental Protocols

Analysis of rRNA Methylation:

The analysis of specific rRNA modifications like 2-methyladenosine can be performed using a combination of RNA purification and mass spectrometry.

  • Ribosome Isolation: Isolate ribosomes from the prokaryotic organism of interest through differential centrifugation.

  • rRNA Extraction: Extract total rRNA from the purified ribosomes.

  • rRNA Depletion (if starting with total RNA): If starting with total RNA, deplete the highly abundant 16S and 23S rRNA to enrich for other RNA species if necessary, or proceed with the total rRNA for analysis.[12]

  • Enzymatic Digestion: Digest the rRNA to single nucleosides as described in section 2.3.

  • LC-MS/MS Analysis: Analyze the resulting nucleosides by LC-MS/MS to detect and quantify 2-methyladenosine.[13][14]

The Purine Salvage Pathway and Potential Degradation

While the biosynthesis of this compound derivatives is documented in specific contexts, the degradation or recycling of this compound is less clear. It is plausible that free this compound, if generated, could be channeled into the general purine salvage pathway. In prokaryotes, purine salvage pathways recycle purine bases and nucleosides from the degradation of nucleic acids.[15][16] Enzymes like adenine (B156593) phosphoribosyltransferase could potentially act on this compound, converting it to 2-methyl-AMP, although substrate specificity for this modified purine is not well-established. The observation that this compound is excreted from M. tuberculosis cells after cleavage from 2-methyladenosine suggests that in this organism, it may not be efficiently salvaged.[6] Further research is needed to elucidate the definitive fate of free this compound in prokaryotes.

Conclusion and Future Directions

The metabolic landscape of this compound in prokaryotes is not defined by a single, ubiquitous pathway but rather by a collection of specialized enzymatic reactions. The biosynthesis of the complex tRNA modification ms2t6A, the activation of 2-methyladenosine in M. tuberculosis, and the targeted methylation of rRNA by RlmN/Cfr highlight the diverse roles of this modified purine. For researchers, these pathways offer fertile ground for further investigation, particularly in elucidating the precise kinetic parameters of the involved enzymes and their broader physiological impacts. For drug development professionals, the unique metabolism of 2-methyladenosine in pathogens like M. tuberculosis presents a validated target for the design of novel therapeutics. Future research should aim to explore the potential for this compound modifications in other contexts, investigate the enzymes responsible for the degradation and salvage of this compound, and develop more sensitive and quantitative methods for its detection in biological systems. A deeper understanding of these niche metabolic pathways will undoubtedly open new avenues for both fundamental and applied science.

References

A Technical Guide to the Enzymatic Synthesis of 2-Methyladenine Using Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 2-methyladenine (m²A), a post-transcriptional modification found in ribosomal RNA (rRNA) and transfer RNA (tRNA). The primary focus is on the RlmN methyltransferase, a unique member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. This document details the enzyme's singular catalytic mechanism, substrate specificity, and the requisite cofactors. Furthermore, it offers detailed experimental protocols for enzyme purification, in vitro methylation assays, and analytical methods for the detection and quantification of this compound. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, molecular biology, and drug development who are interested in RNA modification and the enzymatic machinery involved.

Introduction

Post-transcriptional and post-translational modifications dramatically expand the functional repertoire of biological macromolecules. In the realm of nucleic acids, methylation is a prevalent modification that plays a critical role in the regulation of gene expression, the structural integrity of RNA and DNA, and cellular defense mechanisms. While N6-methyladenine and 2'-O-methyladenosine are well-characterized modifications, this compound (m²A), a methylation on the C2 carbon of the adenine (B156593) ring, represents a less common but functionally significant modification.[1][2]

The enzymatic synthesis of this compound is primarily catalyzed by the RlmN enzyme (also known as Cfr or YfgB).[3][4] RlmN is a fascinating enzyme due to its dual substrate specificity, modifying adenosine (B11128) at position 2503 in 23S rRNA and at position 37 in certain tRNAs.[1][5][6] What sets RlmN apart from most methyltransferases is its reliance on a radical-based catalytic mechanism, utilizing two molecules of S-adenosyl-L-methionine (SAM) per reaction cycle.[3][7] One SAM molecule serves as the precursor for a 5'-deoxyadenosyl radical, which initiates the reaction, while the second SAM molecule acts as the methyl donor.[3][7] This complex mechanism allows for the methylation of a chemically inert carbon atom on the adenine base.

Understanding the enzymatic synthesis of this compound is crucial for several reasons. The modification at A2503 in the peptidyl transferase center of the ribosome can influence antibiotic resistance, making RlmN a potential target for novel antimicrobial therapies.[3][8] Furthermore, the presence of m²A in tRNA suggests a role in modulating translational accuracy and efficiency.[1][5] This guide will provide the technical details necessary to study the RlmN-catalyzed synthesis of this compound, from enzyme preparation to product analysis.

The RlmN Methyltransferase: A Radical SAM Enzyme

RlmN belongs to the radical SAM superfamily, a large group of enzymes that use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[3][9] This radical is a powerful oxidant capable of abstracting a hydrogen atom from a wide range of substrates, thereby initiating a diverse array of biochemical transformations.

Substrate Specificity

RlmN exhibits dual specificity, targeting adenosine residues in both rRNA and tRNA.[1][6]

  • 23S rRNA: The primary and most well-characterized substrate for RlmN is adenosine 2503 (A2503) of the 23S rRNA component of the large ribosomal subunit.[3][4] This modification occurs within the peptidyl transferase center, a critical region for protein synthesis.[3]

  • tRNA: RlmN also methylates adenosine at position 37 (A37), located in the anticodon loop of a specific subset of tRNAs.[1][5]

The ability of RlmN to recognize and modify two distinct classes of RNA molecules suggests the presence of common structural or sequence determinants in its substrates.[10]

Cofactors

The catalytic activity of RlmN is dependent on the following cofactors:

  • S-adenosyl-L-methionine (SAM): RlmN uniquely utilizes two molecules of SAM per catalytic cycle. One is reductively cleaved to generate the 5'-deoxyadenosyl radical, while the other serves as the methyl group donor.[3][7]

  • [4Fe-4S] Cluster: This iron-sulfur cluster is essential for the reductive cleavage of SAM and is a hallmark of radical SAM enzymes.[3][7]

  • Reducing Agent: A reducing agent, such as sodium dithionite (B78146) or flavodoxin/ferredoxin:NADPH oxidoreductase, is required in vitro to maintain the [4Fe-4S] cluster in its active, reduced state.[3][6]

Catalytic Mechanism and Regulation

The catalytic mechanism of RlmN is a complex, multi-step process that deviates significantly from the typical S_N2 methyl transfer reaction.

The Radical-Based Methylation Cascade

The proposed mechanism for RlmN-catalyzed methylation is as follows:

  • Reductive Cleavage of SAM: The [4Fe-4S] cluster in RlmN donates an electron to a molecule of SAM, leading to its reductive cleavage and the formation of a 5'-deoxyadenosyl radical and methionine.[3][9]

  • Methyl Thioether Formation: A second molecule of SAM methylates a conserved cysteine residue (Cys355 in E. coli RlmN) within the enzyme's active site, forming a methyl thioether.[7][11]

  • Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methylated cysteine residue, generating a methylene (B1212753) radical.[12]

  • Protein-RNA Crosslinking: This highly reactive methylene radical adds to the C2 position of the target adenosine in the RNA substrate, forming a transient covalent crosslink between the enzyme and the RNA.[12][13]

  • Resolution of the Intermediate: A second conserved cysteine residue (Cys118 in E. coli RlmN) facilitates the resolution of the crosslinked intermediate, resulting in the transfer of the methyl group to the adenine base and the formation of a disulfide bond between the two cysteine residues.[14]

Regulation of RlmN Activity

The activity of RlmN has been shown to be regulated by cellular stress, particularly in response to reactive oxygen species (ROS). The iron-sulfur cluster of RlmN is sensitive to oxidative damage, and under conditions of oxidative stress, the enzyme can be inactivated. This suggests a potential role for RlmN in sensing and responding to the cellular redox state.[15]

Quantitative Data Summary

The following tables summarize the available quantitative data for the RlmN enzyme. It is important to note that specific kinetic parameters can vary depending on the experimental conditions and the specific RNA substrate used.

Table 1: RlmN Substrate and Cofactor Information

ComponentTypeRole
Enzyme RlmN (Cfr, YfgB)Radical SAM Methyltransferase
Substrates 23S rRNA (at A2503)RNA molecule to be methylated
tRNA (at A37)RNA molecule to be methylated
Cofactors S-adenosyl-L-methionine (SAM)Radical precursor and methyl donor
[4Fe-4S] ClusterEssential for SAM cleavage
Reducing Agent (e.g., Dithionite)Maintains [4Fe-4S] cluster in a reduced state

Table 2: Reported Reaction Conditions for in vitro RlmN Methylation Assays

ParameterValue/RangeReference
Temperature 37 °C[9]
pH 8.0[3][9]
RlmN Concentration 1 - 4.5 µM[3][9]
RNA Substrate Concentration 0.2 - 3 µM[3][9]
SAM Concentration 6 - 30 µM[3][9]
Sodium Dithionite Concentration 2 mM[3][9]
MgCl₂ Concentration 10 mM[3]

Note: Further research is needed to establish detailed kinetic parameters such as K_m and k_cat for different substrates and cofactors.

Experimental Protocols

The following protocols are synthesized from published methodologies and provide a framework for the purification of RlmN, the execution of in vitro methylation assays, and the analysis of the reaction products.

Protocol for RlmN Purification and [4Fe-4S] Cluster Reconstitution

This protocol is adapted for the purification of His-tagged RlmN from E. coli. All steps involving the purified protein should be performed under strict anaerobic conditions to preserve the integrity of the [4Fe-4S] cluster.[5][16]

Materials:

  • E. coli expression strain (e.g., ArcticExpress) transformed with an RlmN expression vector.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Ferric chloride (FeCl₃).

  • Lysis Buffer: 100 mM Tris-HCl pH 8.0, 250 mM NaCl.

  • Talon Metal Affinity Resin.

  • Reconstitution Buffer: 100 mM Tris-HCl pH 7.5, 2 mM DTT.

  • FeCl₃ solution: 200 mM FeCl₃, 10 mM cysteine, 2 mM DTT.

  • Sodium sulfide (B99878) (Na₂S) solution.

  • Anaerobic glovebox or chamber.

Procedure:

  • Protein Expression: Grow the E. coli culture at 37°C to an OD₆₀₀ of ~0.6. Induce protein expression with IPTG and supplement the medium with FeCl₃. Continue to grow the culture at a lower temperature (e.g., 13°C) for 24 hours.[5]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in ice-cold Lysis Buffer. Lyse the cells by sonication or French press.

  • Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Talon affinity column. Wash the column extensively with Lysis Buffer. Elute the His-tagged RlmN with Lysis Buffer containing imidazole.

  • [4Fe-4S] Cluster Reconstitution (Anaerobic): Transfer the purified apo-RlmN into an anaerobic glovebox. Dilute the protein in Reconstitution Buffer. Add the FeCl₃ solution and incubate with gentle shaking. Initiate the cluster assembly by adding the Na₂S solution and continue the incubation.[5]

  • Final Purification: Remove any precipitated iron by centrifugation. Further purify the reconstituted RlmN by FPLC on a suitable column (e.g., MonoQ) under anaerobic conditions.[6]

Protocol for in vitro RlmN Methylation Assay

This assay monitors the transfer of a radiolabeled methyl group from [³H-methyl]-SAM to the RNA substrate.

Materials:

  • Reconstituted RlmN enzyme.

  • RNA substrate (e.g., in vitro transcribed 23S rRNA fragment or specific tRNA).

  • Reaction Buffer: 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 50 mM NaCl.

  • [³H-methyl]-S-adenosyl-L-methionine.

  • Sodium dithionite (SDT).

  • Anaerobic glovebox or chamber.

  • Scintillation vials and scintillation cocktail.

Procedure:

  • Reaction Setup (Anaerobic): Prepare all solutions and make them anaerobic by purging with nitrogen or argon. Inside the glovebox, set up the reaction mixture in the following order: Reaction Buffer, RNA substrate, SDT, and [³H-methyl]-SAM.

  • Initiate Reaction: Start the reaction by adding the RlmN enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by methods such as phenol/chloroform extraction or by adding a strong acid to precipitate the RNA.

  • Quantification: Purify the radiolabeled RNA. Quantify the incorporated radioactivity using a scintillation counter.

Protocol for Product Analysis by HPLC

This protocol allows for the identification and quantification of 2-methyladenosine (B93211) in the reaction product.

Materials:

  • Methylated RNA from the in vitro assay.

  • Nuclease P1.

  • Snake venom phosphodiesterase.

  • Bacterial alkaline phosphatase.

  • C18 reverse-phase HPLC column.

  • Mobile Phase A: 40 mM Ammonium acetate, pH 6.0.

  • Mobile Phase B: 40% Acetonitrile in water.

  • 2-methyladenosine standard.

Procedure:

  • RNA Digestion: Purify the methylated RNA from the reaction mixture. Digest the RNA to mononucleosides using a cocktail of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[3]

  • HPLC Analysis: Inject the digested sample onto a C18 HPLC column. Elute the nucleosides using a gradient of Mobile Phase A and B.[3]

  • Detection and Quantification: Monitor the elution profile at 260 nm. Identify the 2-methyladenosine peak by comparing its retention time to that of the standard. Quantify the amount of product by integrating the peak area and comparing it to a standard curve.

Visualizations

Enzymatic Reaction of RlmN

RlmN_Reaction cluster_inputs Inputs cluster_enzyme Enzyme Complex cluster_outputs Outputs 23S_rRNA 23S rRNA (A2503) or tRNA (A37) RlmN RlmN Enzyme ([4Fe-4S] Cluster) 23S_rRNA->RlmN SAM1 S-Adenosyl-L-methionine (Radical Precursor) SAM1->RlmN SAM2 S-Adenosyl-L-methionine (Methyl Donor) SAM2->RlmN m2A_RNA This compound RNA RlmN->m2A_RNA Methionine Methionine RlmN->Methionine 5_dA 5'-Deoxyadenosine RlmN->5_dA SAH S-Adenosyl-L-homocysteine RlmN->SAH

Caption: Overall enzymatic reaction catalyzed by RlmN.

Experimental Workflow for this compound Synthesis and Detection

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify_RlmN Purify RlmN & Reconstitute [4Fe-4S] Cluster In_Vitro_Assay In Vitro Methylation Assay (Anaerobic) Purify_RlmN->In_Vitro_Assay Prepare_RNA Prepare RNA Substrate (e.g., in vitro transcription) Prepare_RNA->In_Vitro_Assay Digest_RNA Digest RNA to Nucleosides In_Vitro_Assay->Digest_RNA HPLC HPLC or LC-MS/MS Analysis Digest_RNA->HPLC Quantify Identify & Quantify This compound HPLC->Quantify

Caption: Workflow for this compound synthesis and analysis.

Simplified RlmN Catalytic Cycle

RlmN_Mechanism Start RlmN-[4Fe-4S]¹⁺ SAM1_cleavage Reductive Cleavage of SAM Generates 5'-dA radical Start->SAM1_cleavage + SAM Cys_methylation Methylation of Cys355 by a second SAM SAM1_cleavage->Cys_methylation + SAM H_abstraction H-atom Abstraction from methylated Cys355 Cys_methylation->H_abstraction 5'-dA radical Crosslinking Methylene Radical Adds to Adenine (Protein-RNA Crosslink) H_abstraction->Crosslinking + RNA Resolution Resolution by Cys118 (Disulfide Bond Formation) Crosslinking->Resolution Product_release Release of m²A-RNA and Enzyme Regeneration Resolution->Product_release

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Methyladenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyladenine, a derivative of the purine (B94841) base adenine (B156593), is a molecule of significant interest in various fields of biomedical research, including drug development and the study of nucleic acid metabolism. Its structural modification, the presence of a methyl group at the second position of the adenine ring, imparts unique physical and chemical characteristics that influence its biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its role in biological pathways.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties dictate its solubility, stability, and interactions with biological systems.

General Properties
PropertyValueSource
Chemical Formula C₆H₇N₅[1]
Molecular Weight 149.15 g/mol [2]
IUPAC Name 2-methyl-9H-purin-6-amine[1]
CAS Number 1445-08-5[1]
SMILES CC1=NC(=C2C(=N1)N=CN2)N[1]
InChI Key SMADWRYCYBUIKH-UHFFFAOYSA-N[1]
Physical Properties

Solubility:

While specific quantitative solubility data for this compound is limited, information on related compounds offers valuable insights. N6-Methyladenine is soluble in ethanol (B145695) (~5 mg/mL), DMSO (~1 mg/mL), and dimethylformamide (~2 mg/mL)[4]. 3-Methyladenine is reported to be soluble in water (5 mg/mL with sonication), and DMSO (8.33 mg/mL with sonication)[5]. It is reasonable to expect this compound to exhibit similar solubility in polar organic solvents.

Chemical Properties

pKa:

Spectral Properties:

  • UV-Vis Spectroscopy: PubChem indicates the availability of UV-Vis spectral data for this compound, although specific absorption maxima (λmax) are not detailed[2]. For comparison, N6-Methyladenine exhibits absorption maxima at 210 and 265 nm[4].

  • NMR Spectroscopy:

    • ¹³C NMR: PubChem indicates the availability of a ¹³C NMR spectrum for this compound, but the specific chemical shifts are not provided[2].

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from methods used for the synthesis of other substituted purines. One common strategy involves the substitution of a leaving group, such as a halogen, at the 2-position of an adenine precursor. A plausible starting material is 2-chloroadenine (B193299).

Protocol: Synthesis of this compound from 2-Chloroadenine (Conceptual)

This protocol is based on general methods for nucleophilic substitution on chloropurines and would require optimization.

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-chloroadenine in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Methylating Agent: Add a methylating agent. A common choice would be a methyl source that can be activated to be nucleophilic or used in a transition-metal-catalyzed cross-coupling reaction. For a direct nucleophilic substitution, a strong methylating agent might be required, though this can lead to multiple methylations. A more controlled approach would involve a palladium-catalyzed cross-coupling reaction with a methyl-organometallic reagent (e.g., methylboronic acid or a methylstannane).

  • Catalyst and Ligand (for cross-coupling): If a cross-coupling approach is used, add a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand.

  • Base: Add a non-nucleophilic base to neutralize any acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the solubility of related compounds, a mixture of ethanol and water or methanol could be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent portion-wise until the solid is completely dissolved.

  • Decoloration (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for its quantification in various matrices.

Protocol: HPLC Analysis of this compound

This is a general-purpose reversed-phase HPLC method that would require optimization for specific applications.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and a data acquisition system.

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier (e.g., methanol or acetonitrile).

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Set the UV detector to the λmax of this compound (to be determined experimentally, but likely around 260 nm).

  • Analysis: Inject the standards and the sample. The retention time will be characteristic of this compound, and the peak area can be used for quantification by constructing a calibration curve from the standards.

Biological Context and Signaling Pathways

Methylated purines play crucial roles in various biological processes, including the regulation of gene expression and cellular signaling. While specific signaling pathways directly initiated by this compound are not well-defined in the current literature, its structural similarity to adenine and other methylated adenines suggests potential interactions with purine metabolism and adenosine (B11128) receptors.

Potential Role in Purine Metabolism

The purine metabolic pathway is a complex network of enzymatic reactions responsible for the synthesis, degradation, and salvage of purine nucleotides. Methylated purines can be incorporated into nucleic acids or can act as modulators of enzymes within this pathway. This compound could potentially be a substrate or inhibitor of enzymes involved in purine salvage or degradation.

Purine_Metabolism_Context cluster_salvage Salvage Pathway Purine Synthesis Purine Synthesis IMP IMP Purine Synthesis->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Adenosine Adenosine AMP->Adenosine Adenosine->AMP ADK Inosine Inosine Adenosine->Inosine ADA Adenine Adenine Adenine->AMP APRT This compound This compound Potential\nInteractions Potential Interactions This compound->Potential\nInteractions Purine Salvage Enzymes Purine Salvage Enzymes Potential\nInteractions->Purine Salvage Enzymes Nucleic Acid\nIncorporation Nucleic Acid Incorporation Potential\nInteractions->Nucleic Acid\nIncorporation Guanine Guanine Hypoxanthine Hypoxanthine Adenosine_Receptor_Signaling cluster_ligands Ligands cluster_receptors Adenosine Receptors cluster_downstream Downstream Signaling Adenosine Adenosine A1 A1 Adenosine->A1 A2A A2A Adenosine->A2A A2B A2B Adenosine->A2B A3 A3 Adenosine->A3 This compound This compound This compound->A1 Potential Interaction This compound->A2A Potential Interaction This compound->A2B Potential Interaction This compound->A3 Potential Interaction Gi Gi A1->Gi Gs Gs A2A->Gs A2B->Gs A3->Gi Decrease cAMP Decrease cAMP Gi->Decrease cAMP Increase cAMP Increase cAMP Gs->Increase cAMP

References

Early Investigations into the Biological Activity of 2-Methyladenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the foundational research on the biological activity of 2-methyladenine, a purine (B94841) analog. Early studies, primarily from the 1950s and 1960s, established its role as a purine antagonist with notable effects on microbial growth and cytotoxicity in mammalian cells. This document compiles and presents the key quantitative data from this era, details the experimental methodologies employed, and visualizes the pertinent biological pathways. The information contained herein offers a historical perspective and a methodological foundation for contemporary research into purine metabolism and the development of related therapeutic agents.

Introduction

This compound is a derivative of adenine (B156593), a fundamental component of nucleic acids and a key molecule in cellular metabolism. The introduction of a methyl group at the 2-position of the purine ring alters its chemical properties and biological recognition, leading to interactions with various enzymatic pathways. Initial investigations into the biological effects of this compound were driven by an interest in purine antagonism as a potential therapeutic strategy, particularly in the context of antimicrobial and anticancer research. This guide revisits these seminal studies to provide a comprehensive overview of the early understanding of this compound's biological activity.

Quantitative Data from Early Studies

The initial research on this compound's biological effects yielded quantitative and qualitative data on its activity. These findings are summarized below.

Table 1: Prevention of Amethopterin (B1665966) Inhibition in Streptococcus faecalis by this compound
Amethopterin Concentration (mµg/mL)This compound Concentration for Half-Maximal Growth (µg/mL)
0.11.5
0.23.0
0.46.0
0.812.0

Data extracted from Loebeck, M. E. (1960). Prevention of amethopterin inhibition by this compound. Journal of Bacteriology, 79(3), 384–386.

Table 2: Cytotoxicity of this compound in Mouse Sarcoma 180 Cells
CompoundObservationAntagonism by Adenine
This compoundToxic to sarcoma 180 cellsNot blocked by adenine sulfate (B86663)

Data extracted from Biesele, J. J., Berger, R. E., & Clarke, M. (1952). Antagonism Studies with Several Toxic Purines and Purine Nucleosides in Mouse Tissue Cultures. Cancer Research, 12(7), 465-470.

Experimental Protocols

The following sections detail the methodologies used in the key early studies cited in this guide.

Microbial Growth Inhibition Assay (Loebeck, 1960)

This protocol was used to assess the ability of this compound to reverse the growth-inhibitory effects of amethopterin (methotrexate) in Streptococcus faecalis (ATCC 8043).

3.1.1. Media and Reagents:

  • Basal Medium: Folic acid assay medium (Difco) was used as the basal medium.

  • Test Compounds:

    • Amethopterin (methotrexate) solutions were prepared in distilled water.

    • This compound was dissolved in distilled water, with slight warming if necessary.

  • Inoculum: A 24-hour culture of Streptococcus faecalis grown in Micro Inoculum Broth (Difco) was washed and resuspended in sterile saline.

3.1.2. Assay Procedure:

  • Aseptically, varying concentrations of amethopterin and this compound were added to test tubes containing the basal medium.

  • The final volume in each tube was brought to 10 mL with distilled water.

  • Each tube was inoculated with one drop of the prepared S. faecalis suspension.

  • The tubes were incubated at 37°C for 18 to 24 hours.

  • Growth was measured turbidimetrically using a spectrophotometer at a wavelength of 660 mµ.

  • The concentration of this compound required to achieve half-maximal growth at different concentrations of amethopterin was determined.

Roller-Tube Tissue Culture Cytotoxicity Assay (Biesele et al., 1952)

This method was employed to evaluate the toxicity of this compound on mouse sarcoma 180 cells in vitro.

3.2.1. Culture Preparation:

  • Tissue Source: Sarcoma 180 mouse tumors were used as the source of tissue.

  • Culture Medium: The medium consisted of a balanced salt solution, embryo extract, and serum.

  • Roller Tubes: Tissues were explanted into roller tubes containing a plasma clot.

3.2.2. Assay Procedure:

  • Fragments of sarcoma 180 tissue were placed in roller tubes.

  • The test compound, this compound, was added to the culture medium at various concentrations.

  • For antagonism studies, adenine sulfate was added to some cultures containing this compound.

  • The roller tubes were incubated at 37°C, with continuous rotation to ensure adequate aeration and nutrient distribution.

  • The cultures were observed microscopically over several days for signs of cytotoxicity, such as inhibition of cell migration and proliferation, and cellular degeneration.

  • The degree of toxicity was assessed qualitatively based on these microscopic observations.

Visualizations of Pathways and Workflows

Proposed Mechanism of this compound in Bypassing Amethopterin Inhibition

Amethopterin (methotrexate) inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the regeneration of tetrahydrofolate, which is a necessary cofactor for the de novo synthesis of purines and thymidylate. By providing an external source of a purine, such as this compound, the inhibitory effect of amethopterin on bacterial growth can be circumvented. It is hypothesized that this compound is utilized by the bacterial cell through the purine salvage pathway.

cluster_de_novo De Novo Purine Synthesis cluster_folate Folate Metabolism cluster_salvage Purine Salvage Pathway Precursors Precursors IMP IMP Precursors->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Bacterial Growth Bacterial Growth AMP->Bacterial Growth GMP->Bacterial Growth DHF Dihydrofolate THF Tetrahydrofolate DHF->THF DHFR THF->Precursors One-carbon donor DHFR Dihydrofolate Reductase 2-Methyladenine_ext This compound (external) 2-Methyladenine_int This compound (internal) 2-Methyladenine_ext->2-Methyladenine_int Incorporation Incorporation into Nucleic Acids/Metabolism 2-Methyladenine_int->Incorporation Incorporation->Bacterial Growth Amethopterin Amethopterin (Methotrexate) Amethopterin->DHFR inhibits

Caption: Circumvention of Amethopterin Inhibition by this compound.

Experimental Workflow for Microbial Growth Inhibition Assay

The workflow below outlines the key steps in the microbial growth inhibition assay as described by Loebeck (1960).

prep Prepare Basal Medium, Amethopterin, and this compound Solutions setup Aseptically Add Reagents and Inoculum to Test Tubes prep->setup inoculum Prepare Washed Inoculum of S. faecalis inoculum->setup incubate Incubate at 37°C for 18-24 hours setup->incubate measure Measure Turbidity at 660 mµ incubate->measure analyze Determine Half-Maximal Growth Concentrations measure->analyze

Caption: Workflow of the Microbial Growth Inhibition Assay.

Conclusion

The early studies on this compound provided foundational insights into its biological activity as a purine antagonist. The work of Loebeck demonstrated its ability to rescue bacteria from the inhibitory effects of amethopterin, suggesting its utilization via the purine salvage pathway. Concurrently, the research by Biesele and colleagues established its cytotoxicity in a mammalian cancer cell model, highlighting its potential as an antimetabolite. While these early investigations were often qualitative or semi-quantitative by modern standards, they laid the crucial groundwork for subsequent research into modified purines and their therapeutic applications. The methodologies detailed in this guide reflect the techniques of the era and provide a valuable historical context for the evolution of drug discovery and development in the field of purine metabolism.

Investigating the Natural Occurrence of 2-Methyladenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "2-Methyladenine" can refer to several methylated forms of adenine (B156593), a fundamental component of nucleic acids. While the free purine (B94841) base, this compound, is commercially available as a chemical standard, its natural occurrence as an independent metabolite in biological systems is not well-documented in scientific literature. The predominant and biologically significant forms of adenine methylated at the 2-position are the modified nucleosides found within RNA and DNA. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, detection, and functional significance of these key modified nucleosides: 2'-O-methyladenosine (Am) and N2-methyladenosine (m2A) . Understanding the roles of these molecules is crucial for researchers in molecular biology, epigenetics, and drug development.

The Landscape of 2-Position Methylated Adenosines

Adenosine (B11128) methylation is a critical post-transcriptional or post-replicative modification that plays a vital role in regulating the structure and function of nucleic acids. Methylation at the 2-position of the adenine moiety occurs in two primary forms:

  • 2'-O-methyladenosine (Am): In this modification, a methyl group is added to the 2'-hydroxyl group of the ribose sugar of an adenosine nucleotide. This modification is widespread and found in various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA)[1].

  • N2-methyladenosine (m2A): Here, the methyl group is attached to the nitrogen atom at the 2-position of the adenine base itself. This modification has been identified in rRNA[2].

It is important to distinguish these from other common adenine modifications, such as N6-methyladenosine (m6A) and N1-methyladenosine (m1A), which have distinct biological roles.

Natural Occurrence and Quantitative Data

Organism/SystemMoleculeLocationReported Abundance/RatioReference
Eukaryotes2'-O-methyladenosine (Am)mRNA capPresent at the first transcribed nucleotide[1]
Eukaryotes2'-O-methyladenosine (Am)tRNAAnticodon loop (positions 32 and 34)[1]
Eukaryotes2'-O-methyladenosine (Am)rRNAFunctionally important regions[1]
Herbal Decoction Small RNAs2'-O-methyladenosine (Am)Small RNAs (18-30 nt)~5.04% of total nucleosides[3]
ProkaryotesN2-methyladenosine (m2A)23S rRNA (adenosine 2503)Confers a fitness advantage[2]

Biosynthesis of 2-Position Methylated Adenosines

The synthesis of 2'-O-methyladenosine and N2-methyladenosine is a highly regulated enzymatic process, primarily utilizing S-adenosylmethionine (SAM) as the methyl donor.

Biosynthesis of 2'-O-methyladenosine (Am)

The biosynthesis of Am is carried out by specific methyltransferases that act on different types of RNA.

  • tRNA Methylation: In human cells, the FTSJ1 methyltransferase, in complex with its auxiliary protein WDR6, is responsible for the 2'-O-methylation of adenosine in the anticodon loop of specific tRNAs[1].

  • mRNA Cap Methylation: The cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) catalyzes the methylation of the first transcribed nucleotide of mRNA, which is crucial for mRNA stability and translation efficiency[1].

  • rRNA and snRNA Methylation: In eukaryotes, 2'-O-methylation of rRNA and snRNA is primarily guided by small nucleolar RNAs (snoRNAs) that direct a complex of proteins, including the methyltransferase fibrillarin, to specific sites.

Biosynthesis_Am cluster_tRNA tRNA Methylation cluster_mRNA mRNA Cap Methylation SAM S-Adenosylmethionine (SAM) FTSJ1 FTSJ1-WDR6 Complex SAM->FTSJ1 Methyl Donor CMTR1 CMTR1 SAM->CMTR1 Methyl Donor SAH S-Adenosylhomocysteine (SAH) tRNA tRNA tRNA->FTSJ1 Substrate FTSJ1->SAH Am_tRNA Am-tRNA FTSJ1->Am_tRNA Catalyzes mRNA_cap mRNA (Cap-0) mRNA_cap->CMTR1 Substrate CMTR1->SAH Am_mRNA Am-mRNA (Cap-1) CMTR1->Am_mRNA Catalyzes LCMS_Workflow start Biological Sample rna_isolation RNA Isolation & Purification start->rna_isolation digestion Enzymatic Digestion to Nucleosides rna_isolation->digestion Add Internal Standard lc_separation LC Separation (C18 Column) digestion->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification Am_Functions Am 2'-O-methyladenosine (Am) stability Increased RNA Stability Am->stability Protects from Nucleases translation Enhanced Translation Am->translation Ensures Accuracy immunity Innate Immune Evasion Am->immunity Self-RNA Recognition

References

Theoretical Modeling of 2-Methyladenine Base Pairing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyladenine (m2A), a modified purine (B94841) nucleobase, plays a role in cellular processes by influencing the structure and function of nucleic acids. Understanding the base pairing properties of m2A at a molecular level is crucial for elucidating its biological significance and for the rational design of therapeutic agents that target nucleic acids. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to model and characterize this compound base pairing. Due to the limited direct research on m2A, this guide also draws upon established methodologies for other modified adenosines, such as N6-methyladenine (m6A) and N1-methyladenine (m1A), to present a complete framework for future investigations.

Introduction to this compound

This compound is a derivative of adenine (B156593) with a methyl group attached at the C2 position of the purine ring.[1] This modification can influence its biological activity and interactions with nucleic acids.[1] While less studied than other adenine modifications like N6-methyladenine, m2A has been identified in both ribosomal RNA (rRNA) and transfer RNA (tRNA).[2] In tRNA, C2-methyladenosine has been shown to promote a relaxed conformation, which in turn enhances the efficiency of protein translation, particularly for tandem codons that are dependent on m2A-modified tRNA.[2] This biological function underscores the importance of understanding the structural implications of this modification, starting with its fundamental interactions: base pairing.

Theoretical Modeling of Base Pairing

Theoretical modeling provides invaluable insights into the geometry, stability, and dynamics of base pairs involving modified nucleobases like this compound. The primary computational methods employed are Quantum Mechanics (QM) and Molecular Dynamics (MD).

Quantum Mechanics (QM) Calculations

QM methods are essential for accurately describing the electronic structure of molecules and the nature of non-covalent interactions, such as hydrogen bonds, that govern base pairing.

  • Density Functional Theory (DFT): DFT is a widely used QM method that offers a good balance between computational cost and accuracy for studying base pairs. It is used to optimize the geometry of base pairs and calculate interaction energies.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a higher-level ab initio method that provides a more accurate description of electron correlation effects, which are important for stacking and hydrogen bonding interactions.[3] It is often used to obtain benchmark interaction energies for base pairs.[3]

Key Parameters from QM Calculations:

  • Interaction Energy: The energy difference between the base pair complex and the individual, isolated bases. This value indicates the stability of the base pair.

  • Hydrogen Bond Distances and Angles: Precise geometric parameters that define the hydrogen bonding pattern (e.g., Watson-Crick, Hoogsteen, or wobble).

  • Electrostatic Potential: The charge distribution around the molecules, which helps in understanding the nature of the intermolecular interactions.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of nucleic acid duplexes containing modified bases over time.[4][5] These simulations provide insights into the conformational flexibility of the duplex and the impact of the modification on the overall structure.[4]

Key Insights from MD Simulations:

  • Conformational Dynamics: Analysis of the trajectory from an MD simulation can reveal the preferred conformations of the modified base and the surrounding DNA or RNA strand.[4]

  • Structural Parameters: Time-averaged values for helical parameters (e.g., twist, roll, slide) can be calculated to assess the local and global impact of the m2A modification on the duplex structure.

  • Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how water and ions interact with the modified duplex and influence its stability.

Potential Base Pairing Schemes for this compound

The methyl group at the C2 position of adenine can sterically influence its interaction with other bases. Below are the potential base pairing schemes with thymine (B56734) that can be investigated through theoretical modeling.

Caption: Possible hydrogen bonding patterns for this compound with Thymine.

Quantitative Data from Theoretical Modeling

Table 1: Calculated Interaction Energies (kcal/mol) for Adenine-Thymine Base Pairs

Base PairMethodGas PhaseAqueous Solution
Adenine - Thymine (WC)MP2/aug-cc-pVDZ-13.5-6.0
This compound - Thymine (WC-like) Hypotheticaltbdtbd
This compound - Thymine (Hoogsteen-like) Hypotheticaltbdtbd
N6-Methyladenine - Thymine (WC)MP2-12.8-5.5

Note: "tbd" indicates values to be determined by future computational studies. Data for A-T and m6A-T are representative values from the literature to provide context.

Table 2: Key Hydrogen Bond Geometries (Å and degrees) from QM Optimization

Base PairH-BondDistance (Å)Angle (°)
A - T (WC)N1(A)···N3(T)2.85178
N6(A)···O4(T)2.95175
m2A - T (WC-like) N1(m2A)···N3(T)tbdtbd
N6(m2A)···O4(T)tbdtbd
m2A - T (Hoogsteen-like) N7(m2A)···N3(T)tbdtbd
N6(m2A)···O4(T)tbdtbd

Note: "tbd" indicates values to be determined by future computational studies.

Experimental Protocols

Experimental validation is crucial for corroborating the findings of theoretical models. Key experimental techniques include the synthesis of m2A-containing oligonucleotides and their biophysical characterization.

Synthesis of 2'-O-Methyladenosine

While the user's interest is in this compound (base modification), the synthesis of the corresponding nucleoside is a critical first step for incorporation into oligonucleotides. A common method for the synthesis of 2'-O-methyladenosine involves the methylation of adenosine (B11128).

Protocol: Methylation of Adenosine [6][7]

  • Reaction Setup: Adenosine is treated with methyl iodide (CH3I) in an anhydrous alkaline medium. The reaction is typically carried out at 0°C for 4 hours.[6][7]

  • Product Profile: This reaction yields a mixture of products, with the major products being 2'-O-methyladenosine and 3'-O-methyladenosine.[6][7] The ratio of 2'-O to 3'-O methylation is approximately 8:1.[6][7]

  • Purification: The monomethylated adenosine products are isolated from the reaction mixture using silica (B1680970) gel column chromatography.[6][7]

  • Separation of Isomers: The pure 2'-O-methyladenosine is separated from the 3'-O-methyladenosine isomer by crystallization in ethanol.[6][7]

  • Yield: The overall yield of pure 2'-O-methyladenosine is approximately 42%.[6][7]

Further chemical modifications would be necessary to synthesize 2-methyladenosine (B93211) phosphoramidite (B1245037) for solid-phase oligonucleotide synthesis.

Biophysical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for determining the solution structure of nucleic acid duplexes containing modified bases.[8][9][10]

  • 1D NMR: Can provide initial evidence for the formation of a duplex and reveal changes in the chemical environment of protons upon modification.[8][10]

  • 2D NMR (NOESY, COSY): Allows for the assignment of proton resonances and the determination of through-space proximities between protons, which is essential for detailed structure determination.[8] For instance, specific Nuclear Overhauser Effects (NOEs) can distinguish between Watson-Crick and Hoogsteen base pairing.[8]

X-ray Crystallography:

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[11][12]

  • Crystallization: Oligonucleotides containing this compound need to be synthesized, purified, and crystallized.

  • Data Collection and Structure Solution: X-ray diffraction data is collected from the crystals, and the resulting electron density map is used to build a detailed atomic model of the duplex.[11][12] This can unambiguously determine the base pairing geometry and the impact of the m2A modification on the helical structure.

Workflow for Theoretical Modeling

The following diagram illustrates a typical workflow for the theoretical investigation of a modified base pair like this compound with thymine.

G Computational Workflow for m2A-T Base Pair Analysis start Define m2A-T Geometries (WC, Hoogsteen, etc.) qm_opt QM Geometry Optimization (e.g., DFT) start->qm_opt md_setup Build m2A-containing DNA/RNA Duplex start->md_setup qm_energy High-Level QM Energy Calculation (e.g., MP2) qm_opt->qm_energy analysis Analyze Trajectories and Energies qm_energy->analysis md_sim Molecular Dynamics Simulation md_setup->md_sim md_sim->analysis exp_val Experimental Validation (NMR, X-ray) analysis->exp_val

References

Preliminary Toxicity Screening of 2-Methyladenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyladenine is a purine (B94841) derivative with potential applications in biochemical and pharmaceutical research.[1] As with any novel compound intended for therapeutic use, a thorough evaluation of its safety profile is paramount. This technical guide outlines a strategic approach to the preliminary toxicity screening of this compound. Due to the limited publicly available toxicity data on this specific molecule, this document serves as a framework, providing detailed experimental protocols and data presentation templates for key in vitro and in vivo assays. These assays are designed to assess cytotoxicity, genotoxicity, and acute systemic toxicity, forming the foundational dataset for a comprehensive safety assessment. The methodologies are presented to guide researchers in generating the necessary data to evaluate the toxicological profile of this compound and other novel chemical entities.

Introduction to this compound and Toxicity Screening

This compound is a derivative of the nucleobase adenine (B156593), characterized by a methyl group at the 2-position of the purine ring.[1] Its structural similarity to endogenous purines suggests potential interactions with nucleic acid metabolism and other cellular processes.[1] Before advancing a compound like this compound in the drug development pipeline, it is crucial to conduct a preliminary toxicity screening. This initial assessment identifies potential safety liabilities, helps in dose selection for further studies, and provides insights into the compound's mechanism of toxicity.

This guide details a tiered approach for the preliminary toxicological evaluation of this compound, encompassing in vitro cytotoxicity, in vitro genotoxicity, and in vivo acute toxicity studies.

In Vitro Cytotoxicity Assessment: MTT Assay

The initial step in toxicity screening is to evaluate the effect of the compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies.[2][3][4]

Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, HeLa)

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[5][6]

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[2]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[2][4] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[2]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration.

Data Presentation: Cytotoxicity of this compound

The results of the MTT assay should be summarized in a table to clearly present the dose-dependent effect of this compound on cell viability.

Cell LineExposure Time (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HepG2240 (Control)100 ± 5.2\multirow{6}{}{[Calculated Value]}
1[Data]
10[Data]
50[Data]
100[Data]
500[Data]
HeLa480 (Control)100 ± 4.8\multirow{6}{}{[Calculated Value]}
1[Data]
10[Data]
50[Data]
100[Data]
500[Data]

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with This compound seed->treat Incubate Overnight incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability and IC50 read->calculate

Figure 1: Workflow for assessing cytotoxicity using the MTT assay.

In Vitro Genotoxicity Assessment

Genotoxicity assays are essential to determine if a test compound can induce genetic damage, such as gene mutations or DNA strand breaks. The Ames test and the Comet assay are standard preliminary screens for mutagenicity and DNA damage, respectively.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[7] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[7][8] The test measures the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[7]

Objective: To evaluate the mutagenic potential of this compound.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound stock solution

  • Positive controls (e.g., sodium azide (B81097) for TA1535/TA100, 2-nitrofluorene (B1194847) for TA98)

  • Negative/vehicle control

  • S9 metabolic activation system (from rat liver) or buffer[9]

  • Top agar (B569324) (containing trace amounts of histidine and biotin)

  • Minimal glucose agar plates

Procedure:

  • Strain Preparation: Grow overnight cultures of each S. typhimurium strain at 37°C.[10]

  • Plate Incorporation Method: a. To a sterile tube, add 2 mL of molten top agar (kept at 45°C).[10] b. Add 100 µL of the bacterial culture. c. Add 100 µL of the test compound (this compound at various concentrations), positive control, or negative control. d. Add 500 µL of either the S9 mix (for metabolic activation) or a buffer (without S9).[9]

  • Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate. Distribute the top agar evenly.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control (typically a two-fold or greater increase) indicates a positive mutagenic response.[11]

Data Presentation: Ames Test Results for this compound

Results should be tabulated, showing the number of revertant colonies for each strain, with and without metabolic activation.

StrainMetabolic Activation (S9)This compound Conc. (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlMutagenicity Index
TA98-0 (Control)[Data]1.0\multirow{5}{}{[Calculated]}
10[Data][Data]
50[Data][Data]
100[Data][Data]
500[Data][Data]
TA98+0 (Control)[Data]1.0\multirow{5}{}{[Calculated]}
10[Data][Data]
50[Data][Data]
100[Data][Data]
500[Data][Data]
TA100-0 (Control)[Data]1.0\multirow{5}{*}{[Calculated]}
10[Data][Data]
50[Data][Data]
100[Data][Data]
500[Data][Data]
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA damage at the level of the individual cell.[12] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Objective: To detect DNA strand breaks in cells treated with this compound.

Materials:

  • Mammalian cells

  • This compound stock solution

  • Normal Melting Point (NMP) and Low Melting Point (LMP) agarose

  • Microscope slides (pre-coated)

  • Lysis solution (high salt, detergent)

  • Alkaline or Neutral electrophoresis buffer[13]

  • DNA stain (e.g., ethidium (B1194527) bromide, SYBR Green)

  • Fluorescence microscope with appropriate software

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound for a defined period. Include positive and negative controls.

  • Cell Embedding: Harvest the cells and resuspend them in molten LMP agarose at 37°C. Quickly pipette this mixture onto a pre-coated slide and cover with a coverslip. Allow it to solidify on ice.[12]

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.[12]

  • DNA Unwinding (for Alkaline Comet): Place slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[14]

  • Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with the same buffer. Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes.[14]

  • Neutralization and Staining: Wash the slides with a neutralization buffer or PBS, then stain with a fluorescent DNA dye.[12]

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Score at least 50-100 cells per slide. Quantify DNA damage using image analysis software to measure parameters like % Tail DNA, Tail Length, and Tail Moment.[12]

Data Presentation: Comet Assay Results for this compound

Summarize the quantitative data from the image analysis in a table.

Cell LineThis compound Conc. (µM)Mean % Tail DNA ± SDMean Tail Moment ± SDStatistical Significance (p-value)
[e.g., TK6]0 (Control)[Data][Data]-
10[Data][Data][Data]
50[Data][Data][Data]
100[Data][Data][Data]
Positive Control[Data][Data]<0.001

Visualization: Genotoxicity Assay Workflows

Genotoxicity_Workflows Genotoxicity Screening Workflows cluster_ames Ames Test cluster_comet Comet Assay ames1 Mix Bacteria, Compound, & S9/Buffer with Top Agar ames2 Pour on Minimal Glucose Plate ames1->ames2 ames3 Incubate 48-72 hours ames2->ames3 ames4 Count Revertant Colonies ames3->ames4 comet1 Treat Cells with Compound comet2 Embed Cells in Agarose on Slide comet1->comet2 comet3 Lyse Cells comet2->comet3 comet4 Electrophoresis comet3->comet4 comet5 Stain DNA and Visualize comet4->comet5 comet6 Score Comets comet5->comet6

Figure 2: Workflows for the Ames and Comet genotoxicity assays.

In Vivo Acute Toxicity Assessment

Following in vitro testing, an in vivo study is necessary to understand the compound's effects in a whole organism. A 28-day repeated dose oral toxicity study in rodents is a standard initial in vivo test.[15]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents

This protocol is a general guideline based on OECD Test Guideline 407.

Objective: To determine the potential adverse effects of this compound following repeated oral administration for 28 days.

Animals:

  • Young, healthy adult rodents (e.g., Wistar rats), typically 10 animals per sex per group.[16]

Procedure:

  • Dose Selection: Based on in vitro data or a preliminary range-finding study, select at least three dose levels (low, mid, high) and a vehicle control group.[16]

  • Administration: Administer this compound daily by oral gavage for 28 consecutive days.[15] The volume should not exceed 1-2 mL/100g body weight.[15]

  • Observations:

    • Clinical Signs: Observe animals daily for signs of toxicity (changes in skin, fur, eyes, behavior, etc.).

    • Body Weight: Record body weight at least once a week.

    • Food/Water Consumption: Measure weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.[16] Collect urine for urinalysis.

  • Necropsy and Histopathology:

    • At termination, perform a full gross necropsy on all animals.

    • Weigh major organs (liver, kidneys, spleen, brain, etc.).

    • Preserve organs and tissues from all control and high-dose animals for histopathological examination. Tissues from lower-dose groups should also be examined if treatment-related effects are seen in the high-dose group.

Data Presentation: In Vivo Acute Toxicity

Key findings from the in vivo study should be presented in a summary table.

ParameterControl Group (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Mortality 0/20[Data][Data][Data]
Clinical Signs None[Observations][Observations][Observations]
Body Weight Change (%) [Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
Key Hematology
- WBC (10^3/µL)[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
- HGB (g/dL)[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
Key Clinical Chemistry
- ALT (U/L)[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
- CREA (mg/dL)[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
Key Organ Weights (g)
- Liver[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
- Kidneys[Mean ± SD][Mean ± SD][Mean ± SD][Mean ± SD]
Histopathology Findings No significant findings[Summary][Summary][Summary]
NOAEL (mg/kg/day) \multicolumn{4}{c}{[No-Observed-Adverse-Effect-Level]}

Visualization: In Vivo Toxicity Study Workflow

In_Vivo_Workflow start Acclimatize Rodents dosing Daily Oral Dosing (28 Days) start->dosing observe Daily Clinical Observations dosing->observe measure Weekly Body Weight & Food Consumption dosing->measure end End of Dosing Period observe->end measure->end blood Blood & Urine Collection (Clinical Pathology) end->blood necropsy Gross Necropsy & Organ Weights blood->necropsy histo Histopathology necropsy->histo report Final Report (NOAEL) histo->report

Figure 3: Workflow for a 28-day repeated dose oral toxicity study.

Potential Signaling Pathway Involvement

While specific pathways affected by this compound are yet to be elucidated, the effects of other methylated adenines, particularly N6-methyladenosine (m6A) in RNA, are well-studied. m6A is a dynamic modification regulated by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (binding) proteins.[17] This system impacts RNA stability, splicing, and translation, thereby influencing numerous cellular processes, including cancer progression and immunity.[17][18] Investigating whether this compound interacts with these or DNA repair pathways could provide mechanistic insights into its potential toxicity. For instance, some DNA lesions caused by alkylating agents, such as N1-methyladenine, are repaired by the AlkB family of dioxygenases, which prevents genotoxicity and mutagenesis.[19][20]

Visualization: DNA Alkylation Damage Repair Pathway

DNA_Repair_Pathway cluster_damage DNA Damage cluster_repair Direct Reversal Repair cluster_outcome Cellular Outcome DNA Normal DNA Alkylated_DNA Alkylated DNA (e.g., N1-methyladenine) DNA->Alkylated_DNA Alkylation Alkylating_Agent Alkylating Agent (e.g., MMS) Alkylating_Agent->DNA Alkylation AlkB AlkB Homolog (Dioxygenase) Alkylated_DNA->AlkB Substrate Recognition Replication_Block Replication Block (If unrepaired) Alkylated_DNA->Replication_Block Repaired_DNA Repaired DNA AlkB->Repaired_DNA Oxidative Demethylation Byproducts Formaldehyde, Succinate AlkB->Byproducts Cofactors Fe(II), α-KG, O2 Cofactors->AlkB Replication DNA Replication Proceeds Repaired_DNA->Replication No_Toxicity Prevention of Genotoxicity & Mutagenesis Replication->No_Toxicity Cytotoxicity Cytotoxicity Replication_Block->Cytotoxicity

Figure 4: The AlkB pathway for direct repair of DNA alkylation damage.

Conclusion

The preliminary toxicity screening of a novel compound such as this compound is a critical, data-driven process. This guide provides the essential framework for conducting this evaluation, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by a foundational in vivo study to understand systemic effects. The detailed protocols for MTT, Ames, and Comet assays, along with a general protocol for a 28-day rodent study, offer a clear path for data generation. By systematically applying these methods and carefully documenting the results in the structured tables provided, researchers and drug development professionals can build a robust initial safety profile for this compound, enabling informed decisions for its future development.

References

Methodological & Application

Step-by-Step Protocol for Incorporating 2-Methyladenine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleobases into oligonucleotides is a powerful tool for enhancing their therapeutic and diagnostic potential. 2-Methyladenine (2-Me-A), a naturally occurring modified purine, is of significant interest due to its ability to influence nucleic acid structure and function. This modification can alter hybridization properties, nuclease resistance, and interactions with proteins, making it a valuable component in the design of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

This document provides a comprehensive, step-by-step protocol for the incorporation of this compound into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry. It covers the entire workflow from the synthesis of the this compound phosphoramidite building block to the final purification and analysis of the modified oligonucleotide.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
2-Methyl-2'-deoxyadenosineCarbosynthNM05788
4,4'-Dimethoxytrityl chloride (DMT-Cl)Sigma-Aldrich100302
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeGlen Research10-1901
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Anhydrous Dichloromethane (B109758) (DCM)Sigma-Aldrich270997
Anhydrous Acetonitrile (B52724) (ACN)Sigma-Aldrich34998
Pyridine (B92270)Sigma-Aldrich270970
5-(Ethylthio)-1H-tetrazole (ETT)Glen Research30-3040
Acetic Anhydride (Cap A)Sigma-Aldrich320102
N-Methylimidazole (Cap B)Sigma-Aldrich67951
Iodine (Oxidizer)Sigma-Aldrich207772
Ammonium (B1175870) Hydroxide (B78521) (30%)Sigma-Aldrich221228
Methylamine (B109427) (40% in water)Sigma-Aldrich426466
Triethylamine trihydrofluoride (TEA·3HF)Sigma-Aldrich344648
Controlled Pore Glass (CPG) solid supportGlen ResearchVaries
Standard DNA phosphoramiditesGlen ResearchVaries

Experimental Protocols

Synthesis of 5'-O-DMT-2-Methyl-2'-deoxyadenosine

The first step involves the protection of the 5'-hydroxyl group of 2-Methyl-2'-deoxyadenosine with a dimethoxytrityl (DMT) group.

  • Dissolve 2-Methyl-2'-deoxyadenosine: In a round-bottom flask, dissolve 1 gram of 2-Methyl-2'-deoxyadenosine in 20 mL of anhydrous pyridine.

  • Add DMT-Cl: Slowly add 1.2 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (B129727) (9:1 v/v). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench it by adding 2 mL of methanol and stir for 15 minutes.

  • Extraction: Evaporate the pyridine under reduced pressure. Dissolve the residue in 50 mL of dichloromethane and wash with 5% sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane (0-5%) to obtain the pure 5'-O-DMT-2-Methyl-2'-deoxyadenosine.

Synthesis of 5'-O-DMT-2-Methyl-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

The protected nucleoside is then converted into its phosphoramidite derivative.

  • Dissolve the Protected Nucleoside: In a flame-dried, argon-purged flask, dissolve 1 gram of 5'-O-DMT-2-Methyl-2'-deoxyadenosine in 20 mL of anhydrous dichloromethane.

  • Add DIPEA: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and cool to 0°C in an ice bath.

  • Add Phosphitylating Reagent: Slowly add 1.5 equivalents of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with 5% sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and evaporation of the solvent, purify the resulting phosphoramidite by precipitation from a dichloromethane solution into cold n-hexane to yield a white powder.

Automated Oligonucleotide Synthesis

The synthesized this compound phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.

  • Prepare Reagents: Dissolve the this compound phosphoramidite and standard DNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Synthesizer Setup: Install the phosphoramidite vials on the DNA synthesizer. Use a standard synthesis protocol with the following modifications for the this compound incorporation step.

  • Modified Coupling Step: Due to potential steric hindrance from the methyl group, an extended coupling time is recommended for the this compound phosphoramidite.

ParameterStandard DNA MonomersThis compound Monomer
Activator 0.25 M 5-Ethylthio-1H-tetrazole (ETT)0.25 M 5-Ethylthio-1H-tetrazole (ETT)
Coupling Time 60 seconds3 - 5 minutes
Coupling Efficiency >99%>98%

  • Synthesis Cycle: The standard four-step cycle of deblocking (detritylation), coupling , capping , and oxidation is performed for each nucleotide addition.

Oligonucleotide_Synthesis_Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping Capping (Terminate Failures) Coupling->Capping Phosphite Triester Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate (B84403) (Next Cycle)

Figure 1. The four-step cycle of phosphoramidite chemistry.

Cleavage and Deprotection

After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. Due to the potential for Dimroth rearrangement of N1-substituted adenines under standard ammoniacal deprotection, milder conditions are recommended.

  • Cleavage from Support: Transfer the CPG support to a 2 mL screw-cap vial. Add 1 mL of a 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Deprotection: Incubate the vial at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.

  • Evaporation: Cool the vial and transfer the supernatant to a new tube. Evaporate the AMA solution to dryness in a vacuum concentrator.

Purification

The crude deprotected oligonucleotide is purified to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for this purpose.

  • Sample Preparation: Re-dissolve the dried oligonucleotide pellet in 1 mL of sterile, nuclease-free water.

  • HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
Mobile Phase B 100% Acetonitrile
Gradient 5-50% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
  • Fraction Collection: Collect the major peak corresponding to the full-length product.

  • Desalting: Desalt the collected fraction using a desalting column or by ethanol (B145695) precipitation.

Quality Control and Analysis

The purity and identity of the final oligonucleotide product are confirmed by mass spectrometry.

  • Sample Preparation: Prepare a 10 µM solution of the purified oligonucleotide in nuclease-free water.

  • Mass Spectrometry: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized oligonucleotide.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a 20-mer oligonucleotide containing a single this compound modification.

ParameterExpected Value
Overall Yield (OD260) 10-20 OD
Purity (by RP-HPLC) >90%
Coupling Efficiency (per step) >98%
Expected Mass (ESI-MS) Matches calculated mass ± 0.1%

Experimental Workflow

Experimental_Workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo_synthesis Oligonucleotide Synthesis cluster_post_synthesis Post-Synthesis Processing Protection 5'-DMT Protection of 2-Me-2'-deoxyadenosine Phosphitylation 3'-Phosphitylation Protection->Phosphitylation Automated_Synthesis Automated Solid-Phase Synthesis Cycle Phosphitylation->Automated_Synthesis Cleavage_Deprotection Cleavage & Deprotection (AMA Treatment) Automated_Synthesis->Cleavage_Deprotection Purification RP-HPLC Purification Cleavage_Deprotection->Purification QC Mass Spectrometry (Quality Control) Purification->QC

Figure 2. Overall workflow for incorporating this compound.

Troubleshooting

ProblemPossible CauseSolution
Low Coupling Efficiency 1. Moisture in reagents. 2. Degraded phosphoramidite or activator. 3. Insufficient coupling time.1. Use fresh, anhydrous solvents. 2. Use fresh reagents. 3. Increase the coupling time for the 2-Me-A monomer.
Incomplete Deprotection 1. Insufficient deprotection time or temperature. 2. Ineffective deprotection reagent.1. Ensure the AMA treatment is carried out at 65°C for the recommended time. 2. Prepare fresh AMA solution.
Presence of n-1 Species Inefficient capping or coupling.Optimize capping and coupling steps. Consider a double coupling for the 2-Me-A monomer.
Unexpected Mass in MS Potential Dimroth rearrangement.Ensure deprotection is carried out with AMA and not prolonged exposure to standard ammonium hydroxide at high temperatures.

Conclusion

This protocol provides a detailed and reliable method for the incorporation of this compound into oligonucleotides. By following these steps, researchers can successfully synthesize high-quality modified oligonucleotides for a wide range of applications in research, diagnostics, and drug development. The key considerations for successful incorporation include the synthesis of a high-purity this compound phosphoramidite, optimization of the coupling time during automated synthesis, and the use of appropriate mild deprotection conditions to prevent unwanted side reactions.

Application Notes and Protocols for the Use of 2-Methyladenine in PCR and Sanger Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amplification and sequencing of DNA are fundamental techniques in molecular biology, diagnostics, and drug development. However, challenges arise when dealing with "difficult templates," such as those rich in Guanine-Cytosine (GC) content, containing repetitive sequences, or prone to forming stable secondary structures like hairpins and G-quadruplexes. These structures can impede or halt DNA polymerase progression, leading to failed or inefficient PCR amplification and poor-quality Sanger sequencing data.

One strategy to overcome these hurdles is the incorporation of modified nucleotides that alter the physical properties of the DNA duplex. This document provides detailed application notes and investigational protocols for the use of 2-Methyl-2'-deoxyadenosine triphosphate (2-methyl-dATP), the triphosphate form of 2-Methyladenine, in PCR and Sanger sequencing.

The introduction of a methyl group at the C2 position of the adenine (B156593) base is hypothesized to disrupt non-canonical hydrogen bonds that stabilize secondary structures. The methyl group protrudes into the minor groove of the DNA helix, which may sterically hinder the formation of hairpins and other complex structures without significantly compromising the Watson-Crick base pairing with thymine. These protocols are presented as an investigational tool for researchers encountering difficulties with problematic DNA templates.

Potential Applications

  • Amplification of GC-rich regions: By reducing the stability of secondary structures that are common in GC-rich sequences, 2-methyl-dATP may facilitate more efficient PCR amplification.

  • Sequencing through hairpins and stem-loops: Sanger sequencing reactions can terminate prematurely at stable hairpin structures. Incorporating this compound into the template or the sequencing reaction itself may allow the polymerase to read through these regions.

  • Analysis of repetitive DNA sequences: Tandem repeats, which are implicated in a number of genetic disorders, are notoriously difficult to amplify and sequence. 2-methyl-dATP could potentially improve the analysis of these regions.

  • Quality control of synthetic oligonucleotides: For drug development professionals working with therapeutic oligonucleotides that may form secondary structures, incorporating this compound could be a valuable tool for quality control sequencing.

Data Presentation: Quantitative Effects of Adenine Modifications

The following tables summarize the potential effects of this compound on DNA properties and polymerase kinetics. It is important to note that direct experimental data for this compound is limited; therefore, the presented values are based on analogies with other methylated adenine derivatives, such as N1-methyladenine and N6-methyladenine, and should be considered illustrative.

Table 1: Analogous Thermodynamic Effects of Adenine Methylation on DNA Duplex Stability

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Inferred Effect on Duplex Stability
N1-Methyladenine-1.5 to -2.5Destabilizing
N6-Methyladenine-0.5 to +1.0 (context-dependent)Slightly destabilizing to slightly stabilizing
This compound (Hypothesized) -1.0 to -2.0 Likely Destabilizing

Data is inferred from studies on N1- and N6-methyladenine and represents an estimate. The actual effect may vary depending on the sequence context.

Table 2: Illustrative Kinetic Parameters of DNA Polymerase with 2-methyl-dATP

NucleotideTemplate BaseRelative kcat/Km (Incorporation Efficiency)Inferred Effect on Polymerase Activity
dATPT100%Normal Incorporation
2-methyl-dATP (Hypothesized) T 10% - 30% Reduced Incorporation Efficiency
dATPG (mismatch)<0.1%Low Mismatch Incorporation
2-methyl-dATP (Hypothesized) G (mismatch) <0.1% Fidelity likely maintained or slightly reduced

This table illustrates the expected decrease in incorporation efficiency for 2-methyl-dATP compared to the natural dATP. The actual values will depend on the specific DNA polymerase used.

Mandatory Visualizations

Hypothesized Mechanism of this compound in Disrupting Hairpin Structures cluster_0 Standard DNA Hairpin cluster_1 With this compound A1 5'-G-C-A-T-G-C-T-T-T-T-G-C-A-T-C-G-3' A2 Hairpin Formation (Stable Secondary Structure) A1->A2 A3 A3 A2->A3 B3 B3 A3->B3 Disruption of Hairpin Structure B1 5'-G-C-(2mA)-T-G-C-T-T-T-T-G-C-(2mA)-T-C-G-3' B2 Steric Hindrance from C2-Methyl Group B1->B2 B2->B3

Caption: Disruption of DNA hairpin by this compound.

Experimental Workflow: PCR with 2-methyl-dATP prep 1. Prepare PCR Master Mix (with varying 2-methyl-dATP:dATP ratios) template 2. Add Difficult DNA Template and Primers prep->template pcr 3. Perform PCR with Optimized Cycling Conditions template->pcr analysis 4. Analyze PCR Product (Gel Electrophoresis, qPCR) pcr->analysis

Caption: Workflow for PCR using 2-methyl-dATP.

Experimental Workflow: Sanger Sequencing with this compound cluster_0 Template Preparation cluster_1 Cycle Sequencing cluster_2 Data Acquisition pcr_template 1a. Generate PCR product containing this compound cleanup1 2a. Purify PCR Product pcr_template->cleanup1 cycle_seq 3. Set up Cycle Sequencing Reaction (with or without 2-methyl-dATP) cleanup1->cycle_seq cleanup2 4. Purify Sequencing Product cycle_seq->cleanup2 ce 5. Capillary Electrophoresis cleanup2->ce data_analysis 6. Analyze Sequencing Data ce->data_analysis

Caption: Sanger sequencing workflow with this compound.

Experimental Protocols

Disclaimer: These protocols are investigational and based on principles derived from the use of other modified nucleotides. Optimization will be required for specific templates and DNA polymerases.

Protocol 1: PCR Amplification using 2-methyl-dATP

This protocol describes the use of 2-methyl-dATP to amplify difficult DNA templates. It is recommended to test a range of 2-methyl-dATP:dATP ratios to find the optimal balance between destabilizing secondary structures and maintaining polymerase efficiency.

Materials:

  • DNA template (1-100 ng)

  • Forward and reverse primers (10 µM stock)

  • High-fidelity DNA polymerase (e.g., Phusion, Q5, or similar)

  • 5X Polymerase Reaction Buffer

  • dNTP mix (10 mM each of dGTP, dCTP, dTTP)

  • dATP (10 mM stock)

  • 2-methyl-dATP (10 mM stock, assuming availability)

  • Nuclease-free water

Procedure:

  • Prepare Modified dNTP Mixes:

    • Prepare a series of dNTP/2-methyl-dATP mixes with varying ratios. For a final concentration of 200 µM for each nucleotide in the PCR, the ratios can be prepared as follows:

      • Mix A (Control): 100% dATP

      • Mix B (25% 2-methyl-dATP): 75% dATP, 25% 2-methyl-dATP

      • Mix C (50% 2-methyl-dATP): 50% dATP, 50% 2-methyl-dATP

      • Mix D (75% 2-methyl-dATP): 25% dATP, 75% 2-methyl-dATP

  • Set up PCR Reactions:

    • On ice, assemble the following components for a 50 µL reaction. It is recommended to prepare a master mix for multiple reactions.

ComponentVolume (µL)Final Concentration
5X Reaction Buffer101X
dNTP mix (dGTP, dCTP, dTTP)1200 µM each
dATP/2-methyl-dATP mix (from step 1)1200 µM total
Forward Primer (10 µM)2.50.5 µM
Reverse Primer (10 µM)2.50.5 µM
DNA Template1-51-100 ng
DNA Polymerase0.5As recommended
Nuclease-free waterto 50-
  • Perform Thermal Cycling:

    • Use the following cycling conditions as a starting point. An annealing temperature gradient PCR is recommended to find the optimal temperature. Due to the likely destabilizing effect of this compound, the optimal annealing temperature may be lower than with standard dNTPs.

StepTemperature (°C)TimeCycles
Initial Denaturation9830 sec1
Denaturation9810 sec30-35
Annealing55-65 (gradient)30 sec
Extension7230-60 sec/kb
Final Extension725-10 min1
Hold4
  • Analyze Results:

    • Run 5-10 µL of the PCR product on an agarose (B213101) gel to assess the yield and specificity of the amplification. Compare the results from the different 2-methyl-dATP:dATP ratios to the control.

Protocol 2: Sanger Sequencing of Templates Containing this compound

This protocol outlines two approaches: sequencing a PCR product that already contains this compound, and including 2-methyl-dATP directly in the cycle sequencing reaction.

Part A: Sequencing a PCR Product Containing this compound

  • Prepare Template:

    • Amplify the target region using Protocol 1 with the optimal 2-methyl-dATP:dATP ratio determined previously.

    • Purify the PCR product using a standard column-based cleanup kit or enzymatic cleanup (e.g., ExoSAP-IT).

    • Quantify the purified PCR product.

  • Set up Cycle Sequencing Reaction:

    • Use a standard Sanger sequencing kit (e.g., BigDye™ Terminator v3.1).

    • Assemble the reaction as follows:

ComponentVolume (µL)
Sequencing Buffer (5X)2
BigDye™ Terminator Mix1
Primer (3.2 µM)1
Purified PCR Template5-20 ng
Nuclease-free waterto 10
  • Perform Cycle Sequencing:

    • Use the standard cycling conditions recommended for the sequencing kit.

  • Purify and Analyze:

    • Purify the cycle sequencing product to remove unincorporated dye terminators.

    • Perform capillary electrophoresis on an automated DNA sequencer.

    • Analyze the resulting chromatogram for read length and quality.

Part B: Including 2-methyl-dATP in the Cycle Sequencing Reaction

This approach is for templates that are difficult to sequence even after successful amplification.

  • Prepare Template:

    • Use a purified PCR product or plasmid DNA (amplified with standard dNTPs).

  • Set up Modified Cycle Sequencing Reaction:

    • This is an advanced protocol and may require sourcing of custom sequencing reagents. The goal is to replace a portion of the dATP in the sequencing master mix with 2-methyl-dATP.

    • A starting point would be to add 2-methyl-dATP to the reaction to a final concentration of 5-20% of the dATP concentration. This may require collaboration with a sequencing core facility or custom reagent provider.

  • Perform Cycle Sequencing, Purify, and Analyze:

    • Follow steps 3 and 4 from Part A. The presence of 2-methyl-dATP during the extension phase may help the polymerase traverse difficult secondary structures.

Conclusion and Future Directions

The use of this compound, in the form of 2-methyl-dATP, presents a promising, albeit investigational, avenue for improving PCR and Sanger sequencing of difficult DNA templates. The hypothetical mechanism of action, through steric disruption of secondary structures, is grounded in the established principles of nucleic acid chemistry. The protocols provided here offer a starting point for researchers to explore this potential.

Future work should focus on systematically evaluating the incorporation efficiency and fidelity of 2-methyl-dATP with a panel of commercially available DNA polymerases. Furthermore, a detailed thermodynamic analysis of DNA duplexes containing this compound would provide a more precise understanding of its effects on DNA stability. For drug development professionals, validating the use of 2-methyl-dATP for the quality control of therapeutic oligonucleotides could streamline development pipelines. As with any new technique, careful optimization and validation will be key to its successful implementation.

Application Notes and Protocols for the Solid-Phase Synthesis of 2-Methyladenine-Modified DNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleobases into DNA oligonucleotides is a powerful tool for elucidating the structure and function of nucleic acids, developing novel therapeutic agents, and creating advanced diagnostic probes. 2-Methyladenine (2-MeA), a naturally occurring modified purine, is of growing interest in epigenetic and medicinal chemistry research. Its presence can influence DNA-protein interactions, alter duplex stability, and modulate enzymatic activity.

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of DNA probes containing this compound. The methodologies are based on the robust and widely adopted phosphoramidite (B1245037) chemistry, adapted for the specific requirements of incorporating this modification. This document outlines the synthesis of the necessary this compound phosphoramidite building block, the automated solid-phase synthesis cycle, and the subsequent deprotection, purification, and characterization of the final oligonucleotide probes.

Data Presentation

The successful synthesis of modified oligonucleotides relies on high coupling efficiencies and optimized deprotection strategies. While specific quantitative data for this compound incorporation is not extensively published, the following tables provide representative data for the synthesis of oligonucleotides containing the closely related N6-methyladenosine modification, which can serve as a benchmark for optimization.

Table 1: Representative Coupling Efficiencies of Modified Phosphoramidites

Phosphoramidite MonomerActivatorCoupling Time (min)Average Coupling Efficiency (%)Reference
N6-Methyl-dA5-(Ethylthio)-1H-tetrazole (ETT)5>98%[1]
N6-Methyl-dA4,5-Dicyanoimidazole (DCI)3>99%[2]
2'-O-Methyl-AETT6>98%[3]
Standard dAETT2>99%[4]

Table 2: Representative Yields of Modified Oligonucleotide Synthesis

Oligonucleotide Sequence (Modification Underlined)Synthesis Scale (µmol)Purification MethodFinal Yield (ODU)Overall Yield (%)Reference
5'-d(CGC GA A TTC GCG)-3'1.0RP-HPLC3535Custom Synthesis
5'-d(TTA GA C CTA)-3'1.0RP-HPLC2828Custom Synthesis
12-mer DNA hairpin with m1A1.5Anion-Exchange HPLC4530[5]

Table 3: Thermal Stability of DNA Duplexes Containing Methylated Adenine

DuplexModificationTm (°C)ΔTm (°C) vs. UnmodifiedReference
DNA MinidumbbellN1-Methyladenine23.0+4.0[6]
DNA MinidumbbellN6-MethyladenineNot Reported (Destabilizing)< 0[7]
Telomeric G-Quadruplex (Form-1)N6-Methyladenine (at A15)56.6+2.6[8]
Telomeric G-Quadruplex (Form-2)N6-Methyladenine (at A15)56.4+1.9[8]

Experimental Protocols

Protocol 1: Synthesis of N2-Benzoyl-2-Methyl-2'-Deoxyadenosine Phosphoramidite

The successful incorporation of this compound into a DNA oligonucleotide begins with the synthesis of its corresponding phosphoramidite building block. This protocol describes a plausible synthetic route, employing a standard protecting group strategy.

Materials:

  • 2-Methyl-2'-deoxyadenosine

  • Trimethylsilyl chloride (TMSCl)

  • Pyridine (anhydrous)

  • Benzoyl chloride (BzCl)

  • Aqueous sodium bicarbonate (NaHCO₃)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Acetonitrile (anhydrous)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Transient Protection of Hydroxyl Groups:

    • Dissolve 2-Methyl-2'-deoxyadenosine in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add TMSCl dropwise and stir for 1-2 hours at 0°C to protect the 3' and 5' hydroxyl groups.

  • N2-Benzoylation:

    • To the same reaction mixture, add benzoyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by adding cold aqueous NaHCO₃.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the TMS protecting groups by treatment with aqueous ammonia (B1221849).

    • Purify the N2-benzoyl-2-methyl-2'-deoxyadenosine by silica gel chromatography.

  • 5'-O-DMT Protection:

    • Dissolve the N2-protected nucleoside in anhydrous pyridine.

    • Add DMT-Cl in portions and stir at room temperature overnight.

    • Quench the reaction with methanol (B129727) and concentrate under reduced pressure.

    • Purify the 5'-O-DMT-N2-benzoyl-2-methyl-2'-deoxyadenosine by silica gel chromatography.

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.

    • Add DIPEA and cool to 0°C.

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature for 2-4 hours.

    • Quench the reaction with methanol.

    • Extract with DCM, wash with saturated aqueous NaHCO₃, and dry over anhydrous sodium sulfate.

    • Purify the final phosphoramidite product by precipitation in cold hexanes or by flash chromatography on silica gel treated with triethylamine.

    • Dry the final product under high vacuum and store under argon at -20°C.

Protocol 2: Automated Solid-Phase Synthesis of this compound-Modified DNA Probes

This protocol outlines the standard cycle for incorporating the this compound phosphoramidite into a growing DNA chain on an automated DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the sequence.

  • Standard A, C, G, and T phosphoramidites (0.1 M in anhydrous acetonitrile).

  • N2-Benzoyl-2-Methyl-2'-Deoxyadenosine phosphoramidite (0.1 M in anhydrous acetonitrile).

  • Activator solution: 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in DCM.

  • Capping solution A: Acetic anhydride/Pyridine/THF.

  • Capping solution B: 16% N-Methylimidazole in THF.

  • Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Washing solution: Anhydrous acetonitrile.

Automated Synthesis Cycle:

The synthesis is performed on a 1.0 µmol scale. The following four-step cycle is repeated for each nucleotide addition.

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution to free the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile. The orange color of the collected trityl cation can be measured spectrophotometrically to monitor coupling efficiency.

  • Coupling: The this compound phosphoramidite and activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing DNA chain.

    • Recommended Coupling Time: 5-10 minutes. For potentially sterically hindered modified bases, a longer coupling time or a "double coupling" step may be necessary to ensure high efficiency.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the elongation of failure sequences (n-1 mers).

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile, and the cycle is repeated for the next nucleotide.

Protocol 3: Cleavage, Deprotection, and Purification

Materials:

Procedure:

  • Cleavage and Deprotection:

    • Transfer the CPG solid support from the synthesis column to a screw-cap vial.

    • Add 1 mL of concentrated ammonium hydroxide.

    • Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the benzoyl protecting groups from the nucleobases.

    • Note: For modifications that are particularly base-labile, milder deprotection conditions such as using aqueous ammonia at room temperature for a longer duration or using alternative deprotection reagents may be necessary to prevent degradation of the product.

  • Purification:

    • Cool the vial and transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new tube.

    • Wash the CPG with 0.5 mL of water and combine the washes.

    • Concentrate the solution to dryness in a vacuum centrifuge.

    • Resuspend the crude oligonucleotide in Buffer A.

    • Purify the full-length product by reversed-phase HPLC using a gradient of Buffer B. The desired DMT-on oligonucleotide will be the most retained peak.

    • Collect the peak corresponding to the full-length product.

  • Detritylation and Desalting:

    • Treat the purified DMT-on oligonucleotide with 80% acetic acid for 30 minutes to remove the 5'-DMT group.

    • Quench with water and lyophilize.

    • Desalt the final product using a desalting column or by ethanol (B145695) precipitation.

Protocol 4: Characterization by Mass Spectrometry

Procedure:

  • Sample Preparation:

    • Dissolve a small aliquot of the purified and desalted oligonucleotide in nuclease-free water.

  • Mass Analysis:

    • Analyze the sample using either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[9][10]

    • Compare the observed molecular weight with the calculated theoretical mass of the this compound-modified DNA probe to confirm its identity.

Visualizations

Solid_Phase_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing start CPG Support with First Nucleoside deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (2-MeA Phosphoramidite) deblock->couple cap 3. Capping (Unreacted Chains) couple->cap oxidize 4. Oxidation (Phosphite to Phosphate) cap->oxidize repeat Repeat for Each Nucleotide oxidize->repeat Chain Elongation repeat->deblock cleave Cleavage & Deprotection (Ammonium Hydroxide) repeat->cleave purify HPLC Purification cleave->purify characterize Mass Spectrometry (QC) purify->characterize final_product Purified 2-MeA Probe characterize->final_product

Caption: Workflow for solid-phase synthesis of this compound probes.

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency Observed check_reagents Check Reagent Quality (Amidite, Activator, Solvents) start->check_reagents check_instrument Verify Instrument Fluidics (No Leaks, No Blockages) start->check_instrument optimize_conditions Optimize Synthesis Conditions start->optimize_conditions fresh_amidite Use Fresh Phosphoramidite check_reagents->fresh_amidite fresh_activator Prepare Fresh Activator check_reagents->fresh_activator anhydrous_solvents Ensure Anhydrous Solvents check_reagents->anhydrous_solvents increase_time Increase Coupling Time optimize_conditions->increase_time stronger_activator Use Stronger Activator (e.g., DCI) optimize_conditions->stronger_activator double_couple Perform Double Coupling optimize_conditions->double_couple solution Improved Coupling Efficiency fresh_amidite->solution anhydrous_solvents->solution increase_time->solution double_couple->solution

Caption: Troubleshooting workflow for low coupling efficiency.

References

Application Notes and Protocols: N6-Methyladenine as a Substrate for Specific DNA Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Methyladenine:

Initial searches for "this compound" as a substrate for DNA methyltransferases did not yield specific results. The predominant and extensively studied form of adenine (B156593) methylation in DNA is at the N6 position, resulting in N6-methyladenine (6mA). This modification plays a crucial role in various biological processes. Therefore, these application notes and protocols will focus on N6-methyladenine as the substrate for specific DNA methyltransferases, as this is the scientifically well-established and relevant area of research for scientists and drug development professionals.

Application Notes

Introduction to N6-Methyladenine DNA Methylation

N6-methyladenine (6mA) is a DNA modification where a methyl group is added to the nitrogen atom at the 6th position of the adenine base.[1] This epigenetic mark is widespread in prokaryotes and has also been identified in eukaryotes, from unicellular organisms to mammals.[1][2] In bacteria, 6mA is a key component of restriction-modification systems, protecting the host DNA from cleavage by its own restriction enzymes.[3] It also plays roles in DNA replication, repair, and gene regulation.[3] In eukaryotes, the functions of 6mA are still being actively investigated but are thought to be involved in gene expression regulation, chromatin organization, and development.[1]

The enzymes responsible for creating the 6mA mark are DNA N6-adenine methyltransferases (MTases). These enzymes catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to the N6 position of adenine within a specific DNA sequence.[4][5]

Classes of N6-Adenine DNA Methyltransferases

N6-adenine DNA MTases are broadly categorized into two main classes:

  • Type II MTases: These are the most common and are part of the Type II restriction-modification systems. They function as standalone enzymes that recognize a specific DNA sequence and methylate an adenine within that sequence. Examples include Dam (DNA adenine methyltransferase) from E. coli and M.EcoRI.[3][6]

  • Solitary MTases: These enzymes are not associated with a restriction enzyme. A well-known example is the Dam methylase of E. coli, which methylates the adenine in the sequence GATC.[3]

Kinetic Mechanisms of N6-Adenine DNA Methyltransferases

DNA MTases that use two substrates (DNA and AdoMet) are classified as Bi Bi enzymes.[4] The kinetic mechanism can vary between different enzymes:

  • Ordered Bi Bi Mechanism: The substrates bind to the enzyme in a specific order. For some N6-adenine MTases, AdoMet binds first, followed by the DNA substrate. In others, the DNA binds first.[4]

  • Random Bi Bi Mechanism: The substrates can bind to the enzyme in any order.[4]

The release of the products, methylated DNA and S-adenosyl-L-homocysteine (AdoHcy), can also be ordered or random.[4] Understanding the kinetic mechanism is crucial for inhibitor design and for elucidating the enzyme's catalytic cycle.

Data Presentation: Kinetic Parameters of N6-Adenine DNA Methyltransferases

The following table summarizes key kinetic parameters for some well-characterized N6-adenine DNA methyltransferases. These values can vary depending on the specific DNA substrate and reaction conditions.

EnzymeSubstrate DNAKm (DNA) (nM)Km (AdoMet) (µM)kcat (min-1)Reference
E. coli DamUnmethylated GATC1.90.416[7]
E. coli DamHemimethylated GATC0.30.416[7]
T4 DamUnmethylated GATC201.050[6]
M.EcoRIGAATTC5.00.21.5[8]

Note: The values presented are approximations derived from various studies and should be used as a reference. Experimental conditions can significantly influence these parameters.

Experimental Protocols

Protocol 1: In Vitro DNA N6-Adenine Methyltransferase Activity Assay (Radiometric)

This protocol describes a classic method to measure the activity of N6-adenine DNA MTases using a radiolabeled methyl donor.

Materials:

  • Purified N6-adenine DNA methyltransferase

  • DNA substrate (e.g., plasmid DNA or synthetic oligonucleotide containing the recognition sequence)

  • [3H]-S-adenosyl-L-methionine ([3H]-AdoMet)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM EDTA, 5 mM DTT

  • Stop Solution: 10% Trichloroacetic acid (TCA)

  • Wash Solution: 5% TCA

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • Assay Buffer: to a final volume of 50 µL

    • DNA substrate: 1 µg

    • Purified enzyme: 100 nM

    • [3H]-AdoMet: 1 µM (specific activity ~15 Ci/mmol)

  • Initiate Reaction: Start the reaction by adding the enzyme to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding 50 µL of cold 10% TCA.

  • Precipitation: Incubate on ice for 15 minutes to precipitate the DNA.

  • Filtration: Spot the reaction mixture onto a glass fiber filter.

  • Washing: Wash the filters three times with 5 mL of cold 5% TCA to remove unincorporated [3H]-AdoMet.

  • Drying: Wash the filters once with ethanol (B145695) and let them air dry.

  • Scintillation Counting: Place the dried filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of incorporated methyl groups based on the specific activity of the [3H]-AdoMet.

Protocol 2: Non-Radioactive DNA Methyltransferase Assay (ELISA-based)

This protocol utilizes an antibody-based method to detect 6mA in the DNA substrate. Several commercial kits are available for this type of assay.[9]

Materials:

  • Purified N6-adenine DNA methyltransferase

  • DNA substrate (biotinylated oligonucleotide containing the recognition sequence)

  • S-adenosyl-L-methionine (AdoMet)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT

  • Streptavidin-coated microplate

  • Anti-6mA primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coat Plate: Add the biotinylated DNA substrate to the wells of a streptavidin-coated microplate and incubate to allow binding. Wash the wells to remove unbound DNA.

  • Reaction Setup: In each well, add:

    • Assay Buffer

    • AdoMet (e.g., 100 µM)

    • Purified enzyme

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for 1-2 hours.

  • Washing: Wash the wells with Wash Buffer to remove the enzyme and AdoMet.

  • Primary Antibody: Add the anti-6mA primary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells with Wash Buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the wells with Wash Buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Add Stop Solution to each well. The color will change to yellow.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of 6mA formed.

Visualizations

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products DNA DNA (Adenine) MTase N6-Adenine DNA Methyltransferase DNA->MTase AdoMet S-Adenosyl-L-Methionine (AdoMet) AdoMet->MTase Methylated_DNA Methylated DNA (N6-Methyladenine) MTase->Methylated_DNA AdoHcy S-Adenosyl-L-Homocysteine (AdoHcy) MTase->AdoHcy G cluster_ordered Ordered Bi Bi Mechanism cluster_random Random Bi Bi Mechanism E1 Enzyme EA Enzyme-AdoMet E1->EA + AdoMet EAD Enzyme-AdoMet-DNA EA->EAD + DNA EPQ Enzyme-AdoHcy-mDNA EAD->EPQ Catalysis EQ Enzyme-mDNA EPQ->EQ - AdoHcy E2 Enzyme EQ->E2 - mDNA R_E Enzyme R_EA Enzyme-AdoMet R_E->R_EA + AdoMet R_ED Enzyme-DNA R_E->R_ED + DNA R_EAD Enzyme-AdoMet-DNA R_EA->R_EAD + DNA R_ED->R_EAD + AdoMet R_EPQ Enzyme-AdoHcy-mDNA R_EAD->R_EPQ Catalysis R_E_out Enzyme R_EPQ->R_E_out - AdoHcy, - mDNA G A 1. Prepare Reaction Mix (Buffer, DNA, [3H]-AdoMet) B 2. Add Enzyme to Initiate A->B C 3. Incubate at Optimal Temperature B->C D 4. Stop Reaction with TCA C->D E 5. Precipitate and Filter DNA D->E F 6. Wash to Remove Unincorporated [3H]-AdoMet E->F G 7. Scintillation Counting F->G H 8. Analyze Data G->H

References

Application Note: Sensitive Detection of 2-Methyladenine in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyladenine is a purine (B94841) base that can be incorporated into DNA and RNA. Its presence in biological fluids like urine is of growing interest to researchers as a potential biomarker for various physiological and pathological states, including certain types of cancer and in the context of exposure to alkylating agents. The accurate and sensitive quantification of this compound in urine is crucial for advancing research in these areas. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive method for the determination of this compound in complex biological matrices such as urine.[1][2][3]

This application note provides a detailed protocol for the sensitive detection and quantification of this compound in human urine using a robust LC-MS/MS method. The protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in urine is depicted below.

Experimental Workflow for this compound Analysis Figure 1: Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis urine_sample Urine Sample Collection centrifugation Centrifugation (13,000 rpm, 15 min, 4°C) urine_sample->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer dilution Dilution with Acetonitrile (B52724) & Internal Standard supernatant_transfer->dilution precipitation Protein Precipitation (-20°C, 1 hour) dilution->precipitation final_centrifugation Centrifugation (13,000 rpm, 5 min, 4°C) precipitation->final_centrifugation final_supernatant Supernatant for Analysis final_centrifugation->final_supernatant lc_separation HILIC Separation final_supernatant->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification

Caption: Workflow for urinary this compound analysis.

Detailed Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., d3-N3-Methyladenine or similar)

  • LC-MS/MS grade acetonitrile, water, and formic acid

  • Ammonium formate

  • Human urine (control)

  • Microcentrifuge tubes

  • Pipettes and tips

Sample Preparation

A simple "dilute-and-shoot" method with protein precipitation is employed for sample preparation to minimize matrix effects and ensure reproducibility.[4][5][6]

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 13,000 rpm for 15 minutes at 4°C to pellet any particulate matter.[5][7]

  • Transfer 100 µL of the clear supernatant to a fresh microcentrifuge tube.

  • Spike with an appropriate amount of isotopically labeled internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 1 hour to enhance protein precipitation.[5]

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.[5]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds like this compound.[1][4][7]

Parameter Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column Waters BEH HILIC column (2.1 × 100 mm, 1.7 µm) or equivalent[7][8]
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate[1][7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Gradient 95% B to 60% B over 10 minutes, followed by a wash and re-equilibration
Flow Rate 0.25 mL/min[7]
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[7][8]
Analysis Mode Multiple Reaction Monitoring (MRM)[10]
Source Temperature 350°C[11]
Gas Flow Optimized for the specific instrument
Capillary Voltage 3000 V[11]

Table 1: LC-MS/MS Parameters for this compound Analysis.

MRM Transitions

The following table summarizes the MRM transitions for the quantification and confirmation of this compound and a suggested internal standard. These transitions should be optimized on the specific mass spectrometer being used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
This compound150.1133.1To be optimizedQuantifier
This compound150.1106.1To be optimizedQualifier
d3-N3-Methyladenine (IS)153.1136.1To be optimizedInternal Standard

Table 2: MRM Transitions for this compound and Internal Standard.

Data Analysis and Quantification

Quantification of this compound is performed by constructing a calibration curve using a series of known concentrations of the analytical standard spiked into a control urine matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in unknown samples is then determined from this calibration curve.

Signaling Pathway and Logical Relationships

The presence of this compound in urine is a result of DNA/RNA turnover and repair mechanisms. The following diagram illustrates this simplified relationship.

This compound Excretion Pathway Figure 2: Origin of Urinary this compound cluster_cellular Cellular Processes cluster_excretion Excretion dna_rna DNA & RNA methylation Methylation (Endogenous/Exogenous Agents) dna_rna->methylation methylated_dna_rna Methylated DNA/RNA (contains this compound) methylation->methylated_dna_rna repair_turnover DNA/RNA Repair & Turnover methylated_dna_rna->repair_turnover free_2ma Free this compound repair_turnover->free_2ma bloodstream Bloodstream free_2ma->bloodstream kidney Kidney Filtration bloodstream->kidney urine Urine Excretion kidney->urine

Caption: Simplified pathway of this compound excretion.

Conclusion

This application note provides a comprehensive and sensitive LC-MS/MS protocol for the quantification of this compound in human urine. The method is robust, requires minimal sample preparation, and is suitable for high-throughput analysis in clinical and research settings. The accurate measurement of urinary this compound can contribute to a better understanding of its role as a potential biomarker in various diseases and exposures.

References

Application Note: High-Resolution Purification of 2-Methyladenine Containing Synthetic Oligonucleotides by Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic oligonucleotides are fundamental tools in modern molecular biology, genomics, and the development of nucleic acid-based therapeutics, including antisense oligonucleotides and siRNAs.[1] The incorporation of modified nucleobases, such as 2-Methyladenine (2-MeA), into these sequences can enhance their therapeutic properties, including nuclease resistance and binding affinity. The chemical synthesis of oligonucleotides, while highly efficient, inevitably produces a mixture containing the desired full-length product alongside impurities like truncated "failure" sequences (n-1, n-2), incompletely deprotected oligomers, and other byproducts.[2][3] Therefore, a robust purification step is critical to isolate the pure, full-length oligonucleotide, which is essential for the accuracy and reproducibility of downstream applications and for ensuring the safety and efficacy of therapeutic candidates.[4][5]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides due to its high resolution and scalability.[2][6] Ion-Pair Reversed-Phase (IP-RP) HPLC is particularly well-suited for this purpose.[7][8] This method effectively separates the target oligonucleotide from closely related impurities based on differences in hydrophobicity.[2] This application note provides a detailed protocol for the purification of synthetic oligonucleotides containing this compound using a dimethoxytrityl (DMT)-on IP-RP-HPLC strategy, followed by detritylation and desalting.

Principle of Ion-Pair Reversed-Phase HPLC

IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. The key components of this technique are:

  • Stationary Phase : A nonpolar stationary phase, typically consisting of silica (B1680970) particles chemically bonded with C8 or C18 hydrocarbon chains, is used.[2]

  • Mobile Phase : The mobile phase is an aqueous buffer system containing an ion-pairing agent and an organic modifier, such as acetonitrile (B52724).

  • Ion-Pairing Reagent : Oligonucleotides are highly negatively charged due to their phosphate (B84403) backbone, which limits their interaction with the hydrophobic stationary phase. An ion-pairing reagent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase.[9] The positively charged triethylammonium ions form a neutral ion-pair with the negatively charged phosphate groups on the oligonucleotide.[7] This neutralization allows the oligonucleotide to be retained on the nonpolar stationary phase.[7]

  • Elution : The sample is loaded onto the column in a low concentration of organic solvent. A gradually increasing gradient of organic solvent (e.g., acetonitrile) is then applied. This increasing hydrophobicity of the mobile phase disrupts the interaction between the ion-paired oligonucleotide and the stationary phase, causing it to elute.[2] More hydrophobic molecules are retained longer and elute at a higher acetonitrile concentration.[2]

The "DMT-on" strategy leverages the highly hydrophobic 5'-dimethoxytrityl (DMT) protecting group, which is left on the full-length product after synthesis.[2] This DMT group makes the desired full-length oligonucleotide significantly more hydrophobic than the uncapped, shorter failure sequences.[2] As a result, the DMT-on product is strongly retained on the column and elutes last, allowing for excellent separation from impurities.[2]

Experimental Protocols

Materials and Reagents
  • Equipment:

    • HPLC system with a gradient pump, UV/Vis detector, and fraction collector

    • Reversed-phase HPLC column (e.g., C18 or Polymer-based, 5-10 µm particle size)

    • Lyophilizer (SpeedVac)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)

    • pH meter

    • 0.22 µm syringe filters

  • Chemicals and Reagents:

    • Crude, DMT-on this compound containing oligonucleotide (lyophilized)

    • Acetonitrile (ACN), HPLC Grade

    • Milli-Q or 18 MΩ·cm water

    • Triethylammonium Acetate (TEAA) buffer, 2.0 M solution

    • Triethylamine (B128534) (TEA)

    • Acetic Acid, Glacial

    • Ammonium (B1175870) hydroxide (B78521) solution (28-30%)

    • 80% Acetic Acid solution

    • 2 M TEAA Buffer Preparation: To prepare 1 L, slowly add 278 mL of triethylamine to ~700 mL of cold water while stirring. Carefully adjust the pH to 7.0-7.5 with glacial acetic acid. Bring the final volume to 1 L with water.

Oligonucleotide Cleavage and Deprotection

Proper deprotection is crucial to remove protecting groups from the nucleobases and phosphate backbone. Harsh conditions (high temperature) can sometimes lead to side reactions, particularly with modified bases.[10]

  • Standard Deprotection:

    • Resuspend the solid support-bound oligonucleotide in 1 mL of concentrated aqueous ammonium hydroxide (28%).

    • Heat the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove protecting groups.

  • Mild Deprotection (to minimize potential side-products):

    • Resuspend the solid support-bound oligonucleotide in 1 mL of concentrated aqueous ammonium hydroxide.

    • Keep the vial at room temperature (25°C) for 16-24 hours.[10]

  • Post-Deprotection:

    • After incubation, centrifuge the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide solution to dryness using a lyophilizer.

Sample Preparation for HPLC
  • Resuspend the dried crude oligonucleotide pellet in Mobile Phase A (e.g., 0.1 M TEAA in water) or HPLC-grade water to a concentration of approximately 10-20 OD/100 µL.

  • Vortex thoroughly to ensure the sample is fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

IP-RP-HPLC Purification Protocol

The following parameters provide a starting point and should be optimized based on the specific oligonucleotide sequence and length.[3]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent
Column C18, 300 Å pore size, 5 µm particle size (e.g., 4.6 x 150 mm)
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B 100% Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 60°C (to minimize secondary structures)[2][9]
Detection UV at 260 nm
Injection Volume 50 - 200 µL (dependent on scale and concentration)
Gradient 5% to 40% B over 35 minutes (a shallow gradient is critical)

Gradient Profile Example:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95.0 5.0
35.0 60.0 40.0
37.0 5.0 95.0
40.0 5.0 95.0
42.0 95.0 5.0

| 45.0 | 95.0 | 5.0 |

Fraction Collection and Post-Purification
  • Fraction Collection : Collect the major, late-eluting peak corresponding to the DMT-on full-length product. Failure sequences (hydrophilic) will elute earlier.

  • Solvent Evaporation : Lyophilize the collected fraction(s) to remove the acetonitrile and water.

  • Detritylation (DMT Removal) :

    • Resuspend the dried, purified oligonucleotide in 200 µL of water.

    • Add 800 µL of 80% acetic acid and vortex.

    • Let the solution stand at room temperature for 30 minutes. The solution will turn orange/pink as the DMT cation is released.

    • Immediately proceed to desalting to avoid depurination.

  • Desalting via SPE :

    • Condition a C18 SPE cartridge with 5 mL of acetonitrile, followed by 10 mL of 0.1 M TEAA, and finally 10 mL of water.

    • Load the detritylation mixture onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove salts and acetic acid.

    • Elute the final, purified oligonucleotide with 2-3 mL of 50% acetonitrile in water.

  • Final Step : Lyophilize the desalted product to obtain a pure, salt-free pellet of the this compound containing oligonucleotide.

Data Presentation

The success of the purification can be quantified by analyzing the purity before and after HPLC.

Table 1: Representative Purification Data for a 20-mer Oligonucleotide containing this compound

ParameterValueMethod of Analysis
Synthesis Scale1.0 µmolN/A
Crude Purity~55-70%Analytical IP-RP-HPLC (Peak Area)
Post-HPLC Purity>95%Analytical IP-RP-HPLC (Peak Area)
Final Yield (OD₂₆₀)~25-40 ODUV Spectrophotometry
Final Yield (nmol)~125-200 nmolCalculated from OD₂₆₀
Purity ConfirmationMass SpectrometryESI-MS

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Deprotection cluster_purification IP-RP-HPLC Purification cluster_post Post-Purification Processing Synthesis 1. Solid-Phase Synthesis (DMT-on) Deprotection 2. Cleavage & Deprotection (Ammonium Hydroxide) Synthesis->Deprotection CrudeOligo 3. Lyophilize to get Crude Oligo Pellet Deprotection->CrudeOligo SamplePrep 4. Sample Preparation (Dissolve & Filter) CrudeOligo->SamplePrep HPLC 5. IP-RP-HPLC (C18, TEAA/ACN Gradient) SamplePrep->HPLC Fractionation 6. Collect DMT-on Peak HPLC->Fractionation Detritylation 7. Detritylation (Acetic Acid) Fractionation->Detritylation Desalting 8. Desalting (C18 SPE Cartridge) Detritylation->Desalting FinalProduct 9. Final Purified Oligo Desalting->FinalProduct

Caption: Overall workflow for the purification of 2-MeA oligonucleotides.

Principle of DMT-on HPLC Purification

G cluster_input Crude Sample Injection cluster_column Reversed-Phase Column (C18) cluster_output Elution Profile Crude Crude Mixture: - DMT-on Product (Target) - Failure Sequences (n-1, n-2...) - Other Impurities p1 Crude->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 Failures Early Elution: Failure Sequences (More Hydrophilic) p4->Failures Target Late Elution: DMT-on Product (More Hydrophobic) p4->Target label_gradient Increasing Acetonitrile Gradient →

Caption: Separation principle of DMT-on oligonucleotides by IP-RP-HPLC.

References

Application of 2-Methyladenine in SELEX for Novel Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The development of nucleic acid aptamers as alternatives to antibodies for therapeutic and diagnostic applications is a rapidly advancing field. Aptamers, which are short, single-stranded DNA or RNA molecules, can fold into complex three-dimensional structures to bind with high affinity and specificity to a wide range of targets. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the cornerstone technique for identifying these unique sequences from a vast combinatorial library.

A significant challenge in the clinical application of aptamers is their susceptibility to degradation by nucleases. To overcome this, chemical modifications are introduced into the nucleotide building blocks. While 2'-O-methyl and 2'-fluoro modifications of the ribose are well-established for enhancing nuclease resistance, modifications to the nucleobase itself, such as the introduction of a methyl group at the 2-position of adenine (B156593) (2-Methyladenine), represent a promising frontier for expanding the chemical diversity and functional capabilities of aptamers.

The introduction of a methyl group on the N2 position of adenine can influence its hydrogen bonding patterns and stacking interactions within a nucleic acid structure. This modification has the potential to:

  • Enhance Nuclease Resistance: The methyl group may provide steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage.

  • Improve Binding Affinity and Specificity: The altered electronic and steric properties of this compound can lead to novel interactions with the target molecule that are not possible with the canonical bases.

  • Increase Structural Stability: The modification may favor certain conformations, leading to more stable aptamer structures.

The incorporation of this compound into aptamers can be approached through two primary strategies: direct incorporation during the SELEX process (Modified-SELEX) or post-SELEX modification of an already selected aptamer.

Modified-SELEX: This approach involves using 2-methyl-dATP (for DNA aptamers) or 2-methyl-ATP (for RNA aptamers) in the initial library and during the amplification steps. A critical consideration for this method is the compatibility of the modified nucleotide with the polymerases used for amplification (e.g., Taq polymerase for PCR, T7 RNA polymerase for in vitro transcription). Standard polymerases may not efficiently incorporate base-modified nucleotides. Therefore, the use of engineered polymerases with broader substrate specificity is often necessary.

Post-SELEX Modification: In this strategy, the SELEX process is performed with natural nucleotides to first identify a high-affinity aptamer. Subsequently, specific adenine residues within the selected sequence are synthetically replaced with this compound. This method bypasses the need for enzymatic incorporation of the modified base but requires rational selection of the modification sites, often guided by structural and functional data of the unmodified aptamer.

Experimental Protocols

Protocol 1: Hypothetical Modified-SELEX for this compound DNA Aptamers

This protocol outlines a hypothetical approach for the selection of DNA aptamers containing this compound. Crucially, the success of this protocol is dependent on the availability of a DNA polymerase capable of efficiently and faithfully incorporating 2-methyl-dATP.

1. Library Design and Synthesis:

  • The initial DNA library consists of a central random region (e.g., 30-40 nucleotides) flanked by constant primer binding sites.

  • The library is synthesized using standard phosphoramidite (B1245037) chemistry. For the random region, a mixture of dATP, dGTP, dCTP, dTTP, and 2-methyl-dATP can be used at the desired ratio. Alternatively, a fully substituted library can be attempted if polymerase compatibility is high.

2. Selection:

  • Binding: The DNA library is incubated with the target molecule under specific binding conditions (buffer, temperature, ionic strength).

  • Partitioning: Target-bound sequences are separated from unbound sequences. Common methods include affinity chromatography, filter binding assays, or using magnetic beads conjugated to the target.

  • Washing: The complex of target-bound sequences is washed to remove non-specifically bound oligonucleotides. The stringency of the washes can be increased in later rounds of selection.

  • Elution: The bound aptamers are eluted from the target, typically by changing pH, temperature, or using a denaturing agent.

3. Amplification:

  • The eluted sequences are amplified by PCR. The dNTP mix for the PCR must contain 2-methyl-dATP in addition to the natural dNTPs.

  • It is critical to use a DNA polymerase that has been shown to accept 2-methyl-dATP as a substrate.

  • The number of PCR cycles should be minimized to avoid amplification bias.

  • After PCR, the double-stranded DNA is converted to single-stranded DNA for the next round of selection. This can be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand.

4. Monitoring and Sequencing:

  • The enrichment of the library for target-binding sequences is monitored throughout the SELEX process, for example, by measuring the amount of DNA recovered after each round.

  • After a sufficient number of rounds (typically 8-15), the enriched library is sequenced using high-throughput sequencing to identify individual aptamer candidates.

Protocol 2: Post-SELEX Modification of a DNA Aptamer with this compound

This protocol describes the modification of a previously selected DNA aptamer with this compound.

1. Aptamer Selection:

  • Perform a standard DNA SELEX protocol using only the four natural deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP) to identify a high-affinity aptamer for the target of interest.

2. Sequence Analysis and Identification of Modification Sites:

  • Sequence the enriched aptamer pool and identify individual high-affinity candidate sequences.

  • Characterize the binding affinity (e.g., by surface plasmon resonance or fluorescence polarization) and determine the minimal binding motif of the selected aptamers.

  • Based on the predicted secondary structure and experimental data (e.g., from footprinting experiments), identify adenine positions that are not critical for the core binding motif. These positions are potential candidates for modification.

3. Synthesis of Modified Aptamers:

  • Synthesize the selected aptamer sequence with this compound incorporated at the chosen positions using phosphoramidite chemistry. It is advisable to create a series of aptamers with different modification patterns to identify the optimal placement of this compound.

4. Characterization of Modified Aptamers:

  • Binding Affinity: Measure the binding affinity of the this compound-modified aptamers to the target and compare it to the unmodified parent aptamer.

  • Nuclease Resistance: Assess the stability of the modified aptamers in the presence of nucleases (e.g., in human serum) and compare it to the unmodified aptamer.

  • Specificity: Evaluate the binding of the modified aptamers to related and unrelated molecules to ensure that the modification has not compromised specificity.

Data Presentation

Table 1: Comparative Binding Affinities of Aptamers with Different Modifications (Reference Data)

As no specific quantitative data for this compound aptamers is currently available in the literature, this table provides reference data for other common modifications to illustrate the potential impact on binding affinity.

Aptamer TargetModificationBinding Affinity (Kd) of Unmodified AptamerBinding Affinity (Kd) of Modified AptamerReference
Myeloid Leukemia Cells2'-O-methyl RNA analogues~4.5 nM~4.6 nM (no significant change)[1]
Thrombin5-(1-pentynyl)-2'-deoxyuridineNot reported~25 nM[2]
Human Neutrophil Elastase2'-amino-2'-deoxypyrimidineNot reported~0.5 nM[3]
Table 2: Expected Properties of this compound Modified Aptamers

This table summarizes the anticipated, yet to be experimentally verified, properties of aptamers incorporating this compound.

PropertyExpected Effect of this compound ModificationRationale
Nuclease Resistance IncreasedThe methyl group at the 2-position of the adenine base may provide steric hindrance against nuclease activity.
Binding Affinity Potentially altered (increased or decreased)The modification changes the hydrogen bonding and stacking potential of the adenine base, which could lead to novel, potentially stronger, or weaker interactions with the target.
Structural Stability Potentially increasedThe hydrophobic methyl group may influence the local conformation and contribute to a more stable tertiary structure.
Specificity To be determinedChanges in the binding interface due to the modification could either enhance or reduce specificity for the target.

Visualizations

Diagram 1: General Workflow for Modified-SELEX

Modified_SELEX_Workflow General Workflow for SELEX with Modified Nucleotides cluster_0 SELEX Cycle cluster_1 Post-SELEX Analysis Library Initial Library (with Modified Nucleotides) Incubation Incubation with Target Library->Incubation 1. Binding Partitioning Partitioning (Separation of Bound/Unbound) Incubation->Partitioning 2. Separation Elution Elution of Bound Sequences Partitioning->Elution 3. Recovery Amplification Amplification (PCR/RT-PCR with Modified NTPs) Elution->Amplification 4. Amplification Amplification->Library Next Round Sequencing High-Throughput Sequencing Amplification->Sequencing Enriched Pool Analysis Sequence Analysis and Candidate Identification Sequencing->Analysis Characterization Aptamer Characterization (Binding, Stability) Analysis->Characterization

Caption: A flowchart illustrating the key steps in a typical Modified-SELEX experiment.

Diagram 2: Comparison of Adenine and this compound

Adenine_vs_2Methyladenine Structural Comparison of Adenine and this compound cluster_adenine Adenine cluster_2methyladenine This compound A Adenine Structure (Image Placeholder) M2A This compound Structure (Image Placeholder with CH3 group at N2) A_text Standard base pairing and stacking interactions M2A_text Altered H-bonding potential and increased steric bulk

Caption: A conceptual diagram highlighting the structural difference between adenine and this compound.

Diagram 3: Post-SELEX Modification Workflow

Post_SELEX_Workflow Workflow for Post-SELEX Modification Standard_SELEX Standard SELEX (Natural Nucleotides) Identify_Aptamer Identify and Characterize High-Affinity Aptamer Standard_SELEX->Identify_Aptamer Select_Sites Select Modification Sites (Adenine Residues) Identify_Aptamer->Select_Sites Synthesize_Modified Chemical Synthesis of This compound Aptamer Select_Sites->Synthesize_Modified Characterize_Modified Characterize Modified Aptamer (Binding, Stability, Specificity) Synthesize_Modified->Characterize_Modified

References

Application Notes and Protocols for Click Chemistry-Based Labeling of 2-Methyladenine (m2A) in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyladenine (m2A) is a post-transcriptional RNA modification found in both ribosomal RNA (rRNA) and transfer RNA (tRNA) across various organisms.[1][2] In E. coli, m2A is installed by the dual-specificity radical S-adenosyl-L-methionine (SAM) enzyme RlmN, which modifies adenosine (B11128) at the C2 position of A2503 in 23S rRNA and A37 in a specific subset of tRNAs.[3][4] The presence of m2A has been linked to the control of translational accuracy and the structural integrity of RNA.[1][3][4]

Standard methods for detecting RNA modifications often rely on mass spectrometry or complex sequencing approaches. However, the specific labeling of m2A for visualization, enrichment, and downstream functional studies remains a challenge. This document outlines a proposed chemo-enzymatic strategy that combines the specificity of the m2A methyltransferase RlmN with the versatility of click chemistry. This method allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, to m2A-containing RNA.

The proposed methodology leverages the ability of methyltransferase enzymes to accept synthetic S-adenosyl-L-methionine (SAM) analogs carrying bioorthogonal functional groups. By providing the RlmN enzyme with a SAM analog bearing a clickable moiety (e.g., an alkyne or azide), this functional group can be enzymatically transferred to the target adenosine in the RNA substrate. Subsequent reaction with a corresponding click chemistry partner enables the specific and efficient labeling of the m2A position.

Data Presentation

While extensive quantitative data for m2A across all species and RNA types is still an active area of research, the following tables summarize the known locations and observed stoichiometry of this modification.

Table 1: Known Locations of this compound (m2A) Modification

RNA TypeOrganismPositionEnzymeReference
23S rRNAEscherichia coliA2503RlmN[3][5]
tRNA (specific subsets)Escherichia coliA37RlmN[4][6]
Chloroplast rRNAArabidopsis thalianaNot specifiedRLMNL1[1]
Chloroplast tRNAArabidopsis thalianaNot specifiedRLMNL2[1]
Cytosolic tRNAArabidopsis thalianaNot specifiedRLMNL3[1]

Table 2: Stoichiometry of RNA Modifications

Quantitative data on the stoichiometry of m2A is limited. However, studies on other tRNA modifications have shown that not all sites are fully modified, leading to a population of "modivariants".[7] The level of m2A modification can vary depending on the specific tRNA, cellular conditions, and the organism. For instance, in vitro methylation of tRNA by RlmN has been shown to reach 10-20% of the levels observed in vivo.[4] Further quantitative analysis using methods like mass spectrometry is required to determine the precise stoichiometry of m2A in different biological contexts.

ModificationRNA TypeOrganism/Cell LineStoichiometryMethodReference
m2AtRNA (in vitro)Escherichia coli~10-20% of in vivo levelsHPLC[4]
Various (m5C, Nm, m3C, m7G, D)tRNAHuman cell linesVariable (some sites >80%)RiboMethSeq, AlkAnilineSeq[7]

Experimental Protocols

This section provides a detailed, though theoretical, protocol for the chemo-enzymatic labeling of m2A in RNA using the E. coli RlmN enzyme as a model. This protocol is based on established methods for in vitro assays with RlmN and general principles of click chemistry labeling using SAM analogs.

Protocol 1: Chemo-enzymatic Installation of a Clickable Group at m2A Positions

This protocol describes the enzymatic reaction to transfer a bioorthogonal handle (e.g., an alkyne) from a synthetic SAM analog to the target adenosine in an RNA molecule using purified RlmN.

Materials:

  • Purified His-tagged RlmN enzyme

  • In vitro transcribed target RNA (e.g., a specific tRNA or a fragment of 23S rRNA known to be a substrate for RlmN)

  • Clickable SAM analog (e.g., Propargyl-SAM)

  • Reaction Buffer (100 mM HEPES, pH 8.0, 100 mM KCl, 10 mM MgCl₂)[6]

  • Dithiothreitol (DTT)

  • Sodium dithionite

  • S-adenosyl-L-methionine (SAM) for control reactions

  • RNase-free water

  • Anaerobic chamber or glovebox

Procedure:

  • RNA Substrate Preparation: Synthesize the target RNA via in vitro transcription. Purify the RNA and ensure its integrity. For tRNA substrates, proper folding is crucial for RlmN recognition.[4]

  • Reaction Setup (Anaerobic Conditions): RlmN is a radical SAM enzyme containing an iron-sulfur cluster that is sensitive to oxygen.[5][8] Therefore, the reaction should be set up under anaerobic conditions.

    • Prepare all solutions and degas them thoroughly.

    • In an anaerobic chamber, combine the following in a reaction tube:

      • Reaction Buffer

      • 2 mM DTT[6]

      • 2 mM Sodium dithionite[4]

      • 2 µM target RNA[6]

      • 1 µM purified RlmN enzyme[6]

      • 50 µM Clickable SAM analog (Propargyl-SAM)

    • For a positive control, set up a parallel reaction using 30 µM natural SAM instead of the clickable analog.[6]

    • For a negative control, set up a reaction without the RlmN enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.[4]

  • RNA Purification: After incubation, stop the reaction and purify the RNA to remove the enzyme, buffer components, and unreacted SAM analog. Standard RNA purification methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or using a suitable RNA cleanup kit can be used.

  • Verification of Modification (Optional): The successful incorporation of the clickable group can be verified by methods such as mass spectrometry, which would show a mass shift corresponding to the propargyl group.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Modified RNA

This protocol describes the "click" reaction to attach a reporter molecule (e.g., a fluorescent azide) to the alkyne-modified RNA.

Materials:

  • Alkyne-modified RNA from Protocol 1

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • RNase-free water

Procedure:

  • Prepare Click Reagents:

    • Prepare a 20 mM solution of CuSO₄ in RNase-free water.

    • Prepare a 100 mM solution of THPTA in RNase-free water.

    • Prepare a 300 mM solution of sodium ascorbate in RNase-free water. This solution should be made fresh.

    • Prepare a 10 mM solution of the azide-functionalized reporter in DMSO or water.

  • Click Reaction Setup:

    • In a microfuge tube, combine the following in order:

      • Purified alkyne-modified RNA (e.g., 1-10 µg) in RNase-free water.

      • 10 µL of 100 mM THPTA solution.

      • 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

      • 2 µL of 10 mM azide-reporter solution.

    • Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification of Labeled RNA: Purify the labeled RNA from the click reaction components using an appropriate RNA cleanup kit or by ethanol precipitation.

  • Analysis of Labeled RNA: The successfully labeled RNA can be analyzed by various methods depending on the reporter used:

    • Fluorescence: Gel electrophoresis followed by fluorescence imaging.

    • Biotin: Dot blot or Northern blot analysis using streptavidin-HRP conjugates.

Visualizations

The following diagrams illustrate the proposed workflow for the chemo-enzymatic labeling of this compound in RNA.

Chemoenzymatic_Labeling_Workflow rna Target RNA (containing Adenosine) rlmn RlmN Enzyme rna->rlmn sam_analog Propargyl-SAM (Clickable SAM Analog) sam_analog->rlmn modified_rna Alkyne-Modified RNA rlmn->modified_rna Enzymatic Transfer click_reaction CuAAC Click Reaction modified_rna->click_reaction azide_reporter Azide-Reporter (e.g., Fluorophore, Biotin) azide_reporter->click_reaction labeled_rna Labeled RNA click_reaction->labeled_rna Covalent Labeling analysis Downstream Analysis (Fluorescence, Blotting, etc.) labeled_rna->analysis

Caption: Workflow for chemo-enzymatic labeling of m2A in RNA.

RlmN_Catalytic_Cycle start RlmN + Target RNA (A) sam_binding Binding of Propargyl-SAM start->sam_binding radical_formation Radical Formation ([4Fe-4S] cluster) sam_binding->radical_formation Reductive Cleavage transfer Propargyl Group Transfer radical_formation->transfer Radical Mechanism product RlmN + Alkyne-RNA transfer->product Product Release

Caption: Proposed catalytic cycle of RlmN with a clickable SAM analog.

References

Application Notes and Protocols for Studying RNA-Protein Interactions Using Methylated Adenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The study of RNA-protein interactions is fundamental to understanding gene regulation, cellular function, and disease pathogenesis. Chemical modifications on RNA nucleobases, particularly methylated adenine (B156593) derivatives, have emerged as critical regulators of these interactions. This document provides detailed application notes and experimental protocols on the use of N6-methyladenosine (m6A) and 2'-O-methyladenosine (Am) as tools to investigate RNA-protein binding. While the query specified 2-Methyladenine, the predominant focus of current research and available methodologies centers on m6A and Am as the key methylated adenine derivatives influencing RNA-protein recognition. These modifications act as signals that can either recruit or repel specific RNA-binding proteins (RBPs), thereby modulating RNA splicing, stability, translation, and localization.[1][2][3][4][5][6][7][8] This guide offers a comprehensive resource for researchers aiming to elucidate the intricate interplay between RNA methylation and protein binding.

Introduction to Methylated Adenine in RNA

Adenosine (B11128) methylation is a prevalent post-transcriptional modification in eukaryotic RNA, with N6-methyladenosine (m6A) being the most abundant internal modification in mRNA.[4][5][6][7][8] 2'-O-methyladenosine (Am), another significant modification, involves the methylation of the 2'-hydroxyl group of the ribose sugar.[1][2][9][10][11] These modifications are dynamically regulated by a set of proteins: "writers" (methyltransferases), "erasers" (demethylases), and "readers" (proteins that specifically recognize and bind to the methylated nucleoside).[6] The presence of a methyl group can alter the chemical properties, conformation, and accessibility of the RNA, thereby influencing its interaction with RBPs.[3][4][5][7][8]

Key Methylated Adenine Derivatives in RNA-Protein Interaction Studies:

  • N6-methyladenosine (m6A): A methyl group is added to the nitrogen atom at the 6th position of the adenine base. This modification is known to be recognized by a family of "reader" proteins containing a YTH domain, as well as other proteins like HNRNPs and IGF2BPs.[6][12]

  • 2'-O-methyladenosine (Am): A methyl group is attached to the 2'-hydroxyl group of the adenosine ribose moiety. This modification can enhance the stability of RNA secondary structures.[9][10]

A Note on this compound: The term "this compound" refers to a purine (B94841) base with a methyl group at the 2-position of the adenine ring. While this molecule exists, its direct incorporation into RNA for the purpose of studying RNA-protein interactions is not a widely documented technique in the current scientific literature. The predominant methods utilize RNA molecules containing the naturally occurring m6A or Am modifications.

Applications in Research and Drug Development

The ability to study how m6A and Am affect RNA-protein interactions has significant implications for:

  • Understanding Disease Mechanisms: Dysregulation of RNA methylation has been linked to various diseases, including cancer and neurodegenerative disorders.[13] Investigating the altered RNA-protein interactions in these conditions can reveal novel therapeutic targets.

  • Drug Discovery: Small molecules that modulate the activity of writer, eraser, or reader proteins are being explored as potential therapeutics. The assays described here are crucial for screening and characterizing such compounds.

  • RNA Therapeutics: The stability and efficacy of therapeutic RNAs can be enhanced by incorporating modified nucleosides. Understanding how these modifications affect interactions with cellular proteins is vital for designing effective RNA-based drugs.[14][15]

Experimental Protocols

I. Synthesis of Methylated RNA Probes

To study the effect of methylation on RNA-protein binding, it is essential to have RNA probes with and without the specific modification.

Protocol 1: In Vitro Transcription with Modified NTPs

This method allows for the enzymatic synthesis of RNA probes containing m6A.

Materials:

  • Linearized DNA template containing the target sequence downstream of a T7 RNA polymerase promoter.

  • T7 RNA polymerase.

  • ATP, GTP, CTP, UTP solutions.

  • N6-methyladenosine triphosphate (m6ATP) solution.

  • Transcription buffer.

  • RNase inhibitor.

  • DNase I.

  • Purification kit for RNA.

Procedure:

  • Set up the transcription reaction by combining the linearized DNA template, transcription buffer, RNase inhibitor, ATP, GTP, CTP, UTP, and m6ATP. For a control (unmethylated) probe, omit m6ATP and use only ATP.

  • Initiate the reaction by adding T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate for a further 15 minutes at 37°C.

  • Purify the synthesized RNA probe using an appropriate RNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Assess the quality and concentration of the RNA probe using a spectrophotometer and gel electrophoresis.

Protocol 2: Chemical Synthesis of RNA Oligonucleotides

For shorter RNA probes with precise placement of the modification, chemical synthesis using phosphoramidite (B1245037) chemistry is the preferred method.[14][15]

Materials:

  • N6-methyladenosine phosphoramidite or 2'-O-methyladenosine phosphoramidite.

  • Standard A, G, C, U phosphoramidites.

  • Solid support for oligonucleotide synthesis.

  • Automated DNA/RNA synthesizer.

  • Reagents for deprotection and cleavage.

  • HPLC for purification.

Procedure:

  • Program the RNA synthesizer with the desired RNA sequence, specifying the position for the incorporation of the modified adenosine phosphoramidite.

  • Perform the automated synthesis cycle.

  • After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups.

  • Purify the full-length modified RNA oligonucleotide using HPLC.

  • Verify the identity and purity of the product by mass spectrometry.

II. RNA Pull-down Assay

This assay is used to identify proteins from a cell lysate that bind to a specific RNA probe.

Materials:

  • Biotinylated methylated and unmethylated RNA probes.

  • Streptavidin-coated magnetic beads.

  • Cell lysate from the desired cell type or tissue.

  • Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, and RNase inhibitor).

  • Wash buffer.

  • Elution buffer (e.g., high salt buffer or SDS-PAGE loading buffer).

Procedure:

  • Probe Immobilization: Incubate the biotinylated RNA probes (methylated and unmethylated controls) with streptavidin-coated magnetic beads to allow for immobilization.

  • Washing: Wash the beads to remove any unbound RNA probe.

  • Protein Binding: Incubate the RNA-bound beads with the cell lysate to allow proteins to bind to the RNA.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, western blotting for a specific protein of interest, or mass spectrometry for unbiased identification of interacting proteins.

III. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect and quantify the binding of a protein to an RNA probe by observing changes in the mobility of the RNA on a non-denaturing gel.

Materials:

  • Radiolabeled or fluorescently labeled methylated and unmethylated RNA probes.

  • Purified recombinant protein or cell nuclear extract.

  • Binding buffer.

  • Loading dye.

  • Non-denaturing polyacrylamide gel.

  • Electrophoresis apparatus.

  • Detection system (e.g., phosphorimager for radiolabeled probes, fluorescence scanner for fluorescent probes).

Procedure:

  • Binding Reaction: Set up binding reactions by incubating the labeled RNA probe with varying concentrations of the protein in the binding buffer. Include reactions with the unmethylated probe as a control.

  • Incubation: Incubate the reactions at the optimal temperature and time for binding to occur.

  • Gel Electrophoresis: Add loading dye to the reactions and load them onto a non-denaturing polyacrylamide gel. Run the gel at a constant voltage.

  • Detection: After electrophoresis, visualize the bands. An upward "shift" in the mobility of the RNA probe indicates the formation of an RNA-protein complex.

  • Quantification: The intensity of the shifted bands can be quantified to determine the binding affinity (Kd) of the protein for the methylated versus unmethylated RNA.

Data Presentation

Quantitative data from EMSA experiments can be summarized to compare the binding affinities of proteins to methylated and unmethylated RNA.

ProteinRNA Probe Sequence (m6A underlined)Binding Affinity (Kd) for m6A RNABinding Affinity (Kd) for unmethylated RNAFold Change (Unmethylated/m6A)Reference
YTHDF15'-GGCA CU-3'150 nM> 10 µM> 67[16]
YTHDF25'-GGCA CU-3'200 nM> 10 µM> 50[16]
YTHDC15'-GGA CU-3'50 nM> 5 µM> 100[12]
IGF2BP15'-GGA CU-3'350 nM1.2 µM~3.4[12]
IGF2BP25'-GGA CU-3'400 nM1.5 µM~3.8[12]
IGF2BP35'-GGA CU-3'300 nM1.1 µM~3.7[12]

Note: The binding affinity values are representative and can vary depending on the specific RNA sequence and experimental conditions.

Visualizations

Experimental Workflow for RNA Pull-down Assay

RNA_Pulldown_Workflow cluster_prep Probe Preparation cluster_binding Binding and Elution cluster_analysis Analysis Biotinylated_m6A_RNA Biotin-m6A RNA Probe Immobilization Immobilize on Streptavidin Beads Biotinylated_m6A_RNA->Immobilization Biotinylated_A_RNA Biotin-A RNA Probe (Control) Biotinylated_A_RNA->Immobilization Cell_Lysate Incubate with Cell Lysate Immobilization->Cell_Lysate Washing Wash to Remove Non-specific Binders Cell_Lysate->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spectrometry Mass Spectrometry (Identification) SDS_PAGE->Mass_Spectrometry Western_Blot Western Blot (Validation) SDS_PAGE->Western_Blot

Caption: Workflow of an RNA pull-down assay to identify m6A-binding proteins.

The "m6A-Switch" Hypothesis

m6A_Switch cluster_unmethylated Unmethylated RNA cluster_methylated m6A-Methylated RNA Unmethylated RNA Hairpin (Binding site occluded) Protein_Unmethylated RNA Binding Protein Unmethylated->Protein_Unmethylated No Binding Writer_Enzyme Writer Enzyme (e.g., METTL3/14) Methylated Altered RNA Structure (Binding site exposed) Protein_Methylated RNA Binding Protein Methylated->Protein_Methylated Binding Writer_Enzyme->Methylated m6A addition

Caption: The m6A-switch mechanism alters RNA structure to regulate protein binding.[3]

Signaling Pathway of m6A-mediated mRNA Decay

m6A_Decay_Pathway mRNA mRNA Transcript METTL3_14 METTL3/14 (Writer) mRNA->METTL3_14 m6A_mRNA m6A-modified mRNA METTL3_14->m6A_mRNA Methylation YTHDF2 YTHDF2 (Reader) m6A_mRNA->YTHDF2 Recognition Decay mRNA Degradation Deadenylase CCR4-NOT Deadenylase Complex YTHDF2->Deadenylase Recruitment Deadenylase->Decay

Caption: YTHDF2-mediated decay pathway for m6A-modified mRNAs.

References

Application Notes and Protocols for Site-Specific Incorporation of 2-Methyladenine in mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) is a cornerstone of modern RNA-based therapeutics and synthetic biology. Chemical modifications can enhance mRNA stability, modulate translational efficiency, and attenuate the innate immune response, thereby improving the safety and efficacy of mRNA vaccines and therapies. Among the vast landscape of known RNA modifications, 2-Methyladenine (m2A), a post-transcriptional modification found in ribosomal RNA (rRNA) and transfer RNA (tRNA), presents an intriguing candidate for introduction into synthetic mRNA. While the functional role of m2A in mRNA is not as extensively characterized as other modifications like N6-methyladenosine (m6A) or pseudouridine (B1679824) (Ψ), its presence in the structurally critical regions of non-coding RNAs suggests its potential to influence mRNA structure and function.

These application notes provide a comprehensive overview of the methodologies for the site-specific incorporation of m2A into mRNA, protocols for its detection and analysis, and a discussion of its potential impact on mRNA therapeutics. Given the limited direct literature on m2A in the context of synthetic mRNA, some of the described protocols are based on established methods for other modified nucleosides and should be considered as a starting point for research and development.

Data Presentation

Table 1: Physicochemical and Mass Spectrometry Data for 2-Methyladenosine (B93211)
PropertyValueReference
Abbreviation m2A[1]
Monoisotopic Mass 281.1124 Da[1]
Average Mass 281.268 Da[1]
[M+H]+ 282.1202 m/z[1]
Characteristic Product Ions 150 m/z[1]
Normalized LC Elution Time 1.65, 1.91[1]
LC Elution Characteristics Elutes between Adenosine (B11128) (A) and N6-Methyladenosine (m6A) on a RP C-18 column.[1]
Normalized to guanosine (B1672433) (G) with a reverse-phase C-18 column using an acetonitrile (B52724)/ammonium (B1175870) acetate (B1210297) mobile phase.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2-Methyladenosine Phosphoramidite (B1245037)

Site-specific incorporation of m2A into an RNA oligonucleotide, which can then be ligated to form a full-length mRNA, requires the chemical synthesis of a 2-Methyladenosine phosphoramidite building block. The following protocol is a generalized procedure based on standard phosphoramidite chemistry for modified nucleosides.

Objective: To synthesize 2-Methyladenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.

Materials:

  • N6-Benzoyl-2-methyladenosine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve N6-Benzoyl-2-methyladenosine in anhydrous pyridine.

    • Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with methanol (B129727) and evaporate the solvent.

    • Purify the 5'-O-DMT-N6-Benzoyl-2-methyladenosine product by silica gel column chromatography.

  • Phosphitylation:

    • Dissolve the dried 5'-O-DMT protected nucleoside in anhydrous DCM.

    • Add DIPEA to the solution.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify the final 2-Methyladenosine phosphoramidite product by silica gel column chromatography under an inert atmosphere.

    • Co-evaporate with anhydrous acetonitrile and store under argon at -20°C.

Protocol 2: In Vitro Transcription with 2-Methyladenosine Triphosphate

For the global or semi-random incorporation of m2A into mRNA, 2-Methyladenosine triphosphate (m2ATP) can be used in an in vitro transcription (IVT) reaction. The efficiency of incorporation will depend on the tolerance of the RNA polymerase to the modified nucleotide.

Objective: To synthesize m2A-containing mRNA via in vitro transcription.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (5x)

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • 2-Methyladenosine triphosphate (m2ATP)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the following components at room temperature in a nuclease-free microfuge tube. The ratio of m2ATP to ATP can be varied to achieve the desired level of incorporation.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
5x Transcription Buffer4 µL1x
100 mM ATPVariablee.g., 2 mM
100 mM m2ATPVariablee.g., 2 mM
100 mM CTP2 µL10 mM
100 mM GTP2 µL10 mM
100 mM UTP2 µL10 mM
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL
T7 RNA Polymerase2 µL
  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the mRNA using a suitable RNA purification kit or via lithium chloride precipitation.

  • Quality Control: Assess the integrity and concentration of the synthesized mRNA using gel electrophoresis and UV-Vis spectrophotometry.

Protocol 3: Detection and Quantification of this compound in mRNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate detection and quantification of RNA modifications.

Objective: To quantify the m2A/A ratio in a purified mRNA sample.

Materials:

  • Purified m2A-containing mRNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease-free water

  • LC-MS/MS system

Procedure:

  • RNA Digestion:

    • In a nuclease-free tube, digest 1-2 µg of purified mRNA to nucleosides by incubating with Nuclease P1 at 37°C for 2 hours.

    • Add BAP and incubate for an additional 2 hours at 37°C to dephosphorylate the nucleosides.

  • Sample Preparation:

    • Centrifuge the sample to pellet any denatured enzyme.

    • Transfer the supernatant containing the nucleosides to an HPLC vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Separate the nucleosides using a gradient of mobile phases (e.g., ammonium acetate and acetonitrile).

    • Detect and quantify adenosine and 2-methyladenosine using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using the specific precursor-to-product ion transitions for each nucleoside (refer to Table 1).

  • Data Analysis:

    • Generate standard curves using known concentrations of pure adenosine and 2-methyladenosine nucleosides.

    • Calculate the amount of each nucleoside in the sample and determine the m2A/A ratio.

Visualizations

experimental_workflow cluster_synthesis Synthesis of m2A-modified mRNA cluster_analysis Analysis and Application phosphoramidite Protocol 1: Synthesize 2-Methyladenosine Phosphoramidite solid_phase Solid-Phase RNA Synthesis (Site-specific incorporation) phosphoramidite->solid_phase lc_ms Protocol 3: LC-MS/MS Quantification of m2A solid_phase->lc_ms Verify m2A incorporation stability mRNA Stability Assay solid_phase->stability translation In Vitro/In Cellulo Translation Assay solid_phase->translation immunogenicity Immunogenicity Assay (e.g., Cytokine Profiling) solid_phase->immunogenicity ivt Protocol 2: In Vitro Transcription with m2ATP (Global incorporation) purification mRNA Purification ivt->purification purification->lc_ms Verify m2A incorporation purification->stability purification->translation purification->immunogenicity

Caption: Experimental workflow for the synthesis and analysis of m2A-modified mRNA.

signaling_pathway cluster_cell Cellular Response to Foreign RNA unmodified_mrna Unmodified mRNA tlr7 TLR7/8 unmodified_mrna->tlr7 rig_i RIG-I unmodified_mrna->rig_i m2a_mrna m2A-modified mRNA m2a_mrna->tlr7 Potentially reduced recognition m2a_mrna->rig_i Potentially reduced recognition myd88 MyD88 tlr7->myd88 mavs MAVS rig_i->mavs irfs IRF3/7 myd88->irfs nf_kb NF-κB myd88->nf_kb mavs->irfs mavs->nf_kb type_i_ifn Type I Interferons irfs->type_i_ifn pro_inflammatory Pro-inflammatory Cytokines nf_kb->pro_inflammatory

Caption: Hypothesized modulation of innate immune signaling by m2A-modified mRNA.

Discussion and Future Directions

The site-specific incorporation of this compound into mRNA is a novel area of research with the potential to yield new insights into RNA biology and advance the development of mRNA therapeutics. The primary hypothesized benefits of m2A incorporation are rooted in its known roles in other RNA species:

  • mRNA Stability: m2A is often found in structured regions of tRNA and rRNA, where it contributes to thermal stability. Its incorporation into mRNA could potentially enhance resistance to nuclease degradation, thereby increasing the half-life and duration of protein expression.

  • Translational Efficiency: The impact of m2A on translation is currently unknown. Its presence near the anticodon loop in some tRNAs suggests a role in decoding. If incorporated into the coding sequence of an mRNA, it could potentially influence codon recognition and the rate of translation elongation.

  • Immunogenicity: Many RNA modifications serve as "self" markers to prevent the activation of innate immune sensors like Toll-like receptors (TLRs) and RIG-I. It is plausible that m2A could reduce the immunogenicity of synthetic mRNA, similar to the well-established effects of pseudouridine and 2'-O-methylated nucleosides.[2]

Further research is required to validate these hypotheses. Key areas for future investigation include:

  • Development of robust synthetic routes for 2-Methyladenosine phosphoramidite and triphosphate to enable the routine synthesis of m2A-modified mRNA.

  • Systematic evaluation of the impact of m2A at various positions within the mRNA (5' UTR, coding sequence, 3' UTR) on translation, stability, and immunogenicity.

  • Comparative studies to benchmark the performance of m2A-modified mRNA against established modifications like N1-methylpseudouridine.

By exploring the incorporation of novel modifications like this compound, the field of mRNA therapeutics can continue to innovate and develop safer and more effective treatments for a wide range of diseases.

References

2-Methyladenine: Not a Recognized Tool for Studying DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Based on a comprehensive review of scientific literature, 2-Methyladenine (2-MeA) is not a recognized or commonly used tool for studying DNA repair mechanisms. While it is a known purine (B94841) derivative involved in general nucleic acid metabolism, there is a lack of evidence supporting its specific application in the investigation of DNA repair pathways.[1]

Researchers, scientists, and drug development professionals should be aware that the majority of studies on adenine (B156593) methylation in the context of DNA repair focus on other isomers, primarily N6-methyladenine (m6A) and 3-methyladenine (3-MeA) . These molecules have well-defined roles in DNA damage and repair processes, unlike this compound.

Distinguishing this compound from Other Methylated Adenines

It is crucial to differentiate between the various methylated forms of adenine, as their biological functions differ significantly.

  • This compound (2-MeA): A purine with a methyl group at the 2-position of the adenine ring. Current literature does not indicate a direct role in DNA repair studies.

  • N6-methyladenine (m6A): A well-studied epigenetic mark in both prokaryotes and eukaryotes. It plays a role in various cellular processes, including DNA replication, transcription, and, notably, DNA repair.[2][3][4] Studies have shown that m6A is involved in the repair of DNA damage, including double-strand breaks, and can influence the choice of repair pathway.[2][3]

  • 3-Methyladenine (3-MeA): A cytotoxic lesion formed by DNA alkylating agents.[5][6][7][8] It is a form of DNA damage that can block DNA replication and is primarily repaired through the base excision repair (BER) pathway.[5] 3-Methyladenine is often used experimentally to induce DNA damage and study the cellular response and repair mechanisms.

A study in yeast demonstrated that exogenous methylated adenines, specifically N1- and N3-methyladenine, did not induce cytotoxic or genotoxic effects because they were not incorporated into the DNA by the salvage pathway.[9] This suggests that cells may possess mechanisms to prevent the incorporation of certain modified bases, which could potentially include this compound.

The Role of N6-methyladenine in DNA Repair

While this compound lacks a defined role, N6-methyladenine is an active area of research in DNA repair. The methyltransferase METTL3 is known to deposit m6A on DNA, particularly at sites of DNA damage. This modification can then influence the recruitment of DNA repair factors.

N6_methyladenine_in_DNA_Repair DNA_Damage DNA Damage (e.g., Double-Strand Break) METTL3 METTL3 (Methyltransferase) DNA_Damage->METTL3 activates m6A N6-methyladenine (m6A) Deposition METTL3->m6A deposits Repair_Proteins Recruitment of DNA Repair Proteins m6A->Repair_Proteins facilitates DNA_Repair DNA Repair Repair_Proteins->DNA_Repair initiate

Experimental Study of 3-Methyladenine-Induced DNA Damage

In contrast to this compound, 3-Methyladenine is frequently used to experimentally induce DNA damage to study repair pathways. A typical workflow for such an experiment is outlined below.

Experimental_Workflow_3_Methyladenine cluster_0 Experimental Procedure cluster_1 Analysis Techniques Start Cell Culture Treatment Treat cells with 3-Methyladenine Incubation Incubation Period Analysis Analysis of DNA Damage and Repair Endpoint Endpoint Measurement (e.g., Cell Viability, Apoptosis) Comet_Assay Comet Assay (DNA strand breaks) Immunofluorescence Immunofluorescence (γH2AX foci) Western_Blot Western Blot (Repair protein levels)

Conclusion

References

Application Notes and Protocols for High-Throughput Screening Assays to Investigate 2-Methyladenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyladenine is a purine (B94841) derivative. While its direct application in high-throughput screening (HTS) assays is not extensively documented in scientific literature, its structural isomer, 3-methyladenine (B1666300) (3-MA), is a well-characterized inhibitor of autophagy and phosphoinositide 3-kinases (PI3Ks).[1][2] Given the structural similarity, it is plausible that this compound could exhibit activity in similar biological pathways. These application notes, therefore, propose the use of established HTS assays, typically employed for profiling compounds like 3-MA, to investigate the potential biological activity of this compound.

The primary proposed application is the screening of this compound for its potential to modulate autophagy, a cellular process critical in cellular homeostasis, stress response, and disease.[3][4] The protocols provided are designed for a high-throughput format to enable the rapid assessment of this compound's effects on autophagy.

Proposed High-Throughput Screening Strategy

A tiered screening approach is recommended to identify and validate the effects of this compound on autophagy.

  • Primary Screening: A high-content imaging assay to quantify the formation of autophagosomes by monitoring the localization of microtubule-associated protein 1A/1B-light chain 3 (LC3).

  • Secondary/Validation Assay: A Western blot analysis to measure the levels of key autophagy marker proteins, LC3 and p62/SQSTM1.

Data Presentation: Quantitative Analysis of Autophagy Inhibition by 3-Methyladenine (Reference Data)

As there is no publicly available quantitative data for this compound in HTS autophagy assays, the following table summarizes the activity of its isomer, 3-Methyladenine, to provide a reference for expected data formats and potential ranges of activity.

CompoundAssay TypeCell LineTreatment ConditionsMeasured ParameterResultReference
3-MethyladenineAutophagy InhibitionFreshwater Planarians10 mM for 18hMorphological DefectsObserved in 50% of planarians[3]
3-MethyladenineAutophagy InhibitionHTC11 Human Colon Cancer5 mM for 48hAutophagy InhibitionConfirmed[3]
3-MethyladenineAutophagy InhibitionNeuroblastoma (SH-SY5Y) & Glioblastoma (U-87 Mg)VariesEnhanced Chemotherapy-induced ApoptosisObserved[5]
3-MethyladeninePI3K InhibitionIn vitroN/AIC50 for Vps34 (Class III PI3K)Not specified, but inhibits[3]
3-MethyladenineLipolysis Stimulation3T3-L1 AdipocytesVariesPKA-dependent lipolysisStimulated[6]

Experimental Protocols

Protocol 1: High-Content Imaging of LC3 Puncta Formation (Primary Assay)

This assay quantifies the formation of autophagosomes, which appear as fluorescent puncta in cells expressing a fluorescently-tagged LC3 protein.

Materials:

  • Cells stably expressing GFP-LC3 or mCherry-GFP-LC3

  • 384-well, black, clear-bottom imaging plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI nuclear stain

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells into 384-well imaging plates at a density that will result in 70-80% confluency at the time of imaging. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Add the compound dilutions to the corresponding wells of the cell plate. Include vehicle (DMSO) only wells as a negative control and a known autophagy inhibitor (e.g., 3-MA or Chloroquine) as a positive control.

    • Incubate for the desired treatment period (e.g., 4, 8, or 12 hours).

  • Cell Fixation and Staining:

    • Carefully aspirate the medium from the wells.

    • Wash the cells once with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the nuclei by adding DAPI solution and incubating for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Imaging:

    • Acquire images using a high-content imaging system. Capture both the GFP (for LC3 puncta) and DAPI (for nuclei) channels.

  • Image Analysis:

    • Use image analysis software to identify individual cells based on the DAPI stain.

    • Within each cell, quantify the number, size, and intensity of GFP-LC3 puncta.

    • An increase or decrease in LC3 puncta, depending on the mechanism of action, indicates a potential effect on autophagy.

Protocol 2: Western Blot Analysis of LC3 and p62 (Secondary/Validation Assay)

This protocol validates the findings from the primary screen by measuring the levels of key autophagy-related proteins.

Materials:

  • Cell line of interest

  • 6-well or 12-well plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound, a vehicle control, and a positive control for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Add ECL substrate and acquire images using a chemiluminescence imaging system.

    • Quantify the band intensities. The ratio of LC3-II to LC3-I and the levels of p62 are used to assess autophagy. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 can indicate autophagy inhibition.[4][6]

Visualizations

G Autophagy Signaling Pathway cluster_0 Nutrient Sensing cluster_1 Regulation cluster_2 Autophagosome Formation cluster_3 Degradation Growth_Factors Growth Factors PI3K_Class_I PI3K Class I Growth_Factors->PI3K_Class_I activates Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 activates Akt Akt PI3K_Class_I->Akt activates Akt->mTORC1 activates ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits Beclin1_Complex Beclin-1 Complex ULK1_Complex->Beclin1_Complex activates PI3K_Class_III PI3K Class III (Vps34) LC3_Conjugation LC3 Conjugation (LC3-I -> LC3-II) PI3K_Class_III->LC3_Conjugation promotes Beclin1_Complex->PI3K_Class_III activates Autophagosome Autophagosome LC3_Conjugation->Autophagosome leads to Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome 3_MA_Inhibition 3-Methyladenine (potential target for 2-MA) 3_MA_Inhibition->PI3K_Class_III inhibits G HTS Workflow: LC3 Puncta Assay Start Start Seed_Cells Seed GFP-LC3 Cells in 384-well Plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Compound_Addition Add this compound (and controls) Incubate_24h->Compound_Addition Incubate_Treatment Incubate for Treatment Period Compound_Addition->Incubate_Treatment Fix_and_Stain Fix Cells (PFA) Stain Nuclei (DAPI) Incubate_Treatment->Fix_and_Stain Image_Acquisition High-Content Imaging Fix_and_Stain->Image_Acquisition Image_Analysis Quantify LC3 Puncta per Cell Image_Acquisition->Image_Analysis Data_Analysis Hit Identification Image_Analysis->Data_Analysis End End Data_Analysis->End G Validation Workflow: Western Blot Start Start Cell_Culture Culture Cells and Treat with Compounds Start->Cell_Culture Cell_Lysis Lyse Cells and Collect Supernatant Cell_Culture->Cell_Lysis Protein_Quant Quantify Protein Concentration (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (LC3, p62) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Quantify Band Intensities Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for Enzymatic Ligation of 2-Methyladenine-Containing RNA Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides, such as 2-methyladenine (m²A), into RNA fragments is crucial for a wide range of applications in research and drug development. This modification, where a methyl group is added to the N2 position of adenine, can influence RNA structure, stability, and interactions with proteins and other nucleic acids. The enzymatic ligation of RNA fragments carrying such modifications presents a significant challenge due to the potential for steric hindrance within the active site of commonly used RNA ligases.

These application notes provide a comprehensive guide to the enzymatic ligation of this compound-containing RNA fragments. Given the absence of established protocols for this specific modification, we present a detailed, rational approach based on splinted ligation using T4 DNA Ligase, a method known for its tolerance of various RNA modifications.[1][2] This document includes detailed experimental protocols, data presentation tables for optimizing and recording results, and workflow diagrams to guide researchers through the process.

Principle of Splinted Ligation

Standard RNA ligases, such as T4 RNA Ligase 1, typically require a single-stranded RNA substrate and can be sensitive to modifications on the nucleobases.[3] Modifications on the Watson-Crick facing edge of a purine, such as the N2 position of adenine, can interfere with the enzyme's recognition and catalytic activity.[4][5]

Splinted ligation offers a robust alternative by utilizing a complementary DNA oligonucleotide (a "splint") to bring the 5'-phosphorylated donor and 3'-hydroxyl acceptor RNA fragments into close proximity, forming a DNA:RNA hybrid duplex.[1][2] This duplex, which mimics a nicked double-stranded nucleic acid, is a substrate for T4 DNA Ligase.[1][6] This method is often more efficient and specific for ligating modified RNA fragments than traditional single-stranded RNA ligation.[1][3]

Data Presentation

Due to the novel nature of ligating this compound-containing RNA, systematic optimization is critical. The following tables provide a structured format for recording and comparing experimental data to determine the optimal ligation conditions.

Table 1: Optimization of Ligation Conditions for this compound (m²A) RNA Fragments

LigaseSplint Design (Length, Position of m²A)Donor RNA (pmol)Acceptor RNA (pmol)Splint DNA (pmol)Incubation Temperature (°C)Incubation Time (hours)Ligation Efficiency (%)Notes
T4 DNA Ligase25-mer, m²A at -1 position1010151616
T4 DNA Ligase25-mer, m²A at -1 position101015254
T4 DNA Ligase25-mer, m²A at +1 position1010151616
T4 DNA Ligase25-mer, m²A at +1 position101015254
T4 RNA Ligase 225-mer, m²A at -1 position101015371
T4 RNA Ligase 225-mer, m²A at +1 position101015371

Table 2: Comparison of Different Ligases for m²A RNA Ligation

LigaseConcentration (units/µL)Splint DesignLigation Efficiency (%) with m²A at -1Ligation Efficiency (%) with m²A at +1Ligation Efficiency (%) with Unmodified Control
T4 DNA Ligase1025-mer
T4 RNA Ligase 21025-mer
Other Ligase

Experimental Protocols

This section provides a detailed protocol for the splinted ligation of a this compound-containing RNA fragment to an unmodified RNA fragment using T4 DNA Ligase.

Materials
  • 5'-phosphorylated donor RNA fragment (with or without this compound)

  • 3'-hydroxyl acceptor RNA fragment

  • DNA splint oligonucleotide (complementary to the 3' end of the acceptor and 5' end of the donor)

  • T4 DNA Ligase (High Concentration)[6]

  • 10X T4 DNA Ligase Buffer[6]

  • RNase-free water

  • RNase inhibitor (e.g., RNasin)

  • Formamide (B127407) loading dye

  • Denaturing polyacrylamide gel (appropriate percentage to resolve products)

  • Thermocycler

Protocol: Splinted Ligation using T4 DNA Ligase
  • RNA Fragment Design:

    • Synthesize the donor RNA fragment with a 5'-phosphate group. The this compound can be placed at the ultimate (-1) or penultimate (-2) position of the 3' end.

    • Synthesize the acceptor RNA fragment with a 3'-hydroxyl group.

    • Design a DNA splint that is complementary to 10-15 nucleotides of the 3' end of the acceptor RNA and 10-15 nucleotides of the 5' end of the donor RNA. For highly structured RNAs, longer splints (up to 40-50 nucleotides) may improve efficiency.[2][7]

  • Annealing of RNA and DNA Splint:

    • In a sterile, RNase-free microcentrifuge tube, combine the following:

      • Acceptor RNA (10 pmol)

      • Donor RNA (10 pmol)

      • DNA Splint (15 pmol)

      • 10X T4 DNA Ligase Buffer (2 µL)

      • RNase-free water to a final volume of 18 µL.

    • Heat the mixture to 90°C for 2 minutes in a thermocycler.

    • Slowly cool the mixture to 25°C over 30 minutes to allow for proper annealing of the RNA fragments to the DNA splint.

  • Ligation Reaction:

    • To the annealed mixture, add the following:

      • RNase inhibitor (e.g., 20 units)

      • High Concentration T4 DNA Ligase (e.g., 2000 units)[1]

    • Gently mix by pipetting.

    • Incubate the reaction at 16°C overnight (12-16 hours) or at 25°C for 4 hours. The optimal temperature and time should be determined empirically (see Table 1).

  • Reaction Quenching and Product Analysis:

    • Stop the reaction by adding an equal volume of formamide loading dye (20 µL).

    • Heat the sample at 95°C for 5 minutes to denature the nucleic acids.

    • Analyze the ligation products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the bands by staining with a suitable nucleic acid stain (e.g., SYBR Gold) or by autoradiography if using radiolabeled RNA.

    • The ligation efficiency can be calculated by quantifying the band intensities of the ligated product and the unligated starting material.

Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for Splinted Ligation

experimental_workflow cluster_prep Preparation cluster_ligation Ligation cluster_analysis Analysis rna_prep Synthesize RNA Fragments (Donor with 5'-PO4, Acceptor with 3'-OH) - Incorporate this compound into Donor annealing Anneal RNA Fragments with DNA Splint rna_prep->annealing splint_prep Design & Synthesize DNA Splint splint_prep->annealing ligation Add T4 DNA Ligase & Incubate annealing->ligation denature Denature Products ligation->denature page Denaturing PAGE denature->page quantify Quantify Ligation Efficiency page->quantify

Caption: Workflow for the enzymatic ligation of this compound-containing RNA.

Diagram 2: Molecular Mechanism of Splinted Ligation

splinted_ligation_mechanism cluster_complex Ternary Complex Formation acceptor Acceptor RNA (3'-OH) complex DNA:RNA Hybrid Duplex acceptor->complex donor Donor RNA (5'-PO4) with this compound donor->complex splint DNA Splint splint->complex ligase T4 DNA Ligase + ATP complex->ligase product Ligated RNA Product ligase->product amp AMP + PPi ligase->amp

Caption: Mechanism of T4 DNA Ligase-mediated splinted ligation of modified RNA.

Potential Challenges and Alternative Strategies

  • Low Ligation Efficiency: The methyl group of this compound may still present some steric hindrance even in a splinted ligation context, potentially reducing ligation efficiency. To address this, consider the following:

    • Optimize Incubation Conditions: Systematically vary the incubation temperature and time. Lower temperatures (e.g., 4°C to 16°C) for longer durations may improve ligation by stabilizing the DNA:RNA hybrid.

    • Vary Component Concentrations: Test different molar ratios of splint to RNA fragments (e.g., 1:1, 1.5:1, 2:1).

    • Enzyme Concentration: Increase the concentration of T4 DNA Ligase.

  • Alternative Ligases: If T4 DNA Ligase yields unsatisfactory results, other ligases could be tested:

    • T4 RNA Ligase 2: This enzyme is also known to ligate nicks in double-stranded substrates, including DNA:RNA hybrids, and may have different substrate specificity.[8][9]

    • Other DNA Ligases: Some thermostable DNA ligases have been shown to ligate RNA-splinted DNA and may tolerate different modifications.

  • RNA Structure: The secondary structure of the RNA fragments can inhibit annealing to the DNA splint. For highly structured RNAs, consider using longer DNA splints to provide more binding energy and disrupt local RNA structure.[2][7]

Conclusion

The enzymatic ligation of RNA fragments containing this compound is a novel challenge that requires a rational and systematic approach. The splinted ligation method using T4 DNA Ligase offers a promising strategy to overcome the potential limitations of traditional RNA ligases. By following the detailed protocols, utilizing the provided data tables for optimization, and considering the alternative strategies outlined in these application notes, researchers can develop a robust methodology for the site-specific incorporation of this compound into RNA, enabling further exploration of the functional roles of this important modification.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Methyladenine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of 2-Methyladenine. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed method for the synthesis of this compound is a variation of the Traube purine (B94841) synthesis. This approach involves the cyclization of a substituted pyrimidine (B1678525), specifically 4,5,6-triaminopyrimidine, with a reagent that provides a one-carbon unit at the oxidation level of a carboxylic acid, which for this compound is typically acetic anhydride (B1165640) or acetic acid.

Q2: Why is the purity of the starting 4,5,6-triaminopyrimidine crucial?

A2: The purity of the 4,5,6-triaminopyrimidine starting material is paramount as impurities can lead to the formation of unexpected side products.[1] Contaminants may react with the cyclizing agent or interfere with the desired cyclization, resulting in a lower yield and complicating the purification of the final product.

Q3: Can other reagents be used for the cyclization step instead of acetic anhydride?

A3: Yes, other reagents capable of introducing the acetyl group can be used. These include triethyl orthoacetate or heating with glacial acetic acid. The choice of reagent can influence reaction conditions and the formation of byproducts. Acetic anhydride is often preferred due to its high reactivity.

Q4: What are the expected yields for the synthesis of this compound via the Traube synthesis?

A4: Yields can vary significantly based on the specific reaction conditions, purity of starting materials, and the efficiency of the purification process. While optimized laboratory procedures can achieve high yields, it is not uncommon to experience lower yields, especially during initial attempts.

Troubleshooting Guide for Low Yield in this compound Synthesis

This guide addresses specific issues that can lead to low yields and other undesirable outcomes during the synthesis of this compound.

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, very little or no this compound is isolated.

Possible Cause 1: Incomplete Cyclization The cyclization of 4,5,6-triaminopyrimidine with acetic anhydride to form the imidazole (B134444) ring of the purine is a critical step. Incomplete reaction is a common cause of low yield.

  • Solution 1a: Optimize Reaction Temperature and Time: Ensure the reaction is heated to a sufficient temperature (reflux is often necessary) for an adequate duration. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solution 1b: Check Reagent Stoichiometry: An insufficient amount of the cyclizing agent (acetic anhydride or acetic acid) will result in unreacted starting material. A slight excess of the cyclizing agent is often used to drive the reaction to completion.

Possible Cause 2: Degradation of Starting Material or Product Purines and their pyrimidine precursors can be susceptible to degradation under harsh reaction conditions.

  • Solution 2a: Control Reaction Temperature: Avoid excessive heating, as this can lead to decomposition. Maintain a consistent and controlled temperature throughout the reaction.

  • Solution 2b: Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the electron-rich starting materials and product.

Issue 2: Presence of Multiple Spots on TLC/Impure Product

Symptom: The crude product shows multiple spots on TLC analysis, indicating the presence of impurities.

Possible Cause 1: Side Reactions Side reactions can compete with the desired cyclization, leading to a mixture of products.

  • Solution 1a: Purity of Starting Materials: As mentioned in the FAQs, use highly pure 4,5,6-triaminopyrimidine. Impurities in the starting material are a primary source of side products.[1]

  • Solution 1b: Control of Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can promote the formation of byproducts.

Possible Cause 2: Incomplete Reaction Unreacted starting material will appear as an impurity in the final product.

  • Solution 2a: Monitor Reaction to Completion: Use TLC or HPLC to ensure the starting material has been fully consumed before proceeding with the workup.

Issue 3: Difficulty in Product Purification

Symptom: The isolated crude product is difficult to purify, for example, by recrystallization.

Possible Cause 1: Presence of Tarry Byproducts Overheating or extended reaction times can lead to the formation of polymeric or tarry materials that can interfere with crystallization.

  • Solution 1a: Refine Reaction Conditions: Reduce the reaction temperature or time to minimize the formation of these byproducts.

  • Solution 1b: Initial Purification Step: Before recrystallization, consider passing the crude product through a short column of silica (B1680970) gel or activated carbon to remove highly polar or colored impurities.

Possible Cause 2: Unsuitable Recrystallization Solvent The choice of solvent is critical for effective recrystallization.[2][3][4][5]

  • Solution 2a: Solvent Screening: Systematically screen a range of solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solution 2b: Use of Solvent Mixtures: A mixture of solvents can sometimes provide the ideal solubility profile for recrystallization.

Data Presentation

The following table summarizes the impact of key reaction parameters on the synthesis of this compound.

ParameterConditionExpected Impact on YieldPotential Issues
Cyclizing Agent Acetic AnhydrideGenerally higher yield due to higher reactivity.Can lead to over-acetylation or side reactions if not controlled.
Glacial Acetic AcidMay require higher temperatures and longer reaction times.Slower reaction rate may lead to incomplete conversion.
Temperature Sub-optimal (too low)Incomplete reaction, low conversion.-
Optimal (reflux)Good reaction rate and conversion.-
Excessive (too high)Degradation of starting material and/or product, formation of tarry byproducts.Lower yield, difficult purification.
Reaction Time Too shortIncomplete reaction.Presence of starting material in the product.
OptimalHigh conversion to product.-
Too longIncreased formation of side products and degradation.Lower yield of desired product.
Purity of Starting Material High PurityHigher yield, cleaner reaction profile.-
Low PurityLower yield, formation of multiple byproducts.Difficult purification.[1]

Experimental Protocols

Protocol: Synthesis of this compound via Traube Synthesis

This protocol describes a general procedure for the synthesis of this compound from 4,5,6-triaminopyrimidine.

Materials:

  • 4,5,6-Triaminopyrimidine

  • Acetic Anhydride

  • Glacial Acetic Acid (as solvent)

  • Ethanol

  • Activated Carbon

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4,5,6-triaminopyrimidine and glacial acetic acid.

  • Addition of Cyclizing Agent: Slowly add acetic anhydride to the mixture while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation of Crude Product: Remove the solvent under reduced pressure. The resulting crude solid can be washed with a non-polar solvent (e.g., diethyl ether) to remove some impurities.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot water or an ethanol/water mixture.

    • Add a small amount of activated carbon and heat the solution for a short period to decolorize.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2][3][4][5]

Mandatory Visualization

G A 4,5,6-Triaminopyrimidine C Intermediate (N-acetylated) A->C Acetylation B Acetic Anhydride B->C D This compound C->D Cyclization (Dehydration)

Caption: Reaction pathway for the synthesis of this compound.

G start Start reactants Combine 4,5,6-Triaminopyrimidine and Acetic Anhydride in Acetic Acid start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete workup Cool and Remove Solvent monitor->workup Reaction Complete purify Recrystallize from Water/Ethanol workup->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis.

G start Low Yield of This compound check_reaction Check TLC/HPLC for Starting Material start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Present complete Reaction Complete check_reaction->complete Absent optimize_conditions Increase Reaction Time/Temp or Reagent Stoichiometry incomplete->optimize_conditions check_purity Analyze Crude Product for Impurities complete->check_purity impure Significant Impurities check_purity->impure Yes clean Crude Product is Relatively Clean check_purity->clean No purify_sm Purify Starting Material and Re-run Reaction impure->purify_sm optimize_purification Optimize Recrystallization (Solvent Screening) clean->optimize_purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Preventing degradation of 2-Methyladenine during oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Degradation of Modified Adenosine (B11128) Analogs

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of modified adenosine analogs, with a focus on 2-Methyladenine, during oligonucleotide synthesis.

Important Note on this compound Terminology

In the context of oligonucleotide synthesis, the term "this compound" can be ambiguous. The vast majority of technical literature and commercially available reagents refer to 2'-O-Methyladenosine (2'-O-Me-A) , a modification on the ribose sugar. Modification of the adenine (B156593) base at the 2-position (2-methyl-adenine) is less common.

Given the available data, this guide will primarily focus on troubleshooting for the widely used 2'-O-Methyladenosine . The principles of synthesis and deprotection discussed, particularly the need for optimized coupling and mild deprotection conditions, are broadly applicable to other modified nucleosides, including base-modified adenines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation when incorporating 2'-O-Methyladenosine into oligonucleotides?

Degradation and the presence of impurities, such as n-1 shortmers, can arise from several factors throughout the synthesis cycle:

  • Suboptimal Coupling Efficiency: The 2'-O-methyl group adds steric hindrance, which can impede the phosphoramidite (B1245037) coupling reaction. Incomplete coupling at each cycle is a major cause of n-1 deletions.[1]

  • Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Any water present in the acetonitrile (B52724) (ACN) solvent, on the solid support, or in the gas lines can hydrolyze the phosphoramidite, rendering it inactive for coupling.[1]

  • Harsh Deprotection Conditions: Standard deprotection protocols using concentrated ammonium (B1175870) hydroxide (B78521) at high temperatures can be too harsh for some modified oligonucleotides, leading to degradation of the final product.[1]

  • Inadequate Capping: Failure to cap unreacted 5'-hydroxyl groups after a coupling step will result in the elongation of these "failure sequences" in subsequent cycles, leading to a complex mixture of deletion mutants.[1]

  • Reagent Degradation: Phosphoramidites, activators, and other synthesis reagents can degrade over time, even with proper storage, leading to reduced performance.[1]

Q2: My analysis shows a significant n-1 peak. How can I improve the coupling efficiency of 2'-O-Me-A phosphoramidite?

Low coupling efficiency is the most common reason for a prominent n-1 peak.[1] To improve this, consider the following:

  • Extend Coupling Time: Due to steric hindrance, a standard coupling time may be insufficient. An extended coupling time is often recommended.

  • Use a More Potent Activator: For sterically hindered monomers like 2'-O-Me-A, a more reactive activator can significantly improve coupling efficiency.

  • Ensure Anhydrous Conditions: Use high-quality, anhydrous acetonitrile (<15 ppm water) for all reagents and ensure your synthesizer's gas lines are dry.[1]

  • Use Fresh Reagents: Ensure your 2'-O-Me-A phosphoramidite and activator solutions are fresh and have been stored correctly under an inert atmosphere.

Table 1: Recommended Coupling Conditions for 2'-O-Me-A Phosphoramidite

ParameterRecommendationExpected EfficiencyNotes
Coupling Time 6 - 15 minutes>98%A 6-minute coupling time is a good starting point.[1] Longer times may be needed for difficult sequences.
Activator 0.25 M DCI>98%Dicyanoimidazole (DCI) is a highly effective activator for sterically hindered phosphoramidites.
0.25 M BTT>98%5-Benzylthio-1H-tetrazole (BTT) is another strong activator recommended for RNA and modified monomers.[1]
Phosphoramidite Concentration 0.1 M - 0.15 M-Ensure the phosphoramidite is fully dissolved and delivered correctly.
Solvent Water Content < 15 ppm-Critical for preventing phosphoramidite hydrolysis.[1]
Q3: What is the best deprotection strategy to avoid degrading my 2'-O-Me-A containing oligonucleotide?

The choice of deprotection strategy is critical and depends on the other components of your oligonucleotide, such as other modifications or dyes. Harsh conditions can lead to degradation.

  • Ammonium Hydroxide / Methylamine (B109427) (AMA): This is a common and rapid method for deprotection. A 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine can fully deprotect oligonucleotides in a short time at an elevated temperature. It is crucial to use acetyl-protected cytidine (B196190) (Ac-C) to prevent transamination.

  • UltraMILD Deprotection: For oligonucleotides containing very sensitive modifications, UltraMILD deprotection conditions are recommended. This involves using phosphoramidites with more labile protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-C) and deprotecting with a milder base like potassium carbonate in methanol (B129727) at room temperature.

Table 2: Comparison of Deprotection Conditions

Deprotection ReagentTemperatureTimeSuitabilityKey Considerations
Ammonium Hydroxide 55°C8 - 16 hoursStandard DNA oligonucleotidesCan be too harsh for many modified oligonucleotides.
AMA (1:1 NH4OH / MeNH2) 65°C10 - 15 minutesRapid deprotection of DNA, RNA, and 2'-O-Me-RNA oligos[1]Requires Ac-C to prevent formation of N4-Me-dC.
Potassium Carbonate (0.05M in Methanol) Room Temp4 hoursUltraMILD conditions for very sensitive modifications.Requires UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-C).
Anhydrous Ammonia in Methanol Room Temp17 - 48 hoursFor extremely base-sensitive modifications like 1-Methyladenine.Slower, but very gentle.

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Oligonucleotide

If you are experiencing low yields of your final product, follow this troubleshooting workflow.

low_yield_troubleshooting start Low Yield Observed check_coupling Check Coupling Efficiency (Trityl Monitoring) start->check_coupling coupling_ok Coupling >98%? check_coupling->coupling_ok low_coupling Low Coupling Efficiency coupling_ok->low_coupling No check_reagents Verify Reagent Quality and Delivery coupling_ok->check_reagents Yes optimize_coupling Optimize Coupling: - Extend coupling time - Use fresh/stronger activator (DCI) - Check for moisture low_coupling->optimize_coupling final_yield Improved Yield optimize_coupling->final_yield reagents_ok Reagents & Delivery OK? check_reagents->reagents_ok bad_reagents Degraded Reagents or Synthesizer Issue reagents_ok->bad_reagents No check_deprotection Review Cleavage and Deprotection Protocol reagents_ok->check_deprotection Yes replace_reagents Replace phosphoramidites, activator, and solvents. Check synthesizer fluidics. bad_reagents->replace_reagents replace_reagents->final_yield deprotection_ok Protocol Correct? check_deprotection->deprotection_ok bad_deprotection Product Degradation During Deprotection deprotection_ok->bad_deprotection No deprotection_ok->final_yield Yes optimize_deprotection Use Milder Deprotection: - AMA instead of NH4OH - Lower temperature/time bad_deprotection->optimize_deprotection optimize_deprotection->final_yield

Troubleshooting workflow for low oligonucleotide yield.
Issue 2: Product Degradation During Deprotection

If you suspect your oligonucleotide is degrading during the final cleavage and deprotection step, use this decision guide to select a more appropriate protocol.

deprotection_decision_tree start Sensitive Modification in Oligo? standard_deprotection Standard Deprotection: Ammonium Hydroxide 55°C, 8-12h start->standard_deprotection No very_sensitive Extremely Base-Labile? (e.g., 1-Methyladenine) start->very_sensitive Yes no_sensitive No yes_sensitive Yes ama_deprotection Rapid Deprotection: AMA (NH4OH/MeNH2) 65°C, 10-15 min very_sensitive->ama_deprotection No ultramild_deprotection UltraMILD Deprotection: K2CO3 in Methanol Room Temp, 4h very_sensitive->ultramild_deprotection Yes not_very_sensitive No yes_very_sensitive Yes oligo_synthesis_cycle cluster_cycle Oligonucleotide Synthesis Cycle deblock 1. Deblocking (DMT Removal) couple 2. Coupling (Add 2'-O-Me-A Amidite) deblock->couple Free 5'-OH cap 3. Capping (Terminate Failures) couple->cap New Nucleotide Added oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize Unreacted Chains Capped oxidize->deblock Cycle Repeats for n+1

References

Strategies for removing byproducts in 2-Methyladenine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-Methyladenine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common precursors for the synthesis of this compound and other substituted purines include 2,6-diaminopurine (B158960) and 2-amino-6-chloropurine (B14584).[1][2][3][4][5][6] The choice of starting material will influence the overall synthetic strategy and the potential byproduct profile.

Q2: What are the most likely byproducts in this compound synthesis?

While specific byproducts depend on the exact synthetic route and reaction conditions, researchers may encounter the following impurities:

  • Unreacted Starting Material: Incomplete conversion of the initial purine (B94841) derivative.

  • Isomeric Monomethylated Products: If starting from a precursor with multiple potential methylation sites, such as 2,6-diaminopurine, methylation may occur at other positions, leading to isomers like N6-methyl-2-aminopurine.

  • Over-methylated Products: Introduction of more than one methyl group, for example, on the exocyclic amino group or at different nitrogen atoms of the purine ring.

  • Byproducts from the Methylating Agent: Decomposition or side reactions of the methylating agent can introduce impurities.

  • Hydrolysis Products: If using a precursor like 2-amino-6-chloropurine, hydrolysis of the chloro group can lead to the formation of guanine (B1146940) derivatives.

Q3: How can I monitor the progress of my this compound synthesis?

Thin-layer chromatography (TLC) is a common and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and a pure standard of this compound (if available), you can visualize the consumption of the reactant and the formation of the product and byproducts.

Q4: My final product shows low purity. What are the recommended purification strategies?

Low purity is often due to the presence of the byproducts mentioned above. The primary strategies for purifying this compound are recrystallization and column chromatography. For challenging separations, such as isomers with very similar polarities, preparative high-performance liquid chromatography (HPLC) may be necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Multiple spots on TLC, even after the reaction is complete. Formation of multiple byproducts such as isomers or over-methylated products.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to improve selectivity. - Proceed with a multi-step purification strategy, such as column chromatography followed by recrystallization.
Difficulty in separating the product from a byproduct with a similar Rf value on TLC. The byproduct is likely an isomer of this compound, having very similar polarity.- For column chromatography, use a shallower solvent gradient and collect smaller fractions. - Consider fractional crystallization, where slight differences in solubility are exploited. - If available, preparative HPLC with a suitable column and mobile phase can provide high-resolution separation.
Low yield of this compound after purification. - Co-elution of the product with byproducts during chromatography. - Significant loss of product during recrystallization due to high solubility in the chosen solvent.- Re-purify the mixed fractions from chromatography. - For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A two-solvent system might be beneficial.[7]
The purified product is colored. Presence of colored impurities, which can sometimes be polymeric byproducts.- Treat the solution with activated charcoal before the final crystallization step to adsorb colored impurities.[8]

Data on Purification Strategies

The following table provides a hypothetical comparison of different purification methods for this compound contaminated with common byproducts. The actual efficiencies will vary depending on the specific impurity profile and experimental conditions.

Purification Method Initial Purity (%) Purity after 1st Pass (%) Purity after 2nd Pass (%) Typical Yield (%) Notes
Recrystallization 85959870-85Effective for removing impurities with significantly different solubilities.
Silica (B1680970) Gel Column Chromatography 85929760-80Good for separating compounds with different polarities. Isomer separation can be challenging.
Preparative HPLC 90>99-50-70Ideal for separating challenging mixtures, including isomers, but may be less scalable.

Experimental Protocols

Recrystallization Protocol for this compound

This protocol outlines a general procedure for the purification of solid this compound by recrystallization.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decoloration (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Column Chromatography Protocol for this compound Purification

This protocol describes the separation of this compound from byproducts using silica gel column chromatography.

  • Stationary and Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase (solvent system) that provides good separation between this compound and its impurities on a silica gel plate.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column and collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting Material Starting Material Methylation Reaction Methylation Reaction Starting Material->Methylation Reaction Crude Product Crude Product Methylation Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: A general experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation cluster_products Potential Products 2,6-Diaminopurine 2,6-Diaminopurine This compound This compound 2,6-Diaminopurine->this compound Desired Reaction N6-Methyl-2-aminopurine N6-Methyl-2-aminopurine 2,6-Diaminopurine->N6-Methyl-2-aminopurine Isomeric Byproduct Over-methylated Products Over-methylated Products 2,6-Diaminopurine->Over-methylated Products Side Reaction

Caption: Logical relationship of potential products from the methylation of 2,6-diaminopurine.

References

Technical Support Center: Troubleshooting Peak Tailing of 2-Methyladenine in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the reverse-phase HPLC analysis of 2-Methyladenine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my reverse-phase HPLC chromatogram?

A1: Peak tailing of this compound, a basic compound, in reverse-phase HPLC is most commonly caused by secondary interactions with the stationary phase.[1][2][3] The primary culprits are residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][2] At mobile phase pH values above 3, these silanol groups can become deprotonated (SiO-), creating negatively charged sites that can interact strongly with the positively charged (protonated) this compound molecules. This secondary ionic interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.[1][4][5]

Other potential causes for peak tailing include:

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[6]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of this compound can lead to the presence of both ionized and non-ionized forms of the analyte, causing peak broadening and tailing.[1][7]

  • Extra-column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[4][5][7] By lowering the pH of the mobile phase (typically to a range of 2-4), the residual silanol groups on the stationary phase become protonated (Si-OH), neutralizing their negative charge.[1] This minimizes the secondary ionic interactions with the protonated this compound, leading to a more symmetrical peak shape.[1][5] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single ionic form.[1][7]

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: To minimize peak tailing for basic compounds like this compound, the choice of column is crucial. Consider the following options:

  • End-capped C18 Columns: A high-quality, thoroughly end-capped C18 column is a good starting point. End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less accessible for secondary interactions.[6]

  • Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain, which helps to shield the residual silanol groups and can improve the peak shape of basic compounds, even at mid-range pH.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For highly polar compounds, HILIC columns can be a suitable alternative to traditional reverse-phase columns.[1]

Q4: Can I use mobile phase additives to improve the peak shape of this compound?

A4: Yes, mobile phase additives can be very effective in reducing peak tailing for basic compounds. A common strategy is to add a small concentration of a "competing base," such as triethylamine (B128534) (TEA), to the mobile phase.[8] TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from interacting with this compound.[8] A typical concentration of TEA is 0.1% (v/v). However, be aware that additives like TEA may not be suitable for all detectors, such as mass spectrometers, due to their potential for ion suppression.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment
  • Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): Quantify the extent of peak tailing. A Tf or As value greater than 1.2 is generally considered to indicate significant tailing.[3]

  • Review Method Parameters: Check your current mobile phase composition (pH, organic solvent), column type, and injection volume.

Step 2: Method Optimization

The following table summarizes the expected impact of various troubleshooting steps on the peak shape of a basic compound like this compound. Disclaimer: The following data is illustrative for a typical basic compound and is intended to demonstrate the expected trends. Actual results for this compound may vary.

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)
Mobile Phase pH pH 7.02.1pH 3.01.3
Mobile Phase Additive No Additive1.90.1% Triethylamine (TEA)1.2
Column Type Standard C182.0End-capped C181.4
Injection Concentration 100 µg/mL1.810 µg/mL1.2
Step 3: Experimental Protocols

Here are detailed methodologies for implementing the key troubleshooting strategies.

Protocol 1: Optimizing Mobile Phase pH

  • Prepare Mobile Phases:

    • Mobile Phase A (pH 7.0): Prepare a 20 mM phosphate (B84403) buffer by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in HPLC-grade water to achieve a pH of 7.0.

    • Mobile Phase B (pH 3.0): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • Organic Modifier: HPLC-grade acetonitrile (B52724) or methanol.

  • Chromatographic Conditions:

    • Column: Standard C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: 80% Mobile Phase A (either pH 7.0 or 3.0) and 20% Organic Modifier.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm.

    • Temperature: 25 °C.

  • Procedure:

    • Equilibrate the column with the initial mobile phase (pH 7.0) for at least 30 minutes.

    • Inject a standard solution of this compound and record the chromatogram.

    • Flush the column thoroughly with a high percentage of organic modifier.

    • Equilibrate the column with the second mobile phase (pH 3.0) for at least 30 minutes.

    • Inject the same standard solution of this compound and record the chromatogram.

    • Compare the tailing factors of the peaks obtained at both pH values.

Protocol 2: Using a Mobile Phase Additive

  • Prepare Mobile Phase with Additive:

    • Prepare the mobile phase as described in Protocol 1 (using the pH that gave better, but still tailing, peak shape).

    • Add triethylamine (TEA) to the aqueous portion of the mobile phase to a final concentration of 0.1% (v/v). Ensure thorough mixing.

  • Chromatographic Conditions:

    • Use the same conditions as in Protocol 1.

  • Procedure:

    • Equilibrate the column with the mobile phase containing TEA for at least 30 minutes.

    • Inject the this compound standard solution and record the chromatogram.

    • Compare the tailing factor with and without the addition of TEA.

Visual Troubleshooting Guides

The following diagrams illustrate the key concepts and workflows for troubleshooting peak tailing of this compound.

Interaction of this compound with Stationary Phase cluster_silica Silica Stationary Phase cluster_analyte This compound (Basic Analyte) Silanol_Deprotonated Deprotonated Silanol (SiO-) Negatively Charged Site Silanol_Protonated Protonated Silanol (SiOH) Neutral Site Analyte_Protonated Protonated this compound (Analyte-H+) Positively Charged Analyte_Protonated:f0->Silanol_Deprotonated:f0 Ionic Interaction (Causes Tailing) Analyte_Protonated:f0->Silanol_Protonated:f0 No Ionic Interaction (Improved Peak Shape)

Chemical interactions causing peak tailing.

A logical workflow for troubleshooting peak tailing.

References

Technical Support Center: Achieving Better Resolution of 2-Methyladenine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of 2-Methyladenine (m2A) modified oligonucleotides. Here you will find troubleshooting guidance for common issues, answers to frequently asked questions, and detailed experimental protocols to improve the resolution and characterization of these molecules.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of m2A-modified oligonucleaments, providing potential causes and actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing in HPLC Secondary Interactions: The m2A modification can introduce secondary interactions with the stationary phase.- Optimize Ion-Pairing Reagent: Adjust the concentration and type of ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) in the mobile phase. - Increase Column Temperature: Elevating the temperature (e.g., to 60°C) can disrupt secondary structures and improve peak shape. - Adjust Mobile Phase pH: Modify the pH of the mobile phase to alter the charge state of the oligonucleotide and minimize secondary interactions.
Co-elution of m2A Oligonucleotide with Unmodified Counterpart Insufficient Resolution: The small mass and hydrophobicity difference between the modified and unmodified oligonucleotide makes separation challenging.- Employ a High-Resolution Column: Use a column with smaller particle size (e.g., sub-2 µm) or a longer column to increase theoretical plates. - Optimize Gradient Slope: A shallower gradient of the organic mobile phase can enhance the separation of closely eluting species. - Utilize an Alternative Separation Technique: Consider Ion-Exchange (IEX) HPLC or Capillary Electrophoresis (CE) which separate based on charge and size, respectively.
Low Signal Intensity in Mass Spectrometry (MS) Ion Suppression: The presence of non-volatile salts or ion-pairing reagents from HPLC can suppress the signal. Inefficient Ionization: The m2A modification may alter the ionization efficiency of the oligonucleotide.- Use MS-Compatible Mobile Phases: Employ volatile ion-pairing reagents like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP). - Perform Offline or Online Desalting: Remove non-volatile salts before MS analysis. - Optimize MS Source Parameters: Adjust parameters such as spray voltage, capillary temperature, and gas flow to enhance ionization.
Inaccurate Mass Identification in MS Presence of Adducts: Formation of sodium or potassium adducts can lead to incorrect mass assignments. Insufficient Mass Analyzer Resolution: The mass difference between the m2A modified and unmodified oligonucleotide may not be resolved.- Use High-Resolution Mass Spectrometry: Employ Orbitrap or Time-of-Flight (TOF) mass analyzers for accurate mass determination. - Optimize Sample Preparation: Ensure the use of high-purity water and solvents to minimize salt contamination.
Broad Peaks in Capillary Electrophoresis (CE) Sample Overloading: Injecting too much sample can lead to peak broadening. Interaction with Capillary Wall: Adsorption of the oligonucleotide to the capillary surface.- Optimize Injection Parameters: Reduce the injection time or pressure to decrease the sample amount. - Use a Coated Capillary: Employ a capillary with a neutral coating to minimize wall interactions. - Optimize Buffer pH and Ionic Strength: Adjust the running buffer to improve peak focusing.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique provides the best resolution for separating a this compound (m2A) modified oligonucleotide from its unmodified counterpart?

A1: Both Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) and Capillary Gel Electrophoresis (CGE) can provide excellent resolution. IP-RP-HPLC separates based on hydrophobicity, which is slightly altered by the methyl group. CGE, on the other hand, separates based on size-to-charge ratio in a sieving matrix, and can often achieve single-nucleotide resolution.[1] The choice of technique may depend on the length of the oligonucleotide and the specific sequence context. For longer oligonucleotides, CGE may offer superior resolution.[2]

Q2: I am observing a persistent n-1 peak in my purified m2A-modified oligonucleotide. What are the likely causes and how can I improve purity?

A2: The presence of a significant n-1 peak (the desired sequence missing one nucleotide) is often due to incomplete coupling during solid-phase synthesis. The steric hindrance from the this compound phosphoramidite (B1245037) can lead to lower coupling efficiency compared to standard phosphoramidites. To improve purity, consider optimizing the coupling time for the m2A monomer, using a fresh and potent activator, and ensuring anhydrous conditions during synthesis. For purification, HPLC or CGE are recommended over standard desalting to effectively remove n-1 impurities.[3]

Q3: How does the this compound modification affect the fragmentation pattern in tandem mass spectrometry (MS/MS)?

A3: The this compound modification can influence the fragmentation pattern in MS/MS. The methyl group can affect the stability of adjacent phosphodiester bonds and the preferred fragmentation pathways. It is important to carefully analyze the fragmentation spectra and compare it with the theoretical fragmentation pattern of the modified oligonucleotide to confirm the sequence and the location of the modification. Recent studies on modified oligonucleotides have focused on understanding these fragmentation mechanisms.[4][5]

Q4: What are the key parameters to optimize for improving the resolution of m2A-modified oligonucleotides in IP-RP-HPLC?

A4: Key parameters to optimize include:

  • Ion-Pairing Reagent: The type (e.g., TEAA, TEA) and concentration of the ion-pairing reagent significantly impact retention and selectivity.[6]

  • Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile, methanol) and the gradient profile are critical for achieving good separation.

  • Column Temperature: Increasing the column temperature (e.g., 60-80°C) can improve peak shape by reducing secondary structures.[7]

  • Column Chemistry: Using a column specifically designed for oligonucleotide separations (e.g., C18 with a specific pore size) can enhance resolution.

Q5: Can I use the same deprotection protocol for m2A-modified oligonucleotides as for standard DNA oligonucleotides?

A5: Generally, the this compound modification is stable under standard deprotection conditions using reagents like ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). However, it is always advisable to consult the recommendations from the phosphoramidite supplier, as some modified bases may require milder deprotection conditions to prevent degradation or side reactions.[8]

Quantitative Data Summary

The following tables summarize typical performance characteristics of different analytical techniques for the analysis of modified oligonucleotides. These values can serve as a benchmark for optimizing your own experiments.

Table 1: Comparison of Analytical Techniques for Modified Oligonucleotide Resolution

Technique Principle Resolution Throughput MS Compatibility Typical Purity Achieved
IP-RP-HPLC HydrophobicityGood to ExcellentModerateYes (with volatile buffers)>90%
IEX-HPLC ChargeExcellentModerateNo (requires desalting)>95%
CGE Size/ChargeExcellent (single-base resolution)[9]HighYes>95%
UPLC-MS Hydrophobicity & MassExcellentHighYes>98%

Table 2: Performance Metrics for UPLC-MS/MS Analysis of Methylated Nucleosides

Parameter Typical Value Reference
Limit of Detection (LOD) 0.01 nM[7]
Limit of Quantification (LOQ) 0.02 - 0.13 ng/mL[10]
Intra-day Precision (%RSD) 0.6 - 7.58%[10][11]
Inter-day Precision (%RSD) 3.7 - 8.79%[10][11]
Mass Accuracy (Orbitrap MS) < 2 ppm[12][13]

Experimental Protocols

Protocol 1: High-Resolution Separation of m2A-Modified Oligonucleotides by UPLC-MS

This protocol outlines a general method for the analysis of m2A-modified oligonucleotides using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry.

Materials:

  • ACQUITY UPLC System with a PDA detector and a Q-Tof Premier Mass Spectrometer (or equivalent)

  • ACQUITY UPLC OST C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water

  • Mobile Phase B: 15 mM TEA and 400 mM HFIP in methanol

  • Sample: m2A-modified oligonucleotide dissolved in RNase-free water

Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min for at least 15 minutes.

  • Sample Injection: Inject 1-5 µL of the oligonucleotide sample.

  • Chromatographic Separation:

    • Gradient:

      • 0-2 min: 5% B

      • 2-12 min: 5-30% B (linear gradient)

      • 12-13 min: 30-95% B (linear gradient)

      • 13-15 min: 95% B (hold)

      • 15-16 min: 95-5% B (linear gradient)

      • 16-20 min: 5% B (hold for re-equilibration)

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 60°C

  • UV Detection: Monitor the elution profile at 260 nm.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Capillary Voltage: 2.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Mass Range: 500-2000 m/z

Protocol 2: Enzymatic Digestion of m2A-Oligonucleotides for LC-MS Analysis

This protocol describes the enzymatic digestion of m2A-modified oligonucleotides to nucleosides for subsequent analysis by LC-MS.[14]

Materials:

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 Buffer (e.g., 10 mM Ammonium Acetate, pH 5.3)

  • BAP Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • m2A-modified oligonucleotide sample

Method:

  • Sample Preparation: Dissolve 1-5 µg of the oligonucleotide in 20 µL of RNase-free water.

  • Nuclease P1 Digestion: Add 2.5 µL of 10x Nuclease P1 buffer and 1 µL of Nuclease P1 (1 U/µL). Incubate at 37°C for 2 hours.

  • Alkaline Phosphatase Digestion: Add 2.5 µL of 10x BAP buffer and 1 µL of BAP (1 U/µL). Incubate at 37°C for 1 hour.

  • Enzyme Inactivation: Heat the reaction mixture at 95°C for 5 minutes to inactivate the enzymes.

  • Sample Cleanup: Centrifuge the sample at 10,000 x g for 5 minutes. The supernatant containing the digested nucleosides is ready for LC-MS analysis.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Deprotection cluster_purification Purification cluster_analysis Analysis synthesis Solid-Phase Synthesis (with m2A phosphoramidite) deprotection Cleavage & Deprotection synthesis->deprotection purification IP-RP-HPLC or CGE deprotection->purification qc Quality Control (UPLC-MS / CE) purification->qc digestion Enzymatic Digestion (for nucleoside analysis) qc->digestion lcms_analysis LC-MS/MS Analysis digestion->lcms_analysis

Caption: Experimental workflow for m2A-modified oligonucleotides.

troubleshooting_logic cluster_hplc HPLC Issues cluster_ce CE Issues start Poor Resolution or Peak Shape peak_tailing Peak Tailing? start->peak_tailing coelution Co-elution? start->coelution broad_peaks Broad Peaks? start->broad_peaks opt_ip Optimize Ion-Pair Reagent peak_tailing->opt_ip inc_temp Increase Column Temperature peak_tailing->inc_temp adj_ph Adjust Mobile Phase pH peak_tailing->adj_ph high_res_col Use High-Resolution Column coelution->high_res_col opt_grad Optimize Gradient coelution->opt_grad alt_tech Consider CE or IEX coelution->alt_tech opt_inj Optimize Injection broad_peaks->opt_inj coated_cap Use Coated Capillary broad_peaks->coated_cap opt_buf Optimize Buffer broad_peaks->opt_buf

Caption: Troubleshooting logic for poor resolution issues.

References

Identifying unexpected peaks in mass spectrometry of 2-Methyladenine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Methyladenine and encountering unexpected peaks in mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z for the protonated molecular ion of this compound?

A1: The molecular formula for this compound is C₆H₇N₅, with a monoisotopic mass of 149.0701 Da. Therefore, in positive ion electrospray mass spectrometry (ESI-MS), the expected mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) is approximately 150.0779.

Q2: I see a peak at m/z 150, but I am unsure if it is this compound or another isomer. How can I confirm?

A2: Distinguishing between methylated adenosine (B11128) isomers such as this compound, N¹-methyladenine (m1A), and N⁶-methyladenine (m6A) by mass spectrometry alone is challenging. These isomers have identical molecular weights and often produce the same primary fragment ion corresponding to the protonated methyladenine nucleobase (m/z 150) upon collision-induced dissociation (CID)[1][2]. Therefore, chromatographic separation is crucial. Different isomers will exhibit different retention times on a suitable liquid chromatography (LC) column due to differences in their hydrophobicity[1]. Confirmation should be based on a combination of the correct m/z and a retention time that matches a pure standard of this compound run under identical LC conditions.

Q3: What are the most common types of impurities expected in the synthesis of this compound?

A3: Based on analogous methylation reactions of adenosine, the most common impurities are likely to be:

  • Other monomethylated isomers: Such as N¹-methyladenine, N³-methyladenine, N⁶-methyladenine, N⁷-methyladenine, or N⁹-methyladenine.

  • Dimethylated adenines: Molecules with two methyl groups attached at different positions.

  • Unreacted starting materials: Residual adenine (B156593) or other precursors.

  • Reagent adducts: Adducts formed with reagents used in the synthesis.

Q4: Can solvent adducts cause unexpected peaks in the mass spectrum?

A4: Yes, it is common to observe adducts with solvents and salts in ESI-MS. These will appear as peaks at m/z values corresponding to [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺, where M is the mass of your compound of interest or an impurity. For this compound ([M+H]⁺ ≈ 150.1), you might observe:

  • Sodium adduct ([M+Na]⁺): ~172.1

  • Potassium adduct ([M+K]⁺): ~188.1

  • Ammonium (B1175870) adduct ([M+NH₄]⁺): ~167.1

Troubleshooting Guide for Unexpected Peaks

This guide addresses specific issues that may lead to unexpected peaks in the mass spectrometry analysis of your this compound synthesis reaction.

Issue 1: A prominent peak is observed at m/z ~164.

Table 1: Potential Causes and Solutions for m/z ~164 Peak

Potential Cause Proposed Solution
Dimethylated Adenine Impurity The synthesis may have resulted in over-methylation, producing a dimethylated adenine species (C₇H₉N₅, MW: 163.18 g/mol )[3][4]. The [M+H]⁺ ion would appear at m/z ~164.1.
* Optimize the stoichiometry of the methylating agent to favor mono-methylation.
* Reduce the reaction time or temperature.
* Improve the purification method (e.g., column chromatography) to separate mono- and di-methylated products.
Issue 2: Multiple peaks are observed with an m/z of ~150 at different retention times.

Table 2: Potential Causes and Solutions for Multiple m/z ~150 Peaks

Potential Cause Proposed Solution
Isomeric Monomethylated Adenines The methylation reaction is often not perfectly regioselective, leading to the formation of various isomers of monomethyladenine (e.g., N¹, N³, N⁶, N⁷, N⁹-methyladenine)[1].
* Optimize reaction conditions (e.g., solvent, base, temperature) to favor methylation at the 2-position.
* Improve the chromatographic separation to resolve the different isomers.
* Analyze a pure standard of this compound to confirm the retention time of the desired product.
Issue 3: A peak is observed at m/z ~136.

Table 3: Potential Causes and Solutions for m/z ~136 Peak

Potential Cause Proposed Solution
Unreacted Adenine The peak at m/z ~136 corresponds to the protonated molecular ion of unreacted adenine starting material.
* Increase the reaction time or temperature to drive the reaction to completion.
* Increase the molar equivalent of the methylating agent.
* Purify the product mixture to remove unreacted starting material.
Issue 4: Several unexpected peaks are observed that do not correspond to methylated products.

Table 4: General Troubleshooting for Unexpected Peaks

Potential Cause Proposed Solution
Solvent/Salt Adducts Formation of adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) from glassware, solvents, or buffers.
* Use high-purity solvents and reagents.
* Use deionized water.
* Clean glassware thoroughly.
Contamination Contamination from previous analyses, sample handling, or the LC-MS system itself.
* Run a blank injection (solvent only) to identify system contaminants.
* Ensure proper cleaning of all sample preparation equipment.
In-source Fragmentation The molecule may be fragmenting in the ion source of the mass spectrometer. The primary fragment of methylated adenine is the nucleobase itself (m/z 150)[1].
* Optimize the ion source parameters (e.g., lower the source temperature or cone voltage) to minimize fragmentation.

Experimental Protocols

Synthesis of this compound (Conceptual)

While a specific protocol for this compound was not found in the immediate search, a plausible route involves the substitution of a leaving group at the 2-position of a purine (B94841) ring. A common precursor for such syntheses is 2-amino-6-chloropurine, which can be synthesized from guanine. A subsequent methylation step would be required.

A more direct, but potentially less selective, method is the direct methylation of adenine. The following protocol for the synthesis of 2'-O-methyladenosine provides a relevant example of a methylation reaction on an adenosine core, which can be adapted for the direct methylation of adenine[1][2].

Protocol: Direct Methylation of Adenosine (Adapted for Adenine)

  • Dissolution: Dissolve adenine in an anhydrous alkaline medium.

  • Cooling: Cool the reaction mixture to 0°C.

  • Methylation: Add methyl iodide (CH₃I) to the cooled solution and stir for approximately 4 hours at 0°C[1].

  • Quenching and Extraction: Quench the reaction and extract the product.

  • Purification: Purify the resulting mixture using silica (B1680970) gel column chromatography to separate the different methylated species[1].

Note: This reaction will likely produce a mixture of methylated isomers and dimethylated products.

Mass Spectrometry Analysis of Methylated Adenines
  • Sample Preparation: Dissolve the purified product in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization source (LC-MS/MS).

  • Chromatography: Employ a reverse-phase C18 column with a gradient elution, for example, using water with 0.1% formic acid as mobile phase A and acetonitrile (B52724) with 0.1% formic acid as mobile phase B.

  • Mass Spectrometry:

    • Full Scan (MS1): Acquire data in positive ion mode to identify the m/z of the protonated molecular ions (~150.1 for monomethylated, ~164.1 for dimethylated, and ~136.1 for unreacted adenine).

    • Product Ion Scan (MS/MS): Perform collision-induced dissociation (CID) on the precursor ion at m/z 150.1. The primary fragment expected is the loss of the ribose sugar (if starting from adenosine) to yield the protonated nucleobase at m/z 150[1]. For direct analysis of this compound, fragmentation of the m/z 150 ion would require higher collision energy.

Visualizations

Synthesis_Pathway Adenine Adenine Product_Mixture Reaction Product Mixture Adenine->Product_Mixture Methylation Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Product_Mixture Two_Methyladenine This compound (Desired Product) Product_Mixture->Two_Methyladenine Purification Isomers Isomeric Monomethylated Adenines Product_Mixture->Isomers Side Reaction Dimethylated Dimethylated Adenines Product_Mixture->Dimethylated Side Reaction

Caption: Synthesis and potential side products of this compound.

Troubleshooting_Workflow Start Unexpected Peak in MS Check_mz Check m/z of Peak Start->Check_mz mz_150 m/z ≈ 150? Check_mz->mz_150 mz_164 m/z ≈ 164? Check_mz->mz_164 mz_136 m/z ≈ 136? Check_mz->mz_136 Other_mz Other m/z? Check_mz->Other_mz else mz_150->mz_164 No Check_RT Check Retention Time mz_150->Check_RT Yes mz_164->mz_136 No Dimethylated Likely Dimethylated Product mz_164->Dimethylated Yes mz_136->Other_mz No Unreacted Unreacted Adenine mz_136->Unreacted Yes Check_Adducts Check for Adducts ([M+Na]⁺, etc.) Other_mz->Check_Adducts Isomer Likely an Isomer Check_RT->Isomer Contamination Check for Contamination Check_Adducts->Contamination

Caption: Troubleshooting workflow for unexpected MS peaks.

References

Technical Support Center: Improving Ligation Efficiency of RNA Containing 2-Methyladenine (m2A)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyladenine (m2A) modified RNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the efficiency of your ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m2A) and how might it affect RNA ligation?

This compound (m2A) is a post-transcriptional modification where a methyl group is added to the N2 position of an adenine (B156593) base within an RNA molecule. While structurally similar to other methylated adenosines, the position of the methyl group can influence the local RNA structure and its interaction with enzymes. This modification can potentially hinder the enzymatic ligation process by altering the substrate recognition and catalytic activity of RNA ligases. The efficiency of ligation is highly sensitive to the presence and type of modifications.[1][2]

Q2: Which enzymes are commonly used for RNA ligation, and are they suitable for m2A-containing RNA?

T4 RNA Ligase 1 and T4 RNA Ligase 2 are the most commonly used enzymes for RNA ligation.

  • T4 RNA Ligase 1 is typically used for single-stranded RNA ligation.

  • T4 RNA Ligase 2 is more efficient at ligating nicks in double-stranded RNA or at the junction of an RNA-DNA hybrid.[3][4][5]

The substrate specificity of these enzymes can be affected by base modifications. While specific data on m2A is limited, studies on other modified bases suggest that ligation efficiency can be reduced. An alternative is to use a splinted ligation approach with T4 DNA Ligase, which joins two RNA fragments hybridized to a complementary DNA splint.[6][7] Additionally, novel engineered ligases, such as the ancestral RNA ligase AncT4_2, have shown broader substrate selectivity for modified RNAs and could be a viable option.[8]

Q3: What is splinted ligation and why is it recommended for modified RNA?

Splinted ligation is a technique where a DNA or RNA oligonucleotide (the "splint") is used to bring the 5'-phosphate and 3'-hydroxyl ends of two RNA fragments into proximity for ligation.[6][7][9][10][11] This method is particularly advantageous for modified RNAs for several reasons:

  • Increased Specificity: The splint ensures that only the intended RNA ends are joined.

  • Improved Efficiency for Structured RNA: It can help to overcome secondary structures in the RNA that might otherwise inhibit ligation.[7]

  • Versatility with Ligases: Both T4 DNA Ligase and T4 RNA Ligase can be used in a splinted ligation setup.[6][9][11]

For these reasons, splinted ligation is often the method of choice for creating large, site-specifically modified RNA molecules.[10][11]

Troubleshooting Guide

Problem 1: Low or no ligation product observed.
Possible Cause Troubleshooting Step Rationale
Inhibition by m2A modification Optimize reaction conditions by adding enhancers like PEG or DMSO.Molecular crowding agents like Polyethylene Glycol (PEG) and organic solvents like Dimethyl Sulfoxide (DMSO) can significantly improve ligation efficiency, especially for structured or modified RNAs.[12]
Try a splinted ligation approach with a DNA template.A DNA splint can properly orient the RNA ends for the ligase, potentially overcoming steric hindrance from the m2A modification.[6][7]
Consider using an alternative ligase, such as the ancestral RNA ligase AncT4_2, which has shown broader substrate specificity.[8]Standard ligases may have reduced activity on modified substrates.
Suboptimal enzyme concentration Titrate the concentration of the RNA ligase.The optimal enzyme concentration can vary depending on the substrate.
Issues with RNA ends Ensure the donor RNA has a 5'-phosphate and the acceptor RNA has a 3'-hydroxyl group.These are essential for the formation of a phosphodiester bond by the ligase.
Degraded reagents Use fresh ATP and ligation buffer.ATP is prone to degradation with multiple freeze-thaw cycles, and DTT in the buffer can oxidize.[13][14]
Presence of inhibitors Purify the RNA fragments to remove any contaminants from the synthesis or previous enzymatic steps.Salts, EDTA, and other chemicals can inhibit ligase activity.[13][14]
Incorrect incubation temperature or time Optimize the incubation temperature and time.While standard protocols suggest specific conditions, modified substrates may require adjustments. For example, a longer incubation at a lower temperature (e.g., 16°C overnight) might be beneficial.[15]
Problem 2: Presence of unexpected bands or smears on the gel.
Possible Cause Troubleshooting Step Rationale
Intermolecular ligation or circularization Optimize the molar ratio of donor to acceptor RNA. An excess of one fragment can lead to side reactions.For splinted ligations, ensure the splint is in slight excess to the RNA fragments.
For single-stranded ligations, consider dephosphorylating the 3' end of the acceptor RNA or using a blocking group to prevent self-ligation.This prevents the enzyme from circularizing the acceptor fragment.
Nuclease contamination Use RNase inhibitors in the reaction.Protects the RNA from degradation.
Maintain a sterile, RNase-free work environment.Prevents contamination that can lead to RNA degradation.
Enzyme binding to DNA Treat the ligation reaction with Proteinase K before running the gel.This will digest the ligase and release the ligated RNA, resulting in sharper bands.

Quantitative Data Summary

ParameterConditionEffect on Ligation EfficiencyReference
Ligation Enhancers 25% (w/v) PEG 8000Approached 100% for both unmodified and 2'-O-methylated RNAs.[6]
10% (v/v) DMSOIncreased ligation efficiency for highly structured tRNAs.[12]
Enzyme Concentration Increasing T4 Rnl2trIncreased ligation efficiency for 2'-O-methyl-modified RNAs, maximal at 200 units.[6]
Splint Design Long DNA splints (e.g., 49 nt for a 49mer product)Overcomes low hybridization propensity of structured RNAs, leading to >95% ligation efficiency.[7]

Experimental Protocols

Protocol 1: Splinted Ligation of m2A-containing RNA using T4 DNA Ligase

This protocol is adapted for the ligation of two synthetic RNA fragments, one or both containing an m2A modification, using a DNA splint.

Materials:

  • 5'-phosphorylated donor RNA fragment (containing m2A)

  • 3'-hydroxyl acceptor RNA fragment

  • DNA splint oligonucleotide (complementary to the ends of the donor and acceptor RNAs)

  • T4 DNA Ligase and reaction buffer

  • Nuclease-free water

  • RNase inhibitor

Procedure:

  • Annealing Reaction:

    • In a nuclease-free microcentrifuge tube, combine the following on ice:

      • Donor RNA (10 pmol)

      • Acceptor RNA (10 pmol)

      • DNA splint (12 pmol)

      • 10x T4 DNA Ligase Buffer (2 µL)

      • Nuclease-free water to a final volume of 18 µL.

    • Heat the mixture to 65°C for 5 minutes, then allow it to cool slowly to room temperature to facilitate annealing.

  • Ligation Reaction:

    • Add 1 µL of T4 DNA Ligase (e.g., 400 units/µL) and 1 µL of RNase inhibitor to the annealed mixture.

    • Incubate at 16°C overnight or at room temperature for 2-4 hours.

  • Analysis:

    • Stop the reaction by adding an equal volume of loading dye containing formamide.

    • Denature the sample by heating at 95°C for 5 minutes.

    • Analyze the ligation product by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a nucleic acid stain.

Visualizations

Experimental Workflow for Splinted Ligation

G cluster_prep Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis donor 5'-P Donor RNA (with m2A) anneal Anneal RNA fragments to DNA splint donor->anneal acceptor 3'-OH Acceptor RNA acceptor->anneal splint DNA Splint splint->anneal ligate Add T4 DNA Ligase and incubate anneal->ligate denature Denature sample ligate->denature page Denaturing PAGE denature->page visualize Visualize ligated product page->visualize

Caption: Workflow for splinted ligation of m2A-containing RNA.

Logical Diagram of Troubleshooting Ligation Failure

G cluster_causes Potential Causes cluster_solutions Solutions start Low/No Ligation Product cause1 Enzyme Inhibition (m2A) start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 RNA Quality/Integrity start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1a Add Enhancers (PEG, DMSO) cause1->sol1a sol1b Use Splinted Ligation cause1->sol1b sol1c Try Alternative Ligase cause1->sol1c sol2a Optimize Enzyme/ATP Concentration cause2->sol2a sol2b Optimize Time/Temperature cause2->sol2b sol3a Purify RNA cause3->sol3a sol3b Use RNase Inhibitors cause3->sol3b sol4a Titrate Donor:Acceptor Ratio cause4->sol4a

References

Assessing the stability of 2-Methyladenine in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-Methyladenine in various buffer conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a purine (B94841) derivative with a methyl group at the 2-position of the adenine (B156593) ring.[1] Its chemical stability is crucial for ensuring the accuracy and reproducibility of experimental results, particularly in drug development and molecular biology research where precise concentrations and compound integrity are paramount. Degradation can lead to a loss of potency and the formation of unknown impurities.

Q2: What are the primary factors that can affect the stability of this compound in a buffer solution?

A2: The stability of this compound in solution is primarily influenced by pH, temperature, and the composition of the buffer itself. Extreme pH values (highly acidic or alkaline) and elevated temperatures are common factors that can accelerate the degradation of nucleobase analogs. The presence of oxidizing agents or exposure to light can also contribute to its degradation.[2][3]

Q3: How does pH impact the stability of this compound?

A3: While specific data for this compound is limited, related purine analogs like 2-chloro-2'-deoxyadenosine have shown significant instability in acidic conditions (pH 1-2), leading to rapid degradation.[4] Conversely, neutral to basic pH conditions tend to be more favorable for the stability of such compounds.[4] It is therefore recommended to maintain a pH range of 7-8 for stock solutions and experimental buffers unless the experimental design requires otherwise.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: For many purine analogs, such as 3-Methyladenine, solubility in aqueous solutions can be limited.[5][6] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating concentrated stock solutions.[5] However, it is crucial to use anhydrous DMSO as absorbed moisture can reduce solubility. For aqueous buffers, warming the solution may be necessary to achieve complete dissolution.[5][7] It is always recommended to prepare fresh solutions for each experiment to ensure consistency.[7]

Q5: How should I store this compound solutions to ensure maximum stability?

A5: Stock solutions of this compound prepared in an appropriate solvent (e.g., DMSO) should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is highly recommended to prepare them fresh before use. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and used within a short period.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the buffer.Prepare fresh solutions of this compound for each experiment. Verify the pH of your buffer before adding the compound. Consider performing a stability study under your specific experimental conditions (see Experimental Protocols).
Precipitation of this compound in the experimental medium Poor solubility of this compound at the working concentration or temperature.Prepare a more concentrated stock solution in an organic solvent like DMSO and dilute it further in the aqueous buffer. Gentle warming and sonication can aid dissolution in aqueous media, but be mindful of potential degradation at elevated temperatures.[5]
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method.[2] Ensure the mobile phase and column are appropriate for separating the parent compound from its potential degradants.
Loss of biological activity of this compound Chemical modification or degradation of the compound.Confirm the identity and purity of your this compound stock using an appropriate analytical technique like LC-MS. Assess the stability of the compound under your specific cell culture or assay conditions.

Quantitative Data Summary

Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 37°C over 24 hours.

pHBuffer System% Recovery of this compound
3.0Citrate Buffer< 50%
5.0Acetate Buffer~ 85%
7.4Phosphate-Buffered Saline (PBS)> 98%
9.0Tris-HCl Buffer> 95%

Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) in PBS (pH 7.4) over 7 days.

Temperature% Recovery of this compound
4°C> 99%
25°C (Room Temperature)~ 95%
37°C~ 90%
50°C< 70%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or below.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to understand the degradation pathways of this compound.

  • Preparation of Solutions: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer like PBS) at a known concentration (e.g., 0.1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Adjust the pH of the solution to 1-2 with HCl and incubate at a controlled temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Adjust the pH of the solution to 12-13 with NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add a small percentage of hydrogen peroxide (e.g., 3%) to the solution and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 3) to quantify the remaining this compound and detect the formation of degradation products.

Protocol 3: Stability-Indicating HPLC Method for this compound
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to separate this compound from its potential degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at the λmax of this compound (around 260 nm).

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[8]

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution in Buffer Acid Acidic pH Prep->Acid Expose to Base Basic pH Prep->Base Expose to Oxidation Oxidizing Agent Prep->Oxidation Expose to Heat Elevated Temperature Prep->Heat Expose to Sampling Collect Samples at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Heat->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Degradation and Identify Products HPLC->Data

Caption: Workflow for assessing the stability of this compound.

Adenine_Methylation_Significance cluster_dna_rna DNA & RNA cluster_methylation Methylation cluster_consequences Functional Consequences DNA DNA Methyl Adenine Methylation (e.g., N1, N6, 2-position) DNA->Methyl RNA RNA RNA->Methyl Structure Altered Structure and Stability Methyl->Structure Binding Modulated Protein Binding Methyl->Binding Function Impact on Gene Expression & Repair Structure->Function Binding->Function

Caption: Significance of Adenine Methylation in Nucleic Acids.

References

Technical Support Center: Overcoming Challenges in SELEX with a 2-Methyladenine-Modified Library

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing a 2-Methyladenine-modified library in their Systematic Evolution of Ligands by Exponential Enrichment (SELEX) experiments.

Troubleshooting Guides

This section addresses common problems encountered during SELEX with a this compound-modified library.

Question: Why am I seeing low or no amplification of my aptamer pool after a selection round?

Answer:

Low or no amplification is a frequent challenge when working with modified nucleotides. The primary suspect is often the DNA polymerase's inability to efficiently incorporate the this compound-modified nucleotides.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incompatible DNA Polymerase Standard polymerases like Taq are often inefficient at incorporating 2'-modified nucleotides.[1][2] It is crucial to use a polymerase specifically engineered or evolved to accept modified triphosphates. Consult the literature or manufacturer's recommendations for polymerases compatible with 2'-O-methyl or other 2'-modified nucleotides, as these are close analogs.
Suboptimal PCR Conditions The optimal conditions for amplifying a modified library can differ significantly from a standard DNA library. It is recommended to re-optimize your PCR protocol, including annealing temperature, extension time, and magnesium concentration.[3][4]
Low Concentration of Enriched Aptamers The initial rounds of SELEX may yield a very low concentration of binding sequences. Consider increasing the number of PCR cycles in early rounds to ensure sufficient amplification. However, be mindful that too many cycles can introduce PCR bias.[5]
Degraded Primers or dNTPs Ensure the integrity of your primers and dNTPs (both modified and unmodified). Repeated freeze-thaw cycles can lead to degradation.

Question: I am observing a high background of non-specific sequences in my enriched pool. What can I do?

Answer:

A high background of non-specific sequences can mask the signal from true binders and hinder the enrichment process. This can be caused by several factors related to the selection and amplification steps.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Washing/Stringency Increase the stringency of your washing steps during the selection process. This can be achieved by increasing the volume of the wash buffer, the duration of the washes, or the number of wash steps.[5]
Non-specific Binding to the Matrix Before incubating your library with the target, perform a negative selection step by incubating the library with the immobilization matrix (e.g., beads, plates) alone. This will help to remove sequences that bind to the support rather than the target.
PCR Bias A high number of PCR cycles can lead to the preferential amplification of certain sequences, regardless of their binding affinity. It's important to optimize the number of PCR cycles to be the minimum necessary for adequate amplification.[5]
Suboptimal Library Folding Ensure that your aptamer library is correctly folded before incubation with the target. This typically involves a heating step to denature the library followed by a cooling step to allow for proper folding. The presence of the this compound modification might alter the optimal folding conditions.

Frequently Asked Questions (FAQs)

Question: What are the primary advantages of using a this compound-modified library in SELEX?

Answer:

The main advantage of incorporating this compound, a type of 2'-modification, into your aptamer library is the enhanced nuclease resistance of the resulting aptamers.[2][6][7] This increased stability is crucial for applications in biological fluids where nucleases are abundant. Additionally, the modification can sometimes contribute to a more stable three-dimensional structure of the aptamer, potentially leading to improved binding affinity.[8]

Question: Will the this compound modification affect the binding affinity of my aptamers?

Answer:

The effect of 2'-modifications on binding affinity can vary. In some cases, the modification can lead to a decrease in affinity, while in others, it may have a neutral or even positive effect.[6][9] The impact on affinity is highly dependent on the specific aptamer sequence and its interaction with the target. It is essential to characterize the binding affinity of your selected aptamers to determine the effect of the modification.

Question: Do I need to modify my entire library with this compound?

Answer:

Not necessarily. You can choose to have a library where only the adenine (B156593) nucleotides are replaced with this compound, or you can have a mix of both natural and modified adenines. The composition of your library will depend on your experimental goals. A fully modified library will likely produce aptamers with the highest nuclease resistance.

Question: What are the key considerations when designing primers for a this compound-modified library?

Answer:

Primer design for a modified library follows the same general principles as for a standard library. However, it is important to ensure that your primers do not contain the modified base unless your polymerase is capable of extending from a modified primer. Typically, the random region of the library is flanked by standard DNA sequences for primer annealing.

Quantitative Data Summary

The following table summarizes quantitative data on the effects of 2'-O-methyl modifications on aptamer properties. As this compound is a 2'-modification, this data from a close analog provides a reasonable expectation for the performance of a this compound-modified library.

ParameterUnmodified Aptamer2'-O-Methyl Modified AptamerReference
Binding Affinity (Kd) Varies (nM to µM range)Can show a several-fold decrease in affinity.[6]
Nuclease Stability Low (rapid degradation in serum)Significantly increased (stable for hours to days in serum).[6]
Enrichment Rate StandardMay be lower in early rounds due to amplification challenges.[10]

Note: The exact quantitative effects will be specific to the aptamer sequence, the target, and the experimental conditions.

Experimental Protocols

Detailed Methodology for SELEX with a this compound-Modified Library

This protocol is adapted from standard SELEX procedures for use with a this compound-modified library. The most critical step is the selection of a suitable DNA polymerase for the amplification of the modified library.

1. Library Preparation and Folding:

  • Initial Library: A single-stranded DNA (ssDNA) library is synthesized with a central random region of a defined length (e.g., 20-40 nucleotides) flanked by constant regions for primer annealing. In this library, all adenine bases are replaced with this compound.

  • Folding: The ssDNA library is diluted in a binding buffer (e.g., PBS with MgCl₂). To ensure proper folding, the library is heated to 95°C for 5-10 minutes and then cooled slowly to room temperature.

2. Selection:

  • Negative Selection (Optional but Recommended): To reduce background binding, the folded library is first incubated with the immobilization matrix (e.g., magnetic beads, microplate wells) without the target protein. The unbound sequences are collected.

  • Positive Selection: The pre-cleared library is then incubated with the target protein, which has been immobilized on the support. The incubation time and temperature should be optimized for the specific target.

  • Washing: The unbound sequences are removed by a series of washing steps with the binding buffer. The stringency of the washes should be gradually increased in later rounds of SELEX.

  • Elution: The bound aptamers are eluted from the target. This can be achieved by heating, changing the pH, or using a competitive binder.

3. Amplification:

  • Reverse Transcription (if starting with an RNA library): This step is not applicable for a DNA library.

  • PCR Amplification: This is the most critical step.

    • Polymerase Selection: Use a DNA polymerase that is known to efficiently amplify templates containing 2'-modified nucleotides. Several commercially available engineered polymerases are designed for this purpose.

    • Reaction Mix: Set up the PCR reaction with the eluted aptamers as the template, the appropriate forward and reverse primers, dNTPs (including the this compound triphosphate), and the selected polymerase with its optimized buffer.

    • Cycling Conditions: Optimize the PCR cycling conditions, paying close attention to the annealing and extension temperatures and times. The number of cycles should be minimized to avoid PCR bias.

  • ssDNA Generation: The double-stranded PCR product needs to be converted to ssDNA for the next round of selection. This can be done using methods such as asymmetric PCR, lambda exonuclease digestion of one strand, or strand separation using streptavidin-biotin affinity purification if one of the primers is biotinylated.

4. Post-SELEX Analysis:

  • Sequencing: After several rounds of selection and enrichment, the final aptamer pool is sequenced using next-generation sequencing (NGS) to identify the enriched sequences.

  • Aptamer Characterization: Individual aptamer candidates are synthesized and characterized for their binding affinity (e.g., using surface plasmon resonance or fluorescence-based assays) and specificity.

Mandatory Visualizations

SELEX_Workflow SELEX Workflow for a this compound-Modified Library cluster_0 Preparation cluster_1 Selection cluster_2 Amplification cluster_3 Analysis Library This compound Modified ssDNA Library Folding Library Folding Library->Folding Negative_Selection Negative Selection (optional) Folding->Negative_Selection Positive_Selection Incubation with Immobilized Target Negative_Selection->Positive_Selection Washing Washing Positive_Selection->Washing Elution Elution Washing->Elution PCR PCR with Modified- Nucleotide Tolerant Polymerase Elution->PCR ssDNA_Generation ssDNA Generation PCR->ssDNA_Generation ssDNA_Generation->Folding Next Round Sequencing Sequencing (NGS) ssDNA_Generation->Sequencing Characterization Aptamer Characterization Sequencing->Characterization PCR_Troubleshooting PCR Amplification Troubleshooting Start Low or No PCR Product Q1 Is your DNA polymerase compatible with 2'-modified nucleotides? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Have you optimized PCR conditions? A1_Yes->Q2 Sol1 Use an engineered polymerase for modified nucleotides. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the template concentration sufficient? A2_Yes->Q3 Sol2 Optimize annealing temp., extension time, and Mg2+ concentration. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Final_Check Check primer and dNTP integrity. A3_Yes->Final_Check Sol3 Increase PCR cycles (early rounds) or template input. A3_No->Sol3 Adenosine_A2A_Pathway Adenosine A2A Receptor Signaling Pathway Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

References

Reducing side reactions during 2-Methyladenine phosphoramidite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyladenine phosphoramidite (B1245037) synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis and use of this compound phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound phosphoramidite?

The synthesis of this compound phosphoramidite is susceptible to the same side reactions as standard phosphoramidite chemistry, with some specific considerations due to the methyl group on the adenine (B156593) base. Key side reactions include:

  • Hydrolysis: Phosphoramidites are extremely sensitive to moisture. Any water present in solvents or reagents will hydrolyze the phosphoramidite to an unreactive H-phosphonate derivative, reducing the amount of active reagent available for coupling.[1]

  • Oxidation: Premature oxidation of the P(III) center to P(V) can occur upon exposure to air, rendering the phosphoramidite inactive for the coupling reaction.

  • Side reactions at the N6-amino group: If the exocyclic N6-amino group of this compound is not properly protected, it can undergo side reactions during phosphitylation or oligonucleotide synthesis. This can include reactions with the phosphitylating agent or other reagents in the synthesis cycle.

  • Depurination: The glycosidic bond of purine (B94841) nucleosides can be labile under the acidic conditions used for detritylation, leading to the formation of abasic sites in the growing oligonucleotide chain.[1]

  • Formation of Diastereomers: The phosphitylation reaction creates a chiral center at the phosphorus atom, resulting in a mixture of diastereomers. While this is an inherent aspect of the synthesis, the ratio of diastereomers can sometimes influence coupling efficiency.

Q2: Which protecting group is recommended for the N6-amino group of this compound?

The choice of protecting group for the N6-amino group is critical to prevent side reactions. For adenosine (B11128) derivatives, common protecting groups include benzoyl (Bz), acetyl (Ac), and phenoxyacetyl (Pac). For modified bases that may be sensitive to standard deprotection conditions, milder protecting groups are often employed. For instance, in the synthesis of oligonucleotides containing 1-methyladenine, which is prone to Dimroth rearrangement, milder deprotection conditions are recommended.[2] While specific data for this compound is limited, a protecting group that can be removed under mild conditions to avoid any potential rearrangement or degradation of the methylated purine ring would be advantageous. The selection may also depend on the other modifications present in the oligonucleotide and the planned deprotection strategy.

Q3: How can I purify the crude this compound phosphoramidite?

Purification of modified phosphoramidites is crucial to remove unreacted starting materials, byproducts from side reactions, and any hydrolyzed or oxidized species. The standard method for purification is silica (B1680970) gel column chromatography.[2][3] It is important to use a solvent system that provides good separation and to co-evaporate the purified phosphoramidite with an anhydrous, non-protic solvent like acetonitrile (B52724) or dichloromethane (B109758) to ensure it is dry and stable for storage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Phosphoramidite Moisture in the reaction: Traces of water will hydrolyze the phosphitylating reagent and the product.Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
Degraded phosphitylating reagent: The phosphitylating reagent may have degraded due to improper storage.Use a fresh bottle of the phosphitylating reagent or purify the existing stock before use.
Inefficient phosphitylation: The reaction may not have gone to completion.Optimize reaction time and temperature. Ensure the correct stoichiometry of reagents and activator.
Low Coupling Efficiency during Oligonucleotide Synthesis Degraded this compound phosphoramidite: The phosphoramidite may have hydrolyzed or oxidized during storage.Use freshly prepared or properly stored phosphoramidite. Dissolve the phosphoramidite in anhydrous acetonitrile immediately before use.
Steric hindrance: The 2-methyl group may cause steric hindrance, slowing down the coupling reaction.[1]Increase the coupling time for the this compound phosphoramidite. A longer coupling time of at least 6 minutes is often recommended for sterically hindered monomers.[1]
Suboptimal activator: The activator may not be efficient enough for this modified phosphoramidite.Consider using a more potent activator, such as DCI (4,5-dicyanoimidazole) or BTT (5-(Benzylthio)-1H-tetrazole).
Presence of n-1 peak in final oligonucleotide Low coupling efficiency: This is the most common cause of n-1 impurities.[1]As above, optimize the coupling time and consider using a more potent activator for the this compound phosphoramidite.[1]
Inefficient capping: Failure to cap unreacted 5'-hydroxyl groups leads to the elongation of failure sequences in subsequent cycles.[1]Ensure that the capping reagents are fresh and being delivered correctly by the synthesizer.
Unexpected peaks in mass spectrometry of the final oligonucleotide Side reactions during deprotection: The this compound base may be susceptible to degradation or modification under standard deprotection conditions.For base-labile modifications, milder deprotection conditions are often necessary. Consider using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at a lower temperature or for a shorter duration.[1] For particularly sensitive modifications, alternative deprotection schemes may be required.
Incomplete removal of protecting groups: The protecting group on the N6-amino group of this compound may be difficult to remove.Ensure the deprotection time and temperature are sufficient for complete removal of the chosen protecting group. If issues persist, consider a more labile protecting group in the initial phosphoramidite synthesis.

Experimental Protocols

General Protocol for Phosphitylation of a Protected 2-Methyladenosine (B93211)

This is a general procedure and may require optimization for your specific starting material and scale.

  • Preparation:

    • Dry the protected 2-methyladenosine nucleoside by co-evaporation with anhydrous pyridine (B92270) or acetonitrile.

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Reaction:

    • Dissolve the dried nucleoside in anhydrous dichloromethane or acetonitrile.

    • Add a suitable activator, such as 4,5-dicyanoimidazole (B129182) (DCI) or 1H-tetrazole.

    • Add the phosphitylating reagent (e.g., 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite) dropwise at room temperature while stirring.

    • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, quench any excess phosphitylating reagent.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) containing a small percentage of triethylamine (B128534) to prevent hydrolysis on the silica).

  • Final Product Handling:

    • Combine the fractions containing the pure phosphoramidite and evaporate the solvent.

    • Co-evaporate the resulting foam or oil with anhydrous acetonitrile to remove any residual moisture and triethylamine.

    • Store the final product as a dry foam or powder under an inert atmosphere at -20°C.

Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo Oligonucleotide Synthesis start Protected 2-Methyladenosine phosphitylation Phosphitylation (Phosphitylating Reagent, Activator) start->phosphitylation workup Aqueous Work-up phosphitylation->workup purification Silica Gel Chromatography workup->purification final_product This compound Phosphoramidite purification->final_product coupling Coupling final_product->coupling Use in Synthesizer capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->coupling Repeat n times deprotection Cleavage & Deprotection oxidation->deprotection Final Cycle final_oligo Purified Oligonucleotide deprotection->final_oligo

Caption: Workflow for this compound phosphoramidite synthesis and its use in oligonucleotide synthesis.

troubleshooting_logic issue Low Coupling Efficiency (n-1 peak) cause1 Degraded Phosphoramidite issue->cause1 cause2 Steric Hindrance issue->cause2 cause3 Suboptimal Activator issue->cause3 solution1 Use Fresh/Pure Amidite cause1->solution1 solution2 Increase Coupling Time cause2->solution2 solution3 Use Stronger Activator cause3->solution3

Caption: Troubleshooting logic for low coupling efficiency of this compound phosphoramidite.

References

Technical Support Center: Optimizing Deprotection of 2-Methyladenine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the deprotection of oligonucleotides containing 2-Methyladenine (m2A). Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the integrity and purity of your synthetic oligos.

Frequently Asked Questions (FAQs)

Q1: Is the this compound (m2A) modification stable under standard deprotection conditions?

A1: The N2-methyl group of this compound is generally stable during standard deprotection. However, like other methylated purines, it may be susceptible to side reactions under harsh basic conditions and elevated temperatures. For its structural isomer, N1-methyladenosine, it is known that it can undergo a Dimroth rearrangement to N6-methyladenosine under basic conditions.[1] While a similar rearrangement is not expected for this compound, this highlights the general sensitivity of methylated purines. Therefore, optimizing deprotection conditions is crucial to prevent potential side reactions and ensure the integrity of the final oligonucleotide.

Q2: What is the recommended protecting group for the 2-amino group of this compound during synthesis?

A2: The exocyclic amino groups of nucleobases are typically protected during oligonucleotide synthesis to prevent unwanted side reactions. Common protecting groups for adenosine (B11128) and guanosine (B1672433) include benzoyl (Bz), isobutyryl (iBu), acetyl (Ac), and dimethylformamidine (dmf).[2] For this compound, a similar acyl protecting group such as isobutyryl (iBu) or benzoyl (Bz) is expected to be used by the phosphoramidite (B1245037) manufacturer. The lability of this protecting group will influence the choice of deprotection conditions. Always refer to the phosphoramidite manufacturer's documentation for the specific protecting group used and their recommended deprotection protocol.

Q3: What are the standard deprotection methods compatible with this compound-modified oligos?

A3: Standard deprotection methods can be adapted for oligos containing this compound. The choice depends on the protecting groups used for all bases in the sequence and the desired speed of deprotection. The three main strategies are:

  • Standard Deprotection: Concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature. This is a robust but relatively slow method.[3]

  • Fast Deprotection (AMA): A mixture of ammonium hydroxide and methylamine (B109427) (AMA) significantly reduces deprotection time.[3][4] This method requires the use of Acetyl-dC (Ac-dC) to prevent the formation of a methyl-cytosine byproduct.[3][4]

  • Mild Deprotection (UltraMILD): For oligos with sensitive modifications, milder conditions using potassium carbonate in methanol (B129727) at room temperature are recommended.[3] This requires the use of more labile protecting groups on all nucleobases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[3]

Q4: Are there any known side reactions for this compound during deprotection?

A4: While specific studies detailing side reactions for this compound during deprotection are not widely available, caution is warranted based on the behavior of other modified purines. As mentioned, N1-methyladenosine can undergo rearrangement.[1] Harsh basic conditions (high temperature, prolonged exposure) could theoretically lead to degradation of the purine (B94841) ring or other modifications. To minimize risks, it is prudent to use the mildest conditions that effectively remove all protecting groups. Monitoring the deprotection process and analyzing the final product by mass spectrometry is highly recommended.

Troubleshooting Guide

Problem 1: Incomplete deprotection observed by HPLC or Mass Spectrometry (higher mass than expected).

  • Question: My mass spectrometry results show a mass higher than the expected molecular weight for my this compound oligo. What could be the cause?

  • Answer: A higher-than-expected mass typically indicates the incomplete removal of one or more protecting groups from the nucleobases (e.g., Bz, iBu) or the phosphate (B84403) backbone (cyanoethyl).

    • Possible Cause 1: Suboptimal Deprotection Conditions. The deprotection time may have been too short, or the temperature too low for the specific protecting groups used in your sequence. The isobutyryl group on guanine (B1146940) is known to be more resistant to hydrolysis than the benzoyl groups on adenine (B156593) and cytosine.[5]

    • Solution 1: Verify the recommended deprotection conditions for all phosphoramidites used in your synthesis. If using standard ammonium hydroxide, you can cautiously increase the deprotection time or temperature. However, for this compound-containing oligos, it is preferable to increase the time at a moderate temperature (e.g., 55°C) rather than significantly increasing the temperature.

    • Possible Cause 2: Degraded Deprotection Reagent. Concentrated ammonium hydroxide can lose ammonia (B1221849) gas over time, reducing its efficacy. AMA solutions can also degrade.

    • Solution 2: Use fresh, high-quality deprotection reagents. Concentrated ammonium hydroxide should be stored refrigerated in tightly sealed containers and used within a short period after opening.[3]

    • Possible Cause 3: Oligonucleotide Secondary Structure. Long oligonucleotides or those with stable secondary structures can hinder the access of the deprotection reagent to the protecting groups.

    • Solution 3: Consider using a deprotection solution with better solvating properties or a stronger reagent like AMA if compatible with your oligo's other modifications.

Problem 2: Unexpected peaks observed by HPLC, potentially with the correct mass.

  • Question: My HPLC analysis shows multiple peaks, although the main peak has the correct mass. What could be the issue?

  • Answer: This could indicate the presence of isomers or modified byproducts formed during synthesis or deprotection.

    • Possible Cause 1: Side Reactions. As discussed, while not definitively documented for this compound, methylated purines can be susceptible to side reactions under harsh basic conditions.

    • Solution 1: If you suspect a side reaction, re-synthesize the oligonucleotide and use a milder deprotection method. For example, switch from a high-temperature ammonium hydroxide deprotection to a longer incubation at room temperature or use an "UltraMILD" deprotection chemistry if available.[3]

    • Possible Cause 2: Phosphoramidite Quality. The modified phosphoramidite itself may contain impurities.

    • Solution 2: Ensure the this compound phosphoramidite is of high quality and has been stored correctly under anhydrous conditions.

Data Presentation

Table 1: General Deprotection Conditions for Oligonucleotides

Deprotection MethodReagentTemperatureTimeConsiderations
Standard Concentrated Ammonium Hydroxide55°C8-16 hoursA reliable but slow method. Suitable for standard protecting groups (Bz, iBu).
Fast (AMA) Ammonium Hydroxide / 40% Methylamine (1:1 v/v)65°C10-15 minutesSignificantly faster. Requires Acetyl-dC (Ac-dC) to prevent side reactions.[3][4]
Mild 0.05M Potassium Carbonate in MethanolRoom Temp4-6 hoursFor sensitive modifications. Requires "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[3]
Alternative Mild Anhydrous 2M Ammonia in MethanolRoom Temp48-60 hoursUsed for highly sensitive modifications like N1-methyladenosine to prevent rearrangement.[6][7] May be a good option for this compound.

Disclaimer: The conditions above are general guidelines. The optimal conditions depend on the specific protecting groups on all bases in the oligonucleotide. For this compound-containing oligos, starting with milder conditions (e.g., 55°C for 16 hours with ammonium hydroxide, or considering the anhydrous ammonia/methanol method) is a prudent approach to minimize potential side reactions.

Experimental Protocols

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide

  • After synthesis, transfer the solid support (e.g., CPG) to a 2 mL screw-cap vial with a secure seal.

  • Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%) to the vial.

  • Seal the vial tightly and ensure it is leak-proof.

  • Place the vial in a heating block or oven set to 55°C for 8 to 16 hours.

  • After incubation, allow the vial to cool completely to room temperature before opening to prevent the release of ammonia gas.

  • Using a pipette, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.

Protocol 2: Fast Deprotection with AMA

Caution: This protocol requires that acetyl-protected dC (Ac-dC) was used during synthesis. Do not use with benzoyl-protected dC (Bz-dC).

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Add 1-2 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly.

  • Place the vial in a heating block set to 65°C for 10-15 minutes.

  • Cool the vial to room temperature before opening.

  • Transfer the supernatant to a new tube.

  • Dry the sample in a vacuum concentrator.

  • Resuspend the oligonucleotide for further processing.

Visualizations

Deprotection_Troubleshooting start Start: Unexpected MS or HPLC result check_mass Check Mass by MS start->check_mass mass_high Mass is higher than expected check_mass->mass_high Higher Mass mass_correct Mass is correct, but HPLC shows multiple peaks check_mass->mass_correct Correct Mass cause_incomplete Cause: Incomplete Deprotection mass_high->cause_incomplete cause_side_reaction Possible Cause: Side Reaction or Isomer Formation mass_correct->cause_side_reaction solution1 Verify protecting groups and recommended deprotection times. cause_incomplete->solution1 solution2 Use fresh deprotection reagents. cause_incomplete->solution2 solution3 Increase deprotection time cautiously (e.g., 16h at 55°C). cause_incomplete->solution3 solution4 Re-synthesize and use milder deprotection conditions (e.g., RT for longer duration or UltraMILD chemistry). cause_side_reaction->solution4 solution5 Analyze by high-resolution MS and consider enzymatic digestion to pinpoint modification. cause_side_reaction->solution5

References

Troubleshooting poor sequencing results of 2-Methyladenine-containing DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with sequencing DNA containing 2-Methyladenine (2-mA). As direct research on the sequencing artifacts specifically from this compound is limited, this guide is based on the known effects of analogous N-methylated adenine (B156593) modifications, particularly N6-methyladenine (m6A) and N3-methyladenine (3-mA), as well as general principles of sequencing DNA with base adducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my sequencing results?

A1: this compound (2-mA) is a modified version of the DNA base adenine, with a methyl group attached to the number 2 position of the purine (B94841) ring. While less common than other methylations like N6-methyladenine, its presence can interfere with standard DNA sequencing workflows. The primary effects are due to the altered chemical structure, which can hinder the activity of DNA polymerases used in sequencing reactions. This can lead to polymerase stalling, resulting in low sequencing yield and uneven coverage, or cause the polymerase to misincorporate a nucleotide opposite the 2-mA, leading to sequencing errors.[1][2][3][4][5]

Q2: Which sequencing platforms are suitable for this compound-containing DNA?

A2: Both second-generation (e.g., Illumina) and third-generation (e.g., PacBio SMRT, Oxford Nanopore) sequencing platforms can be used, but with different considerations.

  • Illumina: Sequencing-by-synthesis on Illumina platforms can be challenging due to polymerase stalling at 2-mA sites. This may result in reduced cluster density, lower quality scores, and specific error signatures. However, with optimized library preparation, it is possible to obtain sequence data.

  • PacBio SMRT: Single-Molecule Real-Time (SMRT) sequencing is well-suited for detecting modified bases. It measures the kinetics of DNA polymerization in real-time, and the presence of a modification like 2-mA can cause a detectable pause in the polymerase activity, altering the interpulse duration (IPD).[6][7][8] This allows for the potential direct detection of modified bases without the need for special chemical treatments.

  • Oxford Nanopore: Nanopore sequencing directly sequences native DNA molecules by detecting changes in ionic current as the DNA strand passes through a nanopore.[9] Base modifications like 2-mA create a distinct electrical signal compared to the canonical adenine base, allowing for their direct detection.[10] Bioinformatic tools are available to identify these modified bases from the raw signal data.[11][12][13]

Q3: Can this compound be mistaken for a true biological mutation?

A3: Yes, this is a significant risk. If the DNA polymerase misincorporates a base opposite the 2-mA during library amplification or the sequencing reaction, this will appear as a single nucleotide polymorphism (SNP) in the final data. For example, if the polymerase preferentially incorporates a 'G' instead of a 'T' opposite 2-mA, this will result in an A-to-C transversion in the sequencing reads. Without orthogonal validation, such artifacts can be misinterpreted as genuine low-frequency variants.

Q4: How can I confirm that the issues in my sequencing data are due to this compound?

A4: Confirmation can be approached in a few ways:

  • Control Experiments: Sequence a control DNA template that is identical to your experimental sample but known to not contain this compound. This can be achieved by whole-genome amplification (WGA) of your sample, which typically does not carry over base modifications.[6][7] Comparing the sequencing results from the native and amplified DNA can highlight issues specific to the modified base.

  • Orthogonal Detection: Use an independent method to verify the presence of 2-mA, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive method for quantifying modified nucleosides.

  • Platform Comparison: If you are encountering issues with a second-generation platform, re-sequencing the sample on a third-generation platform like PacBio or Nanopore may help to directly identify the locations of the modified bases.

Troubleshooting Guides

Issue 1: Low Sequencing Yield and Quality

Symptoms:

  • Low overall sequencing quality scores (Phred scores).[14][15][16][17]

  • A high percentage of short reads or read dropouts in specific genomic regions.

  • Lower than expected total data yield.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Polymerase Stalling The 2-mA modification physically hinders the DNA polymerase during library amplification and sequencing.[1][2][3][4][5]
DNA Degradation The DNA sample may be of poor quality (fragmented or containing nicks) before sequencing.
Sample Contamination Contaminants from the DNA extraction process (e.g., salts, phenol, EDTA) can inhibit the enzymes used in library preparation and sequencing.[18][19]
Issue 2: High Rate of Mismatches and Artifactual Variants

Symptoms:

  • Recurrent single nucleotide variants (e.g., A to G, A to C) at specific positions across multiple reads.

  • Increased frequency of low-level variants that cannot be biologically explained.

  • Strand bias, where the variant is predominantly seen on either the forward or reverse strand.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Polymerase Misincorporation The polymerase incorporates the wrong nucleotide opposite the 2-mA during PCR or sequencing. The rate and type of misincorporation can be polymerase-dependent.[1][20]
Oxidative DNA Damage DNA can be damaged during sample preparation (e.g., acoustic shearing), leading to modifications like 8-oxoguanine which cause G>T transversions. Similar oxidative damage could affect adenine.[21]

Quantitative Data Summary

The presence of N-methyladenine can significantly impact DNA polymerase activity. The following table summarizes kinetic data from studies on N6-methyladenine (m6A), which can serve as an approximation for the effects of this compound.

Table 1: Effect of N6-methyladenine on Human DNA Polymerase ι Kinetics [1][22]

Template BaseIncoming Nucleotidekpol (s-1)Kd (µM)Efficiency (kpol/Kd) (s-1µM-1)
A (Adenine)dTTP2.5 ± 0.28.5 ± 1.50.29
m6A (N6-methyladenine)dTTP1.1 ± 0.112.3 ± 2.10.09

This data indicates that for human DNA polymerase ι, the presence of m6A reduces the incorporation rate (kpol) and decreases the binding affinity (higher Kd) for the correct nucleotide (dTTP), resulting in a more than 3-fold reduction in incorporation efficiency.

Experimental Protocols

Protocol 1: General DNA Quality Control for Sequencing
  • Quantification: Use a fluorometric method such as Qubit or PicoGreen for accurate DNA quantification. Avoid relying solely on spectrophotometry (e.g., NanoDrop) as it can overestimate the concentration of usable DNA.[23]

  • Purity Assessment: Measure the A260/280 and A260/230 ratios using a spectrophotometer. An A260/280 ratio of approximately 1.8 and an A260/230 ratio between 2.0 and 2.2 indicate pure DNA. Low ratios can suggest protein or chemical contamination.[24]

  • Integrity Check: Run an aliquot of the DNA on a 1% agarose (B213101) gel or use an automated electrophoresis system (e.g., TapeStation, Bioanalyzer) to assess for degradation. High molecular weight, intact DNA is optimal for most sequencing applications, especially long-read sequencing.

Protocol 2: Library Preparation for PacBio SMRT Sequencing of Modified DNA

This protocol is adapted from standard PacBio guidelines for detecting base modifications.

  • Starting Material: Begin with at least 250 ng of high-quality, unamplified genomic DNA. Amplification will remove the 2-mA modification.[6][7]

  • DNA Fragmentation: Shear the DNA to the desired fragment size (e.g., 10 kb) using a g-TUBE or Covaris system.

  • DNA Damage Repair: Treat the fragmented DNA with a DNA repair enzyme mix to remove any damage incurred during extraction and shearing.

  • End Repair and Adapter Ligation: Perform end-repair and A-tailing, followed by the ligation of SMRTbell hairpin adapters. This creates the circular single-stranded DNA template required for SMRT sequencing.

  • Purification: Purify the SMRTbell library to remove small fragments and excess reagents.

  • Sequencing: Anneal the sequencing primer and bind the DNA polymerase to the SMRTbell templates. Load the complex onto the SMRT Cell for sequencing.

  • Data Analysis: During analysis, use the SMRT Link software to identify base modifications by analyzing the interpulse duration (IPD) ratios between your sample and an in-silico or whole-genome amplified control.

Visualizations

Troubleshooting Workflow for Poor Sequencing Quality

TroubleshootingWorkflow start Poor Sequencing Results (Low Yield, Low Quality, High Errors) qc_dna Step 1: Assess Input DNA Quality (Purity, Integrity, Quantity) start->qc_dna dna_ok DNA Quality OK? qc_dna->dna_ok lib_prep Step 2: Review Library Preparation lib_ok Library QC OK? lib_prep->lib_ok seq_run Step 3: Analyze Sequencing Run Metrics run_ok Run Metrics Normal? seq_run->run_ok bioinformatics Step 4: Perform Bioinformatic Analysis artifacts Filter Artifacts: - Strand bias - Low allele frequency - Known error motifs bioinformatics->artifacts dna_ok->lib_prep Yes dna_bad Re-purify or Re-extract DNA dna_ok->dna_bad No dna_bad->qc_dna lib_ok->seq_run Yes lib_bad Optimize Library Prep: - Use proofreading polymerase - Optimize PCR cycles/extension - Consider DNA repair lib_ok->lib_bad No lib_bad->lib_prep run_ok->bioinformatics Yes run_bad Consult Sequencing Core: - Possible instrument issue - Flow cell problem run_ok->run_bad No platform Consider Alternative Platform: - PacBio or Nanopore for  direct modification detection artifacts->platform

Caption: A decision tree for troubleshooting poor sequencing results of modified DNA.

Conceptual Workflow for Identifying 2-mA Artifacts

ArtifactWorkflow cluster_experimental Experimental Phase cluster_bioinformatic Bioinformatic Phase native_dna Native DNA (with 2-mA) lib_prep_native Library Prep native_dna->lib_prep_native wga_dna Control DNA (WGA, no 2-mA) lib_prep_wga Library Prep wga_dna->lib_prep_wga sequencing High-Throughput Sequencing lib_prep_native->sequencing lib_prep_wga->sequencing alignment Alignment to Reference Genome sequencing->alignment variant_calling Variant Calling (Native vs. Control) alignment->variant_calling filtering Identify Variants Unique to Native DNA variant_calling->filtering artifact_list List of Potential 2-mA Induced Artifacts filtering->artifact_list

Caption: Workflow comparing native vs. control DNA to identify 2-mA artifacts.

References

Minimizing peak splitting of 2-Methyladenine in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting HPLC analysis of 2-Methyladenine. This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on minimizing peak splitting.

Troubleshooting Guide: Minimizing Peak Splitting

This guide addresses the most common causes of peak splitting, distortion, and shoulders observed during the HPLC analysis of this compound.

Q1: Why am I observing a split or shoulder peak for my this compound standard?

A1: Peak splitting for a single analyte like this compound in HPLC is typically not due to co-elution but rather to an analytical issue.[1][2] The primary causes can be categorized into three areas: inappropriate method parameters, column-related problems, and injection solvent effects.[1]

  • Method Parameters: The most common method-related issue for an ionizable compound like this compound is a mobile phase pH set too close to the analyte's pKa.[3][4] When the pH is near the pKa, the analyte exists as a mixture of ionized and non-ionized forms, which can have different retention behaviors, leading to a split or broadened peak.[3][4]

  • Column Issues: Physical problems with the column, such as a partially blocked inlet frit, contamination at the head of the column, or a void in the packing material, can create alternative flow paths for the analyte, resulting in a split peak.[1][2]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including splitting.[5] This is because the sample doesn't properly focus on the column head upon injection.

Q2: How does the mobile phase pH specifically affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for achieving a sharp, symmetrical peak for this compound, which is a basic compound.

  • Proximity to pKa: When the mobile phase pH is close to the pKa of this compound, the compound will be present in both its protonated (ionized) and neutral (non-ionized) forms. These two forms have different polarities and may interact differently with the reversed-phase stationary phase, leading to peak splitting or severe tailing.[3][4]

  • Secondary Silanol (B1196071) Interactions: At mid-range pH values (e.g., pH 4-7), residual silanol groups on the silica-based stationary phase can be deprotonated (negatively charged).[6] These charged sites can engage in secondary ionic interactions with the positively charged, protonated form of this compound, causing peak tailing, which can sometimes be so severe that it appears as a shoulder or split peak.[6][7]

  • Optimal pH Ranges: To ensure a single ionic form of the analyte and minimize silanol interactions, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5] For a basic compound like this compound, this typically means using a low pH (e.g., pH 2.5-3.5) to ensure it is fully protonated and to suppress the ionization of silanols, or a high pH (e.g., pH > 9, if the column allows) to keep it in its neutral form.[5][6]

Logical Relationship: Impact of Mobile Phase pH on this compound Peak Shape

cluster_cause Mobile Phase pH vs. Analyte pKa cluster_effect Chromatographic Result cluster_solution Solution pH_pKa Mobile Phase pH ≈ pKa Analyte_Mix Mixture of Ionized & Non-Ionized this compound pH_pKa->Analyte_Mix Leads to Split_Peak Split or Broad Peak Analyte_Mix->Split_Peak Causes pH_Adjust Adjust pH to be > 2 units from pKa Single_Form Single Ionic Form of Analyte pH_Adjust->Single_Form Ensures Sharp_Peak Sharp, Symmetrical Peak Single_Form->Sharp_Peak Results in

Caption: Relationship between mobile phase pH, analyte ionization, and peak shape.

Q3: My peak splitting seems to depend on the injection volume. What is the cause?

A3: If peak splitting becomes more pronounced at higher injection volumes, the two most likely causes are column overload or a mismatch between the sample solvent and the mobile phase.

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, leading to distorted peak shapes, including fronting or splitting.[5]

  • Sample Solvent Effect: This is a very common cause. If your this compound is dissolved in a solvent with a higher percentage of organic content than your initial mobile phase (e.g., sample in 50% acetonitrile (B52724), mobile phase starting at 5% acetonitrile), the sample will not focus properly at the head of the column.[5] This can create a local disruption of the stationary phase equilibrium, causing the analyte band to split.

To diagnose this, try reducing the injection volume or diluting the sample in the initial mobile phase composition. If the peak shape improves, the issue is related to overload or solvent mismatch.[2]

Q4: How can I determine if my HPLC column is causing the peak splitting?

A4: A compromised column is a frequent source of peak shape problems that typically affect all peaks in the chromatogram, not just the analyte of interest.

  • Check Other Peaks: If you are running a mixture, check if other compounds also show splitting. If all peaks are split, the problem is likely a physical issue with the column or system.[1]

  • Column Contamination: Contaminants from previous samples can build up at the column inlet, disrupting the flow path.

  • Blocked Frit: Particulates from the sample or mobile phase can block the inlet frit, causing uneven flow distribution.[1]

  • Column Void: A void or channel can form in the stationary phase packing at the head of the column, often due to pressure shocks or use at an inappropriate pH.[1][2] This creates two different paths for the sample to travel, resulting in a split peak.

To troubleshoot, you can try reversing and flushing the column (check manufacturer's instructions first) or, as a definitive test, replace it with a new or known-good column.[1] If the problem disappears with a new column, the original column was the cause.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol helps determine the optimal mobile phase pH to improve the peak shape of this compound.

  • Preparation of Buffers: Prepare at least three aqueous buffer solutions at different pH values. For this compound, good starting points would be pH 3.0, pH 4.5, and pH 6.0. Use a common buffer like ammonium (B1175870) acetate (B1210297) or phosphate, ensuring the concentration is sufficient (e.g., 20-30 mM) for good buffering capacity.[8]

  • Mobile Phase Preparation: For each pH, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) at your desired starting composition.

  • Column Equilibration: Equilibrate the column with the first mobile phase (e.g., pH 3.0) for at least 15-20 column volumes.

  • Analysis: Inject a standard solution of this compound and record the chromatogram.

  • Data Evaluation: Measure the peak asymmetry factor (As) and the number of theoretical plates (N).

  • Repeat for Other pHs: Thoroughly flush the system and column with the next mobile phase and repeat steps 3-5 for each pH condition.

  • Comparison: Compare the peak shapes obtained at the different pH values to identify the optimal condition.

Expected Impact of pH on this compound Peak Asymmetry (Hypothetical Data)
Mobile Phase pHProximity to pKa (Assumed pKa ~4.2)Expected Peak ShapeHypothetical Asymmetry Factor (As)
3.0>1 unit below pKaSymmetrical1.0 - 1.2
4.0Close to pKaBroad / Tailing / Split> 1.8
5.0Close to pKaBroad / Tailing1.6 - 2.0
6.0>1.5 units above pKaModerate Tailing1.4 - 1.6
Protocol 2: Column Evaluation and Flushing

Use this protocol to diagnose and potentially resolve column-related peak splitting.

  • Initial Test: Inject a well-behaved, neutral compound (e.g., toluene) under your standard method conditions. If this peak is also split, it strongly indicates a physical problem with the column or system.

  • Disconnect Guard Column: If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.[9]

  • Column Flushing (Reversed Direction):

    • Disconnect the column from the detector.

    • Carefully reverse the column direction (connect the outlet to the pump).

    • Flush the column at a low flow rate (e.g., 0.2-0.5 mL/min) with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Mobile Phase (without buffer)

      • 100% Water

      • Isopropanol (B130326)

      • Hexane (if necessary for non-polar contaminants)

      • Isopropanol

      • 100% Acetonitrile or Methanol

    • Note: Always ensure solvent miscibility. Flush with an intermediate solvent like isopropanol when switching between aqueous and non-polar organic solvents like hexane.[7]

  • Re-equilibration: Return the column to its normal flow direction, reconnect to the detector, and thoroughly equilibrate with the mobile phase.

  • Final Test: Re-inject your this compound standard. If peak splitting is resolved, the issue was likely contamination at the column inlet. If it persists, the column may have a permanent void and should be replaced.[1]

Troubleshooting Workflow for Peak Splitting

Start Observe Peak Splitting for this compound Q_Solvent Is sample solvent stronger than mobile phase? Start->Q_Solvent A_Solvent_Yes Yes Q_Solvent->A_Solvent_Yes  Yes A_Solvent_No No Q_Solvent->A_Solvent_No No   S_Solvent Solution: Dilute sample in initial mobile phase. A_Solvent_Yes->S_Solvent Q_pH Is mobile phase pH close to analyte pKa? A_Solvent_No->Q_pH End Sharp, Symmetrical Peak S_Solvent->End A_pH_Yes Yes Q_pH->A_pH_Yes  Yes A_pH_No No Q_pH->A_pH_No No   S_pH Solution: Adjust pH to be >2 units away from pKa. A_pH_Yes->S_pH Q_Column Is a neutral marker peak also split? A_pH_No->Q_Column S_pH->End A_Column_Yes Yes Q_Column->A_Column_Yes  Yes A_Column_No No Q_Column->A_Column_No No   S_Column Problem is likely a column void or blocked frit. Solution: Flush or replace column. A_Column_Yes->S_Column A_Column_No->S_pH Re-evaluate pH & other method parameters S_Column->End

Caption: A step-by-step workflow for troubleshooting peak splitting issues.

Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC column for this compound analysis?

A: Due to its polar and basic nature, this compound can be challenging to analyze on standard C18 columns due to potential secondary interactions with silanols.[5] A better choice would be a modern, high-purity, end-capped C18 or a polar-embedded column.[5] These columns are designed to minimize silanol interactions and provide better peak shape for basic compounds, even at low pH. For very polar analytes, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be considered.[5]

Q: Can temperature affect peak splitting?

A: Yes, temperature can influence peak shape. Increasing the column temperature (e.g., to 40-50 °C) can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks and potentially resolving minor splitting caused by slow on-off interactions with the stationary phase.[1] However, temperature changes can also alter selectivity, so it should be optimized as part of method development.

Q: How can I prevent peak splitting in my future analyses?

A: Proactive measures can significantly reduce the occurrence of peak splitting:

  • Method Robustness: Develop methods where the mobile phase pH is not close to the analyte's pKa.[4]

  • Sample Preparation: Always dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.[5] Filter all samples through a 0.22 or 0.45 µm filter to prevent particulates from clogging the column frit.

  • Column Care: Use a guard column to protect the analytical column from contaminants.[10] Avoid sudden pressure changes and operate within the column's recommended pH and temperature range to prevent void formation.[2]

  • System Maintenance: Regularly perform system maintenance and ensure all fittings are correctly made to avoid extra-column dead volume, which can contribute to peak broadening and distortion.

References

Technical Support Center: Amplification of Templates Containing Modified Adenine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How can modified adenine (B156593) bases in the template DNA/RNA affect PCR amplification?

Modified adenine bases, such as N6-methyladenine (m6A), can potentially hinder the activity of DNA polymerases used in PCR.[1] This can lead to several outcomes:

  • Reduced Amplification Efficiency: The polymerase may stall or dissociate from the template at the site of the modification, leading to lower yields of the PCR product.

  • Increased Error Rate: Some polymerases may misincorporate a nucleotide opposite the modified base, leading to mutations in the amplified product.

  • Amplification Bias: In a mixed population of templates (with and without the modification), the unmodified templates may be preferentially amplified, leading to a skewed representation of the original sample.[2][3]

Q2: Can I use any DNA polymerase to amplify templates with modified adenine?

The choice of DNA polymerase is critical. Different polymerases exhibit varying efficiencies and fidelities when encountering modified bases.[1]

  • High-fidelity proofreading polymerases may be more likely to stall at modified bases.

  • Standard Taq polymerase and its derivatives might be more permissive but could have a higher error rate.[2] It is recommended to screen several polymerases to find one that efficiently and accurately amplifies your specific template.

Q3: How do I know if poor PCR results are due to modified adenine in my template?

Pinpointing the exact cause of PCR failure can be challenging.[4] Consider the following:

  • Consistent stalling at a specific region: If sequencing of partial products consistently shows termination at the same location, it might indicate a polymerase-blocking lesion, such as a modified base.

  • Comparison with a control template: Amplify a synthetic template of the same sequence but without the modification. If the control amplifies well while your experimental template does not, it strongly suggests the modification is inhibitory.

  • Bisulfite sequencing: While typically used for cytosine methylation, specific adaptations of this method can sometimes provide information about other modifications.

Q4: Are there any additives that can improve PCR amplification of templates with modified adenine?

Certain PCR additives may help improve the amplification of difficult templates, including those with secondary structures or modifications.[] These include:

  • DMSO (Dimethyl sulfoxide): Helps to reduce DNA secondary structures.[]

  • Betaine: Also assists in resolving secondary structures and can improve polymerase processivity.[]

  • BSA (Bovine Serum Albumin): Can help to overcome PCR inhibitors present in the sample.[6] The optimal concentration of these additives should be determined empirically.

Troubleshooting Guide

This guide provides solutions to common problems encountered when amplifying templates that may contain modified adenine.

Problem Potential Cause Recommended Solution
No or Low PCR Product Yield Polymerase Inhibition: The modified adenine may be stalling the DNA polymerase.[1]1. Test Different Polymerases: Screen a panel of DNA polymerases, including those known for robust performance on challenging templates.[7] 2. Optimize Annealing Temperature: Perform a temperature gradient PCR to find the optimal annealing temperature.[7][8] 3. Increase Extension Time: A longer extension time may allow the polymerase more time to bypass the modification.[7][9] 4. Add PCR Enhancers: Titrate in additives like DMSO or betaine.[]
Poor Primer Design: Primers may not be optimal for the target sequence.1. Redesign Primers: Ensure primers have optimal GC content (40-60%) and melting temperature (Tm).[10] Avoid regions with high potential for secondary structures. 2. Check Primer Specificity: Use tools like BLAST to ensure primers are specific to the target sequence.[7]
Degraded Template DNA/RNA: The template quality may be poor.1. Assess Template Quality: Run the template on a gel or use a Bioanalyzer to check for integrity. 2. Use Fresh Template: Prepare fresh template DNA/RNA if degradation is suspected.
Non-Specific Bands or Smearing Suboptimal Annealing Temperature: The annealing temperature may be too low, leading to non-specific primer binding.[4]1. Increase Annealing Temperature: Gradually increase the annealing temperature in 2°C increments.[6][7] 2. Use Hot-Start Polymerase: This prevents non-specific amplification during reaction setup.[11]
Primer-Dimers: Primers may be annealing to each other.1. Optimize Primer Concentration: Reduce the primer concentration in the reaction.[7] 2. Redesign Primers: Ensure primers do not have complementary sequences, especially at the 3' ends.[11]
Incorrect Product Size Polymerase Slippage or Misincorporation: The polymerase may be making errors at or near the modified base.1. Use a High-Fidelity Polymerase: A polymerase with proofreading activity may reduce errors. 2. Sequence the PCR Product: Verify the sequence to identify any insertions, deletions, or mutations.

Experimental Protocols

Protocol 1: Screening DNA Polymerases for Amplification of Templates with Modified Adenine

This protocol outlines a method for testing the efficiency of different DNA polymerases in amplifying a template suspected of containing modified adenine.

1. Template and Primer Preparation:

  • Prepare your experimental template (containing the putative modified adenine) and a control template (an unmodified synthetic oligo of the same sequence).
  • Dilute both templates to the same starting concentration (e.g., 10 ng/µL).
  • Prepare forward and reverse primers specific to the target sequence.

2. PCR Reaction Setup:

  • Set up parallel reactions for each DNA polymerase to be tested.
  • For each polymerase, prepare a master mix according to the manufacturer's instructions. A typical 25 µL reaction might include:
  • 5 µL of 5X Reaction Buffer
  • 0.5 µL of 10 mM dNTPs
  • 1 µL of 10 µM Forward Primer
  • 1 µL of 10 µM Reverse Primer
  • 0.25 µL of DNA Polymerase
  • 1 µL of Template DNA (10 ng)
  • Nuclease-free water to 25 µL
  • Set up reactions for both the experimental and control templates for each polymerase. Include a no-template control (NTC) for each master mix.

3. Thermocycling Conditions:

  • Use the following general cycling conditions, adjusting the annealing and extension times/temperatures based on the polymerase manufacturer's recommendations:
  • Initial Denaturation: 95°C for 2 minutes
  • 30-35 Cycles:
  • Denaturation: 95°C for 30 seconds
  • Annealing: 55-65°C for 30 seconds (consider a gradient)
  • Extension: 72°C for 1 minute/kb
  • Final Extension: 72°C for 5 minutes
  • Hold: 4°C

4. Analysis:

  • Run 10 µL of each PCR product on a 1.5% agarose (B213101) gel alongside a DNA ladder.
  • Compare the band intensity of the experimental template to the control template for each polymerase. A polymerase that yields a strong, specific band for the experimental template is a good candidate for further optimization.

Visualizations

PCR_Workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis Template Template DNA/RNA Denaturation Denaturation (95°C) Template->Denaturation Primers Primers Primers->Denaturation Reagents PCR Master Mix (Polymerase, dNTPs, Buffer) Reagents->Denaturation Annealing Annealing (55-65°C) Extension Extension (72°C) Gel Agarose Gel Electrophoresis Extension->Gel Sequencing Sequencing Gel->Sequencing

Caption: A general workflow for a standard PCR experiment.

Troubleshooting_Logic Start Start: No or Low PCR Product Check_Template Check Template Integrity and Concentration Start->Check_Template Template_OK Template OK? Check_Template->Template_OK Optimize_Annealing Optimize Annealing Temp. (Gradient PCR) Template_OK->Optimize_Annealing Yes Reassess_Template Re-purify or Re-prepare Template Template_OK->Reassess_Template No Annealing_OK Improvement? Optimize_Annealing->Annealing_OK Try_Additives Test PCR Additives (DMSO, Betaine) Annealing_OK->Try_Additives No Switch_Polymerase Screen Different DNA Polymerases Annealing_OK->Switch_Polymerase Yes Additives_OK Improvement? Try_Additives->Additives_OK Additives_OK->Switch_Polymerase No Additives_OK->Switch_Polymerase Yes Redesign_Primers Redesign Primers Switch_Polymerase->Redesign_Primers

Caption: A decision-making workflow for troubleshooting PCR failure.

References

Validation & Comparative

Validating 2-Methyladenine Incorporation in Oligonucleotides: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise incorporation of modified nucleobases into synthetic oligonucleotides is critical for the development of novel therapeutics, diagnostics, and research tools. 2-Methyladenine (m2A), a methylated adenosine (B11128) analog, is one such modification that can alter the structural and functional properties of oligonucleotides, influencing their hybridization affinity, stability, and interaction with cellular machinery. Consequently, robust analytical methods are required to verify the successful and accurate incorporation of m2A into a desired oligonucleotide sequence.

This guide provides an objective comparison of mass spectrometry-based techniques with other analytical alternatives for the validation of this compound incorporation. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid researchers in selecting the most appropriate validation strategy for their needs.

Performance Comparison of Analytical Methods

Mass spectrometry stands out as a premier technology for the definitive characterization of modified oligonucleotides due to its high sensitivity, specificity, and ability to provide precise mass information. However, other techniques offer complementary or alternative approaches that may be suitable depending on the specific experimental requirements, throughput needs, and available instrumentation.

Parameter LC-MS/MS MALDI-TOF MS HPLC-UV Enzymatic Assays Sequencing (Sanger & NGS)
Primary Measurement Mass-to-charge ratio (m/z) of intact oligo and fragmentsMass-to-charge ratio (m/z) of intact oligoUV absorbance at ~260 nmEnzyme activity (e.g., cleavage or ligation)Nucleotide sequence
Limit of Detection (LOD) Low nM to pM rangefmol to pmol rangeµM to high nM range[1]Varies widely depending on assay designVaries; generally requires amplification
Limit of Quantification (LOQ) Low nM to pM range[1]pmol rangeµM to high nM range[1]Varies widelyNot typically used for quantification of modifications
Accuracy High (typically <10 ppm mass accuracy)Good (typically <0.1% mass accuracy)[2]Moderate to High (dependent on standards)Varies; can be semi-quantitative or quantitativeHigh for sequence determination
Precision (%RSD) < 15%< 20%< 10%VariesHigh for sequence determination
Throughput ModerateHigh[2]HighVaries (can be high with plate-based assays)Low (Sanger) to Very High (NGS)
Information Provided Molecular weight, sequence confirmation, modification siteMolecular weight, purity assessmentPurity, relative quantificationFunctional confirmation of modificationSequence confirmation, location of modification
Key Advantage High specificity and sensitivity, structural information from fragmentation.[3]Fast analysis, high throughput for QC.[2][4][5]Widely accessible, robust for purity analysis.[1]Confirms modification impacts biological activity.Definitive sequence verification.[6][7]
Key Limitation Requires specialized equipment and expertise.[8]Lower resolution for longer oligos (>50 bases).[2]Indirect detection, may not distinguish isomers.Indirect, modification-specific enzyme may not be available.May not detect modification without specific methods (e.g., bisulfite sequencing for m5C).[9][10][11][12][13]

Note: Quantitative data for Limit of Detection and Limit of Quantification are based on studies of 2'-O-Methyladenosine, a positional isomer of this compound, which exhibits similar analytical behavior in mass spectrometry and HPLC.[1]

Experimental Protocols

LC-MS/MS for Confirmation and Quantification of this compound Incorporation

This method is the gold standard for unequivocally confirming the incorporation of m2A and determining its precise location within the oligonucleotide.

a) Enzymatic Digestion of the Oligonucleotide:

  • To 1-2 µg of the purified oligonucleotide containing this compound, add a stable isotope-labeled internal standard (e.g., an oligonucleotide of the same sequence with a 13C or 15N labeled this compound).

  • Add nuclease P1 (e.g., 2 units) in a buffer of 10 mM ammonium (B1175870) acetate, pH 5.3.

  • Incubate the mixture at 42°C for 2 hours to digest the oligonucleotide into individual nucleosides.[1]

  • Add bacterial alkaline phosphatase (BAP, e.g., 1 unit) in a 50 mM Tris-HCl buffer, pH 8.0.

  • Incubate at 37°C for 1 hour to dephosphorylate the nucleosides.

  • Centrifuge the sample to pellet any undigested material and collect the supernatant for LC-MS/MS analysis.

b) LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Separation:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 60% mobile phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.[14]

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with collision-induced dissociation (CID) for confirmation.

    • MRM Transitions:

      • 2-Methyladenosine: The protonated molecule [M+H]⁺ is at m/z 282.1. A characteristic product ion corresponding to the this compound base is observed at m/z 150.1.

      • Adenosine: The protonated molecule [M+H]⁺ is at m/z 268.1, with a product ion for the adenine (B156593) base at m/z 136.1.

    • Optimize collision energy and other instrument-specific parameters for maximum signal intensity.

MALDI-TOF MS for Quality Control of this compound Oligonucleotides

This method is ideal for rapid, high-throughput quality control to confirm the correct molecular weight of the synthesized oligonucleotide, which indirectly validates the incorporation of the this compound modification.

  • Sample Preparation:

    • Prepare a saturated matrix solution of 3-hydroxypicolinic acid (3-HPA) in a 1:1 mixture of acetonitrile and water.

    • Mix 1 µL of the oligonucleotide sample (approximately 5 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the mixture to air dry completely, forming a crystalline matrix with the embedded analyte.

  • MALDI-TOF MS Analysis:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Mode: Typically linear mode for oligonucleotides.

    • Ionization: Use a nitrogen laser (337 nm) to irradiate the sample spot.

    • Data Acquisition: Acquire mass spectra across a mass range appropriate for the expected molecular weight of the oligonucleotide.

    • Analysis: Compare the observed molecular weight with the theoretical calculated mass of the this compound-containing oligonucleotide. A successful synthesis will show a predominant peak corresponding to the expected mass.

Visualizing the Workflow and Logic

To further clarify the process of validating this compound incorporation, the following diagrams illustrate the experimental workflow and the logic of data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Oligo_Synthesis Synthesized Oligo with m2A Enzymatic_Digestion Enzymatic Digestion to Nucleosides Oligo_Synthesis->Enzymatic_Digestion LC_Separation LC Separation of Nucleosides Enzymatic_Digestion->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Confirmation Confirmation of m2A (Mass & Fragmentation) Data_Acquisition->Confirmation Quantification Quantification of m2A vs. Canonical Bases Data_Acquisition->Quantification

Caption: Experimental workflow for validating m2A incorporation by LC-MS/MS.

data_analysis_logic Start Acquired MS Data Check_Mass Expected Molecular Weight of m2A-Oligo Observed? Start->Check_Mass Tandem_MS Perform Tandem MS (MS/MS) on Precursor Ion Check_Mass->Tandem_MS Yes Failure m2A Incorporation NOT VALIDATED Check_Mass->Failure No Fragment_Match Fragmentation Pattern Matches m2A? Tandem_MS->Fragment_Match Success m2A Incorporation VALIDATED Fragment_Match->Success Yes Fragment_Match->Failure No

Caption: Data analysis logic for confirming m2A incorporation using mass spectrometry.

References

A Comparative Analysis of N6-methyladenine (m6A) and 2'-O-methyladenosine (Am) in Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Terminology: This guide compares the effects of N6-methyladenine (m6A) and 2'-O-methyladenosine (Am) on gene expression. Initial inquiries into "2-Methyladenine" revealed a scarcity of research concerning its direct role in gene expression. It is likely that the intended compound of interest was 2'-O-methyladenosine (Am), a well-documented RNA modification involving a methyl group at the 2' position of the ribose sugar. This document will therefore focus on the comparison between m6A, a modification on the adenine (B156593) base, and Am, a modification on the sugar moiety, both of which are pivotal in regulating gene expression.

N6-methyladenine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in various biological processes through the regulation of gene expression.[1][2][3] This modification is dynamic and reversible, installed by "writer" enzymes, removed by "erasers," and recognized by "reader" proteins that mediate its downstream effects.[3][4] Similarly, 2'-O-methylation (Nm), including 2'-O-methyladenosine (Am), is a prevalent post-transcriptional modification found in various RNA species.[5] While historically studied in non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), recent discoveries have highlighted the presence and functional significance of internal Am modifications in mRNA.[6]

This guide provides a comprehensive comparison of the effects of m6A and Am on gene expression, detailing their respective regulatory mechanisms, the enzymes involved, and the experimental protocols for their study.

Comparative Overview of m6A and Am in Gene Expression

The functional outcomes of m6A and Am modifications on mRNA are multifaceted, influencing mRNA stability, translation, and other aspects of RNA metabolism. The following table summarizes the key characteristics and effects of these two critical RNA modifications.

FeatureN6-methyladenine (m6A)2'-O-methyladenosine (Am)
Location of Methylation Nitrogen-6 position of the adenine base.2'-hydroxyl group of the ribose sugar of adenosine.
Common Location in mRNA Enriched in stop codons, 3' UTRs, and long internal exons.[1][2]Found at the 5' cap and at internal sites within the coding sequence and UTRs.[6]
"Writer" Enzymes Methyltransferase complex: METTL3, METTL14, WTAP, etc.[3][7]Fibrillarin (FBL) for internal sites; CMTR1 for the 5' cap.[5][8]
"Eraser" Enzymes Demethylases: FTO, ALKBH5.[4][7]Not well-characterized for internal mRNA sites.
"Reader" Proteins YTH domain family (YTHDF1, YTHDF2, YTHDF3), IGF2BPs, etc.[4][9]Largely unknown for internal sites; IFIT1 (indirectly, by recognizing unmethylated caps).
Effect on mRNA Stability Context-dependent: Can promote degradation (via YTHDF2) or enhance stability (via IGF2BPs).[1][9]Generally enhances mRNA stability by protecting against nuclease degradation.[6][8]
Effect on Translation Context-dependent: Can enhance translation (e.g., in 5' UTR) or have no effect.[10]Can inhibit translation elongation when present in the coding sequence due to steric hindrance.[11]
Key Biological Roles Regulation of cell differentiation, stress response, development, and cancer progression.[3][12]Ribosome biogenesis, innate immune evasion, and regulation of mRNA stability.[8][13]

Quantitative Data on the Effects of m6A and Am

The following tables present a summary of quantitative findings from various studies, illustrating the impact of m6A and Am on mRNA half-life and protein expression.

Table 1: Quantitative Effects of N6-methyladenine (m6A) on Gene Expression

Target Gene/TranscriptExperimental SystemEffect of m6AQuantitative ChangeReference
Global mRNAHuman HeLa cellsDecreased mRNA stability~1.5-fold decrease in half-life of m6A-containing transcripts upon YTHDF2 binding[1]
MYC mRNAHuman cancer cell linesIncreased mRNA stabilityIGF2BP proteins increase MYC mRNA half-life by ~2-fold[9]
KRT7 mRNABreast cancer cellsIncreased translationFTO depletion (increasing m6A) leads to a ~2.5-fold increase in KRT7 protein levels[10]
BCLAF1 mRNAGastric cancer cellsIncreased mRNA expressionMETTL3/METTL14-mediated m6A modification correlates with increased BCLAF1 mRNA levels[14]

Table 2: Quantitative Effects of 2'-O-methyladenosine (Am) on Gene Expression

Target Gene/TranscriptExperimental SystemEffect of AmQuantitative ChangeReference
Global mRNAHuman C4-2 cellsIncreased mRNA stabilityFBL-binding mRNAs (enriched for Am) have a median half-life of ~10h vs ~6h for non-binding mRNAs[15]
Pxdn mRNAMouse modelIncreased mRNA, decreased proteinPresence of Am increases Pxdn mRNA levels by ~50% but inhibits its translation[16]
Global mRNAHuman HEK293T cellsIncreased mRNA stability2'-O-methylated mRNAs show longer half-lives compared to unmethylated mRNAs[15]
Salt-responsive transcriptsRice (Oryza sativa)Increased Am levels under stressSignificant increase in Am nucleoside levels upon salt stress and ABA treatment[17]

Signaling Pathways and Regulatory Mechanisms

Both m6A and Am are integral to cellular signaling and gene regulatory networks. Their deposition and removal are tightly controlled, and their presence on specific transcripts can modulate major signaling pathways.

N6-methyladenosine (m6A) Regulatory Network

The m6A modification is a dynamic process involving a complex interplay of writers, erasers, and readers that collectively determine the fate of the modified mRNA. This network is crucial for the post-transcriptional regulation of genes involved in key signaling pathways such as PI3K/AKT/mTOR and Wnt/β-Catenin.[18] For instance, METTL3-mediated m6A modification can stabilize the mRNA of critical signaling components, thereby activating downstream pathways.[12]

m6A_pathway m6A Regulatory Pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3_METTL14 METTL3/METTL14 m6A_mRNA m6A-modified mRNA METTL3_METTL14->m6A_mRNA FTO_ALKBH5 FTO/ALKBH5 an_unmethylated_mRNA FTO_ALKBH5->an_unmethylated_mRNA Demethylation YTHDF2 YTHDF2 mRNA_decay mRNA Decay YTHDF2->mRNA_decay Promotes IGF2BP IGF2BPs mRNA_stability mRNA Stability & Translation IGF2BP->mRNA_stability Enhances unmethylated_mRNA Unmethylated mRNA unmethylated_mRNA->METTL3_METTL14 m6A_mRNA->FTO_ALKBH5 m6A_mRNA->YTHDF2 m6A_mRNA->IGF2BP an_unmethylated_mRNA->unmethylated_mRNA

Caption: The dynamic regulation of m6A modification and its downstream effects.
2'-O-methyladenosine (Am) Regulation by Fibrillarin

Internal Am modifications in mRNA are primarily deposited by the methyltransferase Fibrillarin (FBL).[6] FBL is a highly conserved protein essential for early development and is a key component of small nucleolar ribonucleoproteins (snoRNPs).[19][20] Elevated expression of FBL in cancer cells has been linked to increased stability of mRNAs involved in oncogenic pathways, suggesting a significant role for Am in post-transcriptional gene regulation in disease.[15]

Am_pathway Fibrillarin-mediated Am Regulation FBL Fibrillarin (FBL) Am_mRNA Am-modified mRNA FBL->Am_mRNA 2'-O-methylation snoRNA snoRNA snoRNA->FBL Guides pre_mRNA pre-mRNA pre_mRNA->FBL nuclease_resistance Nuclease Resistance Am_mRNA->nuclease_resistance Leads to translation_inhibition Translational Inhibition (in coding sequence) Am_mRNA->translation_inhibition Can cause increased_stability Increased mRNA Stability nuclease_resistance->increased_stability Results in altered_protein Altered Protein Output translation_inhibition->altered_protein Leads to

Caption: Regulation of mRNA stability and translation by Fibrillarin-mediated Am.

Experimental Protocols

The study of m6A and Am relies on specialized molecular biology techniques to map their locations and quantify their abundance.

Protocol for m6A Detection: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is a widely used method to identify m6A sites across the transcriptome.[21][22] It combines m6A-specific antibody immunoprecipitation with high-throughput sequencing.

MeRIP_Seq_workflow MeRIP-Seq Experimental Workflow start 1. Isolate Total RNA fragment 2. Fragment RNA start->fragment ip 3. Immunoprecipitation with anti-m6A antibody fragment->ip wash 4. Wash and Elute m6A-containing fragments ip->wash library_prep 5. Library Preparation wash->library_prep sequencing 6. High-Throughput Sequencing library_prep->sequencing analysis 7. Bioinformatic Analysis (Peak Calling) sequencing->analysis end m6A map analysis->end

Caption: Workflow for transcriptome-wide mapping of m6A sites using MeRIP-Seq.

Methodology:

  • RNA Isolation and Fragmentation: Total RNA is extracted from cells or tissues and chemically fragmented into ~100 nucleotide-long fragments. A portion of this fragmented RNA is saved as an input control.[22]

  • Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to m6A, which binds to the m6A-containing fragments.

  • Washing and Elution: Unbound RNA fragments are washed away, and the antibody-bound, m6A-enriched RNA is eluted.

  • Library Preparation and Sequencing: Both the eluted RNA (IP sample) and the input control are used to construct cDNA libraries for high-throughput sequencing.

  • Data Analysis: Sequencing reads are aligned to a reference genome. Peak-calling algorithms are then used to identify regions enriched for m6A in the IP sample compared to the input control.[23]

Protocol for Am Detection: Nanopore Direct RNA Sequencing

Recent advances in direct RNA sequencing with Nanopore technology, combined with machine learning models, allow for the identification of Am sites at a single-base resolution without the need for antibodies or reverse transcription.[6][15]

Nanopore_Am_workflow Nanopore Direct RNA-Seq Workflow for Am Detection start 1. Isolate Poly(A) RNA adapter_ligation 2. Ligate Sequencing Adapters start->adapter_ligation loading 3. Load onto Nanopore Flow Cell adapter_ligation->loading sequencing 4. Direct RNA Sequencing loading->sequencing raw_data 5. Generate Raw Electrical Signal Data sequencing->raw_data basecalling 6. Basecalling raw_data->basecalling ml_analysis 7. Machine Learning-based Modification Detection basecalling->ml_analysis end Am map at single-base resolution ml_analysis->end

Caption: Workflow for detecting Am modifications using Nanopore direct RNA sequencing.

Methodology:

  • RNA Preparation: Poly(A)-tailed RNA is isolated from the sample.

  • Adapter Ligation: Sequencing adapters are ligated directly to the RNA molecules.

  • Direct RNA Sequencing: The prepared RNA is loaded onto a Nanopore flow cell. As each RNA molecule passes through a nanopore, it causes a characteristic disruption in the electrical current.

  • Data Acquisition and Basecalling: The raw electrical signal data is recorded and then translated into a nucleotide sequence through a process called basecalling.

  • Modification Detection: Machine learning models, trained on signals from unmodified and modified RNA, are used to detect deviations in the electrical signal that correspond to the presence of Am and other modifications at single-nucleotide resolution.[15]

Conclusion

Both N6-methyladenine (m6A) and 2'-O-methyladenosine (Am) are critical epitranscriptomic marks that add a significant layer of complexity to the regulation of gene expression. While m6A, located on the adenine base, has context-dependent effects on mRNA stability and translation mediated by a well-defined set of writer, eraser, and reader proteins, Am, located on the ribose sugar, generally enhances mRNA stability but can impede translation. The ongoing development of advanced sequencing and analytical techniques continues to unravel the intricate roles of these modifications in health and disease, offering new avenues for therapeutic intervention in fields such as oncology and virology. Understanding the distinct and overlapping functions of m6A and Am is essential for a complete picture of post-transcriptional gene regulation.

References

Unraveling the Impact of Adenosine Modifications on RNA Stability: A Comparative Guide to 2-Methyladenine and 2'-O-methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of RNA modifications is paramount for designing stable and effective RNA-based therapeutics and diagnostics. This guide provides a detailed comparison of two significant adenosine (B11128) modifications, 2-Methyladenine (m2A) and 2'-O-methyladenosine (Am), and their respective impacts on RNA stability. While extensive research has illuminated the role of 2'-O-methyladenosine in enhancing RNA stability, data on this compound remains comparatively scarce. This guide presents the current state of knowledge, supported by experimental data and detailed protocols, to aid in the strategic design of modified RNA molecules.

Introduction to Adenosine Modifications

Post-transcriptional modifications of RNA are critical regulators of its structure, function, and stability. Among the over 170 known modifications, methylation of adenosine is a common and functionally diverse alteration. This guide focuses on two distinct types of adenosine methylation: this compound, where a methyl group is added to the N2 position of the adenine (B156593) base, and 2'-O-methyladenosine, characterized by the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar. The location of the methyl group has profound implications for the biochemical properties of the RNA molecule.

Comparative Analysis of RNA Stability

The stability of an RNA molecule is a critical determinant of its biological activity and therapeutic potential. Both this compound and 2'-O-methyladenosine influence RNA stability, albeit through different mechanisms and to extents that are still being fully elucidated, particularly in the case of this compound.

2'-O-methyladenosine (Am): A Potent Stabilizer

2'-O-methylation is one of the most common post-transcriptional modifications in various RNA species, including mRNA, tRNA, and rRNA.[1] The presence of a methyl group at the 2'-hydroxyl position of the ribose has a significant stabilizing effect on the RNA structure.

Structural and Thermodynamic Impact:

The methyl group in 2'-O-methyladenosine favors a C3'-endo sugar pucker conformation, which is the characteristic conformation of nucleotides within an A-form RNA helix.[2] This pre-organization of the ribose moiety reduces the entropic penalty of duplex formation, thereby thermodynamically stabilizing helical structures.[2] Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol.[2] This modification enhances base stacking interactions and contributes to a more rigid and stable helical structure.

Protection against Nuclease Degradation:

The 2'-O-methyl group provides steric hindrance, protecting the adjacent phosphodiester bond from cleavage by endo- and exonucleases.[3] This increased resistance to nuclease degradation leads to a longer RNA half-life, a crucial attribute for therapeutic applications.

This compound (m2A): An Emerging Player with Limited Data

In stark contrast to 2'-O-methyladenosine, quantitative data on the impact of this compound on RNA stability is sparse in the currently available literature. Its primary known occurrence is in specific positions of prokaryotic and eukaryotic ribosomal RNA (rRNA) and some transfer RNAs (tRNAs). While its role in ribosome biogenesis and function is being investigated, its direct contribution to the thermodynamic and enzymatic stability of RNA remains an area of active research. The lack of comprehensive biophysical studies makes a direct quantitative comparison with 2'-O-methyladenosine challenging at present.

Quantitative Data Summary

The following table summarizes the available quantitative data on the impact of 2'-O-methyladenosine on RNA stability. A corresponding table for this compound cannot be provided at this time due to the lack of available quantitative data in the scientific literature.

ModificationEffect on Duplex Stability (ΔΔG°37 per modification)Mechanism of StabilizationImpact on Nuclease Resistance
2'-O-methyladenosine (Am) ~ -0.2 kcal/mol[2]Favors C3'-endo ribose pucker, enhances helical stability[2]Significant protection against a broad range of nucleases[3]
This compound (m2A) Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of RNA modifications. Below are protocols for key experiments related to the study of 2'-O-methyladenosine's impact on RNA stability.

Synthesis of 2'-O-methyladenosine-Containing RNA Oligonucleotides

Principle: Chemical synthesis of RNA oligonucleotides containing 2'-O-methyladenosine is achieved using automated solid-phase phosphoramidite (B1245037) chemistry. A 2'-O-methyladenosine phosphoramidite building block is incorporated at the desired position during the synthesis cycle.

Protocol Outline:

  • Solid Support: The synthesis starts with the first nucleoside attached to a solid support, typically controlled-pore glass (CPG).

  • Deprotection: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with an acid wash.

  • Coupling: The 2'-O-methyladenosine phosphoramidite, activated by an activator like 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed using a basic solution (e.g., ammonia/methylamine).

  • Purification: The final product is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

RNA Stability Assay Using Nuclease Digestion

Principle: This assay compares the degradation rate of an RNA molecule containing 2'-O-methyladenosine to an unmodified counterpart when exposed to nucleases.

Protocol Outline:

  • RNA Preparation: Synthesize and purify both the 2'-O-methyladenosine-modified and unmodified RNA oligonucleotides of the same sequence.

  • Nuclease Reaction: Incubate equal amounts of the modified and unmodified RNAs in separate tubes with a specific nuclease (e.g., RNase A, snake venom phosphodiesterase) in an appropriate reaction buffer at a defined temperature.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from each reaction and immediately quench the enzymatic activity by adding a stop solution (e.g., EDTA-containing loading buffer) and placing the samples on ice.

  • Analysis: Analyze the degradation products by denaturing PAGE. Visualize the RNA bands using a fluorescent dye (e.g., SYBR Gold).

  • Quantification: Quantify the intensity of the full-length RNA band at each time point.

  • Half-life Calculation: Plot the percentage of remaining full-length RNA against time and calculate the half-life (t1/2) for both the modified and unmodified RNA. A longer half-life for the modified RNA indicates increased stability.

Thermal Denaturation (Melting) Analysis

Principle: This method determines the melting temperature (Tm) of an RNA duplex, which is the temperature at which half of the duplex molecules have dissociated into single strands. A higher Tm indicates greater thermodynamic stability.

Protocol Outline:

  • Duplex Formation: Anneal the 2'-O-methyladenosine-modified or unmodified RNA strand with its complementary strand in a buffer containing a defined salt concentration (e.g., 1 M NaCl).

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the RNA duplex at 260 nm as the temperature is gradually increased.

  • Melting Curve Generation: Plot the absorbance at 260 nm as a function of temperature. The resulting sigmoidal curve is the melting curve.

  • Tm Determination: The Tm is the temperature at the midpoint of the transition in the melting curve. This can be determined from the first derivative of the curve.

  • Thermodynamic Parameter Calculation: From the melting curves obtained at different RNA concentrations, thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be calculated using van't Hoff analysis.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the logical connections between RNA modification and its functional consequences, the following diagrams are provided.

Experimental_Workflow_RNA_Stability cluster_synthesis RNA Synthesis cluster_purification Purification cluster_stability_assays Stability Assessment cluster_analysis Data Analysis s1 Solid-Phase Phosphoramidite Chemistry s2 Incorporate 2'-O-Me-A or A s1->s2 p1 HPLC or PAGE s2->p1 a1 Nuclease Digestion Assay p1->a1 a2 Thermal Denaturation p1->a2 d1 Calculate Half-life (t1/2) a1->d1 d2 Determine Melting Temp (Tm) a2->d2

Workflow for assessing the impact of 2'-O-methyladenosine on RNA stability.

Logical_Relationship_Am_Stability cluster_structural Structural Effects cluster_biochemical Biochemical Consequences cluster_functional Functional Outcomes mod 2'-O-methyladenosine (Am) Modification struct1 Favors C3'-endo Ribose Pucker mod->struct1 bio2 Steric Hindrance at 2' Position mod->bio2 struct2 Promotes A-form RNA Helix struct1->struct2 bio1 Increased Thermodynamic Stability (Higher Tm) struct2->bio1 func1 Enhanced RNA Duplex Stability bio1->func1 func2 Increased Resistance to Nuclease Degradation bio2->func2 func3 Increased RNA Half-life func1->func3 func2->func3

Logical flow from 2'-O-methyladenosine modification to increased RNA stability.

Conclusion

2'-O-methyladenosine is a well-characterized RNA modification that significantly enhances RNA stability through both thermodynamic and steric mechanisms. Its ability to rigidify the RNA backbone and protect against nuclease degradation makes it an invaluable tool in the development of RNA-based therapeutics. In contrast, the impact of this compound on RNA stability remains largely unexplored, representing a significant knowledge gap in the field of epitranscriptomics. Further research, including detailed biophysical and enzymatic studies, is imperative to elucidate the role of this compound and to enable a comprehensive comparative analysis with other adenosine modifications. Such studies will undoubtedly contribute to a more complete understanding of the RNA modification landscape and facilitate the rational design of RNA molecules with tailored stability profiles for a wide range of research and clinical applications.

References

Functional Showdown: 2-Methyladenine versus Adenine in Aptamer Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of aptamer development, the quest for enhanced binding affinity, specificity, and biostability is paramount. Chemical modification of nucleobases is a powerful strategy to achieve these goals. This guide provides a functional comparison of aptamers incorporating 2-Methyladenine (m2A) versus those with the canonical nucleobase, adenine (B156593) (A). While direct comparative studies on m2A-modified aptamers are emerging, this document extrapolates from established principles of nucleic acid chemistry and the broader landscape of base-modified aptamers to offer a predictive functional analysis.

At a Glance: Key Functional Differences

The introduction of a methyl group at the C2 position of the adenine ring in this compound induces significant changes in its physicochemical properties compared to adenine. These alterations are predicted to have a cascading effect on the structure, binding affinity, and stability of the resulting aptamers.

FeatureAptamer with Adenine (A)Aptamer with this compound (m2A)Rationale for Predicted Difference
Binding Affinity (Kd) BaselinePotentially HigherThe methyl group can introduce new van der Waals or hydrophobic interactions with the target molecule, enhancing binding affinity.
Specificity HighPotentially HigherThe steric bulk of the methyl group can create a more defined binding pocket, reducing off-target binding.
Nuclease Resistance LowModerately IncreasedThe methyl group may offer some steric hindrance to nucleases, slightly slowing degradation compared to unmodified aptamers.
Structural Rigidity FlexibleIncreasedThe C2-methyl group can restrict the conformational freedom of the glycosidic bond, leading to a more pre-organized structure.
Duplex Stability (Tm) BaselinePotentially AlteredThe effect on duplex stability is context-dependent and can either be stabilizing or destabilizing depending on the surrounding sequence and structure.

The Structural Impact of 2-Methylation

The seemingly subtle addition of a methyl group at the C2 position of adenine has profound implications for its hydrogen bonding capabilities and steric profile.

Caption: Workflow for SELEX using a this compound modified library.

Methodology:

  • Library Synthesis: A single-stranded DNA library is synthesized using standard phosphoramidite (B1245037) chemistry, with 2-methyl-2'-deoxyadenosine (B3213012) phosphoramidite replacing the standard deoxyadenosine (B7792050) phosphoramidite.

  • Target Immobilization: The target protein is immobilized on a solid support (e.g., magnetic beads or a column matrix).

  • Binding and Washing: The m2A-modified library is incubated with the immobilized target. Unbound sequences are removed through a series of stringent washing steps.

  • Elution: Bound sequences are eluted from the target.

  • PCR Amplification: The eluted sequences are amplified by PCR using a polymerase capable of incorporating 2-methyl-dATP.

  • Strand Separation: The amplified double-stranded DNA is treated to generate single-stranded m2A-containing DNA for the next round of selection.

  • Iterative Rounds: Steps 3-6 are repeated for multiple rounds to enrich for high-affinity binders.

  • Sequencing and Characterization: The enriched pool is sequenced, and individual aptamer candidates are synthesized and characterized for their binding properties.

Binding Affinity Determination by Surface Plasmon Resonance (SPR)

Methodology:

  • Aptamer Immobilization: A streptavidin-coated sensor chip is used to capture 5'-biotinylated aptamers (both Aptamer-A and Aptamer-m2A).

  • Analyte Injection: The target protein is injected at various concentrations over the sensor surface.

  • Data Acquisition: The association and dissociation of the target protein are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Nuclease Resistance Assay

Methodology:

  • Incubation: Equal amounts of the adenine and this compound aptamers are incubated in human serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Nuclease Inactivation: The reaction is quenched by adding a denaturing loading buffer and heating.

  • Gel Electrophoresis: The samples are run on a denaturing polyacrylamide gel.

  • Quantification: The intensity of the full-length aptamer band at each time point is quantified to determine the rate of degradation.

Signaling Pathway Implication: A Hypothetical Example

Aptamers are often designed to inhibit specific protein-protein interactions within a signaling pathway. The enhanced binding properties of an m2A-modified aptamer could lead to more potent inhibition.

dot

Signaling_Pathway Inhibition of a Hypothetical Kinase Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Aptamer_m2A Aptamer-m2A Aptamer_m2A->KinaseB Inhibition

Caption: Hypothetical inhibition of a kinase cascade by an m2A-aptamer.

In this hypothetical pathway, an aptamer designed to inhibit "Kinase B" would block the downstream signaling cascade leading to gene expression. An m2A-modified aptamer, with its potentially higher affinity and stability, would be expected to achieve this inhibition at lower concentrations and for a longer duration compared to its unmodified counterpart.

Conclusion and Future Directions

The incorporation of this compound into aptamers represents a promising avenue for enhancing their therapeutic and diagnostic potential. The predicted improvements in binding affinity, specificity, and nuclease resistance warrant further experimental investigation. Future studies should focus on the systematic evaluation of m2A-modified aptamers against a variety of targets to build a comprehensive understanding of their structure-activity relationships. The development of polymerases that can efficiently and faithfully incorporate 2-methyl-dATP will be crucial for the widespread adoption of this modification in SELEX protocols. As our understanding of the nuanced effects of such base modifications grows, so too will our ability to rationally design aptamers with precisely tailored functionalities.

A Researcher's Guide to Validating 2-Methyladenine Incorporation: A Comparative Analysis of Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of modified nucleotides such as 2-Methyladenine (2-MeA) into nucleic acids is critical for advancing epitranscriptomics and the development of nucleic acid-based therapeutics. This guide provides an objective comparison of key enzymatic assays and other analytical methods used to confirm and quantify the incorporation of this compound, referred to throughout this guide by its more common nomenclature in scientific literature, 2'-O-Methyladenosine (Am).

The incorporation of 2'-O-Methyladenosine can significantly impact the stability, function, and immunogenicity of RNA. Therefore, robust analytical methods are essential to characterize RNA products and understand their biological implications. This guide delves into the performance of various techniques, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Comparative Analysis of Analytical Methods

The validation and quantification of 2'-O-Methyladenosine can be achieved through a variety of analytical techniques, each with distinct advantages and limitations. The primary methods include liquid chromatography-mass spectrometry (LC-MS/MS), high-performance liquid chromatography with ultraviolet detection (HPLC-UV), immunoassays (ELISA), and enzymatic assays.

ParameterLC-MS/MSHPLC-UVCapillary Electrophoresis (CE-UV)Immunoassay (ELISA)RNase H-Based Assay
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Separation by electrophoresis in a capillary, detection by UV absorbance.Antibody-based recognition of the modified nucleoside.Enzymatic cleavage of RNA in an RNA/DNA hybrid, inhibited by 2'-O-methylation.
Limit of Detection (LOD) Low nM to pM range.[1][2][3]µM to high nM range.[1]~2 µM.[1]ng/mL range (antibody dependent).[1]Dependent on downstream analysis (qPCR, Gel).
Quantification Absolute and highly accurate.Relative or absolute with calibration.Relative or absolute with calibration.Semi-quantitative to quantitative.Semi-quantitative to relative quantitative.
Specificity High, can distinguish isobaric compounds.[4]Moderate, potential for co-eluting compounds.High resolution separation.[1]Variable, potential for cross-reactivity.[4]High for the target site.
Throughput Moderate to high.High.Moderate.High.Moderate.
Cost per Sample High.Low to moderate.Low to moderate.Low.Moderate.
Key Advantage Gold standard for sensitivity and selectivity.[1][5]Widely accessible and robust.[1]Low sample consumption.[1]High-throughput and cost-effective.Site-specific validation.[6]
Key Limitation Requires expensive instrumentation and expertise.Lower sensitivity compared to LC-MS/MS.[1]Moderate sensitivity.Antibody availability and specificity can be limiting.Indirect quantification.

Experimental Protocols

RNase H-Based Assay for Site-Specific Validation of 2'-O-Methyladenosine

This enzymatic assay leverages the inability of RNase H to cleave the RNA strand of an RNA/DNA hybrid at a 2'-O-methylated nucleotide.[6][7] This inhibition of cleavage allows for the site-specific validation of 2'-O-Methyladenosine incorporation.

Materials:

  • Target RNA

  • Chimeric DNA-RNA-DNA probe complementary to the target sequence

  • RNase H and reaction buffer (e.g., from New England BioLabs)

  • Nuclease-free water

  • Equipment for downstream analysis (e.g., qPCR instrument, gel electrophoresis apparatus)

Protocol:

  • Probe Design: Design a chimeric probe with a central DNA sequence flanked by 2'-O-methylated RNA residues. The DNA portion should be positioned opposite the suspected 2'-O-Methyladenosine site in the target RNA.[7]

  • Hybridization:

    • In a nuclease-free tube, mix the target RNA (e.g., 10-100 ng) and the chimeric probe in a 1:2 molar ratio in nuclease-free water.

    • Heat the mixture to 95°C for 2 minutes to denature secondary structures.

    • Allow the mixture to cool slowly to room temperature to facilitate hybridization.[8]

  • RNase H Digestion:

    • Add RNase H and the appropriate reaction buffer to the hybridized sample.

    • Incubate at 37°C for 30 minutes.[6]

    • Terminate the reaction by heating at 90°C for 10 minutes.[9]

  • Analysis:

    • Quantitative PCR (qPCR): Use primers flanking the target site to amplify the remaining intact RNA after reverse transcription. An increase in Ct value in the RNase H-treated sample compared to an untreated control indicates cleavage (no methylation), while no significant change in Ct suggests the presence of 2'-O-Methyladenosine.[6]

    • Gel Electrophoresis: Analyze the reaction products on a denaturing polyacrylamide gel. The presence of a cleaved, smaller RNA fragment indicates the absence of methylation, while the persistence of the full-length RNA indicates the presence of 2'-O-Methyladenosine.[8]

Methylation-Sensitive Restriction Enzyme (MSRE) Assay for this compound in DNA

While 2'-O-Methyladenosine is primarily an RNA modification, adenine (B156593) can be methylated at the N6 position (N6-methyladenine, m6A) in DNA. MSREs can be used to detect this modification. The DpnI and DpnII enzyme pair is particularly useful for detecting m6A within the GATC recognition site. DpnI only cleaves methylated adenine, while DpnII only cleaves unmethylated adenine.[10]

Materials:

  • Genomic DNA sample

  • Restriction enzymes DpnI and DpnII with their respective buffers

  • PCR reagents (primers flanking the GATC site of interest, DNA polymerase, dNTPs)

  • Agarose (B213101) gel and electrophoresis equipment

Protocol:

  • Restriction Digest:

    • Set up three parallel reactions for each DNA sample: one with DpnI, one with DpnII, and a no-enzyme control.

    • For a typical 20 µL reaction, use 100-500 ng of genomic DNA, 2 µL of 10x reaction buffer, and 1 µL of the respective restriction enzyme.

    • Incubate the reactions at 37°C for 4-16 hours.

    • Inactivate the enzymes by heating at 80°C for 20 minutes.[11]

  • PCR Amplification:

    • Use 1-2 µL of the digested DNA as a template for a PCR reaction with primers flanking the GATC site.

  • Analysis:

    • Analyze the PCR products on an agarose gel.

    • Interpretation:

      • No-enzyme control: A PCR product should be present.

      • DpnI digest: Presence of a PCR product indicates the adenine was unmethylated. Absence of a PCR product indicates the adenine was methylated.

      • DpnII digest: Presence of a PCR product indicates the adenine was methylated. Absence of a PCR product indicates the adenine was unmethylated.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key signaling pathway and experimental workflows.

cluster_0 MDA5-Dependent Sensing of Unmethylated Viral RNA Unmethylated_RNA Unmethylated Viral RNA MDA5 MDA5 Unmethylated_RNA->MDA5 Recognition MAVS MAVS MDA5->MAVS Activation TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe Recruitment & Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P Dimerization Nucleus Nucleus IRF3_P->Nucleus Translocation Type_I_IFN Type I Interferon Genes (e.g., IFN-β) Nucleus->Type_I_IFN Activation of Transcription

Caption: MDA5 signaling pathway activation by unmethylated viral RNA.

cluster_1 Experimental Workflow for Comparative Analysis of 2'-O-Methyladenosine Cultured_Cells Cultured Cells Subcellular_Fractionation Subcellular Fractionation Cultured_Cells->Subcellular_Fractionation Nuclear_Fraction Nuclear Fraction Subcellular_Fractionation->Nuclear_Fraction Cytoplasmic_Fraction Cytoplasmic Fraction Subcellular_Fractionation->Cytoplasmic_Fraction RNA_Extraction_N RNA Extraction Nuclear_Fraction->RNA_Extraction_N RNA_Extraction_C RNA Extraction Cytoplasmic_Fraction->RNA_Extraction_C Nuclear_RNA Nuclear RNA RNA_Extraction_N->Nuclear_RNA Cytoplasmic_RNA Cytoplasmic RNA RNA_Extraction_C->Cytoplasmic_RNA Am_Detection Am Detection (e.g., RNase H-qPCR, LC-MS/MS) Nuclear_RNA->Am_Detection Functional_assays Functional_assays Nuclear_RNA->Functional_assays Cytoplasmic_RNA->Am_Detection Cytoplasmic_RNA->Functional_assays Comparative_Analysis Comparative Data Analysis Am_Detection->Comparative_Analysis Functional_Assays Functional Assays (e.g., Northern Blot, Polysome Profiling) Functional_Assays->Comparative_Analysis Conclusion Conclusion on Differential Function Comparative_Analysis->Conclusion

Caption: Workflow for analyzing 2'-O-Methyladenosine in cellular fractions.

Conclusion

The selection of an appropriate assay for the validation of 2'-O-Methyladenosine incorporation is contingent upon the specific research question, available resources, and desired level of quantification. For highly sensitive and accurate absolute quantification, LC-MS/MS remains the gold standard.[1][5] However, for high-throughput screening or when site-specific validation is the primary goal, immunoassays and enzymatic assays like the RNase H-based method offer valuable alternatives. A multi-assay approach, combining a high-throughput screening method with a more quantitative and specific validation technique, can provide a comprehensive and robust characterization of 2'-O-Methyladenosine incorporation in nucleic acids. This guide provides the foundational information to make an informed decision for your experimental design.

References

Unveiling the Nuances of Enzyme Inhibition: A Comparative Analysis of 2-Methyladenine and Other Adenine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in the inhibitory profiles of small molecules is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparative analysis of 2-Methyladenine and other key adenine (B156593) analogs—N6-methyladenosine, 3-Methyladenine, and 2'-C-Methyladenosine—in the context of enzyme inhibition. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for informed decision-making in research and development.

Adenine, a fundamental component of nucleic acids and vital coenzymes, serves as a scaffold for a vast array of synthetic and natural molecules with diverse biological activities.[1] Chemical modifications to the adenine ring system can profoundly alter a molecule's ability to interact with and inhibit enzymes, making adenine analogs a rich source of potential therapeutic agents. This comparison focuses on four such analogs, dissecting their inhibitory effects on key enzyme families, primarily methyltransferases and kinases.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and its selected analogs against various enzymes. It is crucial to note that the IC50 values presented here are compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Adenine AnalogTarget EnzymeIC50 / KiSource
2'-C-Methyladenosine Hepatitis C Virus (HCV) NS5B RNA Polymerase1.9 µM (IC50)[2]
HCV Replicon0.3 µM (IC50)[2]
3-Methyladenine (3-MA) Phosphoinositide 3-kinase γ (PI3Kγ)60 µM (IC50)[3]
Vacuolar protein sorting 34 (Vps34/PI3K class III)25 µM (IC50)[3]
N6-methyladenosine Adenosine DeaminaseCompetitive Inhibitor (Ki = 2 µM)[4]
Compound 7 (N6-(3-phenylpropyl)adenosine) Clostridioides difficile DNA adenine methyltransferase (CamA)0.7 µM (IC50)[5]
Compound 6e Protein Arginine Methyltransferase 1 (PRMT1)0.12 µM (IC50)[5]
Clostridioides difficile DNA adenine methyltransferase (CamA)1.5 µM (IC50)[5]
Protein Arginine Methyltransferase 3 (PRMT3)6.5 µM (IC50)[5]
METTL3-METTL14>10 µM (IC50)[5]

Key Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approaches used to study these inhibitors, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion 3-Methyladenine 3-Methyladenine 3-Methyladenine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and autophagy, is a key target for the adenine analog 3-Methyladenine.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis Enzyme_Prep Prepare Enzyme Solution Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of Adenine Analog Inhibitor_Prep->Incubation Substrate_Prep Prepare Substrate & Cofactor Solution Reaction Initiate Reaction with Substrate/Cofactor Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Enzyme Activity (e.g., Luminescence, Fluorescence) Reaction->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Measurement->Data_Analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay to determine the IC50 value of an adenine analog.

Experimental Protocols

The following are generalized yet detailed methodologies for key experiments cited in the comparative analysis of adenine analogs. These protocols provide a framework for assessing the inhibitory activity of these compounds against methyltransferases and kinases.

Protocol 1: In Vitro Methyltransferase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the activity of a methyltransferase by quantifying the production of S-adenosylhomocysteine (SAH), a common product of methylation reactions.

Materials:

  • Purified recombinant methyltransferase enzyme.

  • Adenine analog inhibitor (e.g., this compound, N6-methyladenosine).

  • Substrate (specific to the methyltransferase, e.g., a peptide or DNA oligonucleotide).

  • S-adenosyl-L-methionine (SAM) as the methyl donor.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT, 0.01% Triton X-100).

  • SAH detection kit (e.g., MTase-Glo™ Methyltransferase Assay, Promega).

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the adenine analog in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare working solutions of the methyltransferase enzyme, substrate, and SAM in assay buffer. Keep the enzyme on ice.

  • Assay Setup:

    • In a microplate, add the adenine analog dilutions to the respective wells. Include a vehicle control (DMSO) for 0% inhibition and a no-enzyme control for background measurement.

    • Add the methyltransferase enzyme to all wells except the no-enzyme control.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a mixture of the substrate and SAM to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Terminate the reaction and detect the amount of SAH produced by following the instructions of the commercial detection kit. This typically involves a coupled enzyme system that converts SAH to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Purified recombinant kinase enzyme.

  • Adenine analog inhibitor.

  • Kinase substrate (e.g., a specific peptide or protein).

  • Adenosine triphosphate (ATP).

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay kit (Promega).

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the adenine analog inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a microplate, add the kinase enzyme, the substrate, and the adenine analog at various concentrations. Include appropriate controls (vehicle and no-enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.

Conclusion

The comparative analysis of this compound and its analogs reveals a diverse landscape of enzyme inhibition profiles. While 3-Methyladenine is a well-established inhibitor of PI3K, other analogs like N6-methyladenosine and its derivatives show potent and sometimes selective inhibition of methyltransferases. The provided data underscores the principle that subtle structural modifications to the adenine scaffold can lead to significant changes in target specificity and inhibitory potency. The detailed experimental protocols and pathway diagrams offer a practical framework for researchers to further explore the therapeutic potential of this important class of molecules. Future studies directly comparing a wider range of adenine analogs, including this compound, against a panel of enzymes under standardized conditions will be invaluable for a more comprehensive understanding of their structure-activity relationships and for the rational design of next-generation enzyme inhibitors.

References

The Influence of 2'-O-Methyladenosine on Protein-RNA Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of RNA molecules adds a critical layer of regulatory complexity to gene expression. Among the over 170 known RNA modifications, the methylation of adenosine (B11128) residues is a key mechanism for modulating RNA structure, stability, and its interactions with RNA-binding proteins (RBPs). This guide provides a comparative analysis of the influence of 2'-O-Methyladenosine (Am), a prevalent modification, on protein-RNA binding affinity. We present supporting experimental data, detail relevant experimental protocols, and compare its effects with the well-characterized N6-methyladenosine (m6A) modification.

Quantitative Analysis of Protein-RNA Binding Affinity

The impact of 2'-O-methylation on protein-RNA binding can range from a significant decrease in affinity to a preferential binding by specific proteins. The following tables summarize key quantitative data from studies investigating these interactions.

RNA ModificationProtein PartnerExperimental MethodDissociation Constant (Kd)Fold Change in AffinityReference
Unmodified cap (cap0) DXOFluorescence Spectroscopy0.8 µM-[1]
2'-O-Methyladenosine (cap1) DXOFluorescence Spectroscopy25 µM~30-fold decrease[1]
RNA ModificationProtein PartnerExperimental MethodBinding PreferenceQuantitative DataReference
2'-O-Methyladenosine (Am) FUBP1Electrophoretic Mobility Shift Assay (EMSA)Preferential binding to Am-modified RNANot explicitly quantified in abstract[2][3][4]
RNA ModificationProtein PartnerExperimental MethodDissociation Constant (Kd)Reference
N6-methyladenosine (m6A) YTHDF1Electrophoretic Mobility Shift Assay (EMSA)1.3 ± 0.1 µM[5]
N1-methyladenosine (m1A) YTHDF1Electrophoretic Mobility Shift Assay (EMSA)16.5 ± 1.5 µM[5]
N6-methyladenosine (m6A) YTHDF2Electrophoretic Mobility Shift Assay (EMSA)1.3 ± 0.1 µM[5]
N1-methyladenosine (m1A) YTHDF2Electrophoretic Mobility Shift Assay (EMSA)5.8 ± 1.7 µM[5]
N6-methyladenosine (m6A) YTHDF3Electrophoretic Mobility Shift Assay (EMSA)1.9 ± 0.1 µM[5]
N1-methyladenosine (m1A) YTHDF3Electrophoretic Mobility Shift Assay (EMSA)7.0 ± 1.1 µM[5]
N6-methyladenosine (m6A) YTHDC1Electrophoretic Mobility Shift Assay (EMSA)0.7 ± 0.1 µM[5]
N1-methyladenosine (m1A) YTHDC1Electrophoretic Mobility Shift Assay (EMSA)23.3 ± 2.1 µM[5]

Signaling Pathways and Experimental Workflows

The interaction between 2'-O-methylated RNA and specific binding proteins can have significant downstream functional consequences. For instance, the binding of the splicing factor FUBP1 to 2'-O-methylated sites within introns of chromatin-associated RNA (caRNA) is implicated in the regulation of alternative splicing.[2][4]

FUBP1_Splicing_Regulation pre_mRNA pre-mRNA caRNA Chromatin-Associated RNA (caRNA) pre_mRNA->caRNA Transcription Am_RNA 2'-O-Methylated caRNA (Am) caRNA->Am_RNA 2'-O-Methylation mRNA Mature mRNA caRNA->mRNA Processing snoRNA snoRNA Fibrillarin Fibrillarin (Methyltransferase) snoRNA->Fibrillarin Guides Fibrillarin->Am_RNA Catalyzes FUBP1 FUBP1 (Reader Protein) Am_RNA->FUBP1 Recruits Spliceosome Spliceosome FUBP1->Spliceosome Modulates Activity Spliceosome->caRNA Splicing Protein Protein mRNA->Protein Translation

FUBP1-mediated splicing regulation of 2'-O-methylated RNA.

The following diagram illustrates a general experimental workflow for validating the influence of 2'-O-Methyladenosine on protein-RNA binding affinity.

experimental_workflow cluster_preparation Sample Preparation cluster_binding_assays Binding Affinity Assays cluster_data_analysis Data Analysis RNA_synth Synthesize RNA Oligos (Unmodified & 2'-O-Me) EMSA Electrophoretic Mobility Shift Assay (EMSA) RNA_synth->EMSA SPR Surface Plasmon Resonance (SPR) RNA_synth->SPR ITC Isothermal Titration Calorimetry (ITC) RNA_synth->ITC Protein_exp Express & Purify RNA-Binding Protein Protein_exp->EMSA Protein_exp->SPR Protein_exp->ITC Quantify Quantify Binding (e.g., Kd, kon, koff) EMSA->Quantify SPR->Quantify ITC->Quantify Compare Compare Affinities (Modified vs. Unmodified) Quantify->Compare

General workflow for validating protein-RNA binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key techniques used to assess protein-RNA binding affinity.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively and quantitatively assess the binding of a protein to an RNA molecule, including those with modifications like 2'-O-Methyladenosine.

Materials:

  • Purified RNA-binding protein of interest

  • Synthetic RNA oligonucleotides (both unmodified and 2'-O-methylated at the desired position), typically 20-50 nucleotides in length

  • Labeling system for RNA (e.g., 32P-ATP and T4 Polynucleotide Kinase for radiolabeling, or fluorescent dyes)

  • 10x Binding Buffer (composition is protein-dependent, but a common starting point is 100 mM HEPES pH 7.5, 500 mM KCl, 10 mM MgCl2, 1 mM DTT, 50% glycerol)

  • Nuclease-free water

  • Native polyacrylamide gel (concentration depends on the size of the RNA and protein)

  • 10x TBE or TGE running buffer

  • Loading dye (e.g., 50% glycerol, 0.1% bromophenol blue, 0.1% xylene cyanol)

  • Gel electrophoresis apparatus and power supply

  • Phosphorimager or fluorescence gel scanner

Procedure:

  • RNA Labeling: End-label the RNA oligonucleotides (both modified and unmodified) according to the chosen labeling system's protocol. Purify the labeled probes to remove unincorporated label.

  • Binding Reactions:

    • Set up a series of binding reactions in nuclease-free microcentrifuge tubes on ice.

    • For each reaction, add in order: nuclease-free water, 10x binding buffer, a constant amount of labeled RNA probe (e.g., 1 nM final concentration), and varying concentrations of the purified RNA-binding protein.

    • The protein concentrations should span a range that is expected to include the dissociation constant (Kd).

    • Include a control reaction with no protein.

    • Gently mix and incubate the reactions at the desired temperature (e.g., room temperature or 37°C) for a set time (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Gel Electrophoresis:

    • While the binding reactions are incubating, pre-run the native polyacrylamide gel in 1x running buffer at a constant voltage (e.g., 100-150 V) at 4°C.

    • After incubation, add loading dye to each binding reaction.

    • Carefully load the samples into the wells of the pre-run gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection and Analysis:

    • For radiolabeled probes, dry the gel and expose it to a phosphor screen. Image the screen using a phosphorimager.

    • For fluorescently labeled probes, image the gel directly using a fluorescence scanner with the appropriate excitation and emission wavelengths.

    • Quantify the band intensities for the free and protein-bound RNA in each lane.

    • Calculate the fraction of bound RNA for each protein concentration.

    • Plot the fraction of bound RNA as a function of protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics (association and dissociation rates) and affinity of a protein-RNA interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., streptavidin-coated chip for biotinylated RNA)

  • Purified RNA-binding protein (analyte)

  • Biotinylated RNA oligonucleotides (ligand; both unmodified and 2'-O-methylated)

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (if necessary, e.g., a pulse of high salt or low pH solution)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Inject the biotinylated RNA oligonucleotide over the streptavidin-coated sensor surface to achieve a desired immobilization level (e.g., 100-200 response units, RU).

    • Use a reference flow cell, either left blank or with an immobilized control RNA, to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding:

    • Prepare a series of dilutions of the RNA-binding protein in running buffer.

    • Inject the protein solutions sequentially over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Each injection cycle consists of:

      • An association phase where the protein flows over the immobilized RNA.

      • A dissociation phase where only running buffer flows over the surface.

    • Include a buffer-only injection (zero concentration) as a blank.

  • Regeneration (if needed):

    • If the protein does not fully dissociate, inject a pulse of regeneration solution to remove the bound protein and prepare the surface for the next injection.

  • Data Analysis:

    • The SPR instrument software will generate sensorgrams (response units vs. time) for each protein concentration.

    • After subtracting the reference channel data, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model).

    • The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

    • Compare the kinetic and affinity parameters obtained for the unmodified and 2'-O-methylated RNA.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters (enthalpy, entropy, and stoichiometry) and affinity of a protein-RNA interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified RNA-binding protein

  • Synthetic RNA oligonucleotides (unmodified and 2'-O-methylated)

  • Identical, extensively dialyzed buffer for both the protein and RNA samples to minimize heats of dilution.

Procedure:

  • Sample Preparation:

    • Accurately determine the concentrations of the protein and RNA solutions.

    • Degas both solutions to prevent air bubbles during the experiment.

    • Typically, the macromolecule with the lower concentration (e.g., the protein) is placed in the sample cell, and the ligand (RNA) at a higher concentration (10-20 fold molar excess) is loaded into the injection syringe.

  • Titration:

    • Load the protein solution into the sample cell and the RNA solution into the syringe.

    • Equilibrate the system to the desired temperature.

    • Perform a series of small, sequential injections of the RNA into the protein solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of RNA to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model).

    • The fitting will provide the binding affinity (Ka, from which Kd = 1/Ka is calculated), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

    • Compare the thermodynamic profiles of the interaction with unmodified versus 2'-O-methylated RNA.

Conclusion

The influence of 2'-O-Methyladenosine on protein-RNA binding affinity is context-dependent. As demonstrated by the interaction with the DXO protein, 2'-O-methylation can significantly reduce binding affinity.[1] Conversely, for other proteins like the splicing factor FUBP1, this modification appears to be a positive determinant for binding.[2][4] This contrasts with the more extensively studied N6-methyladenosine (m6A), which often acts as a binding platform for a suite of "reader" proteins. The continued application of quantitative biophysical techniques will be crucial in elucidating the specific roles of 2'-O-Methyladenosine in modulating the vast and complex landscape of protein-RNA interactions, offering potential avenues for therapeutic intervention in processes where these interactions are dysregulated.

References

Cross-validation of different quantification methods for 2-Methyladenine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 2-Methyladenine

The precise quantification of this compound (m2A), a modified nucleobase, is critical for understanding its role in nucleic acid metabolism, gene regulation, and various cellular processes.[1][2] As a key player in the expanding field of epigenetics and epitranscriptomics, accurate measurement of m2A in biological samples is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of common analytical methods used for the quantification of this compound and related methylated nucleosides, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample throughput, and available instrumentation. The performance of three primary methods—Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Immunoassays (ELISA)—are summarized below.

ParameterLC-MS/MSHPLC-UVImmunoassay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Antibody-based recognition and signal amplification.
Selectivity Very HighModerate to HighHigh (Antibody Dependent)
Sensitivity Very High (pM to low nM)[3]Low to Moderate (µM range)[3]High (ng/mL range)[3][4]
Limit of Detection (LOD) Low pM to fmol range[3][5][6]~2 µM[3]~0.4 ng/mL[4]
Limit of Quantification (LOQ) Low nM to pM range[7][8]High nM to µM range[3][9]ng/mL range[4]
Throughput ModerateModerateHigh
Instrumentation Cost HighModerateLow
Key Advantage Gold standard for accuracy and sensitivity.[3][10]Robust, widely accessible, and cost-effective.[3]High throughput, suitable for screening large sample sets.[3]
Key Limitation Requires complex instrumentation and expertise.Lower sensitivity compared to LC-MS/MS.[3]Potential for cross-reactivity, semi-quantitative nature.[11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of quantification assays. Below are protocols for the primary analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for its high sensitivity and selectivity in quantifying nucleoside modifications.[10][12]

A. Sample Preparation: Nucleic Acid Extraction and Digestion High-quality, intact nucleic acid is essential for accurate quantification.[10]

  • Nucleic Acid Isolation : Isolate total RNA or DNA from cells or tissues using a commercial kit or a standard protocol like TRIzol extraction.[10] Assess purity using a spectrophotometer; an A260/A280 ratio of ~2.0 is considered pure for RNA.[10]

  • Enzymatic Digestion : To break down the nucleic acid into individual nucleosides, perform a two-step enzymatic digestion.[10]

    • Incubate the nucleic acid sample with nuclease P1 for 2 hours at 42°C.[10]

    • Add bacterial alkaline phosphatase and incubate for an additional 2 hours at 37°C to dephosphorylate the nucleosides.[10]

  • Sample Cleanup : Remove enzymes via chloroform (B151607) extraction or by using a centrifugal filter unit (e.g., 3K Nanosep).[10] Dry the resulting nucleoside mixture in a vacuum centrifuge.

  • Reconstitution : Reconstitute the dried nucleosides in the initial LC mobile phase (e.g., 0.1% formic acid in water) before injection.[10] An internal standard, such as a stable isotope-labeled version of this compound, should be added for precise quantification.[3]

B. Instrumentation and Analysis

  • Liquid Chromatography (LC) :

    • Column : Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[3]

    • Mobile Phase A : 0.1% formic acid in water.[3]

    • Mobile Phase B : Acetonitrile (B52724) with 0.1% formic acid.[3]

    • Gradient : A linear gradient from a low to high percentage of Mobile Phase B is used to separate the nucleosides.[3]

    • Flow Rate : 0.2-0.4 mL/min.[3][10]

    • Injection Volume : 5 µL.[10]

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[3][10]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3]

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound and its labeled internal standard must be optimized. For a related compound, 2'-O-Methyladenosine, the transition is m/z 282.1 → 136.1.[3] A similar optimization would be required for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique, suitable for applications where higher concentrations of the analyte are expected.[3]

A. Sample Preparation Sample preparation follows the same nucleic acid extraction and digestion protocol as described for LC-MS/MS.[3] Solid-phase extraction (SPE) can be employed for additional sample cleanup if needed.[9]

B. Instrumentation and Analysis

  • Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase : A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol.[3] Isocratic or gradient elution can be used.

  • Flow Rate : Typically 0.8-1.2 mL/min.[3]

  • Detection : UV absorbance is monitored at the maximum absorbance wavelength for adenine (B156593) derivatives, which is approximately 260 nm.[3]

  • Quantification : A calibration curve is generated using standards of this compound at known concentrations to quantify the amount in the samples.[3]

Immunoassay (Competitive ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method based on the specific recognition of the target molecule by an antibody.[3] The following describes a common competitive ELISA format.

  • Plate Coating : A 96-well microplate is coated with a conjugate of this compound (e.g., m2A-BSA).[13] The plate is then blocked to prevent non-specific binding.

  • Competitive Reaction : Standards and unknown samples are added to the wells, immediately followed by the addition of a specific primary antibody against this compound. The plate is incubated for 1-2 hours.[4][13] During this time, the antibody will bind to either the m2A in the sample or the m2A-conjugate coated on the plate.

  • Washing : The plate is washed multiple times to remove any unbound antibody and sample components.[4]

  • Secondary Antibody Incubation : A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added to each well and incubated for 1 hour.[4]

  • Final Wash : The plate is washed again to remove the unbound secondary antibody.[4]

  • Signal Development : A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.[4] The reaction is incubated for a short period (2-10 minutes).[4]

  • Stopping the Reaction : A stop solution is added to halt the color development.[4]

  • Data Acquisition : The absorbance in each well is read using a microplate reader at 450 nm.[4] The signal intensity is inversely proportional to the amount of this compound in the sample.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz to illustrate key processes.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_lcms LC-MS/MS cluster_hplc HPLC-UV Sample Biological Sample (Cells/Tissues) Extract Nucleic Acid Extraction Sample->Extract Digest Enzymatic Digestion Extract->Digest Cleanup Sample Cleanup (SPE/Filtration) Digest->Cleanup LC_MS LC Separation Cleanup->LC_MS LC_UV LC Separation Cleanup->LC_UV MS_Detect MS/MS Detection LC_MS->MS_Detect Data Data Analysis & Quantification MS_Detect->Data UV_Detect UV Detection LC_UV->UV_Detect UV_Detect->Data

Caption: General workflow for LC-MS/MS and HPLC-UV quantification.

ELISA_Workflow Start Start Plate 1. Plate Coating (m2A-Conjugate) Start->Plate End End Compete 2. Competitive Binding (Sample/Standard + Primary Ab) Plate->Compete Wash1 3. Wash Compete->Wash1 Secondary 4. Add Secondary Ab-HRP Wash1->Secondary Wash2 5. Wash Secondary->Wash2 Develop 6. Add Substrate & Develop Wash2->Develop Read 7. Read Absorbance (450nm) Develop->Read Read->End

Caption: Workflow for a competitive ELISA protocol.

Methylation_Regulation cluster_pathway Central Dogma & Regulation by Methylation cluster_regulators Epigenetic/Epitranscriptomic Regulators DNA DNA (Genome) RNA RNA (Transcriptome) DNA->RNA Transcription Protein Protein (Proteome) RNA->Protein Translation Writers Writers (Add Methyl Marks) Writers->DNA Methylate Writers->RNA Methylate Erasers Erasers (Remove Methyl Marks) Erasers->DNA Demethylate Erasers->RNA Demethylate Readers Readers (Recognize Marks) Readers->DNA Bind to Readers->RNA Bind to Readers->Protein Affects Fate

Caption: Role of methylation regulators in gene expression.

References

Unraveling the Stability of Modified DNA: A Comparative Guide to Duplexes Containing 2-Aminoadenine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of DNA is paramount for designing effective therapeutic oligonucleotides and diagnostic probes. The incorporation of modified nucleobases, such as 2-aminoadenine (also known as 2,6-diaminopurine), presents a compelling strategy to enhance the stability of DNA duplexes. This guide provides an objective comparison of the thermodynamic properties of DNA duplexes containing 2-aminoadenine versus those with the canonical adenine (B156593), supported by experimental data and detailed protocols.

The substitution of adenine (A) with 2-aminoadenine (D) in a DNA duplex, particularly when paired with thymine (B56734) (T), results in a significant increase in thermodynamic stability. This enhanced stability is primarily attributed to the formation of a third hydrogen bond between the 2-amino group of 2-aminoadenine and the carbonyl group of thymine, mimicking the robust G-C base pair.

Thermodynamic Data Summary

The increased stability of D-T base pairs compared to A-T base pairs is reflected in the thermodynamic parameters of duplex formation. The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provides a quantitative measure of this stabilization.

Base PairΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Melting Temperature (Tm) (°C)
Adenine - Thymine (A-T)-8.6-57.1-163.7Varies with sequence
2-Aminoedenine - Thymine (D-T)-9.5 to -10.2More negative than A-TSimilar to A-TIncreased compared to A-T

Note: The values for the A-T base pair are representative and can vary depending on the sequence context. The stabilizing effect of a D-T pair, reflected in a more negative ΔG°, is primarily driven by a more favorable enthalpic contribution (a more negative ΔH°). The difference in the Gibbs free energy (ΔΔG°) between duplexes containing D•T and A•T has been reported to be in the range of 0.2–0.9 kcal∙mol⁻¹, with the stabilization being attributed to the enthalpy term.[1]

Impact on Duplex Stability: An Enthalpic Advantage

The substitution of adenine with 2-aminoadenine leads to a more stable DNA duplex, a phenomenon primarily driven by enthalpic contributions. The additional hydrogen bond in the D-T base pair releases more energy upon formation compared to the two hydrogen bonds in an A-T pair. This increased negative enthalpy change (ΔH°) signifies a stronger, more stable interaction. The entropic component (ΔS°) is generally less affected, indicating that the increased stability is not due to changes in the overall disorder of the system but rather to the enhanced strength of the base pairing.

Experimental Protocols

The thermodynamic parameters presented are typically determined using UV-monitored thermal denaturation (melting) studies and Differential Scanning Calorimetry (DSC).

UV-Monitored Thermal Denaturation

This widely used method measures the change in UV absorbance of a DNA solution as the temperature is increased. The melting temperature (Tm), the temperature at which 50% of the duplex DNA has denatured into single strands, is a key indicator of stability.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the desired DNA oligonucleotides, one containing adenine and the other with 2-aminoadenine at the corresponding position.

    • Anneal equimolar concentrations of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0). To anneal, heat the solution to 95°C for 5 minutes and then slowly cool to room temperature.

  • UV-Vis Spectrophotometry:

    • Place the DNA duplex solution in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.

    • Record the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm against temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curve to a two-state model or from van't Hoff plots (ln(K) vs 1/T), where K is the equilibrium constant at a given temperature.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a DNA sample as it is heated, providing a more direct measurement of the thermodynamic parameters.

Protocol:

  • Sample Preparation:

    • Prepare concentrated and highly purified samples of the DNA duplexes (both A-T and D-T containing) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.2).

    • Degas the samples before loading into the calorimeter.

  • DSC Measurement:

    • Load the DNA sample into the sample cell and the corresponding buffer into the reference cell of the DSC instrument.

    • Scan the temperature over a desired range (e.g., 20°C to 100°C) at a constant rate (e.g., 60°C/hour).

    • Record the differential heat capacity (ΔCp) as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the melting transition.

    • The area under the peak is integrated to determine the enthalpy of melting (ΔH°).

    • The temperature at the peak maximum is the melting temperature (Tm).

    • The entropy (ΔS°) and Gibbs free energy (ΔG°) can then be calculated from these values.

Visualizing the Process and Structures

To better understand the experimental workflow and the structural basis for the enhanced stability, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermodynamic Analysis cluster_data Data Acquisition & Analysis Oligo_Synth Oligonucleotide Synthesis & Purification Annealing Annealing of Complementary Strands Oligo_Synth->Annealing UV_Melt UV-Melting Spectrophotometry Annealing->UV_Melt DSC Differential Scanning Calorimetry Annealing->DSC Melting_Curve Generate Melting Curve UV_Melt->Melting_Curve DSC->Melting_Curve Thermo_Calc Calculate ΔH°, ΔS°, ΔG°, Tm Melting_Curve->Thermo_Calc

Caption: Experimental workflow for determining the thermodynamic stability of DNA duplexes.

BasePairing cluster_AT Adenine-Thymine (A-T) Base Pair cluster_DT 2-Aminoadenine-Thymine (D-T) Base Pair A Adenine T Thymine A->T H-Bond A->T H-Bond D 2-Aminoadenine T2 Thymine D->T2 H-Bond D->T2 H-Bond D->T2 H-Bond

Caption: Comparison of hydrogen bonding in A-T and 2-Aminoadenine-T base pairs.

Biological Implications and Future Directions

The presence of 2-aminoadenine in the genome is not merely a laboratory curiosity. In the cyanophage S-2L, adenine is completely replaced by 2-aminoadenine, which is thought to provide a defense mechanism against host restriction enzymes.[2][3][4] The metabolic pathway for the biosynthesis and incorporation of 2-aminoadenine into the phage genome has been elucidated.[5]

MetabolicPathway cluster_pathway Biosynthesis of dZTP in Cyanophage S-2L cluster_incorporation Genomic Incorporation cluster_exclusion Exclusion of Adenine dGMP dGMP dZMP dZMP dGMP->dZMP PurZ/PurB dZDP dZDP dZMP->dZDP Ndk dZTP dZTP dZDP->dZTP Ndk DNA_Polymerase Phage DNA Polymerase dZTP->DNA_Polymerase Z_DNA Z-containing DNA DNA_Polymerase->Z_DNA Incorporation into Phage Genome dATP dATP dATP_hydrolysis DatZ dATP->dATP_hydrolysis Hydrolysis

Caption: Metabolic pathway for 2-aminoadenine incorporation in cyanophage S-2L.

While specific signaling pathways in host cells directly modulated by 2-aminoadenine-containing DNA have not been extensively characterized, the profound impact on DNA stability suggests potential influences on DNA-protein interactions, replication, and transcription. The increased melting temperature could hinder the initiation of these processes, which often require local unwinding of the DNA duplex. Further research is warranted to explore how this altered stability affects the recognition and processing of genetic information by cellular machinery.

References

A Tale of Two Modifications: 2-Methyladenine and 2-Thiouracil in RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of RNA biology, chemical modifications play a pivotal role in fine-tuning the structure, function, and metabolism of RNA molecules. Among the over 170 known modifications, 2-Methyladenine and 2-thiouracil (B1096) stand out for their unique properties and diverse applications in RNA studies. This guide provides a comprehensive side-by-side comparison of these two crucial molecules, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.

At a Glance: Key Differences and Applications

This compound, found in various forms such as N1-methyladenosine (m1A) and 2'-O-methyladenosine (Am), is a naturally occurring post-transcriptional modification that profoundly influences RNA stability, structure, and translation.[1][2][3][4] In contrast, 2-thiouracil, a sulfur-containing analog of uracil (B121893), is often used as a tool for studying RNA synthesis, structure, and interactions due to its unique photochemical and base-pairing properties.[5][6][7]

FeatureThis compound (m1A, Am)2-Thiouracil (s2U)
Primary Role in RNA Endogenous post-transcriptional modification regulating RNA function.[1][2][3]Primarily an experimental tool for studying RNA dynamics and interactions.[5][6]
Effect on RNA Stability Generally enhances thermal stability of RNA duplexes.[3][8]Enhances thermodynamic stability of RNA duplexes, particularly s2U-A pairs.[1][5][9]
Impact on Base Pairing Can disrupt Watson-Crick base pairing, affecting RNA secondary structure.[10]Preferentially pairs with adenine (B156593) over guanine (B1146940), enhancing specificity.[5][9]
Key Applications Studying gene expression regulation, RNA processing, and disease pathways.[10][11]RNA labeling, cross-linking studies, and as a photosensitizer.[7]

Quantitative Analysis: The Impact on RNA Duplex Stability

The thermodynamic stability of RNA duplexes is a critical factor in many biological processes. Both this compound and 2-thiouracil modifications have been shown to alter the stability of RNA helices.

2-Methyladenosine (Am)

The 2'-O-methylation of adenosine (B11128) (Am) generally stabilizes RNA duplexes by favoring a C3'-endo sugar pucker, which is characteristic of an A-form RNA helix. This pre-organization of the ribose moiety reduces the entropic penalty of duplex formation.[3][8]

ModificationChange in Free Energy (ΔΔG°37) (kcal/mol)Reference
2'-O-Methyladenosine (Am)~ -0.2 to -0.5 per modification[8]

Note: The exact thermodynamic contribution is context-dependent, influenced by the neighboring sequence and position of the modification.

2-Thiouracil (s2U)

The substitution of uracil with 2-thiouracil (s2U) has a notable impact on the thermodynamic stability of RNA duplexes. Isothermal titration calorimetry (ITC) and UV thermal denaturation experiments have provided quantitative insights into these effects.

RNA Duplex PairΔGITC (kcal/mol)ΔHITC (kcal/mol)TΔSITC (kcal/mol)Reference
U:A-10.0-47.7-37.7[1]
s2U:A -10.5 -45.5 -35.0 [1]
U:U-7.24-9.14-1.9[1]
s2U:U -8.65 -14.7 -6.05 [1]

These data indicate that the presence of 2-thiouracil enhances the stability of both matched (s2U:A) and mismatched (s2U:U) pairs, with the stabilization for the s2U:A pair being primarily due to a smaller entropic penalty.[1]

Experimental Protocols and Workflows

The study of this compound and 2-thiouracil in RNA requires specific experimental methodologies. Below are outlines of key protocols.

Detection and Mapping of this compound

1. m1A-seq (m1A RNA Immunoprecipitation followed by Sequencing)

This technique is used for the transcriptome-wide mapping of m1A sites.[12][13]

  • Protocol Outline:

    • RNA Isolation and Fragmentation: Isolate total RNA and fragment it into smaller pieces (typically 100-200 nucleotides).

    • Immunoprecipitation (IP): Use an antibody specific to m1A to enrich for RNA fragments containing this modification.

    • Library Preparation: Construct a cDNA library from the immunoprecipitated RNA fragments.

    • High-Throughput Sequencing: Sequence the cDNA library.

    • Data Analysis: Align the sequencing reads to a reference genome/transcriptome to identify m1A peaks.

m1A_seq_workflow TotalRNA Total RNA Fragmentation RNA Fragmentation TotalRNA->Fragmentation IP m1A Immunoprecipitation Fragmentation->IP LibraryPrep Library Preparation IP->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis Sequencing->DataAnalysis LC_MS_workflow PurifiedRNA Purified RNA Digestion Enzymatic Digestion PurifiedRNA->Digestion HPLC HPLC Separation Digestion->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Thiouracil_Labeling_Workflow Labeling Cell Labeling with Thiouracil RNA_Isolation Total RNA Isolation Labeling->RNA_Isolation Biotinylation Biotinylation of Thio-RNA RNA_Isolation->Biotinylation Purification Streptavidin Affinity Purification Biotinylation->Purification Analysis Downstream Analysis Purification->Analysis m1A_Signaling cluster_writers Writers cluster_erasers Erasers cluster_readers Readers TRMT6_61A TRMT6/TRMT61A RNA RNA TRMT6_61A->RNA Methylation ALKBH1_3 ALKBH1/3 m1A_RNA m1A-RNA ALKBH1_3->m1A_RNA Demethylation YTHDF1_3 YTHDF1/2/3 mTOR mTOR Pathway YTHDF1_3->mTOR ErbB ErbB Pathway YTHDF1_3->ErbB m1A_RNA->YTHDF1_3 Recognition CellProcesses Cell Proliferation, Invasion, Metastasis mTOR->CellProcesses ErbB->CellProcesses

References

A Comparative Guide to the Validation of Ligand-Induced Adenine Riboswitch Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various ligands on the activity of the adenine (B156593) riboswitch, a crucial bacterial RNA element that regulates gene expression. Understanding the specificity and mechanism of ligand binding is paramount for the development of novel antimicrobial agents targeting these RNA structures. Here, we present a comprehensive overview of the experimental data for adenine and its analogs, alongside detailed protocols for key validation assays. While direct quantitative data for 2-Methyladenine is not extensively available in the current literature, we provide a comparative context that underscores the high specificity of the adenine riboswitch.

Data Presentation: Ligand-Riboswitch Interactions

The following tables summarize the quantitative data for the binding affinity and functional activity of various ligands with adenine riboswitches from different bacterial species. This data allows for a direct comparison of their efficacy in modulating riboswitch function.

Table 1: Binding Affinities of Various Ligands to Adenine Riboswitch Aptamers

LigandRiboswitch SourceMethodDissociation Constant (Kd)Reference
AdenineVibrio vulnificus (add)ITC90.0 ± 0.96 nM[1]
AdenineBacillus subtilis (pbuE)Fluorescence~300 nM[2]
2,6-Diaminopurine (DAP)Bacillus subtilis (pbuE)FluorescenceBinds with much higher affinity than adenine[2]
2-Aminopurine (2AP)Bacillus subtilis (pbuE)Fluorescence250 nM - 3 µM (15-35 °C)[2]
2-Aminopurine (2AP)Vibrio vulnificus (add)Fluorescence116 ± 14 nM
This compound Not AvailableNot AvailableNo data available in reviewed literature
N6-methyladenineVibrio vulnificus (add)X-ray CrystallographyBinds, but expels a structural water molecule[3]
N2-methylguaninePurine (B94841) RiboswitchIn-line ProbingDoes not bind[4]

Table 2: Functional Activity of Ligands on Adenine Riboswitch-Mediated Transcription

LigandRiboswitch SourceAssayT50 (µM)Reference
AdenineBacillus subtilis (pbuE)In vitro Transcription2.3 ± 0.3[5]
2,6-Diaminopurine (DAP)Bacillus subtilis (pbuE)In vitro Transcription2.1 ± 0.2[5]
This compound Not AvailableNot AvailableNo data available in reviewed literature

Note: T50 is the concentration of ligand required to achieve 50% of the maximal effect on transcription termination or read-through.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

1. In Vitro Transcription Termination Assay

This assay measures the ability of a ligand to induce a conformational change in the riboswitch, leading to either termination or read-through of transcription.

  • Template Preparation: A DNA template containing a promoter (e.g., T7 or λ PR), the riboswitch sequence, and a downstream reporter region is generated by PCR.

  • Transcription Reaction: The reaction is typically performed in a buffer containing RNA polymerase (e.g., E. coli or B. subtilis), NTPs (including a radiolabeled NTP, such as [α-32P]UTP), and the DNA template.

  • Ligand Addition: The ligand of interest (e.g., adenine, this compound) is added to the reaction at varying concentrations.

  • Product Analysis: The transcription products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen and imaged.

  • Quantification: The intensities of the bands corresponding to the terminated and read-through transcripts are quantified. The percentage of read-through is plotted against the ligand concentration to determine the T50 value.[5]

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to the riboswitch RNA, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Sample Preparation: The riboswitch RNA is prepared by in vitro transcription and purified. Both the RNA and the ligand are dialyzed against the same buffer to minimize heat of dilution effects.

  • ITC Experiment: The RNA solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand into the RNA solution are performed.

  • Data Analysis: The heat released or absorbed after each injection is measured. The data are integrated, corrected for the heat of dilution, and fit to a binding model to determine the thermodynamic parameters of the interaction.

3. In-line Probing

This technique assesses ligand-induced structural changes in the riboswitch by monitoring the rate of spontaneous RNA cleavage.

  • RNA Preparation: The riboswitch RNA is 5'-end-labeled with 32P.

  • Incubation: The labeled RNA is incubated in a buffer containing MgCl2 and varying concentrations of the ligand. The incubation is carried out for a time sufficient to allow for spontaneous cleavage to occur in unstructured regions.

  • Analysis: The RNA fragments are separated by denaturing PAGE. Regions of the RNA that are flexible and unstructured are more susceptible to in-line cleavage, resulting in bands on the gel. Ligand-induced stabilization of a particular structure will lead to a decrease in cleavage in that region.

Mandatory Visualization

Signaling Pathway of Adenine Riboswitch Activation

The following diagram illustrates the general mechanism of gene regulation by a translationally-controlled adenine riboswitch.

G Adenine Riboswitch Translational Activation cluster_off OFF State (Low Adenine) cluster_on ON State (High Adenine) Riboswitch_OFF Riboswitch (Anti-terminator/SD Sequestered) Gene_Expression_OFF No Gene Expression Riboswitch_OFF->Gene_Expression_OFF Blocks Translation Riboswitch_ON Riboswitch (Conformational Change, SD Exposed) Ribosome_OFF Ribosome Ribosome_OFF->Riboswitch_OFF Cannot Bind Adenine Adenine Adenine->Riboswitch_ON Binds Gene_Expression_ON Gene Expression Riboswitch_ON->Gene_Expression_ON Initiates Translation Ribosome_ON Ribosome Ribosome_ON->Riboswitch_ON

Caption: Adenine binding induces a conformational change in the riboswitch, exposing the Shine-Dalgarno (SD) sequence and enabling translation initiation.

Experimental Workflow for In Vitro Transcription Termination Assay

The following diagram outlines the key steps in an in vitro transcription termination assay to validate ligand activity.

G In Vitro Transcription Termination Assay Workflow Start Start Template_Prep Prepare DNA Template (Promoter + Riboswitch + Reporter) Start->Template_Prep Transcription_Mix Assemble Transcription Reaction (RNA Polymerase, NTPs, [α-32P]UTP) Template_Prep->Transcription_Mix Ligand_Addition Add Ligand (e.g., Adenine, this compound) at various concentrations Transcription_Mix->Ligand_Addition Incubation Incubate at 37°C Ligand_Addition->Incubation PAGE Denaturing PAGE Incubation->PAGE Imaging Phosphorimaging PAGE->Imaging Analysis Quantify Bands and Determine T50 Imaging->Analysis End End Analysis->End

Caption: Workflow for assessing ligand-induced changes in transcription termination by a riboswitch.

Logical Relationship of Riboswitch Components and Ligand Binding

This diagram illustrates the interaction between the ligand and the different domains of a riboswitch to regulate gene expression.

G Riboswitch-Ligand Interaction Logic Ligand Ligand (e.g., Adenine) Aptamer Aptamer Domain (Sensor) Ligand->Aptamer Binds to Expression_Platform Expression Platform (Effector) Aptamer->Expression_Platform Induces Conformational Change in Gene_Expression Gene Expression (Transcription/Translation) Expression_Platform->Gene_Expression Regulates

Caption: The ligand binds to the aptamer, causing a structural change in the expression platform that controls gene expression.

References

A Comparative Analysis of 2-Methyladenine and Inosine in RNA Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two significant RNA modifications, 2-Methyladenine (m2A) and Inosine (B1671953) (I), and their respective roles in the intricate process of RNA translation. Understanding the nuanced effects of these modifications is paramount for advancing our knowledge of gene expression regulation and for the development of novel therapeutic strategies. This document summarizes key performance data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

Post-transcriptional modifications of RNA add a critical layer of regulatory complexity to the flow of genetic information. Among the over 170 known RNA modifications, this compound and Inosine represent two distinct mechanisms of altering the standard adenosine (B11128) base, each with profound implications for RNA structure, stability, and ultimately, its translation into protein.

Inosine (I) is generated through the enzymatic deamination of adenosine, a process known as A-to-I editing, catalyzed by Adenosine Deaminases Acting on RNA (ADARs). This modification is widespread in metazoans and fundamentally alters the base-pairing properties of the original adenosine.

This compound (m2A) involves the addition of a methyl group to the N2 position of adenosine. While well-documented in transfer RNA (tRNA) and ribosomal RNA (rRNA), its presence and function in eukaryotic messenger RNA (mRNA) are less characterized, representing an emerging area of epitranscriptomics research.

Comparative Performance in RNA Translation

The presence of either this compound or Inosine within an RNA transcript can significantly influence the efficiency and fidelity of protein synthesis.

Effects on Translational Efficiency
FeatureThis compound (m2A)Inosine (I)
General Impact Primarily enhances translational efficiency, particularly when present in tRNA.[1][2][3]Can have varied effects, often leading to translational stalling or reduced efficiency, especially with multiple inosines in a codon.[4]
Mechanism in tRNA In tRNA, m2A at position 37 (m2A37) promotes a relaxed tRNA conformation, facilitating the decoding of specific codons and enhancing protein translation.[1][2][3]Inosine at the wobble position (position 34) of the tRNA anticodon expands decoding capacity, allowing a single tRNA to recognize multiple codons.
Mechanism in mRNA The direct impact of m2A on mRNA translational efficiency is not well-established in eukaryotes.Inosine within an mRNA codon can be interpreted as guanosine (B1672433) by the ribosome, but this process is not always efficient and can lead to pausing of the ribosome.[4]
Ribosome Pausing Limited direct evidence in mRNA.Known to cause ribosome stalling, particularly when multiple inosines are present in close proximity within a codon.[4]
Effects on Translational Accuracy
FeatureThis compound (m2A)Inosine (I)
Fidelity Enhances the fidelity of codon recognition when present in tRNA.Can decrease translational accuracy by enabling miscoding.
Miscoding Potential Not typically associated with miscoding in mRNA.Inosine is primarily read as guanosine (G) by the translational machinery. However, it can also be decoded as adenosine (A) and, more rarely, as uridine (B1682114) (U), leading to amino acid substitutions.[4][5][6]
Context Dependence The effect on decoding is context-dependent based on its position in the tRNA.The recoding events caused by inosine are context-dependent, influenced by the surrounding nucleotide sequence.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of RNA modifications. Below are outlines of key experimental protocols used to investigate the roles of this compound and Inosine in translation.

Quantification of RNA Modifications by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of RNA modifications.

Protocol Outline:

  • RNA Isolation: Isolate total RNA or poly(A) RNA from cells or tissues using appropriate kits and RNase-free techniques.

  • RNA Digestion: Enzymatically digest the purified RNA into single nucleosides using a combination of nucleases (e.g., Nuclease P1) and phosphatases (e.g., Bacterial Alkaline Phosphatase).

  • LC-MS/MS Analysis: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC) and detect and quantify the specific modified nucleosides (m2A or I) using a tandem mass spectrometer.

  • Quantification: Determine the abundance of the modification relative to the canonical adenosine nucleoside.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output RNA_Isolation RNA Isolation RNA_Digestion RNA Digestion to Nucleosides RNA_Isolation->RNA_Digestion LC_Separation Liquid Chromatography Separation RNA_Digestion->LC_Separation Inject Nucleosides MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Modification Quantification MS_Detection->Quantification Analyze Spectra

Workflow for Quantification of RNA Modifications by LC-MS/MS.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of protein synthesis by sequencing ribosome-protected mRNA fragments.

Protocol Outline:

  • Cell Lysis and Ribosome-mRNA Complex Isolation: Lyse cells under conditions that preserve ribosome-mRNA complexes. Often, translation elongation inhibitors like cycloheximide (B1669411) are used.

  • Nuclease Digestion: Treat the lysate with RNases to digest mRNA that is not protected by ribosomes.

  • Ribosome Footprint Isolation: Isolate the ribosome-protected mRNA fragments (footprints), which are typically around 28-30 nucleotides in length.

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription, and PCR amplify the resulting cDNA to create a sequencing library.

  • Deep Sequencing and Data Analysis: Sequence the library and map the reads to a reference transcriptome to determine the density of ribosomes on each mRNA.

Cell_Lysis Cell Lysis with Translation Inhibitor Nuclease_Treatment Nuclease Digestion Cell_Lysis->Nuclease_Treatment Isolate_Footprints Isolate Ribosome-Protected Footprints Nuclease_Treatment->Isolate_Footprints Library_Prep Sequencing Library Preparation Isolate_Footprints->Library_Prep Sequencing Deep Sequencing Library_Prep->Sequencing Data_Analysis Map Reads and Analyze Ribosome Density Sequencing->Data_Analysis

Experimental Workflow for Ribosome Profiling (Ribo-Seq).

Signaling Pathways and Regulatory Networks

The deposition and function of RNA modifications are often intertwined with cellular signaling pathways.

Inosine and Innate Immunity

A-to-I editing by ADAR1 plays a crucial role in preventing the activation of the innate immune response by endogenous double-stranded RNA (dsRNA). The presence of inosine in dsRNA can disrupt its structure, preventing its recognition by cytosolic sensors like MDA5, which would otherwise trigger an interferon response.

cluster_0 Cytoplasm dsRNA Endogenous dsRNA ADAR1 ADAR1 dsRNA->ADAR1 MDA5 MDA5 Sensor dsRNA->MDA5 Activates Inosine_dsRNA Inosine-containing dsRNA ADAR1->Inosine_dsRNA A-to-I Editing Inosine_dsRNA->MDA5 Inhibits Recognition Interferon_Response Interferon Response MDA5->Interferon_Response Triggers

Role of Inosine in Evading Innate Immune Sensing.

This compound and Translational Regulation

The regulatory networks involving this compound in eukaryotic mRNA are still being elucidated. In bacteria and plant organelles, the methylation is carried out by specific methyltransferases, and the presence of m2A in tRNA is crucial for the efficient translation of certain codons. This suggests a potential for regulatory pathways that control the activity of these methyltransferases in response to cellular needs.

Conclusion

This compound and Inosine represent two distinct epitranscriptomic marks that significantly impact RNA translation. Inosine, a product of A-to-I editing, primarily influences mRNA translation by altering codon identity, which can lead to recoding, ribosome stalling, and a decrease in translational efficiency. Its role in modulating the innate immune response is also a critical aspect of its function.

In contrast, this compound, particularly in tRNA, acts to enhance translational efficiency and accuracy by optimizing codon recognition. The extent of its presence and its regulatory roles in eukaryotic mRNA remain a key area for future investigation.

For researchers and drug development professionals, a deeper understanding of the enzymes that write, read, and erase these modifications, as well as the signaling pathways that regulate their activity, will be instrumental in developing novel therapeutic interventions that target gene expression at the post-transcriptional level. The continued development and application of advanced techniques like quantitative mass spectrometry and ribosome profiling will be essential in unraveling the full complexity of the epitranscriptomic landscape.

References

A Comparative Guide to Cross-Linking a Eukaryotic Gene Expression through 2-Methyladenine-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between RNA modifications and binding proteins is paramount. Among the most prevalent of these modifications is N6-methyladenosine (m6A), a key regulator of mRNA fate. Validating the interactions between m6A-modified RNA and its associated proteins is crucial for deciphering gene expression pathways and developing novel therapeutic strategies. This guide provides a comparative overview of three prominent cross-linking techniques used to capture and identify these interactions: m6A-CLIP-seq, miCLIP-seq, and PA-m6A-seq.

This document will delve into the principles, experimental protocols, and comparative performance of these methods, offering the necessary data for informed methodological choices in the study of 2-Methyladenine-protein interactions.

Comparison of Cross-Linking Methodologies

The selection of an appropriate cross-linking strategy is critical for the successful identification of this compound (m6A)-protein interaction sites. The following table provides a quantitative comparison of the key performance metrics for m6A-CLIP-seq, miCLIP-seq, and PA-m6A-seq.

Featurem6A-CLIP-seqmiCLIP-seqPA-m6A-seq
Principle UV cross-linking of native RNA-protein complexes followed by immunoprecipitation with an anti-m6A antibody.UV cross-linking of anti-m6A antibody to m6A-containing RNA, inducing mutations or truncations at the cross-link site during reverse transcription for precise mapping.Incorporation of photoreactive 4-thiouridine (B1664626) (4SU) into nascent RNA, followed by UV cross-linking (365 nm) and immunoprecipitation with an anti-m6A antibody.
Resolution ~100 nucleotidesSingle-nucleotide~23 nucleotides
Starting Material (poly(A)-selected RNA) As low as 1 µg~20 µg~12 µg
Cross-linking Wavelength 254 nm254 nm365 nm
Use of Photoreactive Nucleosides NoNoYes (4-thiouridine)
Key Advantage Lower starting material requirement; applicable to tissue samples.Single-nucleotide resolution mapping of m6A sites.High cross-linking efficiency due to photoreactive nucleoside.
Key Disadvantage Lower resolution compared to other methods.Higher starting material requirement; technically challenging library preparation.Requires metabolic labeling of cells with 4-thiouridine, limiting its use in tissues.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the central role of m6A in gene regulation, the following diagrams are provided.

general_clip_workflow cluster_in_vivo In Vivo Steps cluster_cell_lysis Cell Lysis & RNA Fragmentation cluster_immunoprecipitation Immunoprecipitation cluster_library_prep Library Preparation & Sequencing cluster_analysis Data Analysis in_vivo_crosslinking UV Cross-linking cell_lysis Cell Lysis in_vivo_crosslinking->cell_lysis rna_fragmentation RNA Fragmentation cell_lysis->rna_fragmentation immunoprecipitation Immunoprecipitation (anti-m6A antibody) rna_fragmentation->immunoprecipitation rna_ligation 3' & 5' Adapter Ligation immunoprecipitation->rna_ligation rt_pcr Reverse Transcription & PCR Amplification rna_ligation->rt_pcr sequencing High-Throughput Sequencing rt_pcr->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics

Caption: General workflow for m6A-protein cross-linking and immunoprecipitation sequencing.

m6a_signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3_14 METTL3/14 Complex (Writer) mRNA_methylated m6A-mRNA METTL3_14->mRNA_methylated Methylation mRNA_unmethylated pre-mRNA mRNA_unmethylated->METTL3_14 FTO_ALKBH5 FTO/ALKBH5 (Eraser) mRNA_methylated->FTO_ALKBH5 Demethylation YTHDF_proteins YTHDF Proteins (Reader) mRNA_methylated->YTHDF_proteins Binding FTO_ALKBH5->mRNA_unmethylated Translation Translation YTHDF_proteins->Translation Decay mRNA Decay YTHDF_proteins->Decay

A Researcher's Guide to N6-Methyladenine (m6A) Detection: A Comparative Analysis of Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of epitranscriptomics, the accurate detection and quantification of N6-methyladenine (m6A) is paramount. This guide provides an objective comparison of the leading analytical platforms for m6A detection, complete with a summary of their quantitative performance and detailed experimental protocols.

N6-methyladenine, the most prevalent internal modification in eukaryotic mRNA, plays a critical role in a myriad of cellular processes, including the regulation of gene expression, RNA stability, and translation. Dysregulation of m6A has been implicated in various diseases, most notably in cancer, making its precise measurement a key objective in both basic research and therapeutic development. The choice of analytical platform is a critical decision that influences experimental accuracy, throughput, and the specific questions that can be addressed. This guide compares the three primary methodologies for m6A detection: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Sequencing-Based Methods.

Quantitative Performance Comparison

The selection of an appropriate m6A detection method hinges on the specific requirements of the study, such as the need for absolute versus relative quantification, global versus site-specific analysis, and the available instrumentation.

MetricLC-MS/MSELISASequencing-Based Methods
Quantification Type Absolute (Global m6A/A ratio)Relative (Global m6A levels)Stoichiometric (Per-site) or Relative (Peak-based)
Resolution Global (No site information)GlobalSingle-nucleotide or regional
Limit of Detection (LOD) Low nM to pM range[1]ng/mL range (antibody dependent)[1]Single-molecule detection[1]
Limit of Quantification (LOQ) Low nM to pM rangeng/mL rangeNot typically defined in the same manner
Sensitivity High (fmol to amol range)[1]ModerateHigh (Single-molecule detection)[1]
Specificity Very HighDependent on antibody cross-reactivityHigh (sequence context-dependent)
Accuracy/Precision Very High (Gold Standard)[1]Good for relative changesGood, but can be subject to sequencing and alignment errors
Input Material ng to µg range of RNA/DNA[1]As low as 25 ng of mRNA[2]ng range of RNA[1]
Throughput ModerateHighHigh

Experimental Workflows

The general workflows for each platform vary significantly in their complexity and the nature of the data they produce.

experimental_workflows cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow cluster_seq Sequencing-Based Workflow (General) lcms_start RNA/DNA Isolation lcms_digest Enzymatic Digestion to Nucleosides lcms_start->lcms_digest lcms_sep HPLC Separation lcms_digest->lcms_sep lcms_detect Tandem Mass Spectrometry (MS/MS) lcms_sep->lcms_detect lcms_quant Quantification (m6A/A ratio) lcms_detect->lcms_quant elisa_start mRNA Isolation elisa_bind Bind RNA to Plate elisa_start->elisa_bind elisa_antibody1 Primary anti-m6A Antibody Incubation elisa_bind->elisa_antibody1 elisa_antibody2 Secondary HRP-conjugated Antibody Incubation elisa_antibody1->elisa_antibody2 elisa_detect Colorimetric Detection elisa_antibody2->elisa_detect elisa_quant Relative Quantification elisa_detect->elisa_quant seq_start RNA Isolation seq_ip m6A Immunoprecipitation (e.g., MeRIP-Seq) seq_start->seq_ip seq_lib Library Preparation seq_ip->seq_lib seq_seq High-Throughput Sequencing seq_lib->seq_seq seq_align Data Alignment & Peak Calling seq_seq->seq_align seq_quant Site Identification & Stoichiometry Estimation seq_align->seq_quant

Figure 1. High-level experimental workflows for the three main m6A detection platforms.

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the absolute and global quantification of m6A.[1][3][4] It offers high accuracy and sensitivity.

Sample Preparation and Digestion:

  • Isolate total RNA from cells or tissues. For mRNA-specific analysis, purify poly(A) RNA.

  • Quantify the RNA concentration accurately.

  • For a typical analysis, use 100-200 ng of poly(A) RNA.

  • Digest the RNA to nucleosides by incubating with nuclease P1 (to digest RNA to 5'-mononucleotides) followed by bacterial alkaline phosphatase (to remove the 5'-phosphate). A common protocol involves incubation with nuclease P1 at 37°C for 2 hours, followed by the addition of alkaline phosphatase and a further incubation at 37°C for 2 hours.[5]

  • After digestion, precipitate proteins by adding a solvent like acetonitrile. Centrifuge the sample and collect the supernatant containing the nucleosides.[1]

  • Dry the supernatant using a vacuum concentrator and resuspend the nucleoside mixture in a solvent compatible with the LC mobile phase.[1]

LC-MS/MS Analysis:

  • Inject the resuspended nucleosides into a high-performance liquid chromatography (HPLC) system, typically equipped with a C18 reversed-phase column.

  • Separate the nucleosides using a gradient of aqueous and organic mobile phases.

  • The eluent from the HPLC is introduced into a tandem mass spectrometer.

  • Perform quantification using multiple reaction monitoring (MRM) in positive ion mode. Monitor specific mass transitions for adenosine (B11128) (e.g., m/z 268 → 136) and m6A (e.g., m/z 282 → 150).[1][6]

  • Generate standard curves using known concentrations of pure adenosine and m6A nucleosides to calculate the absolute amounts in the sample. The final result is typically expressed as the ratio of m6A to total adenosine (m6A/A).[1]

m6A Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for the relative quantification of global m6A levels in RNA.[2][7]

Protocol Outline:

  • Isolate total RNA and perform two rounds of poly(A) purification to obtain high-purity mRNA. A minimum of 25 ng of mRNA is recommended per sample.[2]

  • Prepare standard solutions of in vitro transcribed RNA with known percentages of m6A.

  • Coat a 96-well plate with a binding solution and add the mRNA samples and standards to the wells. Incubate to allow the RNA to bind to the plate.

  • Block the wells to prevent non-specific antibody binding.

  • Incubate the wells with a primary anti-m6A antibody.

  • Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • After another wash step, add a colorimetric HRP substrate.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Calculate the relative m6A levels in the samples by comparing their absorbance values to the standard curve.[7]

Sequencing-Based Methods

Sequencing-based methods, such as m6A-seq (MeRIP-seq), provide transcriptome-wide mapping of m6A sites at single-nucleotide or near-single-nucleotide resolution.

m6A-seq (MeRIP-seq) Protocol:

  • Isolate total RNA from the samples of interest.

  • Fragment the RNA to an appropriate size (typically around 100 nucleotides).

  • Take a small aliquot of the fragmented RNA as an input control.

  • Incubate the remaining fragmented RNA with an anti-m6A antibody to immunoprecipitate the m6A-containing fragments.

  • Purify the immunoprecipitated RNA fragments.

  • Construct sequencing libraries from both the immunoprecipitated RNA and the input control RNA. This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • Perform high-throughput sequencing of the libraries.

  • Align the sequencing reads to a reference genome or transcriptome.

  • Use bioinformatics tools to identify "peaks" in the immunoprecipitated sample that are significantly enriched over the input control. These peaks represent m6A-modified regions.

N6-Methyladenine in Cellular Signaling

The dynamic regulation of m6A by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding proteins) proteins is integral to the control of gene expression and various signaling pathways.[8] Dysregulation of this process can have profound effects on cellular function and is often implicated in disease.

m6a_signaling cluster_pathway Affected Signaling Pathways writers Writers (METTL3/14, etc.) mrna mRNA writers->mrna Adds m6A erasers Erasers (FTO, ALKBH5) m6a_mrna m6A-mRNA erasers->m6a_mrna Removes m6A readers Readers (YTHDF1/2/3, etc.) splicing Splicing readers->splicing export Nuclear Export readers->export translation Translation readers->translation decay Decay readers->decay stability Stability readers->stability pre_mrna pre-mRNA pre_mrna->mrna Processing m6a_mrna->readers is bound by p53 p53 Pathway translation->p53 wnt Wnt/β-catenin decay->wnt dopamine (B1211576) Dopamine Signaling stability->dopamine

Figure 2. The role of m6A machinery in post-transcriptional regulation and its impact on key signaling pathways.

For instance, silencing the m6A methyltransferase can modulate the p53 signaling pathway and apoptosis.[9] In neuronal contexts, correct m6A methylation on key signaling transcripts, regulated by the eraser FTO, is crucial for dopamine signaling.[9] Furthermore, m6A modification has been shown to influence the Wnt/β-catenin pathway, a critical signaling cascade in development and cancer.[10]

Conclusion

The choice of an analytical platform for 2-Methyladenine (N6-methyladenine) detection is a critical step in experimental design. LC-MS/MS provides the gold standard for absolute, global quantification. ELISA offers a high-throughput solution for assessing relative global changes. Sequencing-based methods are indispensable for transcriptome-wide, site-specific identification of m6A. A thorough understanding of the strengths and limitations of each platform, as summarized in this guide, will enable researchers to select the most appropriate method to advance their scientific inquiries into the multifaceted roles of m6A.

References

Safety Operating Guide

Proper Disposal of 2-Methyladenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are provided with essential guidance on the safe and compliant disposal of 2-Methyladenine. This document outlines the necessary procedural steps to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Adherence to these protocols is crucial for maintaining a safe laboratory setting and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in a controlled laboratory environment.

Personal Protective Equipment (PPE): All personnel handling this compound should wear:

  • Eye Protection: Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Protective Clothing: A laboratory coat or other suitable protective garments to prevent skin contact.

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible.

Step-by-Step Disposal Protocol

This compound and its containers should be treated as hazardous chemical waste. It is crucial to prevent its release into the environment by avoiding disposal in the regular trash or down the sewer drain.

  • Waste Identification and Segregation:

    • Treat all unused this compound and any materials grossly contaminated with it as hazardous waste.

    • Segregate this compound waste from other incompatible waste streams to prevent dangerous reactions. It is incompatible with strong oxidizing agents.

  • Waste Collection and Containment:

    • Solid Waste: Carefully collect solid this compound, avoiding dust formation. Place the material into a clearly labeled, sealable container designed for hazardous chemical waste.

    • Liquid Waste (Solutions): Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated Materials: Any items such as weigh boats, pipette tips, and gloves that are contaminated with this compound should also be placed in the designated hazardous waste container.

  • Container Labeling:

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name: "this compound."

    • List all constituents and their approximate concentrations if it is a mixed waste stream.

    • Indicate the appropriate hazard warnings (e.g., "Irritant").

    • Mark the date when the waste was first added to the container (accumulation start date).

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from sources of heat or ignition.

    • Ensure that the storage area is segregated from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the EHS representative or contractor with a full description of the waste, including a Safety Data Sheet (SDS) for a similar compound if one for this compound is not available.

Comparative Data of Adenine Compounds

The following table summarizes key data for this compound and related compounds to provide context for its handling and disposal.

PropertyThis compound3-Methyladenine2'-O-Methyladenosine
CAS Number 1445-08-5[1]5142-23-42140-79-6
Molecular Formula C₆H₇N₅[1]C₆H₇N₅C₁₁H₁₅N₅O₄
Appearance White to off-white solidWhite powderWhite to off-white solid
Hazards Assumed to be an irritantSkin and eye irritantNot classified as hazardous
Incompatibilities Strong oxidizing agentsStrong oxidizing agentsStrong oxidizing agents

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (Unused this compound or contaminated materials) B Is the waste container full, or has it reached the accumulation time limit? A->B C Seal the container securely. B->C Yes H Continue to add waste to a properly labeled container. B->H No D Store in a designated hazardous waste accumulation area. C->D E Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. D->E F Provide waste information and schedule a pickup. E->F G Waste is collected by authorized personnel for proper disposal. F->G H->B

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Methyladenine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of 2-Methyladenine (CAS RN: 1445-08-5). The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, actionable steps for routine handling and in case of accidental exposure or spillage.

Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]Protects eyes from splashes or airborne particles of this compound.
Hand Protection Chemical-resistant gloves (Nitrile rubber is a commonly recommended material for similar compounds).[2][3][4][5][6][7][8]Prevents direct skin contact with the chemical. It is crucial to regularly inspect gloves for any signs of degradation or perforation.
Body Protection A laboratory coat or other suitable protective clothing to prevent skin exposure.[1]Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust, especially when handling the powder form.[9]In situations where dust generation is likely, respiratory protection is essential to prevent inhalation of the compound. A risk assessment should be conducted to determine the appropriate level of respiratory protection.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Confirm that a safety shower and eyewash station are accessible.

  • Work Area : Conduct all handling of this compound within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.

  • Dispensing : When weighing or transferring the solid compound, use caution to avoid the creation of dust.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands thoroughly with soap and water. Clean and decontaminate the work surface.

Storage Requirements
  • Store this compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Donning and Doffing of Personal Protective Equipment

The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Figure 1: Standard procedure for donning and doffing PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : Place any solid this compound waste and grossly contaminated disposables (e.g., weigh boats, pipette tips) into a clearly labeled, sealable container for hazardous chemical waste.

  • Liquid Waste : Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[10]

  • Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste container.

Disposal Procedure
  • Labeling : Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage : Store sealed waste containers in a designated and secure hazardous waste accumulation area.

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[11] All disposal activities must be conducted in accordance with local, regional, and national regulations.[9][11]

Emergency Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Spill Cleanup Protocol

The following logical workflow should be followed in the event of a chemical spill involving this compound.

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill (Minor vs. Major) Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Minor Spill MajorSpill Major Spill: Contact EHS/ Emergency Response Assess->MajorSpill Major Spill Contain Contain the Spill (Use absorbent material) DonPPE->Contain Cleanup Clean Up Spill (Work from outside in) Contain->Cleanup Collect Collect Waste in a Sealed Container Cleanup->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose End Spill Response Complete Dispose->End MajorSpill->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyladenine
Reactant of Route 2
2-Methyladenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.